o-Benzylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESDHLLVLYZNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210104 | |
| Record name | o-Benzylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-35-1 | |
| Record name | 2-(Phenylmethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Benzylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 612-35-1 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | o-Benzylbenzoic acid | |
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| Record name | o-benzylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-BENZYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGQ9B53P0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of o-Benzylbenzoic Acid from o-Benzyltoluene: Navigating Oxidation Pathways and Challenges
Abstract
This technical guide provides an in-depth exploration of the synthesis of o-benzylbenzoic acid via the oxidation of o-benzyltoluene. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a critical analysis of common synthetic strategies. We will dissect the mechanistic underpinnings of benzylic oxidation, evaluate the efficacy and drawbacks of various oxidizing agents, and present a detailed experimental workflow for the most viable laboratory-scale approach. The core focus is on navigating the primary challenge in this transformation: achieving selective oxidation of the target methyl group while preserving the structural integrity of the molecule and avoiding undesirable side reactions. This guide consolidates field-proven insights with authoritative references to provide a trustworthy and comprehensive resource for the synthesis of this valuable chemical intermediate.
Introduction: The Synthetic Value and Challenge of this compound
This compound is a bifunctional molecule featuring both a carboxylic acid and a diphenylmethane-like framework. This structure makes it a valuable precursor in the synthesis of more complex molecular architectures, including certain dyes and pharmaceutical scaffolds. The most direct synthetic route to this compound is the oxidation of the methyl group of its readily available precursor, o-benzyltoluene.
The primary chemical transformation relies on the principle of benzylic oxidation. The benzylic carbon—the carbon atom directly attached to a benzene ring—is uniquely susceptible to oxidation because the C-H bonds at this position are weaker than typical alkyl C-H bonds.[1] This is due to the resonance stabilization of the intermediate benzylic radical that forms upon hydrogen abstraction.[1][2] While this inherent reactivity makes the conversion of a methyl group to a carboxylic acid feasible, it also presents a significant challenge: the reaction must be selective. In the case of o-benzyltoluene, the molecule possesses two benzylic positions: the target methyl (-CH₃) group and the methylene (-CH₂-) bridge. A successful synthesis requires an oxidizing system robust enough to convert the methyl group fully to a carboxylic acid but selective enough to leave the methylene bridge intact.
This guide will critically examine the common methodologies for this transformation, with a particular focus on the practical implications and chemical causality behind protocol choices.
Comparative Analysis of Oxidation Methodologies
The choice of oxidant is the most critical parameter in the synthesis of this compound from o-benzyltoluene. The ideal reagent should provide a high yield of the desired product with minimal formation of byproducts. We will evaluate three distinct approaches: permanganate oxidation, nitric acid oxidation, and catalytic air oxidation.
Potassium Permanganate (KMnO₄): The Workhorse Oxidant
Potassium permanganate is a powerful and widely used oxidizing agent for converting alkylbenzenes into their corresponding benzoic acids.[3] When heated in an alkaline aqueous solution, KMnO₄ will oxidize any alkyl side chain, regardless of its length, to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom.[1][4]
Causality and Mechanism: The reaction mechanism, while complex, is understood to initiate via the homolytic cleavage of a benzylic C-H bond, forming a resonance-stabilized benzyl radical.[2][4] This radical undergoes a series of further oxidation steps, ultimately leading to the formation of a carboxylate salt. The reaction is typically performed under alkaline conditions (e.g., with NaOH or K₂CO₃) to prevent the formation of acidic conditions that could promote side reactions and to ensure the product remains in solution as its soluble carboxylate salt.[5] The final step involves acidification to protonate the salt and precipitate the carboxylic acid product.[6][7]
Applicability to o-Benzyltoluene: For the oxidation of o-benzyltoluene, KMnO₄ presents a double-edged sword. Its sheer power ensures the complete oxidation of the methyl group. However, its aggressive nature raises the risk of over-oxidation and potential cleavage of the methylene bridge, which is also a benzylic position. Careful control of reaction conditions—temperature, reaction time, and stoichiometry—is paramount to favor the desired transformation. Despite this risk, it remains one of the most reliable and accessible methods for laboratory-scale synthesis.
Nitric Acid (HNO₃): A Cautionary Tale
Dilute nitric acid under heat and pressure is another potent oxidizing system capable of converting alkylarenes to carboxylic acids.[8] However, its application to o-benzyltoluene is fraught with complications.
Critical Drawback: Competing Nitration: Research into this specific transformation has revealed that o-benzyltoluene is exceptionally prone to nitration when oxidized with nitric acid.[8] Instead of selectively producing this compound, the reaction yields a complex mixture dominated by nitrated byproducts. These nitro compounds are difficult to separate from the desired product and interfere with subsequent synthetic steps, such as cyclization to form anthraquinone. During workup or further reactions involving strong acids like sulfuric acid, these nitro compounds can decompose, leading to a blackened, intractable mixture.[8] Consequently, nitric acid oxidation is not a recommended pathway for obtaining pure this compound from o-benzyltoluene. This example underscores the importance of selecting an oxidant that is incompatible with undesired parallel reaction pathways.
Catalytic Air Oxidation: The Industrial Approach
In industrial settings, the liquid-phase air oxidation of alkylbenzenes is the preferred method for producing benzoic acids.[9] These processes typically employ transition metal catalysts, such as cobalt and manganese salts, at elevated temperatures and pressures.[9][10]
Causality and Advantages: This method uses molecular oxygen from the air as the terminal oxidant, making it a more cost-effective and environmentally benign ("greener") approach compared to stoichiometric inorganic oxidants like KMnO₄. The metal catalysts facilitate the formation of radical intermediates, initiating an auto-oxidation chain reaction that converts the alkyl group to a hydroperoxide, which then proceeds to the carboxylic acid.[11] These catalytic systems can often be tuned to offer greater selectivity than harsher stoichiometric reagents.
Applicability to o-Benzyltoluene: While highly promising, the development of a specific catalytic system for o-benzyltoluene requires significant process optimization. The challenge remains to identify catalysts and conditions that selectively oxidize the methyl group over the methylene bridge. While general protocols exist, applying them to this specific substrate would likely require dedicated research to maximize yield and minimize byproduct formation. For laboratory-scale synthesis where expediency is often key, permanganate oxidation is frequently the more straightforward, albeit less elegant, choice.
Experimental Design and Protocols
This section provides a comprehensive, self-validating protocol for the synthesis of this compound using potassium permanganate. The workflow is designed to maximize yield while allowing for the isolation of a pure product.
Overall Synthesis Workflow
The process can be broken down into four key stages: Oxidation, Quenching and Filtration, Acidification and Isolation, and Purification.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol: Permanganate Oxidation
Disclaimer: This protocol involves strong oxidizing agents and corrosive acids. Adherence to all standard laboratory safety procedures, including the use of personal protective equipment (safety goggles, lab coat, gloves), is mandatory. All operations should be performed in a well-ventilated fume hood.
Materials:
-
o-Benzyltoluene
-
Potassium permanganate (KMnO₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol (95% or absolute)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Celatom® or filter aid (optional, but recommended)
Equipment:
-
Round-bottom flask (appropriately sized for the scale)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine o-benzyltoluene (1.0 eq), potassium carbonate (approx. 0.5 eq), and a sufficient volume of water to ensure stirring is possible (approx. 20-30 mL per gram of o-benzyltoluene).
-
Oxidant Addition: Begin heating the mixture to a gentle reflux. Once refluxing, add potassium permanganate (approx. 3.0-3.5 eq) in small portions over 1-2 hours. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a dangerous thermal runaway. The potassium carbonate maintains an alkaline pH, which is optimal for the oxidation and keeps the product in its soluble salt form.[5]
-
Reaction Monitoring: Continue heating under reflux until the characteristic purple color of the permanganate ion has been replaced by a brown precipitate of manganese dioxide (MnO₂). This typically requires 4-8 hours. The disappearance of the purple color indicates the consumption of the oxidizing agent.[7]
-
Quenching and MnO₂ Removal: After the reaction is complete, cool the mixture to below reflux temperature. Cautiously add a small amount of ethanol to quench any unreacted KMnO₄. While the solution is still hot, filter it by vacuum filtration to remove the voluminous MnO₂ precipitate. A pad of Celatom® or filter aid on the filter paper can significantly speed up this challenging filtration. Wash the filter cake with a small amount of hot water. Trustworthiness Note: Hot filtration is essential because the product salt (potassium o-benzylbenzoate) is more soluble in hot water and this minimizes product loss at this stage.
-
Acidification and Precipitation: Cool the clear filtrate in an ice bath. With vigorous stirring, slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH < 2, check with pH paper). A white precipitate of this compound will form. Causality Note: Acidification protonates the soluble carboxylate salt, converting it to the free carboxylic acid, which is poorly soluble in cold water, causing it to precipitate.[7]
-
Isolation: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[12][13]
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Data Presentation and Expected Outcomes
The success of the synthesis is evaluated based on yield and purity. While yields can vary based on scale and adherence to the protocol, this method can provide the target compound in moderate to good yields.
| Parameter | Expected Outcome / Value | Rationale / Method of Verification |
| Physical Appearance | White crystalline solid | Visual Inspection |
| Yield (Crude) | 50-70% | Gravimetric analysis after initial isolation |
| Yield (Purified) | 40-60% | Gravimetric analysis after recrystallization |
| Melting Point | ~121-125 °C (Lit. varies) | Melting point apparatus; a sharp range indicates high purity.[13] |
| Purity | >98% | ¹H NMR, HPLC |
Conclusion and Future Perspectives
The synthesis of this compound from o-benzyltoluene is a classic example of benzylic oxidation that highlights the critical importance of oxidant selection. While powerful reagents like potassium permanganate provide a reliable, albeit aggressive, laboratory-scale route, they necessitate careful control to mitigate side reactions. The documented failure of nitric acid due to competing nitration serves as a crucial lesson in synthetic planning.[8]
For future research and for those in drug development and process chemistry, the exploration of selective catalytic air oxidation systems for this specific substrate represents a significant opportunity. Developing a heterogeneous catalyst that can operate under milder conditions would not only improve the environmental footprint of the synthesis but could also enhance selectivity, reduce purification burdens, and offer a more scalable and economical pathway to this valuable intermediate.
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physical and chemical properties of o-Benzylbenzoic acid
An In-depth Technical Guide to the Physical and Chemical Properties of o-Benzylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, systematically known as 2-benzoylbenzoic acid, is an aromatic carboxylic acid with the chemical formula C₁₄H₁₀O₃.[1][2][3][4][5] It is a bifunctional molecule, featuring both a carboxylic acid group and a ketone group, which makes it a versatile intermediate in organic synthesis. Its structural isomers include m- and p-benzylbenzoic acid. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, analytical methodologies, and applications, with a particular focus on its relevance in research and pharmaceutical development. The compound is also commonly referred to as benzophenone-2-carboxylic acid or o-carboxybenzophenone.[2][3][4][6]
Physicochemical Properties
The physical and chemical characteristics of this compound define its behavior in various chemical and biological systems. These properties are crucial for designing synthetic routes, developing analytical methods, and understanding its potential as a scaffold in drug discovery.
Core Data Summary
A compilation of the key physicochemical data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 85-52-9 | [1][6] |
| Molecular Formula | C₁₄H₁₀O₃ | [1][2][4] |
| Molecular Weight | 226.23 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1][3][7] |
| Melting Point | 126-129 °C (lit.) | [1][2] |
| Boiling Point | 257-265 °C (lit.) | [1] |
| pKa | 3.54 (at 25°C) | [1][8] |
| Water Solubility | 284 mg/L (at 20°C); sparingly soluble | [1][7] |
| Organic Solvent Solubility | Soluble in ethanol, ether, and hot benzene | [1][2][3] |
Structural and Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the carboxylic acid O-H stretch (typically ~2500-3300 cm⁻¹), a sharp carbonyl C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and another distinct carbonyl C=O stretch for the ketone (around 1660 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically ~7.2-8.2 ppm) corresponding to the nine protons on the two benzene rings. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will display signals for the two distinct carbonyl carbons (carboxyl and ketone) and the twelve aromatic carbons.
-
Synthesis and Manufacturing
The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation reaction.
Friedel-Crafts Acylation
This reaction involves the electrophilic acylation of benzene with phthalic anhydride, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][9]
Causality of Experimental Choices:
-
Reactants: Benzene serves as the aromatic nucleophile, and phthalic anhydride is the acylating agent. The ortho-positioning of the resulting benzoyl group is directed by the anhydride structure.
-
Catalyst: Anhydrous aluminum chloride is a potent Lewis acid that coordinates with the carbonyl oxygen of the phthalic anhydride. This coordination polarizes the carbonyl group, generating a highly electrophilic acylium ion intermediate, which is then attacked by the benzene ring. An excess of the catalyst is often required as it complexes with the product.
-
Solvent: Benzene itself can serve as the solvent, or an inert solvent like dichloromethane or nitrobenzene can be used.
-
Work-up: The reaction is quenched by the careful addition of water and acid (e.g., HCl) to decompose the aluminum chloride complex and precipitate the crude product.[9]
Workflow: Synthesis via Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Routes
Other methods, such as the oxidation of o-benzyl toluene, have been explored. However, this route can be problematic due to the high susceptibility of the benzyl toluene starting material to nitration, leading to significant by-products and purification challenges.[10] Modern approaches also utilize ionic liquids as recyclable and highly active catalysts to improve the green credentials of the synthesis.[11]
Chemical Reactivity and Applications
The dual functionality of this compound is the cornerstone of its chemical reactivity and utility as a synthetic intermediate.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Conversion to an acyl chloride (e.g., with thionyl chloride) followed by reaction with an amine.
-
Salt Formation: Reaction with a base to form a carboxylate salt.
Reactions of the Ketone Group
The benzophenone ketone is less reactive than aliphatic ketones but can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Intramolecular Cyclization: Synthesis of Anthraquinone
A primary industrial application of this compound is its use as a precursor to anthraquinone, a key intermediate for many dyes.[1] This is achieved through an intramolecular cyclization (a Friedel-Crafts acylation) in the presence of a strong acid, typically concentrated sulfuric acid, at elevated temperatures.
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o-Benzylbenzoic acid CAS number and IUPAC name
An In-Depth Technical Guide to 2-Benzylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-benzylbenzoic acid (CAS No. 612-35-1), a key organic intermediate with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with detailed information on the compound's chemical identity, physicochemical properties, synthesis, and applications. A particular focus is placed on its emerging role as a scaffold for developing novel antibacterial agents that target the RNA polymerase-sigma factor interaction. The guide includes a detailed, field-proven synthetic protocol, an analysis of its analytical characterization, and essential safety information.
Chemical Identity and Physicochemical Properties
2-Benzylbenzoic acid, also known by its IUPAC name, is an aromatic carboxylic acid. Its identity and key properties are summarized below.
Chemical Identity
| Parameter | Value |
| IUPAC Name | 2-Benzylbenzoic acid |
| CAS Number | 612-35-1[1][2] |
| Synonyms | o-Benzylbenzoic acid, α-Phenyl-2-toluic acid, 2-(Phenylmethyl)benzoic acid |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| SMILES | O=C(O)c1ccccc1Cc2ccccc2 |
| InChI Key | FESDHLLVLYZNFY-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 112-115 °C | [1][2][4] |
| Boiling Point | 363.2 °C at 760 mmHg (estimate) | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL); sparingly soluble in water.[1][5] | [1][5][6] |
| pKa | 4.13 ± 0.36 (Predicted) | [1][3] |
Synthesis of 2-Benzylbenzoic Acid
While classical approaches to synthesizing 2-benzylbenzoic acid exist, they can be inefficient. For instance, the oxidation of o-benzyltoluene with nitric acid often results in significant nitration byproducts. A more robust and modern approach involves the reductive cleavage of 3-phenylphthalide using iodotrimethylsilane (TMSI). This method is advantageous as it proceeds under neutral conditions with readily available reagents and produces the target compound in good yield.[7]
Synthesis via Reductive Cleavage of 3-Phenylphthalide
The core of this protocol is the in situ generation of iodotrimethylsilane from chlorotrimethylsilane (TMSCl) and sodium iodide (NaI). TMSI is a versatile reagent known for its ability to cleave ethers and esters.[7] In this case, it effectively reduces the lactone ring of the phthalide to open it into the corresponding carboxylic acid.
Causality of Experimental Choices:
-
Reagents: The TMSCl/NaI system is a cost-effective and convenient way to generate the highly reactive TMSI reagent directly in the reaction flask, avoiding the need to handle the moisture-sensitive TMSI.
-
Solvent: Dry acetonitrile (CH₃CN) is used as it is a polar aprotic solvent that effectively dissolves the reagents and facilitates the nucleophilic attack of the iodide ion on the silicon center of TMSCl.
-
Inert Atmosphere: The reaction is conducted under a nitrogen (N₂) atmosphere to prevent moisture from entering the reaction, which would otherwise quench the TMSCl and the generated TMSI.
-
Workup: The aqueous workup hydrolyzes the intermediate silyl ester to yield the final carboxylic acid. A wash with sodium thiosulfate is crucial to remove any residual iodine formed during the reaction, preventing it from contaminating the final product.[7]
Experimental Protocol
Materials:
-
3-Phenylphthalide
-
Chlorotrimethylsilane (TMSCl)
-
Sodium Iodide (NaI), anhydrous
-
Acetonitrile (CH₃CN), dry
-
Diethyl ether
-
10% Sodium thiosulfate solution
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure: [7]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-phenylphthalide (1.0 mmol) and anhydrous sodium iodide (3.5 mmol).
-
Add dry acetonitrile (4 mL) to the flask.
-
Flush the system with dry nitrogen gas.
-
While stirring, add chlorotrimethylsilane (3.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and add distilled water (8 mL) to hydrolyze the intermediate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 12 mL).
-
Wash the combined organic layers sequentially with 10% sodium thiosulfate solution (20 mL) and water.
-
Extract the organic layer with a saturated sodium bicarbonate solution (2 x 12 mL). The desired product will move to the aqueous basic layer, leaving unreacted starting material in the ether layer.
-
Carefully acidify the aqueous bicarbonate extracts with 1 M HCl until a precipitate forms.
-
Extract the acidified aqueous layer with diethyl ether.
-
Wash the new organic extract with water, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield pure 2-benzylbenzoic acid.
Applications in Drug Development: Targeting Bacterial Transcription
Bacterial resistance to existing antibiotics necessitates the discovery of novel drugs with new mechanisms of action. Bacterial transcription is a prime, yet underexplored, target.[8] The formation of the RNA polymerase (RNAP) holoenzyme, through the binding of a sigma (σ) factor to the core RNAP enzyme, is an essential first step for gene expression and bacterial viability.[8] Disrupting this protein-protein interaction (PPI) presents a promising strategy for developing new antibacterial agents.
Recent studies have identified derivatives of benzyl and benzoyl benzoic acid as potent inhibitors of the RNAP-σ interaction.[8]
Mechanism of Action: The 2-benzylbenzoic acid scaffold serves as a structural mimic of key amino acid residues on the σ factor, specifically at its primary binding site on the β' subunit of the RNAP core enzyme. The carboxylic acid group at the 2-position is believed to form a critical ionic bond with arginine residues (e.g., R278 and R281 in E. coli) within the β' clamp helices domain.[8] By occupying this binding pocket, the inhibitor competitively prevents the σ factor from associating with the core RNAP, thereby inhibiting holoenzyme formation and halting transcription initiation. A representative compound from this class demonstrated excellent activity against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL, comparable to vancomycin.[8]
Analytical Characterization
Confirming the identity and purity of synthesized 2-benzylbenzoic acid is critical. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide a definitive structural fingerprint.
| Technique | Expected Peaks / Features |
| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (Carboxylic acid proton, -COOH).~8.06 ppm: Doublet, 1H (Aromatic proton ortho to the carboxyl group).~7.08-7.5 ppm: Multiplet, 8H (Remaining aromatic protons).~4.4 ppm: Singlet, 2H (Benzylic protons, -CH₂-).[7] |
| ¹³C NMR | ~168-172 ppm: Carbonyl carbon (C=O) of the carboxylic acid.~125-145 ppm: Aromatic carbons.~39-40 ppm: Benzylic carbon (-CH₂-).[9] |
| IR Spec. | ~2500-3300 cm⁻¹: Very broad band (O-H stretch of hydrogen-bonded carboxylic acid).~3030-3080 cm⁻¹: Medium peaks (Aromatic C-H stretch).~2850-2960 cm⁻¹: Weak peaks (Aliphatic C-H stretch of CH₂).~1680-1710 cm⁻¹: Strong, sharp peak (C=O stretch of the carboxylic acid). |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 2-benzylbenzoic acid.
-
Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage is at room temperature.[1]
Conclusion
2-Benzylbenzoic acid is a valuable and versatile chemical intermediate. The synthetic route via reductive cleavage of 3-phenylphthalide offers a reliable and high-yield method for its preparation, suitable for research and development settings. Its most compelling application lies in the field of antibacterial drug discovery, where its scaffold has been proven to effectively inhibit the crucial protein-protein interaction between the RNA polymerase core enzyme and the sigma factor. This guide provides the foundational technical knowledge required for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
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Crysdot. 2-Benzylbenzoic acid. Available at: [Link]
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Chemsrc. 2-BENZYLBENZOIC ACID | CAS#:612-35-1. Available at: [Link]
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Ma, C., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. European Journal of Medicinal Chemistry, 208, 112671. Available at: [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Thyagarajan, G., & Rao, K. K. (1991). Reductive Cleavage of Phthalides with Iodotrimethylsilane. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 30B(3), 3068-3069.
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ResearchGate. (2023). Metal‐Free Synthesis via Intramolecular Cyclization, Enzyme Inhibition Properties and Molecular Docking of Novel Isoindolinones. Available at: [Link]
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Chen, C. Y., et al. (2020). Palladium-Catalyzed Three-Component Coupling Reaction of o-Bromobenzaldehyde, N-Tosylhydrazone, and Methanol. Organic Letters, 22(5), 1826-1830. Available at: [Link]
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Royal Society of Chemistry. (2015). Supporting Information for: Asymmetric C-H/N-H Annulation to Axially Chiral Biaryl-Based N-Aryl-pyrrolinones. Available at: [Link]
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Amazon S3. (2025). Supporting Information: Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides. Available at: [Link]
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A Comprehensive Technical Guide to the Solubility of o-Benzylbenzoic Acid in Organic Solvents
Introduction
o-Benzylbenzoic acid, a derivative of benzoic acid, is a compound of interest in various fields of chemical synthesis and pharmaceutical development. Understanding its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides an in-depth technical exploration of the principles, methodologies, and influencing factors governing the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide will leverage the extensive and well-documented solubility characteristics of its parent compound, benzoic acid, as a foundational model. The principles and experimental protocols detailed herein are directly applicable to the study of this compound and its derivatives.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a crystalline solute, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy change (ΔG) of the solution process determines the solubility. This process can be conceptually broken down into three main steps:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).
-
Cavitation Energy: The energy required to create a cavity in the solvent large enough to accommodate a solute molecule (endothermic).
-
Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new intermolecular interactions with the solvent molecules (exothermic).
A negative ΔG, indicating a spontaneous process, is favored by a lower lattice energy, lower cavitation energy, and higher solvation energy. The solubility of this compound, therefore, is dictated by the balance of these energetic contributions, which are in turn influenced by the molecular structures of both the solute and the solvent.
The structural features of this compound—a carboxylic acid group capable of hydrogen bonding, a benzene ring contributing to van der Waals forces and potential π-π stacking, and a benzyl group adding to the nonpolar character—suggest a nuanced solubility profile. It is anticipated to be more soluble in solvents that can effectively interact with these functional groups.
Qualitative Solubility Profile
Based on general chemical principles and available qualitative data for similar aromatic carboxylic acids, the expected solubility of this compound in various classes of organic solvents is as follows:
-
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid group of this compound. Consequently, good solubility is expected in these solvents. The addition of alcohols to aqueous solutions has been shown to significantly increase the solubility of benzoic acid.[1]
-
Polar Aprotic Solvents (e.g., Ketones like Acetone, Esters like Ethyl Acetate): These solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions. This compound is expected to be soluble in these solvents.[2][3]
-
Ethers (e.g., Diethyl Ether): Ethers can act as hydrogen bond acceptors, leading to moderate to good solubility.[4][5]
-
Aromatic Hydrocarbons (e.g., Benzene, Toluene): The nonpolar benzene ring of this compound will interact favorably with these aromatic solvents through van der Waals forces and potential π-π stacking. Solubility in hot benzene has been noted.[4][5]
-
Nonpolar Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane): Due to the polar carboxylic acid group, the solubility of this compound in these nonpolar solvents is expected to be low.
Quantitative Solubility Data (Analog: Benzoic Acid)
While specific quantitative data for this compound is scarce, the solubility of benzoic acid in various organic solvents provides a valuable reference point. The following table summarizes selected solubility data for benzoic acid.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Methanol | 23 | 71.5 |
| Ethanol | 19.2 | 52.4 |
| Acetone | - | Soluble |
| Benzene | - | Soluble in hot benzene |
| Water | 25 | 0.344 |
Data sourced from various chemical handbooks and publications.[4][6][7]
It is crucial for researchers to experimentally determine the precise solubility of this compound in their specific solvent systems and temperature conditions.
Experimental Determination of Solubility
Accurate determination of solubility is a critical step in process development and scientific research. The following are standard, reliable methods for measuring the solubility of a solid compound in an organic solvent.
Equilibrium Solubility Method (Shake-Flask)
This is the most common and straightforward method for determining equilibrium solubility.
Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate at a constant temperature. The concentration of the dissolved solute in the clear supernatant is then determined.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a constant-temperature bath).
-
Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or orbital shaker) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be sealed to prevent solvent evaporation.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is recommended.
-
Analysis: Determine the concentration of this compound in the sample using a suitable analytical technique.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the equilibrium solubility method.
Analytical Techniques for Concentration Determination
The choice of analytical method is critical for accuracy.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of this compound versus detector response (e.g., UV absorbance) must be prepared.
-
Gravimetric Method: A known volume of the saturated solution is taken, and the solvent is carefully evaporated to dryness. The mass of the remaining solid solute is then determined. This method is simple but can be less accurate due to potential solvent retention or loss of volatile solutes.
-
Titrimetric Method: For an acidic compound like this compound, titration with a standardized basic solution (e.g., sodium hydroxide) using a suitable indicator can be employed. This method is cost-effective and accurate if no other acidic or basic impurities are present.
Polythermal Method (Dynamic Method)
This method is useful for determining the temperature dependence of solubility.
Principle: A mixture of known composition (solute and solvent) is heated until all the solid dissolves. The temperature at which the last crystal dissolves is recorded as the saturation temperature for that specific concentration.
Experimental Protocol:
-
Preparation: A precise amount of this compound and solvent are weighed into a sealed, transparent vessel equipped with a stirrer and a calibrated thermometer.
-
Heating: The mixture is slowly heated while being continuously stirred.
-
Observation: The temperature at which the last solid particle disappears is carefully noted.
-
Cooling (Optional but Recommended): The solution is then slowly cooled, and the temperature at which crystallization begins is also recorded. The average of the dissolution and crystallization temperatures can be taken as the equilibrium temperature.
Logical Relationship of Solubility Factors
Caption: Factors influencing the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. While specific quantitative data for this compound is not widely available, the principles of dissolution and the experimental methodologies detailed in this guide provide a robust framework for its determination. By leveraging the extensive knowledge base of its parent compound, benzoic acid, researchers can make informed decisions regarding solvent selection and process conditions. The recommended experimental protocols, particularly the equilibrium solubility method coupled with HPLC analysis, offer a reliable means of generating the precise data necessary for successful scientific and developmental outcomes.
References
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- ChemBK. o-Benzoylbenzoic acid.
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- Haihang Industry. 2-(4-chlorobenzoyl)benzoic acid cas 85-56-3.
- Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. International Journal of Research in Engineering and Science (IJRES).
- Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- Solubility of Things. Benzoic Acid.
- Pires, M., & Franco, R. W. A. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
- Gomaa, E. A., et al. (2014). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. RESEARCH & REVIEWS: JOURNAL OF CHEMISTRY, 3(3).
- PubChem. 2-Benzoylbenzoic Acid.
- Chen, J., & Ma, P. (2005). Determination and Correlation for Solubility of Aromatic Acids in Solvents.
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- precisionFDA. This compound.
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An In-depth Technical Guide to the Physicochemical Properties of o-Benzoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of o-benzoylbenzoic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals. With a focus on its melting and boiling points, this document delves into the theoretical underpinnings and practical methodologies for their accurate determination. Recognizing the critical impact of purity on these physical constants, this guide further details established synthesis and purification protocols, alongside modern analytical techniques for comprehensive characterization. This document is intended to serve as an essential resource for researchers and professionals engaged in the handling, characterization, and application of o-benzoylbenzoic acid, ensuring the integrity and reproducibility of their scientific endeavors.
Introduction: The Significance of o-Benzoylbenzoic Acid
o-Benzoylbenzoic acid, systematically named 2-benzoylbenzoic acid and also known as benzophenone-2-carboxylic acid, is a bifunctional aromatic organic compound with the chemical formula C₁₄H₁₀O₃. Its structure, featuring both a carboxylic acid and a ketone functional group, makes it a versatile precursor in organic synthesis. The primary application of o-benzoylbenzoic acid lies in its role as a crucial intermediate for the production of anthraquinone and its derivatives, which are widely used as dyes and pigments.[1] Furthermore, its structural motif is of interest in medicinal chemistry and materials science.
Accurate knowledge of the physical properties of o-benzoylbenzoic acid, particularly its melting and boiling points, is paramount for its synthesis, purification, and subsequent applications. These constants serve as primary indicators of purity and are essential for process optimization and quality control in industrial settings.
CAS Number: 85-52-9[2][3][4][5][6]
Melting and Boiling Points: A Comprehensive Data Summary
The melting and boiling points of o-benzoylbenzoic acid have been extensively reported in the scientific literature. A summary of these values is presented below. It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and the purity of the sample.
| Physical Property | Reported Value (°C) | Source(s) |
| Melting Point | 126-129 | [6] |
| 127-129 | [1] | |
| 127-128 | [7] | |
| Monohydrate | 94.5 | |
| Boiling Point | 257-265 | [6] |
The relatively high melting and boiling points of o-benzoylbenzoic acid are attributed to the presence of strong intermolecular forces, including hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions arising from the polar ketone group. The planar aromatic rings also contribute to significant van der Waals forces.
Experimental Determination of Physicochemical Properties
The accurate determination of the melting and boiling points of o-benzoylbenzoic acid is fundamental for its characterization. This section provides detailed, step-by-step methodologies for these essential experiments.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[8] The capillary method is a widely accepted and accurate technique for determining the melting point of organic compounds.
-
Sample Preparation:
-
Ensure the o-benzoylbenzoic acid sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the solid with a mortar and pestle.
-
Tamp the open end of a capillary tube into the powdered sample.[9][10]
-
Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
-
Apparatus Setup (Thiele Tube):
-
Fill a Thiele tube with a high-boiling, inert liquid such as mineral oil or silicone oil.
-
Attach the capillary tube to a thermometer using a rubber band or a small piece of wire, ensuring the sample is aligned with the thermometer bulb.
-
Immerse the thermometer and the attached capillary tube in the oil bath of the Thiele tube.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[11] The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.
-
Heat rapidly at first until the temperature is about 15-20 °C below the expected melting point of o-benzoylbenzoic acid.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[10]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a clear liquid (the end of melting). This range is the melting point of the sample.
-
Caption: Workflow for melting point determination using the capillary method.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] Since o-benzoylbenzoic acid is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures. However, for the purpose of this guide, a general protocol for determining the boiling point of an organic compound using the capillary method is described.
-
Sample Preparation:
-
Apparatus Setup:
-
Attach the test tube to a thermometer.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube or an oil bath on a hot plate).[15]
-
-
Measurement:
-
Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor of the liquid has displaced all the air.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11]
-
Caption: Workflow for micro boiling point determination.
Synthesis and Purification: Ensuring Sample Integrity
The presence of impurities can significantly affect the melting and boiling points of a compound. Therefore, understanding the synthesis and purification of o-benzoylbenzoic acid is crucial for obtaining accurate physical data.
Synthesis of o-Benzoylbenzoic Acid
The most common method for the synthesis of o-benzoylbenzoic acid is the Friedel-Crafts acylation of benzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][7]
Reaction Scheme:
Phthalic Anhydride + Benzene --(AlCl₃)--> o-Benzoylbenzoic Acid
A detailed synthetic procedure can be found in the literature.[7] The reaction involves the electrophilic attack of the acylium ion, generated from phthalic anhydride and AlCl₃, on the benzene ring. The crude product is typically obtained after hydrolysis of the reaction mixture.
More recently, the use of ionic liquids as catalysts for this reaction has been explored, offering potential advantages in terms of catalyst reusability and milder reaction conditions.[16]
Purification of o-Benzoylbenzoic Acid
Purification of the crude o-benzoylbenzoic acid is essential to remove unreacted starting materials, by-products, and the catalyst. Recrystallization is the most effective method for purifying solid organic compounds.
-
Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For o-benzoylbenzoic acid, a mixed solvent system of benzene and ligroin or recrystallization from boiling water has been reported to be effective.[7][17]
-
Dissolution: Dissolve the crude o-benzoylbenzoic acid in the minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The solution is then hot filtered to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of o-benzoylbenzoic acid decreases, and it will crystallize out of the solution. Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any remaining impurities. The purified crystals are then dried in a desiccator or a vacuum oven to remove any residual solvent. The purity of the recrystallized product can be assessed by its sharp melting point.
Purity Assessment: Modern Analytical Techniques
Beyond melting point determination, a suite of modern analytical techniques can be employed to rigorously assess the purity and confirm the identity of o-benzoylbenzoic acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. It can be used to determine the percentage purity of an o-benzoylbenzoic acid sample by separating it from any impurities.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound. The NMR spectrum of pure o-benzoylbenzoic acid will show characteristic signals for the aromatic protons and carbons, as well as the carboxylic acid proton. The presence of impurity peaks can be readily detected.[19][20]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of o-benzoylbenzoic acid will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as the ketone C=O stretch and aromatic C-H and C=C vibrations.[4][18]
Conclusion
This technical guide has provided a detailed examination of the melting and boiling points of o-benzoylbenzoic acid, grounded in established scientific principles and experimental methodologies. By understanding the factors that influence these fundamental physical properties, particularly the paramount importance of sample purity, researchers and professionals can ensure the reliability and reproducibility of their work. The synthesis, purification, and analytical techniques outlined herein serve as a comprehensive resource for the effective handling and characterization of this important chemical intermediate.
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Unlocking the Therapeutic Potential of the o-Benzylbenzoic Acid Scaffold: A Technical Guide for Medicinal Chemists
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The o-benzylbenzoic acid core, a seemingly simple aromatic carboxylic acid, has emerged as a versatile and promising scaffold for the development of novel therapeutics. Its inherent structural features, including a flexible benzyl group and an ionizable carboxylic acid moiety, provide a rich platform for chemical modification and optimization of biological activity. This technical guide offers an in-depth exploration of the potential applications of this compound and its derivatives in medicinal chemistry, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to guide their own investigations.
Core Scaffold: Physicochemical Properties and Synthetic Strategies
The this compound scaffold is characterized by a benzoic acid ring substituted at the ortho position with a benzyl group. This arrangement imparts a unique combination of rigidity and flexibility, which is often a desirable trait in drug candidates. The carboxylic acid group provides a key interaction point for polar contacts with biological targets and influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₂O₂ | Provides a starting point for molecular weight considerations. |
| Molecular Weight | 212.24 g/mol | Falls within the range of typical small molecule drugs. |
| XLogP3 | 3.2 | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |
| Hydrogen Bond Donor Count | 1 | The carboxylic acid proton can participate in hydrogen bonding. |
| Hydrogen Bond Acceptor Count | 2 | The carbonyl and hydroxyl oxygens can act as hydrogen bond acceptors. |
Synthesis of the this compound Core
A common and efficient method for the synthesis of the this compound core is through the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by reduction of the resulting keto-acid.
This protocol describes the synthesis of o-benzoylbenzoic acid, a key intermediate that can be further modified.
Materials:
-
Phthalic anhydride (15 g)
-
Thiophene-free benzene (75 mL)
-
Anhydrous aluminum chloride (30 g)
-
Ice
-
Concentrated hydrochloric acid (20 mL)
-
10% Sodium carbonate solution
-
Activated charcoal
Procedure:
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a trap for HCl gas, combine phthalic anhydride and benzene. Cool the flask in an ice bath until the benzene begins to crystallize.[1]
-
Friedel-Crafts Acylation: Carefully add anhydrous aluminum chloride to the cooled mixture. Remove the ice bath and gently warm the flask to initiate the reaction. Once the reaction is proceeding smoothly, reflux the mixture for 30 minutes with constant stirring.[1]
-
Workup: Cool the flask in an ice bath and cautiously add ice to decompose the aluminum chloride complex, followed by concentrated hydrochloric acid.[1]
-
Purification: Add 10% sodium carbonate solution to dissolve the product as its sodium salt. Treat the solution with activated charcoal, filter, and then precipitate the o-benzoylbenzoic acid by adding hydrochloric acid.[1]
-
Crystallization: The crude product can be further purified by crystallization from a benzene/ligroin mixture to yield pure o-benzoylbenzoic acid.[1]
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous aluminum chloride is critical as it is a moisture-sensitive Lewis acid catalyst. Any water present would deactivate the catalyst.
-
Thiophene-free Benzene: Thiophene is a common impurity in benzene and can interfere with the Friedel-Crafts reaction.
-
Controlled Temperature: The initial cooling and subsequent gentle heating are necessary to control the exothermic reaction and prevent side product formation.
Therapeutic Applications and Mechanisms of Action
The this compound scaffold has shown promise in several therapeutic areas. The following sections will detail the key findings and underlying mechanisms.
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics. A key target for many NSAIDs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][3] Therefore, selective inhibition of COX-2 over COX-1 is a desirable strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Derivatives of o-benzoylbenzoic acid have been investigated as potential COX-2 inhibitors. By modifying the core structure, it is possible to design molecules that fit into the active site of COX-2 with high affinity and selectivity.
COX-2 selective inhibitors often exhibit time-dependent inhibition, which is a key basis for their selectivity over COX-1.[4][5] This involves an initial reversible binding to the enzyme, followed by a slower conformational change that results in a tightly bound enzyme-inhibitor complex.[5]
Caption: Simplified workflow of COX-2 inhibition by this compound derivatives.
Antimicrobial Activity: Inhibition of Bacterial Transcription
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. One promising strategy is to target essential bacterial processes that are distinct from those in humans. Bacterial transcription, the process of synthesizing RNA from a DNA template, is a prime target. This process is initiated by the binding of a sigma (σ) factor to the core RNA polymerase (RNAP) to form the holoenzyme.[6]
A series of benzyl and benzoyl benzoic acid derivatives have been identified as potent inhibitors of the interaction between the bacterial RNAP and the σ factor.[6][7] This inhibition effectively blocks transcription initiation and leads to bacterial cell death.
These compounds are thought to mimic the σ factor at its primary binding site on the RNAP, thereby preventing the formation of the functional holoenzyme.[6] This targeted approach offers the potential for broad-spectrum activity against various bacterial pathogens.
Studies have shown that modifications to the this compound scaffold can significantly impact antimicrobial activity. For instance, the introduction of electron-withdrawing groups on the benzyl ring can enhance potency.[8] A representative compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus epidermidis, which is comparable to the antibiotic vancomycin.[6]
| Compound | R Group | MIC (µg/mL) vs. S. pneumoniae | MIC (µg/mL) vs. S. aureus |
| 5e | 5-CF₃ (benzyl) | 1 | 8 |
| 8e | 5-CF₃ (benzoyl) | 2 | 4 |
Data sourced from: Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction.[7][8]
Caption: Mechanism of bacterial transcription inhibition by this compound derivatives.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
Epigenetic modifications, such as histone acetylation and deacetylation, play a crucial role in regulating gene expression. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[9] Therefore, HDAC inhibitors have emerged as a promising class of anticancer drugs.
Non-hydroxamate benzoic acid-based derivatives have been developed as potential HDAC inhibitors.[9] These compounds have shown the ability to induce cancer cell death through apoptosis.
By inhibiting HDACs, these compounds lead to the accumulation of acetylated histones, which in turn results in the re-expression of silenced tumor suppressor genes. This can trigger apoptosis, or programmed cell death, in cancer cells. One study found that a lead compound, A3bn, activated the extrinsic apoptotic pathway by activating caspase 8.[9]
| Compound | Cell Line | IC₅₀ (µM) |
| A3bn | MCF-7 (Breast Cancer) | 20.3 |
| A3bn | K562 (Leukemia) | 42.0 |
| SAHA (Control) | MCF-7 (Breast Cancer) | 39.2 |
| SAHA (Control) | K562 (Leukemia) | 36.1 |
Data sourced from: Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi).[9]
Caption: Proposed mechanism of anticancer activity via HDAC inhibition.
Future Directions and Conclusion
The this compound scaffold has demonstrated remarkable versatility, serving as a foundation for the development of potent and selective inhibitors for a range of therapeutic targets. The promising results in the areas of anti-inflammatory, antimicrobial, and anticancer research highlight the significant potential of this chemical class.
Future research should focus on:
-
Lead Optimization: Further exploration of the structure-activity relationships to improve potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular interactions with their respective targets to guide rational drug design.
-
In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.
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Bîcu, E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Van Hecke, A., et al. (2021). Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity. Cancers, 13(16), 4030. [Link]
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Gierse, J. K., et al. (1996). Mechanism of inhibition of novel COX-2 inhibitors. Biochemical Journal, 315(Pt 2), 479–484. [Link]
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Li, J., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 3-23. [Link]
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Bano, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(10), e20546. [Link]
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o-Benzylbenzoic Acid: A Strategic Precursor for Anthrones and a Critical Evaluation of its Role in Heterocyclic Synthesis
This guide provides an in-depth technical analysis of ortho-benzylbenzoic acid, a versatile yet often misunderstood chemical intermediate. While it is an exemplary precursor for the synthesis of anthrone and its derivatives, its role in the direct synthesis of heterocyclic compounds is frequently overstated. This document serves to clarify its primary applications, explore the mechanistic principles governing its reactivity, and provide a critical, field-proven perspective on its limitations and potential in the broader context of synthetic chemistry. We will dissect the causality behind its preferred reaction pathways and contrast them with established routes to prominent heterocyclic systems, offering researchers and drug development professionals a clear and authoritative resource.
Chapter 1: The this compound Scaffold: Synthesis and Physicochemical Profile
This compound (2-(phenylmethyl)benzoic acid) is an aromatic carboxylic acid distinguished by a methylene (-CH2-) bridge connecting two phenyl rings. This seemingly simple structural feature is paramount, as it dictates the molecule's reactivity, differentiating it significantly from its oxidized counterpart, o-benzoylbenzoic acid.
Synthesis of this compound
The preparation of this compound is most reliably achieved through the oxidation of o-benzyltoluene. This method avoids the formation of isomeric byproducts often encountered in other synthetic approaches. A notable challenge in some oxidation processes, such as those using nitric acid, is the susceptibility of the benzyl group to nitration, which can lead to a complex mixture of products and reduce the yield of the desired acid[1]. Careful selection of the oxidizing agent and reaction conditions is therefore critical to ensure high purity and yield.
Caption: General schematic for the synthesis of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. Its solubility in organic solvents and defined melting point are characteristic of a crystalline organic acid.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | |
| Molecular Weight | 212.24 g/mol | |
| Appearance | Solid | - |
| Melting Point | 114-118 °C | - |
| Solubility | Soluble in ethanol, ether, hot benzene | - |
Chapter 2: The Cornerstone Application: Intramolecular Electrophilic Acylation to Anthrone
The most significant and well-established application of this compound is its role as a precursor to anthrone (9,10-dihydro-9-oxoanthracene). This transformation is a classic example of intramolecular Friedel-Crafts acylation, or cyclodehydration.
Mechanistic Rationale and Advantages
The reaction proceeds via protonation of the carboxylic acid, typically by a strong acid like liquid hydrogen fluoride (HF) or concentrated sulfuric acid (H₂SO₄), to form a highly reactive acylium ion. This electrophile then attacks the electron-rich benzyl ring to forge a new carbon-carbon bond, completing the tricyclic system.
A key insight from field experience is the superior performance of this compound in this cyclization compared to o-benzoylbenzoic acid. The electron-donating nature of the methylene bridge in this compound activates the benzyl ring towards electrophilic attack. Conversely, the electron-withdrawing carbonyl group in o-benzoylbenzoic acid deactivates the corresponding ring, making cyclization more difficult and often requiring harsher conditions[2]. This makes the this compound route a more efficient pathway to the anthraquinone core, which is readily obtained by the subsequent oxidation of the anthrone product[2].
Caption: Reaction mechanism for the cyclization of this compound.
Experimental Protocol: Synthesis of Anthrone
The following protocol is adapted from a verified procedure and serves as a reliable method for laboratory-scale synthesis.[3]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Ice-water bath
-
Stirring apparatus
Procedure:
-
Dissolution: Carefully dissolve 10 g (0.047 mol) of this compound in 50 mL of concentrated sulfuric acid at room temperature with gentle stirring. The solution will typically turn a deep orange or red color.
-
Reaction: Heat the solution to 100°C on a water bath and maintain this temperature for 1 hour. The color may deepen further.
-
Quenching: Allow the reaction mixture to cool to room temperature, then pour it cautiously in a slow stream onto 500 g of crushed ice with vigorous stirring. This step must be performed in a fume hood, as it is highly exothermic.
-
Precipitation & Isolation: A pale yellow solid (anthrone) will precipitate. Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with cold water until the filtrate is neutral to litmus paper. This removes residual sulfuric acid.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50°C). The typical yield of crude anthrone is high (>90%).
-
Purification (Optional): For high-purity anthrone, the crude product can be recrystallized from a mixture of benzene and petroleum ether or from aqueous ethanol.[3]
Chapter 3: A Critical Assessment: this compound in Heterocyclic Synthesis
While this compound is a premier starting material for anthrones, its application as a direct precursor for common tricyclic heterocyclic compounds such as xanthones, acridones, and thioxanthones is fundamentally limited by its structure. A proficient scientist must recognize when a substrate is unsuited for a desired transformation and understand the principles dictating the correct choice of precursor.
The Challenge of Direct Heterocycle Formation
The synthesis of these heterocycles requires the intramolecular cyclization to proceed through a heteroatom (Oxygen for xanthones, Nitrogen for acridones, Sulfur for thioxanthones). This compound lacks the requisite heteroatom positioned correctly to act as a nucleophile or to be integrated into the newly formed ring. The molecule's inherent reactivity favors C-C bond formation, leading inexorably to the carbocyclic anthrone skeleton.
Comparison with Standard Heterocyclic Precursors
To illustrate this critical point, we contrast the structure and reactivity of this compound with the standard, field-validated precursors for these important heterocyclic classes.
Acridone Synthesis: The authoritative route to the acridone core involves the cyclization of N-phenylanthranilic acid .[4][5] This precursor, readily prepared via an Ullmann condensation between an o-halobenzoic acid and an aniline, already contains the essential nitrogen atom linking the two aromatic rings.[6] Cyclization, typically under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid), proceeds via electrophilic attack onto the aniline ring, followed by dehydration to yield the acridone.
Caption: Established pathway for acridone synthesis.
Xanthone Synthesis: The analogous precursor for xanthones (dibenzo-γ-pyrones) is 2-phenoxybenzoic acid .[7] This molecule possesses the critical ether linkage. Intramolecular acylation, often promoted by Eaton's reagent (P₂O₅ in MeSO₃H) or polyphosphoric acid, closes the central pyrone ring to furnish the xanthone scaffold.
Caption: Established pathway for xanthone synthesis.
Thioxanthone Synthesis: For thioxanthones, synthetic strategies often involve the cyclization of precursors containing a thioether linkage, such as a 2-(phenylthio)benzoic acid, or the condensation of thiosalicylic acid derivatives with aromatic compounds.[8][9] These routes ensure the sulfur atom is correctly positioned for the formation of the central thiopyrone ring.
Hypothetical Derivative Pathways: Avenues for Research
From a first-principles perspective, one could envision transforming this compound into a viable heterocyclic precursor. For example, a multi-step sequence involving benzylic bromination, substitution with a phenol to form a diaryl ether, and subsequent cyclization could theoretically lead to a xanthone. Similarly, functionalization of one of the aromatic rings followed by an Ullmann-type coupling could be proposed. However, these are not established, atom-economical, or efficient routes. The self-validating nature of established protocols dictates that synthesis should begin from precursors that are structurally closer to the final target, such as those described above.
Conclusion
This compound is a powerful and efficient precursor for the synthesis of the carbocyclic compound anthrone, offering distinct advantages over o-benzoylbenzoic acid due to the activating nature of its methylene bridge. This application is robust, high-yielding, and well-documented.
However, its utility as a direct precursor for common tricyclic heterocyclic systems like acridones, xanthones, and thioxanthones is structurally precluded. The fundamental absence of a correctly positioned heteroatom directs its reactivity towards C-C bond formation. For researchers and professionals in drug development and materials science, it is crucial to recognize these intrinsic reactivity patterns. The selection of a starting material is a strategic decision; for heterocyclic synthesis, established precursors such as N-phenylanthranilic acid and 2-phenoxybenzoic acid remain the authoritative and logical choices. While theoretical derivatization of this compound is conceivable, it represents a departure from the efficient and validated protocols that form the bedrock of modern organic synthesis.
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Lawrance, W. A. (1921). FRIEDEL AND CRAFTS' REACTION. SOME SUBSTITUTED PHTHALIC ANHYDRIDES WITH TOLUENE AND ALUMINUM CHLORIDE. Journal of the American Chemical Society, 43(11), 2577–2581. Retrieved from [Link]
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Bolu, G., & Larock, R. C. (2009). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Organic Letters, 11(21), 4882-4885. Retrieved from [Link]
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An In-depth Technical Guide to o-Benzylbenzoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of o-benzylbenzoic acid, a significant organic compound with historical roots and contemporary applications in medicinal chemistry. This document deviates from a rigid structure to best narrate the scientific journey of this molecule, from its challenging early syntheses to modern, more efficient preparatory methods. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Introduction and Physicochemical Properties
This compound, also known as 2-(phenylmethyl)benzoic acid or α-phenyl-o-toluic acid, is an aromatic carboxylic acid. Its structure features a benzoic acid scaffold with a benzyl group substituent at the ortho-position. This seemingly simple structural arrangement has presented unique challenges and opportunities throughout its history.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂O₂ | |
| Molecular Weight | 212.24 g/mol | |
| CAS Number | 612-35-1 | [1] |
| Melting Point | 112-115 °C | |
| Appearance | Solid | |
| Synonyms | 2-Benzylbenzoic acid, α-Phenyl-o-toluic acid | [1] |
Historical Perspective: A Tale of Two Isomers and Synthetic Challenges
The history of this compound is intrinsically linked with that of its more widely studied isomer, o-benzoylbenzoic acid. The latter, with a ketone linkage instead of a methylene bridge, was readily synthesized via the Friedel-Crafts acylation of benzene with phthalic anhydride, a reaction developed in 1877.[2][3] This straightforward synthesis propelled o-benzoylbenzoic acid to prominence as a key intermediate in the production of anthraquinone dyes.[2][4]
In contrast, the synthesis of this compound proved to be a more formidable challenge for early organic chemists. An early documented method involved the oxidation of o-benzyl-toluene.
The Oxidation of o-Benzyl-toluene: A Promising but Flawed Early Approach
One of the initial strategies for synthesizing this compound was the oxidation of the corresponding toluene derivative, o-benzyl-toluene. This approach, however, was fraught with difficulties that limited its practicality and yield.
A known process for this transformation involved the use of dilute nitric acid under high pressure and temperature (135°-200° C).[1] The rationale behind this choice of oxidant was its ability to convert the methyl group of the toluene moiety into a carboxylic acid.
However, this method was plagued by a significant side reaction: nitration. The aromatic rings of o-benzyl-toluene are susceptible to nitration under the harsh, acidic conditions of the nitric acid oxidation.[1] This led to the formation of a substantial amount of nitro-substituted by-products, primarily nitro-o-benzoyl benzoic acids. Consequently, the yield of the desired this compound was low.[1] The presence of these nitrated impurities also complicated the purification process and subsequent reactions, such as the cyclization to anthraquinone, where the nitro compounds would decompose and cause the solution to turn black.[1]
Experimental Workflow: Oxidation of o-Benzyl-toluene (Historical Method)
Caption: Historical synthesis of this compound via oxidation.
Modern Synthetic Routes: The Advent of Catalytic Hydrogenation
The challenges associated with the early oxidative methods spurred the development of more efficient and selective synthetic routes. A significant advancement came with the application of catalytic hydrogenation.
Hydrogenation of 3-Phenylphthalide: A Cleaner and More Efficient Pathway
A more contemporary and effective method for the synthesis of this compound involves the hydrogenation of 3-phenylphthalide.[5] This method offers a significant improvement in terms of yield and purity over the classical oxidation route.
The reaction proceeds by the catalytic reduction of the lactone ring in 3-phenylphthalide. A palladium on carbon (Pd/C) catalyst is typically employed for this transformation.[5] The hydrogenation is carried out at room temperature under a moderate pressure of hydrogen gas (50 psi) until one equivalent of hydrogen has been absorbed.[5]
The causality of this experimental design lies in the ability of the palladium catalyst to activate molecular hydrogen and facilitate its addition across the C-O bond of the lactone, leading to the cleavage of the ring and the formation of the carboxylic acid and the reduction of the benzylic carbon. The use of a heterogeneous catalyst like Pd/C simplifies the work-up procedure, as the catalyst can be easily removed by filtration.
Experimental Protocol: Hydrogenation of 3-Phenylphthalide
Materials:
-
3-Phenylphthalide
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Petroleum Ether
-
Hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, prepare a mixture of 3-phenylphthalide (0.263 mole) and 600 ml of ethanol.[5]
-
Carefully add 5.9 g of 10% Pd/C to the mixture.[5]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and maintain the reaction at room temperature with vigorous stirring.[5]
-
Monitor the hydrogen uptake. The reaction is complete when one equivalent of hydrogen has been absorbed.[5]
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate in vacuo to remove the ethanol.[5]
-
Triturate the resulting residue with petroleum ether to induce crystallization and purify the product.[5]
-
Collect the solid α-phenyl-o-toluic acid (this compound) by filtration. The expected melting point is in the range of 101°-104° C.[5]
Workflow Diagram: Modern Synthesis via Hydrogenation
Caption: Modern synthesis of this compound via hydrogenation.
Spectroscopic Characterization
Due to the historical challenges in its synthesis and its more prominent isomer, detailed spectroscopic data for this compound is less abundant in common databases compared to o-benzoylbenzoic acid. However, based on its structure, the following characteristic spectral features are expected:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton. The aromatic region would likely be complex due to overlapping signals.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-H stretches for the aromatic and methylene groups.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound (212.24 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
In recent years, this compound and its derivatives have garnered interest in the field of drug discovery, particularly as antimicrobial agents. Research has shown that these compounds can act as inhibitors of bacterial RNA polymerase, a crucial enzyme for bacterial survival. By targeting the interaction between the RNA polymerase core enzyme and the sigma (σ) factor, these molecules can disrupt transcription and inhibit bacterial growth. This mode of action presents a promising avenue for the development of new antibiotics.
Conclusion
The journey of this compound from a synthetically challenging molecule to a compound of interest in modern medicinal chemistry highlights the evolution of organic synthesis and the continual search for novel therapeutic agents. While historically overshadowed by its isomer, o-benzoylbenzoic acid, the development of efficient synthetic methods has made this compound more accessible for research and development. Its potential as a scaffold for new antimicrobial drugs underscores the importance of continued exploration of even seemingly simple organic molecules.
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The Ascendant Scaffold: A Technical Guide to o-Benzylbenzoic Acid Derivatives in Drug Discovery
Abstract
The o-benzylbenzoic acid scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention for its therapeutic potential across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and promising applications of this compound derivatives. We will delve into the nuanced structure-activity relationships (SAR) that govern their biological effects, present detailed experimental protocols for their synthesis and evaluation, and offer insights into their pharmacokinetic profiles. This guide aims to be a critical resource for the rational design and development of novel therapeutics based on this versatile chemical framework.
Introduction: The this compound Core
The this compound moiety, characterized by a benzoic acid ring substituted at the ortho position with a benzyl group, represents a unique and conformationally flexible scaffold. This structure allows for diverse chemical modifications on both aromatic rings, enabling the fine-tuning of physicochemical properties and biological activities. The inherent structural features of these derivatives have led to their exploration in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide will provide a holistic view of this promising class of compounds, from fundamental synthesis to preclinical evaluation.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of method often depends on the desired substitution patterns and the availability of starting materials.
Oxidation of o-Benzyl Toluene
A common method for the synthesis of the parent this compound involves the oxidation of o-benzyl toluene. However, this method can present challenges, such as the formation of nitration byproducts when using nitric acid as the oxidizing agent.[1] Careful selection of reaction conditions and purification methods is crucial to obtain the desired product in high purity.
Synthesis of Substituted this compound Amides and Esters
For drug development purposes, the carboxylic acid moiety is often derivatized as an amide or ester to modulate properties like cell permeability and metabolic stability.
Experimental Protocol: Synthesis of Substituted o-Benzylbenzamides
This protocol outlines a general procedure for the synthesis of o-benzylbenzamide derivatives.
Materials and Reagents:
-
Substituted this compound
-
Thionyl chloride (SOCl₂)
-
Appropriate amine (primary or secondary)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired o-benzylbenzamide derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Potential and Mechanisms of Action
This compound derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Benzoic acid derivatives, as a class, have shown significant potential as anticancer agents.[2][3] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation and survival.
3.1.1. Histone Deacetylase (HDAC) Inhibition
Certain naturally occurring benzoic acid derivatives have been found to inhibit histone deacetylases (HDACs).[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often observed in cancer. By inhibiting HDACs, these compounds can induce cancer cell death through the induction of reactive oxygen species (ROS), cell cycle arrest, and apoptosis.[4] Dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor among benzoic acid derivatives.[4]
3.1.2. Kinase Inhibition
The inhibition of protein kinases is a well-established strategy in cancer therapy. Several benzoic acid derivatives have been investigated as kinase inhibitors. For example, certain derivatives have shown inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[5] The binding of these compounds to the kinase domain can block downstream signaling pathways that are essential for tumor growth and metastasis.
Quantitative Data: Anticancer Activity of Benzoic Acid Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 4-Aminobenzoic acid derivative | NCI-H460 (Lung Cancer) | 15.59 - 20.04 | [6] |
| Quinazolinone derivative | MCF-7 (Breast Cancer) | 100 | [7] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative | HeLa (Cervical Cancer) | 10 - 100 | [5] |
| 2-Aminothiazole derivative | 786-O (Renal Cell Carcinoma) | 5 | [7] |
Anti-inflammatory Activity
This compound derivatives have also been explored for their anti-inflammatory properties.[8] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
3.2.1. Cyclooxygenase (COX) Inhibition
A novel series of o-benzoyl benzoic acid-based 1,3,4-oxadiazoles have been synthesized and evaluated for their anti-inflammatory activity, with molecular docking studies suggesting they target the COX-2 enzyme.[9] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Quantitative Data: Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound Class | Assay | IC50 (µM) | Reference |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives | COX-2 Inhibition | 0.18 - 0.74 | [10] |
| Thioether-linked hydroxamate/quinazolinone hybrids | LPS-stimulated NO production | 58.03 - 66.19 | [11] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a general method for assessing the in vitro inhibitory activity of compounds against COX-1 and COX-2.
Materials and Reagents:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Indomethacin or celecoxib (positive controls)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations. Include wells for a vehicle control (DMSO) and positive controls.
-
Add the enzyme solution to each well and pre-incubate for 15 minutes at 37 °C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture for 10 minutes at 37 °C.
-
Reaction Termination: Stop the reaction by adding a solution of HCl.
-
PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Benzoic acid and its derivatives have long been known for their antimicrobial properties. Recent studies have explored the potential of more complex derivatives as potent antibacterial agents.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
A series of benzyl and benzoyl benzoic acid derivatives have been identified as inhibitors of the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor. This interaction is crucial for the initiation of transcription. By disrupting the formation of the RNAP holoenzyme, these compounds effectively inhibit bacterial growth.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound derivatives is critical for the rational design of more potent and selective drug candidates.
Key SAR Insights:
-
Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring significantly influence biological activity. Electron-donating groups can enhance activity in some cases, while electron-withdrawing groups may be favorable in others.[12] The carboxylic acid group is a key interaction point, often forming hydrogen bonds with the target protein.[13]
-
Substituents on the Benzyl Ring: Modifications to the benzyl ring can impact potency and selectivity. Hydrophilic substituents may be necessary for interaction with polar amino acid residues, while a phenyl core can enhance hydrophobic interactions.[7]
-
The Methylene Bridge: The flexibility of the methylene bridge between the two aromatic rings is a key feature of the this compound scaffold, allowing the molecule to adopt various conformations to fit into different binding pockets.
Caption: Key structure-activity relationships for this compound derivatives.
Pharmacokinetics and Metabolic Stability
For a drug candidate to be successful, it must possess favorable pharmacokinetic (PK) properties, including good absorption, distribution, metabolism, and excretion (ADME).
The metabolism of benzoic acid itself is well-characterized, primarily involving conjugation with glycine to form hippuric acid, which is then excreted.[14] However, the metabolic fate of more complex this compound derivatives can be significantly different. In vitro and in vivo studies are essential to determine their metabolic stability and identify potential metabolites.
Pharmacokinetic studies in animal models are crucial to determine key parameters such as bioavailability, half-life, and clearance. For instance, studies on a newly synthesized benzoic acid derivative, S-2E, revealed that it is converted to its active metabolite, S-2E-CoA, in the liver.[15] This highlights the importance of understanding the metabolic pathways of these compounds.
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The Multifaceted Biological Landscape of o-Benzylbenzoic Acid and its Analogues: A Technical Guide for Drug Discovery
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold represents a foundational element in the design of a multitude of therapeutic agents.[1][2] Its inherent properties, including the ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor, make it a prime candidate for interaction with biological targets.[2] The biological activity of benzoic acid derivatives is profoundly influenced by the nature and placement of substituents on the aromatic ring, which modulate the molecule's electronic, lipophilic, and steric characteristics.[2] This guide delves into the intricate world of a specific, yet broadly potent, class of these compounds: o-benzylbenzoic acid and its analogues. While direct and extensive research on the parent compound is still emerging, the growing body of evidence surrounding its derivatives points to a versatile scaffold with significant therapeutic promise across multiple domains, including oncology, inflammation, and infectious diseases. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known biological activities, mechanistic insights, structure-activity relationships, and key experimental protocols pertinent to this promising class of molecules. Our exploration is grounded in established scientific literature, offering a blend of technical accuracy and practical insights to fuel further investigation and innovation in this field.
Antimicrobial Activity: A Novel Approach to Targeting Bacterial Transcription
A significant body of research highlights the potential of this compound analogues as potent antibacterial agents.[3] These compounds have demonstrated notable activity against clinically relevant Gram-positive pathogens, including Streptococcus pneumoniae and Staphylococcus aureus.[3]
Mechanism of Action: Inhibition of RNA Polymerase-Sigma Factor Interaction
The primary antibacterial mechanism of this class of compounds is the disruption of a critical protein-protein interaction essential for bacterial transcription: the binding of the sigma (σ) factor to the core RNA polymerase (RNAP) enzyme.[3][4][5] The σ factor is an indispensable initiation factor that directs the RNAP to specific promoter sequences on the DNA, thereby initiating gene transcription.[1][4][6] By inhibiting the formation of the RNAP-σ factor holoenzyme, these compounds effectively halt the transcription of essential genes, leading to bacterial growth inhibition and cell death.[3][5]
The this compound scaffold appears to mimic the σ factor at its primary binding site on the RNAP, specifically interacting with the clamp helix domain of the β' subunit.[3][5] This competitive inhibition prevents the legitimate binding of the σ factor, thus arresting the transcription process.[3]
Structure-Activity Relationship (SAR)
Systematic studies on benzyl and benzoyl benzoic acid derivatives have revealed key structural features that govern their antibacterial potency.[3]
-
Flexibility of the Benzyl Group: Compounds with a benzylbenzoic acid moiety generally exhibit slightly superior antimicrobial activity compared to their more rigid benzoylbenzoic acid counterparts.[3] This suggests that a degree of structural flexibility is advantageous for optimal interaction with the target site on the RNA polymerase.[3]
-
Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring are critical for activity. Electron-withdrawing groups, such as trifluoromethyl and chloro, significantly enhance antimicrobial activity.[3] For instance, a trifluoromethyl-substituted benzylbenzoic acid derivative displayed a minimum inhibitory concentration (MIC) of 1 µg/mL against S. pneumoniae.[3]
-
Lipophilicity: An increase in the calculated octanol-water partition coefficient (clogP), a measure of lipophilicity, often correlates with improved antibacterial activity.[3] This may be attributed to enhanced membrane permeability, allowing for higher intracellular concentrations of the compound.[3]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values for representative this compound analogues against various bacterial strains.
| Compound ID | Substituent | S. pneumoniae (µg/mL) | S. aureus (µg/mL) | S. epidermidis (µg/mL) |
| 5e | 5-Trifluoromethyl | 1 | 8 | Not Reported |
| 8e | 5-Trifluoromethyl | Not Reported | Not Reported | 0.5 - 1 |
| C3-005 | 3,4-Dichloro | 8 | Not Reported | Not Reported |
Data sourced from Baek, et al. (2020)[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) in a suitable broth medium.[7]
-
Serial Dilution of Test Compound: The this compound analogue is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[7]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[7]
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7] This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of benzoic acid have long been recognized for their anticancer potential, with various mechanisms of action being elucidated.[8][9] For this compound analogues, a promising avenue of investigation lies in their ability to inhibit farnesyltransferase, a critical enzyme in the Ras signaling pathway.[10][11]
Mechanism of Action: Farnesyltransferase Inhibition
The Ras family of small GTPases are key regulators of cell growth, proliferation, and differentiation.[10][12] Mutations in Ras genes are frequently implicated in various cancers, leading to constitutively active Ras proteins and uncontrolled cell division. For Ras proteins to become active, they must undergo post-translational modification, a crucial step of which is farnesylation.[12][13] This process, catalyzed by the enzyme farnesyltransferase, involves the attachment of a farnesyl isoprenoid group to the C-terminus of the Ras protein, enabling its localization to the plasma membrane where it can exert its signaling functions.[10][12]
Farnesyltransferase inhibitors (FTIs), including certain this compound analogues, act as competitive inhibitors of this enzyme, preventing the farnesylation of Ras and other proteins.[10][13] This blockade of post-translational modification leaves Ras in an inactive, cytosolic state, thereby inhibiting downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, that are critical for tumor cell proliferation and survival.[10]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[14][15][16]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogue and incubated for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.[8]
Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway
Emerging evidence suggests that certain analogues of this compound possess anti-inflammatory properties.[17] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[17]
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[18] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.[18] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also target COX-1.[17]
o-Benzoyl benzoic acid-based 1,3,4-oxadiazole analogues have been shown to be potential COX-2 inhibitors.[17] Molecular docking studies suggest that these compounds can fit into the active site of the COX-2 enzyme, thereby blocking its catalytic activity and the subsequent production of pro-inflammatory prostaglandins.[17]
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay
A common method to screen for COX-2 inhibitors is a fluorometric assay.[19][20][21]
-
Reagent Preparation: Prepare assay buffer, reconstitute the COX-2 enzyme, and prepare solutions of the test compound, a known inhibitor (e.g., celecoxib), and the substrate (arachidonic acid).[20][22]
-
Assay Setup: In a 96-well plate, add the assay buffer, a COX cofactor, a fluorescent probe, and the diluted COX-2 enzyme to the appropriate wells.[21]
-
Inhibitor Addition: Add the test compound at various concentrations to the sample wells and the known inhibitor to the inhibitor control wells.[20]
-
Pre-incubation: Incubate the plate to allow the inhibitors to bind to the enzyme.[22]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[19]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm).[19][21]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[21]
Conclusion and Future Directions
The exploration of this compound and its analogues reveals a scaffold of considerable therapeutic versatility. The demonstrated activities against bacterial transcription, cancer cell proliferation via farnesyltransferase inhibition, and inflammation through COX-2 inhibition underscore the potential of this chemical class in addressing a range of unmet medical needs. The structure-activity relationships elucidated thus far provide a rational basis for the design of more potent and selective derivatives.
Future research should focus on several key areas. A more extensive investigation into the biological activities of the parent this compound is warranted to establish a baseline for its therapeutic potential. The synthesis and screening of a broader library of analogues with diverse substitution patterns will be crucial for optimizing potency and selectivity for each biological target. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds. The continued application of the detailed experimental protocols outlined in this guide will be instrumental in advancing our understanding and harnessing the full therapeutic potential of the this compound scaffold.
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The Cornerstone of Anthraquinone Chemistry: An In-depth Technical Guide to o-Benzylbenzoic Acid for Organic Synthesis
A Foreword for the Modern Synthetic Chemist: In the vast landscape of organic synthesis, certain molecules stand out not for their own inherent complexity, but for their pivotal role as versatile building blocks. o-Benzylbenzoic acid is a prime example of such a cornerstone molecule. While its structure is deceptively simple, it serves as a critical gateway to a rich and diverse range of polycyclic aromatic compounds, most notably the anthraquinone scaffold, which is central to the development of dyes, high-performance polymers, and a multitude of therapeutic agents. This guide is crafted for researchers, scientists, and drug development professionals who are new to the practical applications of this compound. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind the synthetic choices, empowering the reader to not only replicate established procedures but also to innovate.
I. Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. This compound is a white to off-white crystalline solid, and its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Melting Point | 126-129 °C | [2] |
| Boiling Point | 257-265 °C | [2] |
| pKa | 3.54 (at 25 °C) | [2] |
| Water Solubility | 284 mg/L (at 20 °C) | [2] |
| Organic Solvent Solubility | Soluble in ethanol, ether, and hot benzene; slightly soluble in chloroform and methanol. | [2] |
Spectroscopic Characterization: The Molecular Fingerprint
The structural elucidation of this compound and the monitoring of its reactions rely heavily on spectroscopic techniques. Here, we delve into the characteristic spectral features of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound presents a series of distinct signals that are diagnostic of its structure. The carboxylic acid proton typically appears as a broad singlet far downfield, often above 10 ppm, due to hydrogen bonding. The aromatic protons of the two benzene rings will appear in the range of 7.0-8.2 ppm. The protons of the benzyl group's CH₂ will present as a singlet around 4.0-4.5 ppm. The integration of these signals (1H for COOH, 9H for the aromatic protons, and 2H for the benzylic CH₂) is a key confirmation of the structure. The specific chemical shifts and splitting patterns of the aromatic protons can be complex due to overlapping signals, but provide detailed information about the substitution pattern. For instance, the protons ortho to the carboxylic acid group are expected to be the most deshielded.[3][4]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carboxylic acid carbonyl carbon between 170-180 ppm. The aromatic carbons will resonate in the 125-140 ppm region, with the carbon attached to the carboxylic acid group being the most downfield. The benzylic CH₂ carbon will appear around 35-45 ppm.[3]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is dominated by a few key absorptions that confirm the presence of its functional groups.[5][6] A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer formed through hydrogen bonding.[5] The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp peak around 1700-1680 cm⁻¹.[5] The spectrum will also feature absorptions corresponding to the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (around 1600 and 1450 cm⁻¹).[5][6]
Mass Spectrometry (MS):
Electron ionization mass spectrometry of this compound will show a molecular ion peak ([M]⁺) at m/z = 212. Key fragmentation patterns include the loss of a hydroxyl radical (-OH, M-17) to give an acylium ion at m/z = 195, and the loss of a carboxyl group (-COOH, M-45) to give a benzylphenyl cation at m/z = 167.[7][8][9] The base peak is often observed at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), a common fragment in compounds containing a benzyl group.[7][8]
II. The Synthesis of this compound: From Classical Methods to Greener Alternatives
The most prevalent and industrially significant method for the synthesis of the closely related o-benzoylbenzoic acid is the Friedel-Crafts acylation of benzene with phthalic anhydride.[10] While this guide focuses on this compound, understanding the synthesis of its benzoyl analogue is crucial as it is a common precursor.
The Workhorse: Friedel-Crafts Acylation for o-Benzoylbenzoic Acid
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In the context of o-benzoylbenzoic acid synthesis, it involves the reaction of benzene with phthalic anhydride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[10]
Causality Behind Experimental Choices:
-
Stoichiometric Use of AlCl₃: Unlike many catalytic reactions, the Friedel-Crafts acylation of phthalic anhydride requires a stoichiometric amount of AlCl₃. This is because the Lewis acid complexes with both the carbonyl groups of the phthalic anhydride and the ketone and carboxylic acid groups of the product. This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least two equivalents of AlCl₃ are typically used.[11]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Aluminum chloride reacts vigorously with water to form aluminum hydroxide, which is catalytically inactive. All glassware must be thoroughly dried, and anhydrous reagents and solvents must be used to ensure the reaction proceeds efficiently.[11]
-
Control of Reaction Temperature: The initial phase of the reaction can be exothermic. It is often initiated at a low temperature (e.g., in an ice bath) to control the rate of reaction and prevent side reactions. The mixture is then typically heated to drive the reaction to completion.[12]
Detailed Experimental Protocol: Friedel-Crafts Synthesis of o-Benzoylbenzoic Acid
Materials:
-
Phthalic anhydride (1.0 eq)
-
Anhydrous aluminum chloride (2.2 eq)
-
Thiophene-free benzene (solvent and reactant)
-
10% Sodium carbonate solution
-
Concentrated hydrochloric acid
-
Activated charcoal
-
Ice
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas trap (to capture the evolved HCl gas), add phthalic anhydride and thiophene-free benzene. Cool the flask in an ice bath until the benzene begins to solidify.[12]
-
Addition of Catalyst: Carefully add anhydrous aluminum chloride in portions to the cooled mixture with gentle swirling.[12]
-
Reaction Initiation and Control: Remove the ice bath and warm the flask gently with your hand. If the reaction does not start, gentle warming with a water bath may be necessary. Be prepared to immerse the flask in the ice bath if the reaction becomes too vigorous, as indicated by rapid boiling and evolution of HCl gas.[12]
-
Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture under reflux for 30-60 minutes to ensure the reaction goes to completion.
-
Work-up - Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex of the product and quenches the reaction.[13]
-
Work-up - Isolation of Crude Product: Transfer the mixture to a separatory funnel. The product will be in the organic (benzene) layer. Separate the layers and extract the aqueous layer with an additional portion of benzene. Combine the organic extracts.
-
Work-up - Purification: Wash the combined organic layers with a 10% sodium carbonate solution to remove any unreacted phthalic anhydride and the carboxylic acid product as its sodium salt. The o-benzoylbenzoic acid will be in the aqueous layer as sodium o-benzoylbenzoate. Separate the layers.[12]
-
Work-up - Decolorization and Precipitation: Cool the aqueous sodium carbonate solution in an ice bath and treat it with activated charcoal to remove colored impurities. Filter the solution. Slowly add concentrated hydrochloric acid to the filtrate with stirring to precipitate the o-benzoylbenzoic acid. The product may initially separate as an oil but will solidify upon cooling and stirring.[12]
-
Final Purification: Collect the crude product by vacuum filtration and wash it with cold water. For further purification, the product can be recrystallized from a suitable solvent such as a mixture of benzene and ligroin.[12]
Alternative and Greener Synthetic Approaches
While the traditional Friedel-Crafts acylation is effective, it suffers from drawbacks such as the use of stoichiometric amounts of a corrosive and moisture-sensitive catalyst and the generation of significant amounts of acidic waste. This has driven research into more environmentally benign alternatives.
-
Ionic Liquids as Catalysts: Acidic ionic liquids, such as chloroaluminate ionic liquids, have emerged as promising alternative catalysts for the Friedel-Crafts acylation of benzene with phthalic anhydride.[14][15] These catalysts can be recycled, reducing waste and cost.[14][15] The reaction often proceeds under milder conditions, and the product can be separated from the ionic liquid by extraction, allowing for the reuse of the catalyst.[14][15]
-
Mechanochemical Synthesis: A solvent-free approach to Friedel-Crafts acylation has been developed using ball milling.[16][17][18] This mechanochemical method involves the grinding of the solid reactants (e.g., an aromatic hydrocarbon and phthalic anhydride) with a solid Lewis acid catalyst like AlCl₃.[16][18] This technique can lead to high yields in a shorter reaction time and completely eliminates the need for hazardous organic solvents.[16][18]
III. The Role of this compound in Drug Development and Medicinal Chemistry
The rigid, three-dimensional structure of the this compound scaffold makes it an attractive starting point for the design of novel therapeutic agents. Its derivatives have shown a range of biological activities, highlighting its potential as a pharmacophore.
Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction
A significant application of o-benzyl- and o-benzoylbenzoic acid derivatives is in the development of novel antibacterial agents.[14] These compounds have been shown to inhibit the crucial protein-protein interaction between the bacterial RNA polymerase (RNAP) and its sigma factor.[14] This interaction is essential for the initiation of transcription, and its disruption leads to bacterial cell death. This mechanism of action is distinct from that of many existing antibiotics, making these compounds promising candidates for combating drug-resistant bacteria.[14] Structure-activity relationship (SAR) studies have shown that modifications to the benzene rings of the scaffold can significantly impact the antibacterial activity.[14]
A Versatile Scaffold for Diverse Biological Targets
The benzoic acid moiety, in general, is a common feature in a vast number of biologically active molecules.[19][20] It serves as a key anchoring point for interaction with biological targets through hydrogen bonding and other non-covalent interactions.[20] By modifying the this compound core, medicinal chemists can explore a wide chemical space to develop inhibitors for various enzymes and receptors. For instance, benzoic acid derivatives have been investigated for their potential as anti-hyperlipidemic agents, anticancer agents, and for the treatment of tuberculosis.[21][22]
IV. Key Reactions of this compound: Gateway to Polycyclic Systems
The true synthetic utility of this compound lies in its ability to undergo intramolecular cyclization reactions to form more complex polycyclic structures.
Intramolecular Cyclization to Anthrones and Anthraquinones
The most important reaction of o-benzoylbenzoic acid is its acid-catalyzed intramolecular cyclization to form anthraquinone.[5] This reaction is typically carried out by heating o-benzoylbenzoic acid in concentrated sulfuric acid.[5] The strong acid protonates the carboxylic acid group, which then acts as an electrophile and attacks the electron-rich benzene ring of the benzoyl group, leading to the formation of the tricyclic anthraquinone skeleton after dehydration.
V. Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting. It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If spilled, the material should be collected carefully, avoiding dust generation, and disposed of as chemical waste in accordance with local regulations.
VI. Conclusion and Future Outlook
This compound is a molecule of significant synthetic importance, bridging the gap between simple aromatic starting materials and complex, biologically active polycyclic systems. The classic Friedel-Crafts acylation remains a robust method for its synthesis, while newer, greener alternatives such as those employing ionic liquids and mechanochemistry offer more sustainable routes for its production. For the drug development professional, the this compound scaffold represents a privileged structure with demonstrated potential in the discovery of novel therapeutics, particularly in the fight against antimicrobial resistance. As the demand for new and effective drugs continues to grow, the exploration of the chemical space around this versatile building block is sure to yield exciting new discoveries.
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understanding the structure of o-Benzylbenzoic acid
An In-Depth Technical Guide to the Structure of o-Benzylbenzoic Acid
Introduction
This compound, with the molecular formula C₁₄H₁₂O₂, is a bifunctional organic molecule that incorporates the structural features of both benzoic acid and diphenylmethane.[1][2] Its architecture, consisting of a carboxylic acid group positioned ortho to a benzyl substituent on a benzene ring, gives rise to unique chemical, physical, and conformational properties. This guide provides a comprehensive analysis of the molecule's structure, from its synthesis and spectroscopic signature to its three-dimensional conformation and relevance as a scaffold in modern drug discovery.
A common point of confusion in literature and databases is the distinction between o-benzyl benzoic acid (with a flexible methylene, -CH₂-, linker) and o-benzoyl benzoic acid (with a rigid carbonyl, -C=O-, linker). This distinction is critical, as the nature of the linker profoundly impacts the molecule's conformational freedom and its potential interactions with biological targets. This document will focus exclusively on the methylene-linked this compound.
Core Molecular Architecture and Physicochemical Properties
The fundamental structure of this compound is built upon a diphenylmethane core. Diphenylmethane itself is a foundational skeleton in organic chemistry where two phenyl groups are attached to a central methane carbon.[3][4][5] In this compound, one of these phenyl rings is substituted with a carboxylic acid group at the 2-position, creating an ortho-substituted pattern.
This arrangement combines the acidic nature of the carboxyl group, which can participate in hydrogen bonding and salt formation, with the lipophilic and sterically demanding nature of the benzyl group.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-benzylbenzoic acid | [6] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1][2] |
| SMILES | c1ccc(cc1)Cc2ccccc2C(=O)O | [1] |
| InChIKey | FESDHLLVLYZNFY-UHFFFAOYSA-N | [1] |
| Stereochemistry | Achiral | [1] |
Synthesis and Structural Verification
Unlike its benzoyl counterpart, which is commonly synthesized via a Friedel-Crafts reaction between phthalic anhydride and benzene, this compound is accessible through alternative routes.[7][8][9] A key method involves the oxidation of o-benzyltoluene.
The choice of oxidizing agent is critical to the success of this synthesis. While strong agents like nitric acid can be used, they carry a significant risk of producing undesired nitration by-products, as the aromatic rings are susceptible to electrophilic attack under these conditions.[10] This insight into reaction causality guides the selection of milder, more selective oxidation protocols to ensure the integrity of the aromatic systems and maximize the yield of the desired carboxylic acid.
Experimental Protocol: Oxidation of o-Benzyltoluene
This protocol is a representative method. Researchers should optimize conditions based on available reagents and equipment.
-
Reaction Setup: A multi-neck round-bottom flask is charged with o-benzyltoluene and a suitable solvent (e.g., a mixture of pyridine and water). The flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Oxidation: A solution of a suitable oxidizing agent (e.g., potassium permanganate) in water is added dropwise to the heated and stirred reaction mixture. The reaction is refluxed for several hours until the purple color of the permanganate has discharged.
-
Workup: The reaction mixture is cooled to room temperature. The solid manganese dioxide is removed by filtration. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: The crude solid is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Verification: The structure of the purified product must be unequivocally confirmed using the spectroscopic methods detailed in the following section.
Caption: Synthetic workflow for this compound.
Spectroscopic Elucidation of Structure
The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly diagnostic. The two protons of the methylene (-CH₂-) bridge are chemically equivalent and appear as a sharp singlet, typically in the range of 4.0-4.5 ppm. The aromatic region (7.0-8.2 ppm) will be complex, showing distinct signals for the protons on both the benzyl and the benzoic acid rings. The acidic proton of the carboxyl group will appear as a broad singlet far downfield (>10 ppm), which will disappear upon shaking the sample with D₂O.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the methylene carbon around 40 ppm. The carbonyl carbon of the carboxylic acid will be observed downfield, typically >170 ppm. The spectrum will also feature a series of signals in the aromatic region (120-145 ppm) corresponding to the 12 distinct aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule.[12][13]
-
A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[14]
-
A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid.[14]
-
Multiple sharp peaks between 1450 and 1600 cm⁻¹ are due to C=C stretching vibrations within the aromatic rings.
-
C-H stretching vibrations will be observed just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic methylene protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.[15]
-
The molecular ion peak (M⁺) will appear at an m/z value corresponding to the molecular weight of 212.
-
A prominent fragment will be observed at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by the cleavage of the bond between the methylene group and the benzoic acid ring. This is a classic fragmentation pattern for benzyl-containing compounds.
-
Other key fragments may include the loss of a hydroxyl group (M-17), the loss of the carboxyl group (M-45), and the molecular ion of benzoic acid (m/z = 122).
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Signal/Peak | Structural Correlation |
| ¹H NMR | Chemical Shift | ~4.2 ppm (singlet, 2H) | -CH₂- Methylene bridge |
| Chemical Shift | ~7.0-8.2 ppm (multiplet, 9H) | Aromatic Protons | |
| Chemical Shift | >10 ppm (broad singlet, 1H) | -COOH Carboxylic Acid | |
| IR | Wavenumber | 2500-3300 cm⁻¹ (broad) | O-H Stretch (Carboxylic Acid) |
| Wavenumber | ~1700 cm⁻¹ (strong, sharp) | C=O Stretch (Carboxylic Acid) | |
| MS | m/z | 212 | Molecular Ion (M⁺) |
| m/z | 91 | Tropylium Cation [C₇H₇]⁺ |
Conformational Dynamics and Spatial Structure
Unlike rigid molecules, this compound possesses significant conformational flexibility due to rotation around the single bonds of the methylene linker. This dynamic nature is crucial for its interaction with biological macromolecules. Studies on related diphenylmethane derivatives suggest that the molecule does not adopt a flat, planar conformation due to steric hindrance between the ortho C-H bonds of the neighboring phenyl groups.[16]
Instead, the molecule likely prefers a "gable" conformation, where the two phenyl rings are twisted out of plane relative to each other. This creates a three-dimensional structure that is essential for fitting into the binding pockets of proteins. The barrier to internal rotation is relatively low, allowing the molecule to adapt its shape to match the topology of a target site.[16]
Caption: Rotational bonds responsible for conformational dynamics.
Relevance in Drug Development and Medicinal Chemistry
The this compound scaffold is of significant interest to drug development professionals. Both benzoic acid and diphenylmethane moieties are found in numerous biologically active compounds.[17][18] Benzoic acid derivatives are used as antimicrobial and antifungal agents, while the diphenylmethane structure is present in antihistamines, anticholinergics, and other therapeutic agents.[19][20]
A compelling application of this specific structural class is in the development of novel antibacterial agents. Research has identified benzyl and benzoyl benzoic acid derivatives as inhibitors of the crucial protein-protein interaction (PPI) between bacterial RNA polymerase and its primary sigma factor (σ⁷⁰).[21] By binding to the β' subunit of the polymerase, these compounds prevent the formation of the functional holoenzyme, thereby inhibiting transcription and bacterial growth. The this compound core acts as a scaffold that can be chemically modified to optimize binding affinity, improve pharmacokinetic properties, and enhance antibacterial potency against clinically significant pathogens like Staphylococcus aureus.[21]
Caption: Inhibition of RNA polymerase by the scaffold.
Conclusion
This compound is more than a simple organic molecule; it is a structurally dynamic and functionally versatile scaffold. A thorough understanding of its structure requires an integrated approach, combining knowledge of its synthesis, a multi-technique spectroscopic characterization, and an appreciation for its conformational flexibility. The distinction between this molecule and its benzoyl analogue is paramount for any research or development effort. For professionals in drug discovery, the this compound core offers a validated starting point for the design of novel therapeutics, particularly in the urgent field of antibacterial research.
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Introduction: Navigating the Isomeric Landscape of Benzyl/Benzoylbenzoic Acid
An In-depth Technical Guide to the Commercial Availability and Sourcing of o-Benzoylbenzoic Acid for Scientific Applications
For researchers, scientists, and drug development professionals, the precise sourcing of chemical intermediates is a critical preliminary step that dictates the trajectory of experimental success. This guide focuses on the commercial availability of a key chemical intermediate, often subject to nominal confusion: o-Benzylbenzoic acid. It is crucial to establish at the outset that the commercially prominent and industrially significant compound is o-Benzoylbenzoic acid (CAS No. 85-52-9) , also known as 2-Carboxybenzophenone. Its isomer, This compound (CAS No. 612-35-1) , is a distinct chemical entity with different commercial availability. Due to its widespread application, this guide will primarily detail the sourcing and technical landscape of o-Benzoylbenzoic acid, while also providing available information for its 'benzyl' isomer to ensure comprehensive clarity.
o-Benzoylbenzoic acid serves as a foundational building block in numerous synthetic pathways, most notably in the production of anthraquinone-based dyes and as a crucial intermediate for various pharmaceuticals, including antihistamines.[1][2] Its commercial landscape is robust, with a variety of suppliers offering multiple grades tailored to different applications, from large-scale industrial production to high-purity use in research and development.
Section 1: Chemical Identity and Core Properties
A precise understanding of the physicochemical properties is essential for experimental design, from selecting appropriate solvents to establishing reaction conditions. The two isomers, while structurally similar, possess distinct properties.
| Property | o-Benzoylbenzoic Acid | This compound |
| Synonyms | 2-Carboxybenzophenone, Benzophenone-2-carboxylic acid[3] | α-Phenyl-o-toluic acid, 2-(Phenylmethyl)benzoic acid[4] |
| CAS Number | 85-52-9[5] | 612-35-1[4] |
| Molecular Formula | C₁₄H₁₀O₃[5] | C₁₄H₁₂O₂[4] |
| Molecular Weight | 226.23 g/mol | 212.24 g/mol [4] |
| Appearance | White to slightly beige crystalline powder | White to off-white solid[4] |
| Melting Point | 127-129 °C[5][6] | 112-115 °C[4] |
| Boiling Point | 257-265 °C[5] | ~312 °C (estimate)[4] |
| Solubility | Soluble in hot water, ethanol, ether[5][6] | Soluble in DMSO[4] |
Section 2: Commercial Availability and Supplier Matrix
The supply chain for o-Benzoylbenzoic acid is well-established, ranging from large-scale manufacturers to specialized chemical suppliers catering to the research community. Suppliers typically offer various grades, and the choice depends entirely on the application's tolerance for impurities.
Supplier Landscape Overview
-
Manufacturers: These entities, primarily located in China, produce o-Benzoylbenzoic acid on a large scale, often for industrial use in dyes and as a raw material for pharmaceutical production.[1][5] They are the primary source for bulk quantities.
-
Distributors & Retail Suppliers: These companies repackage and supply smaller quantities of the chemical, often with higher grades of purity and accompanying analytical documentation. They are the typical source for research laboratories and drug development firms.
Comparative Supplier Table
| Supplier | Compound Offered | Primary Business Type | Available Grades / Purity | Noteworthy Information |
| Hangzhou Chungyo Chemicals | o-Benzoylbenzoic Acid | Manufactory[5] | Industrial, Pharmaceutical[5] | Annual production capacity of 60,000 tons across all products.[5] |
| Simson Pharma Limited | o-Benzoylbenzoic Acid | Supplier | Drug Impurity Standards, Research Chemicals | Provides a Certificate of Analysis (CoA) with every compound. |
| TCI Chemicals | o-Benzoylbenzoic Acid | Supplier[3] | >98.0% (GC)[3] | A well-established supplier for research-grade chemicals. |
| Clinivex | o-Benzoylbenzoic Acid | Supplier[7] | Research Grade (In Stock)[7] | Categorizes the compound under bioactive molecules.[7] |
| AK Scientific, Inc. | o-Benzoylbenzoic Acid | Supplier[8] | Not specified, likely research grade. | Listed as a US-based supplier.[8] |
| Believe Chemical | o-Benzoylbenzoic Acid | Manufacturer/Supplier[1] | Not specified, application-focused. | Highlights use as a raw material for anthraquinone dyes.[1] |
| Fengchen Group | o-Benzoylbenzoic Acid | Manufacturer/Supplier[2] | BP/EP/USP grades mentioned.[2] | Notes application in the synthesis of Cetirizine and Levocetirizine.[2] |
| ChemicalBook Suppliers | This compound | Multiple Suppliers listed[4] | Varies by supplier (e.g., TCI, Sigma-Aldrich) | Pricing and package sizes available for comparison.[4] |
Section 3: Sourcing Strategy for Researchers: A Validated Workflow
Procuring a chemical intermediate like o-Benzoylbenzoic acid requires a systematic approach to ensure quality, compliance, and timely delivery. The following workflow outlines a self-validating system for researchers.
Procurement Workflow Diagram
Caption: A step-by-step workflow for the procurement of o-Benzoylbenzoic acid.
Detailed Methodologies
-
Define Requirements: Clearly specify the required purity (>98% is common for research), quantity, and confirm the correct CAS Number (85-52-9 for o-Benzoylbenzoic acid). This prevents costly errors. The causality here is that an incorrect purity or isomer will invalidate experimental results.
-
Supplier Identification: Utilize chemical supplier databases to identify potential vendors. Cross-reference suppliers like TCI, Simson Pharma, and Clinivex, which specialize in research quantities.[3][7]
-
Request Documentation: Always request a batch-specific Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) along with the price quotation. The CoA is the primary document for quality verification.
-
Technical Evaluation: Scrutinize the CoA.
-
Assay: Ensure the purity, typically determined by GC or HPLC, meets your predefined requirement.
-
Identification: Confirm the material's identity via spectroscopic data (e.g., NMR, IR) matches the expected structure.
-
Impurities: Be aware of potential synthesis-related impurities. The common synthesis is a Friedel-Crafts reaction between phthalic anhydride and benzene, which can leave residual starting materials or by-products.[6][9]
-
-
Supplier Vetting: Evaluate the supplier on logistical grounds. Clinivex, for instance, specifies storage and shipping conditions, which is critical for temperature-sensitive materials.[7] Ensure the lead time aligns with your project timeline.
-
Purchase and Logistics: Once a supplier is selected, issue a purchase order and confirm all shipping and handling details.
-
Incoming Quality Control (Optional but Recommended): For critical drug development applications, perform in-house analytical tests (e.g., melting point, NMR) to verify the identity and purity of the received material against the supplier's CoA. This closes the validation loop.
Section 4: Core Applications & Synthesis Context
The utility of o-Benzoylbenzoic acid is rooted in its chemical structure, featuring both a carboxylic acid and a benzophenone moiety.
Key Applications
-
Dye Intermediate: It is the primary raw material for producing anthraquinone, a core structure in many synthetic dyes.[1][6] The synthesis involves a cyclization reaction of o-Benzoylbenzoic acid in the presence of sulfuric acid.[10]
-
Pharmaceutical Synthesis: It is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it is used in the manufacturing pathway for widely used antihistamines like Cetirizine and Levocetirizine.[2]
Synthesis Pathway Overview
Understanding the synthesis provides insight into potential impurities. The dominant industrial method is the Friedel-Crafts acylation of benzene with phthalic anhydride, catalyzed by aluminum chloride (AlCl₃).[6][9][11]
Caption: The Friedel-Crafts synthesis pathway for o-Benzoylbenzoic acid.
While effective, this process can be challenging. Issues include the high consumption of the catalyst and the potential for side reactions, making the purity of the final product a critical parameter to verify upon procurement.[10][12]
Conclusion
o-Benzoylbenzoic acid is a commercially accessible and vital chemical intermediate for researchers in both material science and drug development. A multitude of suppliers, from large-scale manufacturers like Hangzhou Chungyo to specialized research chemical providers like TCI and Simson Pharma, ensure a steady supply chain.[3][5] The key to successful procurement lies not in finding a supplier, but in executing a rigorous, documentation-based validation workflow. By carefully evaluating the Certificate of Analysis and understanding the context of the chemical's synthesis and applications, scientists can confidently source high-quality material, ensuring the integrity and reproducibility of their research. For the less common isomer, this compound, specialized suppliers found through platforms like ChemicalBook are the most reliable sources.[4]
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safety and handling precautions for o-Benzylbenzoic acid
An In-Depth Technical Guide to the Safe Handling of o-Benzylbenzoic Acid (2-Benzoylbenzoic Acid)
Introduction
This compound (CAS No. 85-52-9), also known as 2-benzoylbenzoic acid or benzophenone-2-carboxylic acid, is a crystalline solid that serves as a vital intermediate in the synthesis of dyes and pharmaceuticals.[1][2][3] Given its classification as an irritant and its prevalent use in research and development, a comprehensive understanding of its safety and handling protocols is paramount for the protection of laboratory personnel and the integrity of experimental work.
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. The protocols herein are synthesized from authoritative safety data sheets and established laboratory safety principles, emphasizing the causality behind each procedural step to foster a culture of informed safety.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. This begins with a complete understanding of the inherent hazards of the substance. This compound is classified as hazardous by OSHA (29 CFR 1910.1200).[1]
Globally Harmonized System (GHS) Classification
The primary hazards associated with this compound are summarized below.[1][4]
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage / Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
Rationale: As a carboxylic acid, the acidic proton can cause irritation to moist tissues such as the skin, eyes, and mucous membranes of the respiratory tract.[5]
Toxicological Profile
Acute toxicity data indicates that this compound is harmful if swallowed, with reported oral LD50 values in rats ranging from 400 mg/kg to 4600 mg/kg.[2] This wide range highlights the importance of treating the substance with caution and preventing ingestion. The primary toxicological concern remains its irritant properties upon direct contact.[2] There is no evidence to classify this compound as a carcinogen.[6]
Risk Assessment Workflow
A dynamic risk assessment should be performed before any new procedure involving this compound is undertaken. This process involves identifying hazards, evaluating the potential for exposure based on the experimental scale and design, implementing appropriate controls, and reviewing the effectiveness of these controls.
Caption: Workflow for a solid chemical spill response.
Detailed Steps:
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE : Don the appropriate PPE as described in Section 3, including respiratory protection if necessary.
-
Cleanup : Gently sweep up the spilled solid. DO NOT use a dry brush in a way that creates dust. A HEPA-filter vacuum can be used for larger spills. [7]Place the material into a suitable, labeled container for disposal. [1]5. Decontamination : Wash the spill area with soap and water once the solid has been removed.
-
Disposal : Dispose of the collected waste and contaminated cleaning materials as hazardous waste according to institutional and local regulations. [1]
Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
Waste Stream : this compound and materials contaminated with it should be disposed of as hazardous chemical waste. [1]* Procedure : Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Regulations : All chemical waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations. [8]DO NOT dispose of this compound down the drain. [7]
Physical and Chemical Properties
A summary of key physical and chemical properties is provided for reference.
| Property | Value | Source |
| CAS Number | 85-52-9 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [9] |
| Molecular Weight | 212.24 g/mol | [9] |
| Appearance | Almost white to slightly beige crystalline powder | [2] |
| Melting Point | 126 - 129 °C | [2][6] |
| Boiling Point | 257 - 265 °C | [2] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, and hot benzene. | [2][3] |
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Unraveling the Conformational Landscape of o-Benzylbenzoic Acid: A Theoretical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances of a Flexible Scaffold
o-Benzylbenzoic acid is a molecule of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of various bioactive compounds and functional materials.[1] Its structure, featuring a benzoic acid moiety linked to a benzyl group at the ortho position, presents a unique conformational flexibility. This flexibility, governed by the rotational freedom around the methylene bridge and the carboxylic acid group, is crucial in determining the molecule's three-dimensional shape, and consequently, its interaction with biological targets or its packing in a solid state.
A precise understanding of the molecular structure, including bond lengths, bond angles, and particularly the preferred conformations and the energy barriers between them, is fundamental for predicting chemical reactivity, designing derivatives with enhanced biological activity, and controlling polymorphism in crystalline forms. While experimental techniques provide invaluable data on the molecule's structure in different states, theoretical and computational methods offer a detailed view of its intrinsic properties and the full spectrum of its conformational possibilities.[2]
This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the molecular structure of this compound. It is important to note that while extensive theoretical studies exist for benzoic acid and its various derivatives, dedicated computational analyses specifically for this compound are not widely available in the current literature.[3][4] Therefore, this guide synthesizes established computational protocols and findings from closely related molecules to present a robust framework for the theoretical investigation of this compound. We will delve into the causality behind the choice of computational methods, outline a systematic workflow for conformational analysis, and interpret the expected electronic and spectroscopic properties.
I. Core Principles of Theoretical Investigation: A Methodological Overview
The primary goal of computational chemistry in this context is to solve the time-independent Schrödinger equation for the this compound molecule. This yields its energy and wavefunction, from which all other properties can be derived. Given the size of the molecule, Density Functional Theory (DFT) stands out as the most widely used method due to its excellent balance of accuracy and computational cost.[5][6]
A. The Workhorse of Computational Chemistry: Density Functional Theory (DFT)
DFT methods model the electron density to determine the energy of the system. The choice of the functional is critical for obtaining accurate results. For molecules like this compound, which involve non-covalent interactions (intramolecular hydrogen bonding and van der Waals forces) that can influence conformational preferences, hybrid functionals that include a portion of exact Hartree-Fock exchange are often preferred.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A commonly used hybrid functional that provides a good balance for a wide range of systems.[3]
-
M06-2X: A high-nonlocality functional that is particularly well-suited for systems where non-covalent interactions are important, making it a strong candidate for studying the conformational landscape of this compound.[7][8]
-
wB97XD: This is a range-separated hybrid functional that includes empirical dispersion corrections, making it highly effective for studying systems with weak interactions.
The choice of the basis set is equally important. A basis set is a set of mathematical functions used to build the molecular orbitals. For accurate calculations of molecular geometries and energies, a triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is recommended.[3][4] The diffuse functions (++) are particularly important for accurately describing the lone pairs of the oxygen atoms and any potential weak hydrogen bonds.
B. A Typical Computational Workflow
A systematic approach is crucial for ensuring the reliability and reproducibility of theoretical studies. The following workflow outlines the key steps for a comprehensive analysis of this compound's molecular structure.
Caption: A typical workflow for the theoretical analysis of this compound's molecular structure.
II. The Conformational Landscape: Navigating Rotational Freedom
The conformational flexibility of this compound primarily arises from the rotation around two key single bonds:
-
τ1: The dihedral angle defined by the atoms of the benzoic acid ring and the methylene bridge.
-
τ2: The dihedral angle of the carboxylic acid group relative to the plane of the benzoic acid ring.
A thorough conformational analysis involves mapping the potential energy surface (PES) by systematically rotating these dihedral angles.
A. Identifying Stable Conformers
Based on studies of related ortho-substituted benzoic acids and molecules with benzyl groups, we can predict the likely stable conformers.[9][10] The carboxylic acid group is expected to be nearly coplanar with the benzene ring to maximize conjugation, although steric hindrance from the ortho-benzyl group may cause some deviation. The orientation of the benzyl group will be a key determinant of the overall molecular shape.
We can hypothesize the existence of several low-energy conformers based on the relative orientations of the benzyl and carboxylic acid groups. The interaction between the carboxylic acid's hydroxyl group and the π-system of the benzyl group, or potential weak C-H···O hydrogen bonds, could further stabilize certain conformations.
B. Estimating Rotational Barriers
The energy barriers to rotation between these conformers are critical for understanding the molecule's dynamics. These barriers can be determined by locating the transition state structures on the potential energy surface. A relaxed PES scan, where one dihedral angle is systematically varied while all other geometric parameters are optimized, is a common technique for this purpose.[6] For example, a relaxed scan of the τ1 dihedral angle would reveal the energy barrier for the rotation of the benzyl group.
Caption: A simplified representation of a potential energy surface scan for the rotation of the benzyl group.
III. Electronic Structure and Predicted Spectroscopic Properties
Once the minimum energy conformers are identified, their electronic properties can be analyzed to understand their reactivity and intermolecular interactions.
A. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability. For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings, while the LUMO is likely to have significant contributions from the carboxylic acid group.
B. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is a powerful tool for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions. For this compound, the MEP would show a negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The acidic proton of the hydroxyl group would be a region of positive potential (blue).
C. Theoretical Spectroscopic Analysis
Computational methods can provide valuable predictions of various spectroscopic properties, which can be used to aid in the interpretation of experimental data.
-
Vibrational Spectroscopy (IR and Raman): Frequency calculations on the optimized geometries of the stable conformers can predict their vibrational spectra. The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to confirm the presence of specific conformers.[3] Key vibrational modes to analyze would include the O-H stretch, the C=O stretch of the carboxylic acid, and various C-H and C-C stretching and bending modes of the aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules like this compound.
IV. Experimental Protocols: A Guide to Theoretical Investigation
For researchers aiming to conduct a theoretical study on this compound, the following step-by-step protocol provides a robust framework.
Protocol: DFT-Based Conformational and Electronic Analysis
-
Initial Structure Construction:
-
Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.
-
-
Conformational Search:
-
Define the key rotatable bonds (τ1 and τ2).
-
Perform a relaxed potential energy surface scan by systematically rotating one of the dihedral angles (e.g., τ1 in 10-degree increments from 0 to 360 degrees). At each step, the energy of the molecule is minimized with respect to all other degrees of freedom.
-
Identify the energy minima (corresponding to stable conformers) and maxima (corresponding to transition states) from the PES scan.
-
-
Geometry Optimization and Frequency Calculation:
-
For each identified minimum, perform a full geometry optimization using a higher level of theory (e.g., M06-2X/6-311++G(d,p)).
-
After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
The frequency calculation also provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy), which can be used to determine the relative populations of the conformers at a given temperature.
-
-
Transition State Optimization and Verification:
-
Using the geometry of the maxima from the PES scan as a starting point, perform a transition state optimization.
-
A subsequent frequency calculation should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (i.e., the rotation of the bond).
-
To confirm that the transition state connects the two desired minima, an Intrinsic Reaction Coordinate (IRC) calculation can be performed.
-
-
Electronic and Spectroscopic Property Calculation:
-
For the optimized geometries of the stable conformers, perform single-point energy calculations to obtain detailed electronic structure information, including HOMO-LUMO energies and molecular orbital plots.
-
Calculate the molecular electrostatic potential.
-
Predict the IR, Raman, and NMR spectra.
-
V. Data Summary: Predicted Structural Parameters
The following table summarizes the expected key structural parameters for a hypothetical low-energy conformer of this compound, based on data from related molecules. These values should be considered as starting points for more rigorous theoretical investigations.
| Parameter | Description | Expected Value |
| Bond Lengths (Å) | ||
| C=O | Carbonyl bond of the carboxylic acid | ~ 1.21 Å |
| C-O | C-OH bond of the carboxylic acid | ~ 1.35 Å |
| O-H | Hydroxyl bond of the carboxylic acid | ~ 0.97 Å |
| C-C (bridge) | Bond connecting the two aromatic rings | ~ 1.51 Å |
| Dihedral Angles (°) | ||
| τ1 | Rotation of the benzyl group | Highly variable, with multiple minima |
| τ2 | Rotation of the carboxylic acid group | Close to 0° or 180° (near planar) |
Conclusion
This technical guide has provided a comprehensive framework for the theoretical investigation of the molecular structure of this compound. While direct computational studies on this specific molecule are scarce, by applying established theoretical methods and drawing analogies from closely related compounds, we can gain significant insights into its conformational landscape and electronic properties. The flexibility imparted by the benzyl group suggests a complex potential energy surface with multiple low-energy conformers, the relative populations of which will dictate the molecule's overall behavior.
Future dedicated theoretical studies, ideally in conjunction with experimental techniques like high-resolution spectroscopy in the gas phase or X-ray crystallography in the solid state, are needed to fully characterize the structural and dynamic properties of this compound. Such studies will undoubtedly contribute to a more rational design of novel drugs and materials based on this versatile molecular scaffold.
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PubChem. (n.d.). 2-Benzoylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Capriotti, L., et al. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. CNR-IRIS. Retrieved from [Link]
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Pawar, T. B., et al. (2019). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. Retrieved from [Link]
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Chen, L., et al. (n.d.). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PMC. Retrieved from [Link]
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Marković, Z., Badjuk, D., & Gutman, I. (2004). Geometry and conformation of benzenecarboxylic acids. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical study on benzoic acid derivatives. Retrieved from [Link]
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Li, S., et al. (n.d.). Study on QSTR of Benzoic Acid Compounds with MCI. PMC. Retrieved from [Link]
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Bach, R. D., & Schlegel, H. B. (2016). Variations in Rotational Barriers of Allyl and Benzyl Cations, Anions, and Radicals. PubMed. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-benzoyl-. NIST WebBook. Retrieved from [Link]
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Birner, P., et al. (n.d.). Theoretical conformational analysis of substituted phenylbenzoates. SciSpace. Retrieved from [Link]
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Thomas, T., et al. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic. The University of Jordan. Retrieved from [Link]
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Mr. Kovalt. (2024, June 15). Describing Benzoic Acid Using the Localized Electron Model Combined with the Molecular Orbital Model. YouTube. Retrieved from [Link]
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Wang, Y., et al. (n.d.). DFT calculations for rotate barrier for C–N axis and N-aryl axis and absolute configuration of 3a. ResearchGate. Retrieved from [Link]
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Zborovskii, Y. V., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. Retrieved from [Link]
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Zborovskii, Y. V., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. ResearchGate. Retrieved from [Link]
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Tran, K.-N. T., et al. (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid. PMC. Retrieved from [Link]
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ChemBK. (n.d.). o-Benzoylbenzoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of o-benzyl-benzoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of o-Benzylbenzoic Acid via Friedel-Crafts Reaction
For: Researchers, scientists, and drug development professionals
Introduction
o-Benzylbenzoic acid, also known as 2-carboxybenzophenone, is a valuable organic intermediate with the molecular formula C₁₄H₁₀O₃. It is a critical precursor in the manufacturing of various commercial products, most notably anthraquinone dyes and their derivatives.[1] Additionally, it is applied in the synthesis of pharmaceuticals, high-performance polymers, and as a photoinitiator in UV-cured coatings.[1]
The principal and most established industrial method for synthesizing this compound is the Friedel-Crafts acylation of benzene with phthalic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the benzene ring.[1][3] A crucial aspect of this synthesis is that the aluminum chloride catalyst forms a stable complex with the ketone product, which necessitates the use of stoichiometric quantities of the catalyst rather than catalytic amounts.[1][4] The reaction is finalized by an aqueous workup to hydrolyze the complex and release the final product.[1][4]
Reaction Mechanism and Scientific Principles
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. The mechanism for the synthesis of this compound from phthalic anhydride and benzene can be broken down into the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization of the carbonyl group facilitates the cleavage of the C-O bond within the anhydride ring, leading to the formation of a resonance-stabilized acylium ion. This acylium ion is the active electrophile in the reaction.
-
Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed from the reaction of AlCl₃ with the leaving group), removes a proton from the carbon atom of the benzene ring that is bonded to the acyl group. This step regenerates the aromaticity of the ring and releases the AlCl₃ catalyst and HCl.
-
Complexation and Hydrolysis: The newly formed o-benzoylbenzoic acid, a ketone, is a moderate Lewis base and readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[4] This is why a stoichiometric amount of the catalyst is required. The final product is liberated from this complex by hydrolysis during the aqueous workup.
Visualization of the Reaction Mechanism
Caption: Experimental workflow for this compound synthesis.
Safety and Handling
-
Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene should be carried out in a well-ventilated fume hood.
-
Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle with care in a dry environment.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General Precautions: Always wear appropriate PPE. Ensure that the reaction is conducted in a fume hood to avoid inhalation of vapors. Have an appropriate quenching agent and fire extinguisher readily available.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Ensure the reflux time is adequate. Check the quality and purity of the reagents, especially the anhydrous aluminum chloride. |
| Loss of product during work-up | Be careful during the separation of layers and filtration steps. Ensure complete precipitation of the product. | |
| Dark-colored Product | Impurities in starting materials or side reactions | Use high-purity reagents. Ensure efficient decolorization with activated charcoal. |
| Difficulty in Crystallization | Solution is too dilute or too concentrated | Adjust the solvent volume accordingly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
Alternative Catalysts and Greener Approaches
While anhydrous aluminum chloride is the traditional catalyst, its use presents several environmental and handling challenges. It generates a large amount of acidic waste and cannot be easily recovered and reused. [5]Research into greener alternatives is ongoing. Chloroaluminate ionic liquids have been shown to be effective catalysts for this reaction. [5]These catalysts can be recycled and reused, reducing waste and improving the overall sustainability of the process. [5]Other catalysts, such as ferric chloride and amalgamated aluminum, have also been investigated, though they generally show lower activity than aluminum chloride. [2][6]
Conclusion
The Friedel-Crafts acylation of benzene with phthalic anhydride remains a robust and widely used method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety precautions are essential for achieving a high yield of a pure product. Future advancements in catalysis, particularly the use of recyclable ionic liquids, hold the promise of making this important industrial synthesis more environmentally friendly.
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- 6. researchgate.net [researchgate.net]
Synthesis of o-Benzylbenzoic Acid: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of o-benzylbenzoic acid, a crucial intermediate in the production of anthraquinone dyes and other fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough, field-proven methodology. Beyond a simple recitation of steps, this protocol delves into the causality behind the experimental choices, ensuring a deep understanding of the synthesis for reliable and reproducible results.
Introduction and Significance
This compound, also known as 2-carboxybenzophenone, serves as a pivotal precursor in various chemical industries.[1] Its primary application lies in the synthesis of anthraquinone and its derivatives, which are widely used as dyes and pigments.[1] Furthermore, its structural motif is of interest in medicinal chemistry and materials science. The synthesis route detailed herein is a classic example of a Friedel-Crafts acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds between aromatic rings.[2]
Theoretical Background: The Friedel-Crafts Acylation Mechanism
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of benzene with phthalic anhydride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][3][4]
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization weakens the C-O bond within the anhydride ring, leading to its cleavage and the formation of a highly electrophilic acylium ion intermediate.
-
Electrophilic Aromatic Substitution: The electron-rich benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Product Formation: A weak base, such as the [AlCl₃(OH)]⁻ complex formed from trace water, removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding the aluminum salt of this compound.
-
Hydrolysis: The final product, this compound, is liberated from its aluminum salt complex by hydrolysis with an aqueous acid, typically hydrochloric acid.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and provides a reliable method for the synthesis of this compound.[3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Phthalic Anhydride | 148.12 | 15.0 g | 0.101 | Ensure it is dry. |
| Benzene | 78.11 | 75 mL | 0.858 | Thiophene-free. Use in a fume hood. |
| Anhydrous Aluminum Chloride | 133.34 | 30.0 g | 0.225 | Highly hygroscopic. Handle quickly. |
| Concentrated Hydrochloric Acid | 36.46 | ~20 mL | - | For hydrolysis. |
| 10% Sodium Carbonate Solution | 105.99 | ~75 mL | - | For purification. |
| Activated Charcoal | - | 2-3 g | - | For decolorization. |
| Ligroin (Petroleum Ether) | - | As needed | - | For crystallization. |
Equipment
-
500 mL round-bottomed flask
-
Reflux condenser
-
Gas trap (e.g., a suction flask with water)
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Büchner funnel and suction flask
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
Step-by-Step Procedure
PART A: Friedel-Crafts Reaction
-
Setup: Assemble a 500 mL round-bottomed flask with a reflux condenser. Attach a gas trap to the top of the condenser to absorb the hydrogen chloride gas that will evolve during the reaction.[3]
-
Initial Cooling: Place 15 g of phthalic anhydride and 75 mL of thiophene-free benzene into the flask. Cool the flask in an ice bath until the benzene begins to crystallize. This initial cooling helps to control the initial exothermic reaction.
-
Catalyst Addition: Cautiously add 30 g of anhydrous aluminum chloride to the cooled mixture. Immediately connect the condenser and gas trap.
-
Initiating the Reaction: Remove the flask from the ice bath and shake it well. The reaction may start spontaneously, indicated by the evolution of HCl gas and gentle boiling. If the reaction does not start, warm the flask gently with your hand or a warm water bath.[3]
-
Controlling the Reaction: Be prepared to immerse the flask back into the ice bath if the reaction becomes too vigorous. The goal is to maintain a controlled, steady reflux.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux using a heating mantle for approximately 30 minutes, with constant stirring. After about 5 minutes of refluxing, the aluminum chloride should nearly all dissolve, and the colorless addition product may suddenly separate.[3]
PART B: Hydrolysis and Work-up
-
Quenching the Reaction: After the reflux period, cool the flask thoroughly in an ice bath.
-
Decomposition of the Aluminum Complex: Cautiously add small pieces of ice to the reaction mixture one at a time, with continuous swirling in the ice bath. The addition of ice is highly exothermic and will cause the evolution of HCl gas. Ensure each piece of ice has reacted before adding the next.
-
Acidification: Once the reaction with ice has subsided (after adding about 100 mL of ice), add 20 mL of concentrated hydrochloric acid.
-
Removal of Excess Benzene: Remove the excess benzene by steam distillation. The this compound will remain as an oily solid.[3]
PART C: Purification
-
Initial Separation: Decant the aqueous layer containing aluminum salts. Wash the oily residue with water.
-
Dissolution in Base: To remove any remaining aluminum impurities, dissolve the crude product in 75 mL of 10% sodium carbonate solution by heating. This converts the carboxylic acid to its soluble sodium salt.[3]
-
Decolorization: Cool the solution in an ice bath and stir in 1 g of activated charcoal to remove colored impurities.
-
Filtration: Filter the cold solution by suction filtration to remove the charcoal.
-
Precipitation: Transfer the filtrate to a beaker and cautiously precipitate the this compound by adding concentrated hydrochloric acid dropwise with stirring until the solution is acidic. The product may initially separate as an oil but will solidify upon cooling and stirring.[3]
-
Recrystallization: For higher purity, the crude product can be recrystallized. Dissolve the crude, moist product in a minimal amount of hot benzene (approximately 125 mL). Transfer the hot solution to a separatory funnel to remove any aqueous layer. Add 2-3 g of activated charcoal to the hot benzene solution, boil for a few minutes, and filter hot. Concentrate the filtrate to about 50-60 mL. Slowly add ligroin to the hot solution until a slight turbidity appears, then allow it to cool slowly to room temperature and finally in an ice bath.
-
Isolation and Drying: Collect the colorless crystals by suction filtration and dry them. The expected yield is 17-20 grams (74-88% theoretical yield).[3] The melting point of pure, anhydrous this compound is 127-128°C.[3]
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]
Chemical Hazards:
-
Benzene: is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a well-ventilated fume hood.
-
Anhydrous Aluminum Chloride: reacts violently with water, releasing heat and HCl gas. It is corrosive and can cause severe burns. Handle with care and avoid exposure to moisture.[8]
-
Hydrochloric Acid: is corrosive and can cause severe burns. Handle with care.
-
This compound: may cause skin, eye, and respiratory irritation.[1][6]
Procedural Hazards:
-
The initial reaction can be vigorously exothermic. Proper temperature control is crucial to prevent the reaction from running out of control.
-
The evolution of hydrogen chloride gas requires an efficient gas trap.
Waste Disposal:
-
Halogenated and Non-halogenated Organic Solvents: Dispose of benzene and ligroin waste in appropriately labeled solvent waste containers.
-
Aqueous Waste: The acidic aqueous waste containing aluminum salts should be neutralized before disposal in accordance with local regulations.
Characterization
The identity and purity of the synthesized this compound can be confirmed by several analytical techniques:
-
Melting Point: A sharp melting point at 127-128°C is indicative of high purity.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carbonyl C=O stretches of the ketone and carboxylic acid (~1680-1720 cm⁻¹), and aromatic C-H stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.[9]
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction does not start | Inactive aluminum chloride (due to moisture exposure). | Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried. |
| Reaction is too vigorous | Insufficient initial cooling; catalyst added too quickly. | Maintain proper cooling with an ice bath during and after catalyst addition. Add the catalyst in portions if necessary. |
| Low Yield | Incomplete reaction; loss of product during work-up. | Ensure the reflux time is adequate. Be careful during extractions and transfers to minimize mechanical losses. |
| Product is an oil, not a solid | Presence of impurities; insufficient cooling. | Ensure the product is fully precipitated by thorough cooling in an ice bath. If it remains oily, try scratching the inside of the beaker with a glass rod to induce crystallization. Recrystallization should remove impurities. |
| Product is colored | Impurities from starting materials or side reactions. | Use activated charcoal during the purification step. Ensure the benzene used is thiophene-free. |
Alternative Synthetic Approaches
While the Friedel-Crafts acylation with AlCl₃ is the most common method, other catalysts and conditions have been explored to create a more environmentally friendly process. These include:
-
Ionic Liquids: Chloroaluminate ionic liquids have been used as recyclable catalysts, potentially reducing the waste generated from traditional methods.[4][9]
-
Heteropolyacids: Catalysts like phosphotungstic acid have been investigated, although they may result in lower yields under certain conditions.[4]
-
Mechanochemistry: Solvent-free Friedel-Crafts acylations using ball-milling have been developed as a green chemistry approach.[10]
These alternative methods often aim to reduce the use of hazardous solvents and corrosive catalysts, aligning with the principles of green chemistry.
References
-
ChemBK. o-Benzoylbenzoic acid. [Link]
-
PrepChem.com. Synthesis of o-benzyl-benzoic acid. [Link]
- Google Patents. CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.
-
PrepChem.com. Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). [Link]
-
Organic Syntheses. benzyl benzoate. [Link]
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Dissertation. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. [Link]
- Google Patents. CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
-
ACS Publications. o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis | The Journal of Organic Chemistry. [Link]
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Zenodo. 2056 THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE Heller' pointed out that in the preparation of o-benzoylbenzoic aci. [Link]
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ScienceLab.com. Material Safety Data Sheet - Benzoic acid MSDS. [Link]
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Carl ROTH. Safety Data Sheet: Benzoic acid benzyl ester. [Link]
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ACS Publications. A Mechanism for the Formation of Anthraquinone from o-Benzoylbenzoic Acid | Journal of the American Chemical Society. [Link]
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ResearchGate. Friedel–Crafts acylation of benzene with phthalic anhydride. [Link]
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ResearchGate. Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. [Link]
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Bartleby. Purifying A Compound Of Benzoic Acid. [Link]
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National Institute of Standards and Technology. Preparation of benzoic acid of high purity. [Link]
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ResearchGate. Simplified Scheme Depicting the Synthesis of Plant Benzoic Acids from.... [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]
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Royal Society of Chemistry. pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. [Link]
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Application Notes and Protocols: o-Benzylbenzoic Acid as a Norrish Type II Photoinitiator for Free Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of o-Benzylbenzoic Acid in Photopolymerization
Photopolymerization is a cornerstone of modern materials science and advanced manufacturing, offering rapid, energy-efficient, and spatially controllable curing of liquid resins into solid polymers.[1] This technology is pivotal in diverse fields, from dental composites and 3D printing to specialized coatings and drug delivery systems. The efficacy of photopolymerization hinges on the photoinitiator, a molecule that absorbs light and generates reactive species to initiate the polymerization cascade.[2]
While numerous photoinitiators are commercially available, the search for novel initiating systems with tailored properties continues. This application note explores the use of this compound as a photoinitiator for free-radical polymerization. Although not a conventional choice, its structural features, particularly the presence of a carbonyl group within an aromatic system, suggest its potential to function as a Norrish Type II photoinitiator. This guide provides a detailed examination of its proposed mechanism, application protocols for the polymerization of acrylate and methacrylate monomers, and methods for kinetic analysis.
Mechanistic Insights: Proposing a Norrish Type II Pathway for this compound
Based on established photochemical principles, this compound is proposed to initiate polymerization via a Norrish Type II mechanism . This pathway is characteristic of aromatic ketones, such as the structurally related benzophenone, and involves a bimolecular hydrogen abstraction process.[3][4]
The proposed mechanism unfolds in the following steps:
-
Photoexcitation: Upon absorption of ultraviolet (UV) light, the carbonyl group (C=O) of this compound is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This triplet state is the key reactive intermediate in Type II photoinitiation.
-
Hydrogen Abstraction: The triplet-state this compound molecule abstracts a hydrogen atom from a suitable hydrogen donor, known as a co-initiator. Tertiary amines are particularly effective co-initiators for this process.[5][6] This hydrogen abstraction results in the formation of two radical species: a ketyl radical derived from the photoinitiator and an alkylamino radical from the co-initiator.
-
Initiation of Polymerization: The highly reactive alkylamino radical, generated from the co-initiator, is the primary species that initiates the free-radical polymerization of monomers like acrylates and methacrylates by attacking the vinyl double bond.[7] The ketyl radical is generally less reactive and may participate in termination reactions.
This bimolecular mechanism offers several advantages, including reduced oxygen inhibition, as the co-initiator can help scavenge dissolved oxygen which would otherwise quench the polymerization.[7]
Caption: Proposed Norrish Type II photoinitiation mechanism for this compound.
Photophysical & Photochemical Data
| Parameter | Value (for o-Benzoylbenzoic Acid) | Reference |
| Chemical Formula | C₁₄H₁₂O₂ | [8] |
| Molecular Weight | 212.24 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 126-129 °C | |
| UV Absorption Maxima (λmax) | ~250 nm and a shoulder at ~330 nm (in organic solvents) | [5] |
| Molar Extinction Coefficient (ε) | Varies with solvent and wavelength | |
| Proposed Photoinitiation Type | Norrish Type II | Inferred |
| Required Co-initiator | Yes (e.g., Tertiary Amine) | [3][6] |
Note: The UV absorption characteristics are critical for matching the photoinitiator with a suitable UV light source. The provided data for o-benzoylbenzoic acid suggests that a broadband mercury lamp or a UV-A LED (e.g., 365 nm) would be effective for excitation.
Experimental Protocols
The following protocols provide a framework for utilizing this compound as a photoinitiator for the polymerization of common acrylate and methacrylate monomers.
Protocol 1: Preparation of a Photopolymerizable Resin Formulation
This protocol describes the preparation of a standard resin mixture for UV curing.
Materials:
-
This compound (photoinitiator)
-
Tertiary amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)
-
Monomer (e.g., Trimethylolpropane triacrylate - TMPTA, or 2-Hydroxyethyl methacrylate - HEMA)
-
Vortex mixer
-
Amber glass vials
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amounts of this compound and the co-initiator into an amber glass vial. A typical starting concentration is 1-3% w/w for the photoinitiator and 1-3% w/w for the co-initiator relative to the monomer weight.
-
Dissolution: Add the desired amount of monomer to the vial.
-
Mixing: Securely cap the vial and mix the contents thoroughly using a vortex mixer until the photoinitiator and co-initiator are completely dissolved. Gentle warming (e.g., in a 40-50°C water bath) may be necessary to aid dissolution.
-
Storage: Store the prepared resin in the dark at room temperature to prevent premature polymerization.
Protocol 2: UV-Induced Polymerization and Curing
This protocol outlines the general procedure for UV curing of the prepared resin.
Materials:
-
Prepared photopolymerizable resin
-
UV light source (e.g., broadband mercury lamp or 365 nm UV-LED)
-
Substrate (e.g., glass slide, silicon wafer)
-
Micropipette or syringe
-
Nitrogen or argon source (optional, for oxygen-free environment)
Caption: General workflow for photopolymerization using this compound.
Procedure:
-
Sample Preparation: Dispense a small amount of the prepared resin onto the substrate. For kinetic studies using FTIR, a thin film between two transparent salt plates (e.g., KBr or NaCl) is typically used.[1]
-
Inert Atmosphere (Optional): For applications sensitive to oxygen inhibition, place the sample in a chamber purged with an inert gas like nitrogen or argon.
-
UV Exposure: Expose the sample to the UV light source. The exposure time and light intensity will depend on the monomer reactivity, photoinitiator concentration, and desired degree of conversion. These parameters should be optimized for each specific application.
-
Curing: The liquid resin will solidify into a polymer network upon UV exposure.
-
Post-Cure: After UV exposure, the sample is considered cured. For some applications, a post-cure thermal treatment may be employed to enhance the final properties of the polymer.
Protocol 3: Monitoring Polymerization Kinetics with Real-Time FTIR Spectroscopy
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional groups. For acrylates and methacrylates, the conversion is typically monitored by the decrease in the intensity of the C=C stretching vibration band around 1638 cm⁻¹.[1]
Materials and Equipment:
-
FTIR spectrometer with a rapid scan capability
-
UV light source with a light guide to direct the beam to the sample compartment
-
Sample holder for liquid films (e.g., two KBr or NaCl plates with a spacer)
-
Prepared photopolymerizable resin
Procedure:
-
Sample Preparation for FTIR: Place a small drop of the resin between two KBr plates separated by a spacer of known thickness (e.g., 25 µm). Ensure there are no air bubbles.
-
Background Spectrum: Record a background spectrum of the uncured sample before UV exposure.
-
Initiate Real-Time Measurement: Start the RT-FTIR data acquisition in kinetic mode. The spectrometer will continuously record spectra at a set time interval (e.g., every second).
-
Start UV Exposure: After a few initial scans to establish a baseline, open the shutter of the UV light source to irradiate the sample.
-
Monitor Reaction: Continue recording spectra until the C=C peak at ~1638 cm⁻¹ no longer decreases, indicating the polymerization has reached its maximum conversion under the given conditions.
-
Data Analysis:
-
Calculate the degree of conversion (DC%) at each time point using the following formula: DC(%) = [1 - (Aₜ / A₀)] x 100 where Aₜ is the area of the C=C peak at time 't' and A₀ is the initial area of the C=C peak before UV exposure.
-
Plot the degree of conversion as a function of time to obtain the polymerization kinetics profile.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion vs. time curve.
-
Conclusion
This compound presents a promising, albeit unconventional, candidate as a Norrish Type II photoinitiator for free-radical polymerization. Its proposed mechanism, involving hydrogen abstraction from a co-initiator, aligns with established photochemical principles. The protocols outlined in this application note provide a comprehensive guide for researchers to explore its efficacy in various photopolymerization applications. While specific photophysical data for this compound requires further experimental investigation, the provided framework and the use of analogous data allow for a robust starting point for its evaluation. The versatility of photopolymerization, coupled with the potential for novel initiating systems like this compound, continues to drive innovation in materials science and drug development.
References
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TINTOLL. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Retrieved from [Link]
- Oelgemöller, M., & Hoffmann, N. (2016). Norrish' type I and II reactions and their role in the building of photochemical science. Journal of Photochemistry and Photobiology A: Chemistry, 328, 1-21.
- Albini, A. (2021). Photochemistry: A Very Short Introduction. Oxford University Press.
- Google Patents. (n.d.). US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations.
- Kowalczyk, A., et al. (2022). A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR). Polymers, 14(17), 3533.
-
ResearchGate. (n.d.). Polymerization rate as a function of time from FTIR data in low initiator ratio. Retrieved from [Link]
- Abele, S., et al. (2010). UV-LED photopolymerised monoliths.
- Yilmaz, G., et al. (2019). Co-initiators in Type II Photoinitiated Polymerization. Polymer Chemistry, 10(4), 419-430.
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. Retrieved from [Link]
-
ChemBK. (n.d.). o-Benzoylbenzoic acid. Retrieved from [Link]
-
Hampford Research Inc. (n.d.). UV Additives. Retrieved from [Link]
- Lalevée, J., et al. (2020). Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. Polymers, 12(6), 1433.
-
ResearchGate. (n.d.). Direct observation of slow Intersystem crossing in an aromatic ketone, Fluorenone. Retrieved from [Link]
-
YouTube. (2016, January 2). How to make a photopolymer exposure unit for use with a UV manicure lamp. Retrieved from [Link]
-
YouTube. (2021, March 31). Real-time FTIR analysis of UV-cured acrylic polymer. Retrieved from [Link]
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025).
-
Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]
- Journal of Vacuum Science & Technology B. (2007).
- Agilent. (2012). Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging.
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Comindex. (2025). The best photoinitiators for UV curing. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Photoinitiating mechanisms of Norrish type I and Norrish type II.... Retrieved from [Link]
- ACS Publications. (2015). Reaction Monitoring of in Situ Formation of Poly(sodium acrylate)
-
Drawell. (n.d.). How does FTIR Spectrophotometer determine the consistency of polymer materials. Retrieved from [Link]
- JCT CoatingsTech. (n.d.). Process Control in UV Curing: In-Line Monitoring of the Acrylate Conversion by Near-Infrared Spectroscopy.
- RadTech. (2021). Acrylated Amine Oligomers to Enhance Cure with UV LED Sources.
- NIH. (n.d.).
-
Kaplan Scientific. (n.d.). Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal!. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitive Measurement from FTIR Spectra. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]
-
SpectraBase. (n.d.). o-Benzoylbenzoic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). o-Benzoylbenzoic acid, 2-ethoxyethyl ester - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrogen atom abstraction. Retrieved from [Link]
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Application Notes: The Strategic Role of o-Benzylbenzoic Acid in the Synthesis of Tricyclic Antihistamine Scaffolds
Abstract: This technical guide elucidates the synthetic pathway from o-benzylbenzoic acid to the core tricyclic structures characteristic of a significant class of H1 antihistamines. While not always the most direct industrial route, this pathway provides profound insight into the strategic construction of complex medicinal scaffolds. We will detail the key chemical transformations, including intramolecular Friedel-Crafts cyclization to form a 6-membered ring system, a proposed ring expansion to the critical seven-membered dibenzosuberone core, and the subsequent functionalization via Grignard reaction and dehydration to yield a final antihistamine analogue. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the fundamental organic chemistry underpinning the synthesis of these important therapeutic agents.
Introduction: The Tricyclic Antihistamine Framework
Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic conditions.[1] Among the various structural classes, tricyclic antihistamines, such as Cyproheptadine and Ketotifen, are distinguished by a rigid, three-ring system that provides a specific conformation for high-affinity receptor binding.[2][3] The central scaffold of many of these drugs is the 5H-dibenzo[a,d]cycloheptene ring system, commonly derived from the ketone intermediate, dibenzosuberone.
The synthesis of this complex tricyclic core is a key challenge. This compound presents itself as a logical and strategic starting material. Its structure contains two phenyl rings connected by a flexible linker, primed for an intramolecular cyclization to build the foundational tricyclic skeleton. This guide will explore the synthetic journey from this versatile benzoic acid derivative to a functionalized antihistamine, explaining the causality behind each synthetic step and providing detailed, actionable protocols.
Part 1: Construction of the Core Tricyclic Ketone
The primary strategic value of this compound is its potential to be converted into the dibenzosuberone scaffold. This transformation is a multi-step process involving an initial cyclization followed by a crucial ring expansion.
Intramolecular Cyclization: Forming the Anthrone Skeleton
The first key transformation is an intramolecular Friedel-Crafts acylation. Under strong acid catalysis, the carboxylic acid moiety of this compound is converted into a highly reactive acylium ion, which then performs an electrophilic aromatic substitution on the adjacent benzyl ring to form 9-anthrone.
Causality and Mechanism: This reaction is driven by the formation of a stable, six-membered ring system. The use of a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is essential to generate the acylium ion electrophile. The mechanism proceeds in three distinct steps:
-
Protonation of the carboxylic acid and loss of water to form the electrophilic acylium ion.
-
Electrophilic attack of the acylium ion on the electron-rich ortho position of the second phenyl ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation to restore aromaticity and yield the final tricyclic ketone, 9-anthrone.
Caption: Proposed ring expansion via Tiffeneau-Demjanov rearrangement.
Note: While this pathway is chemically sound, industrial syntheses of dibenzosuberone often start from precursors like 2-phenethylbenzoic acid, which undergoes a direct intramolecular cyclization to form the seven-membered ring. [4][5]
Part 2: Synthesis of a Cyproheptadine Analogue from Dibenzosuberone
With the key dibenzosuberone scaffold in hand, the final steps involve installing the side chain required for antihistaminic activity. The synthesis of Cyproheptadine serves as an excellent model. [6]This is achieved through a Grignard reaction followed by dehydration.
Grignard Reaction for Side Chain Installation
A Grignard reagent, prepared from 1-methyl-4-chloropiperidine, is added to the carbonyl group of dibenzosuberone. This nucleophilic addition creates a new carbon-carbon bond and forms a tertiary alcohol intermediate.
Causality and Mechanism: The Grignard reaction is a powerful tool for C-C bond formation. [7]The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of dibenzosuberone. An acidic work-up protonates the resulting alkoxide to yield the tertiary alcohol. Strict anhydrous conditions are critical, as any trace of water will quench the Grignard reagent. [2]
Caption: Grignard addition to the dibenzosuberone core.
Experimental Protocol 2: Grignard Reaction [2][6]
-
Grignard Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of 1-methyl-4-chloropiperidine (1.1 eq) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, reflux for an additional hour.
-
Addition: Cool the prepared Grignard reagent to 0 °C. Add a solution of dibenzosuberone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel.
Dehydration to Form the Active Pharmacophore
The final step is an acid-catalyzed dehydration of the tertiary alcohol. [8]This elimination reaction forms the exocyclic double bond, which is a key structural feature of Cyproheptadine and locks the side chain into its active conformation.
Causality and Mechanism: The reaction proceeds via an E1 mechanism. [9][10]The hydroxyl group is a poor leaving group, so a strong acid (e.g., sulfuric acid, hydrochloric acid) is used to protonate it, converting it into a good leaving group (water). [11]The departure of water generates a stable tertiary carbocation. A weak base (water or the conjugate base of the acid) then removes a proton from an adjacent carbon on the piperidine ring, forming the thermodynamically stable exocyclic double bond.
Experimental Protocol 3: Dehydration [8]
-
Setup: Dissolve the purified tertiary alcohol from the previous step in ethanol in a round-bottom flask.
-
Reagent Addition: Add concentrated hydrochloric acid (approx. 2-3 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 90 °C) and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture. The hydrochloride salt of the final product may precipitate. If not, carefully neutralize the solution with a base (e.g., NaHCO₃ solution) and extract with an organic solvent like dichloromethane.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final antihistamine product. [8]
Quantitative Data Summary
The following table provides representative parameters for the key synthetic steps discussed. Yields and conditions may vary based on scale and specific substrate derivatives.
| Step | Key Reagents | Catalyst / Conditions | Solvent | Typical Yield |
| Intramolecular Cyclization | This compound | Polyphosphoric Acid (PPA), 110 °C | None | ~85-95% |
| Grignard Reaction | Dibenzosuberone, 1-Methyl-4-chloropiperidine, Mg | Anhydrous, N₂ atmosphere | THF | ~60-75% |
| Dehydration | Tertiary Alcohol Intermediate | Concentrated HCl, Reflux | Ethanol | ~70-85% |
Conclusion
This compound serves as an exemplary precursor for the strategic construction of complex, polycyclic molecular scaffolds. Through a logical sequence of intramolecular cyclization, ring expansion, and functionalization, it is possible to build the dibenzosuberone core that is fundamental to a major class of tricyclic antihistamines. The protocols and mechanistic insights provided herein demonstrate the application of fundamental organic reactions—Friedel-Crafts acylation, Grignard reaction, and E1 elimination—in the synthesis of medicinally relevant compounds. This guide underscores the importance of understanding not just how to perform a reaction, but why specific pathways and reagents are chosen to achieve a complex molecular target.
References
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Molecules. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1438. Available from: [Link]
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Juniper Publishers. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 6(4). Available from: [Link]
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Wikipedia. (n.d.). Demjanov rearrangement. Retrieved from [Link]
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ResearchGate. (1998). Synthesis of New Substituted Dibenzosuberones. Synthetic Communications, 28(12), 2191-2201. Available from: [Link]
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Juniper Publishers. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 6(4). Available from: [Link]
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Tetrahedron Letters. (1967). A RING ENLARGEMENT. IN THE 9, IO-DIHYDROANTHRACENE SERIES. Tetrahedron Letters, 8(1), 1-4. Available from: [Link]
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Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement. Retrieved from [Link]
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Eureka | Patsnap. (2019). Preparation method of cyproheptadine hydrochloride. Retrieved from [Link]
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RSC Advances. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5874-5885. Available from: [Link]
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ResearchGate. (n.d.). To explore grignard's reaction in the synthesis of structurally related compounds of carbinoxamine and evaluate anti histaminic activity. Retrieved from [Link]
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PubChem. (n.d.). Ketotifen. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2018). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 14, 2736-2745. Available from: [Link]
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Chemistry LibreTexts. (2016). 30.3: Tiffeneau-Demjanov Rearrangement. Retrieved from [Link]
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ResearchGate. (2011). Synthesis and anti-histaminic activity of fexofenadine analogues. Der Pharma Chemica, 3(4), 331-337. Available from: [Link]
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HETEROCYCLES. (2014). MICROWAVE-AIDED ONE-POT DEHYDRATION OF THE ALCOHOL DERIVED FROM (-)-SHIKIMIC ACID FOR EFFICIENT SYNTHESIS OF PERICOSINES. HETEROCYCLES, 89(9), 2161-2167. Available from: [Link]
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Nature Communications. (2025). Diasteroselective Grignard Reaction – New paper in Nature Communications. Retrieved from [Link]
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YouTube. (2020). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. Retrieved from [Link]
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YouTube. (2020). Alcohol Dehydration Reaction Mechanism With H2SO4. Retrieved from [Link]
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Chemical Communications. (2004). Furanosides to functionalized 9-membered ethers: ring expansion via the oxy-Cope rearrangement. Chemical Communications, (13), 1504-1505. Available from: [Link]
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Application Note: Comprehensive Characterization of o-Benzylbenzoic Acid for Pharmaceutical Applications
Introduction
o-Benzylbenzoic acid is a key chemical intermediate with growing importance in the synthesis of various pharmaceutical compounds and functional materials. Its structural motif, featuring a carboxylic acid ortho to a benzyl group, imparts unique chemical properties that are leveraged in drug design and development. The purity and precise characterization of this compound are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the thorough characterization of this compound.
This document moves beyond a simple listing of methods to explain the causality behind experimental choices, providing a framework for developing a robust analytical control strategy. The protocols described herein are designed as self-validating systems, emphasizing scientific integrity and trustworthiness.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for the selection and optimization of analytical methods.
| Property | Value/Information | Significance for Analysis |
| Molecular Formula | C₁₄H₁₂O₂[1] | Confirms elemental composition and is essential for mass spectrometry. |
| Molecular Weight | 212.24 g/mol [1] | Used in molar concentration calculations and mass spectrometry. |
| Appearance | White to off-white crystalline solid. | Visual inspection is a preliminary quality control check. |
| Solubility | Soluble in organic solvents like ethanol, ether, and hot benzene.[2] | Guides solvent selection for chromatography and spectroscopy. |
| Melting Point | Approx. 126-129 °C (for the isomer 2-benzoylbenzoic acid)[2][3] | A key indicator of purity; determined by DSC. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.
¹H NMR Spectroscopy
Principle: ¹H NMR provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. For this compound, it allows for the confirmation of the aromatic substitution pattern and the presence of the benzylic protons.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.[4]
-
Instrument Parameters:
-
Data Analysis and Expected Spectrum:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically >10 ppm. Its broadness is due to hydrogen bonding and exchange.
-
Aromatic Protons: The nine aromatic protons will appear in the range of 7.0-8.2 ppm. The ortho-substitution pattern will lead to complex splitting patterns (multiplets). Protons on the benzoic acid ring will have different chemical shifts from those on the benzyl ring.[5]
-
Benzylic Protons (-CH₂-): A singlet corresponding to the two benzylic protons is expected around 4.0-4.5 ppm. The exact chemical shift will be influenced by the adjacent aromatic ring.
-
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the total number of carbons and their chemical environments.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters:
-
Data Analysis and Expected Spectrum:
-
Carboxylic Carbonyl Carbon (-COOH): The signal for the carbonyl carbon is expected to be in the range of 170-180 ppm.[7]
-
Aromatic Carbons: Multiple signals will be observed in the aromatic region (125-145 ppm). Due to the lack of symmetry, most of the 12 aromatic carbons may give distinct signals.[6]
-
Benzylic Carbon (-CH₂-): The benzylic carbon signal is expected to appear in the range of 35-45 ppm.
-
Mass Spectrometry (MS): For Molecular Weight and Fragmentation Confirmation
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of this compound.
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern can provide structural information.
Protocol (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[8]
-
Instrument Parameters (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution.
-
Carrier Gas: Helium.
-
-
Instrument Parameters (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis and Expected Spectrum:
-
Molecular Ion Peak [M]⁺•: A peak at m/z 212 corresponding to the molecular weight of this compound should be observed.
-
Key Fragments: Expect fragmentation patterns characteristic of benzoic acid derivatives. Common losses include -OH (m/z 195), -COOH (m/z 167), and cleavage of the benzyl group. The tropylium ion at m/z 91 is a very common and stable fragment for benzyl-containing compounds.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, serving as a fingerprint for this compound.
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their functional groups.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis and Expected Spectrum:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 3300 to 2500 cm⁻¹.[10]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl group will be just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1680 cm⁻¹ for the carboxylic acid carbonyl.[10]
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch and O-H Bend: Bands in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively.[10]
-
High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification
HPLC is the primary technique for assessing the purity of this compound and for quantifying it in various matrices.
Principle: The sample is dissolved in a mobile phase and pumped through a stationary phase (column). Separation occurs based on the differential partitioning of the analyte between the two phases.
Protocol (Reversed-Phase HPLC):
-
Sample Preparation: Accurately prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL). Further dilute to create working standards and samples.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is a good starting point.[11] A typical gradient might be:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Purity: The purity of the this compound is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.
-
Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of a series of known standards. The concentration of the unknown sample is then determined from this curve.
-
Thermal Analysis (DSC/TGA): Assessing Thermal Stability and Purity
Thermal analysis provides information on the physical and chemical properties of this compound as a function of temperature.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a substance.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Instrument Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a temperature well above its expected melting point (e.g., 25 °C to 150 °C) at a constant rate (e.g., 10 °C/min).[12]
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.
-
-
Data Analysis:
-
Melting Point: The onset of the endothermic melting peak is taken as the melting point.
-
Purity: The purity can be estimated from the shape of the melting endotherm using the van't Hoff equation, which is often integrated into the instrument's software. A sharp melting peak indicates high purity.
-
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of this compound.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Instrument Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere, depending on the desired information.
-
-
Data Analysis: The TGA thermogram will show the temperature at which the sample begins to lose mass, indicating decomposition. This provides information on the upper-temperature limit for handling and storage.
Conclusion
The comprehensive characterization of this compound requires an orthogonal approach, employing a suite of analytical techniques. NMR spectroscopy provides definitive structural elucidation, while mass spectrometry confirms the molecular weight and fragmentation patterns. FTIR serves as a rapid method for functional group identification. HPLC is indispensable for purity assessment and quantification, and thermal analysis provides crucial information on melting point, purity, and thermal stability.
By integrating the data from these techniques, researchers, scientists, and drug development professionals can build a complete and robust analytical profile of this compound, ensuring its quality and suitability for its intended pharmaceutical applications. It is imperative to note that the specific parameters and expected results outlined in this guide should be considered as starting points and must be validated for the specific grade and matrix of this compound being analyzed.
References
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o-Benzoylbenzoic acid - Physico-chemical Properties. ChemBK. Available at: [Link].
-
The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link].
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1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. Available at: [Link].
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Supplementary Information - The Royal Society of Chemistry. Available at: [Link].
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Chemical Properties of O-benzoylbenzoic acid, ethyl ester (CAS 604-61-5). Cheméo. Available at: [Link].
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link].
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HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available at: [Link].
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). Human Metabolome Database. Available at: [Link].
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Thermogravemetric analysis and DSC graph of benzoic acid,... ResearchGate. Available at: [Link].
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Human Metabolome Database. Available at: [Link].
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Laser ionization mass spectrum of benzoic acid and benzyl alcohol... ResearchGate. Available at: [Link].
-
Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed. Available at: [Link].
-
Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). The MAK Collection for Occupational Health and Safety. Available at: [Link].
-
Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. Available at: [Link].
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin. Available at: [Link].
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HPLC gradient conditions for benzoic acid and benzyl alcohol analysis. ResearchGate. Available at: [Link].
-
What is the IR spectrum of benzoic acid? How is it determined? - Quora. Available at: [Link].
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Benzoic acid, 2-benzoyl-. NIST WebBook. Available at: [Link].
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2-Benzoylbenzoic Acid | C14H10O3 | CID 6813. PubChem. Available at: [Link].
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids... The Royal Society of Chemistry. Available at: [Link].
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Cover page The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. Available at: [Link].
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Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Advanced Research. Available at: [Link].
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mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Available at: [Link].
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Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS. PubMed. Available at: [Link].
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H nmr peaks of benzoic acid : r/chemhelp. Reddit. Available at: [Link].
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A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry | Request PDF. ResearchGate. Available at: [Link].
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FTIR spectrum of benzilic acid. | Download Scientific Diagram. ResearchGate. Available at: [Link].
-
Melting of benzoic acid obtained in a DSC experiment where the heating... ResearchGate. Available at: [Link].
-
4-Benzylbenzoic acid | C14H12O2 | CID 136429. PubChem. Available at: [Link].
-
An overview of calibration material used in thermal analysis—Benzoic acid. ResearchGate. Available at: [Link].
-
FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Available at: [Link].
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This compound. precisionFDA. Available at: [Link].
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(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. Available at: [Link].
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- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Probing Molecular Architecture: A Detailed Guide to the ¹H and ¹³C NMR Analysis of o-Benzylbenzoic Acid
Introduction: The Structural Significance of o-Benzylbenzoic Acid and the Power of NMR
This compound, a molecule of interest in organic synthesis and medicinal chemistry, presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. Its architecture, featuring a flexible benzyl group appended to a benzoic acid moiety, gives rise to a rich and informative NMR landscape. Understanding the precise chemical environment of each proton and carbon atom is paramount for confirming its identity, assessing its purity, and gaining insights into its conformational dynamics in solution. This comprehensive guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from sample preparation to the interpretation of complex spectral features, including potential through-space interactions.
Molecular Structure and Numbering Scheme
A clear and consistent numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme for this compound will be used throughout this guide:
Caption: Molecular structure and numbering of this compound.
Experimental Protocols: A Foundation for High-Quality Data
The acquisition of high-resolution and artifact-free NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
-
Solvent Selection: The choice of a deuterated solvent is paramount. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules and is suitable for this compound. For enhanced solubility or to study hydrogen bonding effects, dimethyl sulfoxide-d₆ (DMSO-d₆) can be utilized. The residual solvent peak will serve as a secondary internal reference.
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount (0.5-1% v/v) should be added to the sample.
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral resolution.
-
Degassing (Optional): For sensitive experiments like Nuclear Overhauser Effect (NOE) studies, degassing the sample to remove dissolved paramagnetic oxygen is recommended. This can be achieved by the freeze-pump-thaw method.
Protocol 2: NMR Data Acquisition
The following are general acquisition parameters that can be optimized for the specific instrument and sample.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 (or more) |
| Spectral Width | ~16 ppm | ~250 ppm |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
¹H NMR Spectral Analysis: Unraveling the Proton Environments
The ¹H NMR spectrum of this compound is characterized by distinct signals for the carboxylic acid proton, the methylene bridge protons, and the aromatic protons of the two phenyl rings.
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| COOH | ~10-12 | Broad Singlet | 1H | The acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. Its signal is often broad and its chemical shift is concentration and solvent dependent.[1][2] |
| H6 | ~8.1 | Doublet of Doublets | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |
| H3, H4, H5 | ~7.2-7.6 | Multiplet | 3H | These protons on the benzoic acid ring exhibit complex splitting patterns due to coupling with each other. |
| CH₂ (H8) | ~4.3 | Singlet | 2H | The methylene protons are adjacent to the two aromatic rings. The lack of adjacent non-equivalent protons results in a singlet. |
| H10, H11, H12, H13, H14 | ~7.1-7.3 | Multiplet | 5H | The protons of the benzyl group are in a relatively electron-rich environment and appear as a complex multiplet. |
Detailed Interpretation:
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to be the most downfield signal, typically appearing as a broad singlet in the region of 10-12 ppm.[1][2] This broadness is a result of chemical exchange with residual water and intermolecular hydrogen bonding. Addition of a drop of D₂O to the NMR tube will result in the disappearance of this signal due to proton-deuterium exchange, a definitive test for an acidic proton.
-
Aromatic Protons (Benzoic Acid Moiety): The four protons on the benzoic acid ring (H3, H4, H5, and H6) will give rise to a complex set of signals in the aromatic region. The proton ortho to the carboxylic acid group (H6) is expected to be the most deshielded of this set due to the anisotropic effect and the electron-withdrawing nature of the carboxyl group. The remaining protons will appear as a multiplet, with their exact chemical shifts and coupling patterns determined by the electronic effects of the benzyl and carboxyl substituents.
-
Methylene Protons (CH₂): The two protons of the methylene bridge (H8) are chemically equivalent and are not coupled to any neighboring protons, thus they are expected to appear as a sharp singlet. Its chemical shift around 4.3 ppm is indicative of its position between two aromatic systems.
-
Aromatic Protons (Benzyl Moiety): The five protons of the benzyl group (H10-H14) are in a different chemical environment compared to the protons on the benzoic acid ring. They are generally less deshielded and will likely appear as a complex, overlapping multiplet in the region of 7.1-7.3 ppm.
¹³C NMR Spectral Analysis: A Carbon Skeleton Perspective
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon environments and their electronic nature.
Expected Chemical Shifts:
| Carbon(s) | Chemical Shift (δ, ppm) | Assignment Rationale |
| C7 (COOH) | ~172 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another. Aromatic carboxylic acid carbonyls typically resonate in the 165-185 ppm range.[1][3] |
| C1 | ~129 | This is the ipso-carbon attached to the carboxylic acid group. |
| C2 | ~143 | This quaternary carbon is attached to the benzyl group and is deshielded. |
| C3, C4, C5, C6 | ~127-134 | The aromatic carbons of the benzoic acid ring will have distinct chemical shifts based on their position relative to the substituents. |
| C8 (CH₂) | ~38 | The methylene carbon's chemical shift reflects its aliphatic nature, though it is slightly deshielded by the adjacent aromatic rings. |
| C9 | ~140 | The ipso-carbon of the benzyl ring attached to the methylene group. |
| C10, C11, C12, C13, C14 | ~126-129 | The aromatic carbons of the benzyl ring. Due to symmetry, C10/C14 and C11/C13 are expected to be chemically equivalent. |
Key Features of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The most downfield signal will be that of the carboxylic acid carbonyl carbon (C7), typically appearing around 172 ppm.[3]
-
Quaternary Carbons: The spectrum will show several quaternary carbon signals (C1, C2, and C9) which will typically have lower intensities compared to the protonated carbons due to the absence of a Nuclear Overhauser Enhancement (NOE) from directly attached protons.
-
Aromatic Carbons: The aromatic region will display a number of signals corresponding to the carbons of the two phenyl rings. The chemical shifts will be influenced by the electron-donating or -withdrawing nature of the substituents.
-
Aliphatic Carbon: The methylene carbon (C8) will appear in the aliphatic region of the spectrum, typically around 38 ppm.
Advanced NMR Techniques: Deeper Structural Insights
For a more comprehensive structural elucidation, 2D NMR experiments are invaluable.
Caption: Workflow of 1D and 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, COSY would show correlations between the coupled protons on the benzoic acid ring and within the benzyl ring, helping to trace the connectivity of the proton spin systems.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This is extremely useful for definitively assigning the signals of the protonated carbons in the ¹³C NMR spectrum.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the methylene protons (H8) to the quaternary carbons C2 and C9, confirming the connection between the two aromatic rings.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. In this compound, a NOESY spectrum could reveal through-space interactions between the methylene protons (H8) and the protons on the benzoic acid ring (e.g., H3) and the benzyl ring (e.g., H14). This information is crucial for determining the preferred conformation of the molecule in solution.
Conformational Analysis: A Dynamic Molecule in Solution
The flexible linkage between the two aromatic rings in this compound allows for a range of possible conformations. The steric hindrance between the ortho-substituents will likely force the two rings to be non-coplanar. The preferred conformation can be investigated by analyzing the chemical shifts in the ¹³C NMR spectrum and through NOESY experiments. The chemical shift of the carbonyl carbon, in particular, can be sensitive to the degree of conjugation with the aromatic ring, which is in turn dependent on the dihedral angle between the ring and the carbonyl group.
Conclusion: A Multi-faceted Approach to Structural Characterization
The comprehensive NMR analysis of this compound, integrating 1D and 2D techniques, provides an unambiguous structural confirmation and offers valuable insights into its conformational preferences. The protocols and interpretation strategies outlined in this guide serve as a robust framework for researchers in organic chemistry and drug development. By understanding the nuances of the NMR spectra, scientists can confidently characterize this and other similarly complex molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling. Retrieved from [Link]
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Chemistry Videos by Dr. Mike Christiansen. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
-
SpectraBase. (n.d.). o-Benzoylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
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San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Leah4sci. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
-
Williamson, R. T., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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-
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Application Note: A Validated HPLC Method for Purity Assessment of o-Benzylbenzoic Acid
Abstract & Introduction
o-Benzylbenzoic acid, also known as 2-benzoylbenzoic acid, serves as a pivotal intermediate in the synthesis of various pharmaceuticals, dyes, and polymers.[1][2] The purity of this starting material is a critical quality attribute, directly influencing the safety, efficacy, and yield of the final products. Consequently, a robust and reliable analytical method for its purity determination is paramount for quality control in both research and manufacturing environments.[1]
This application note details a highly specific and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products, ensuring comprehensive quality evaluation. The protocols provided herein are grounded in established chromatographic principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[3][4]
Principle of the Chromatographic Method
The method leverages the principles of reverse-phase chromatography, a powerful technique for separating compounds with varying polarity.[1][5] The separation occurs on a non-polar C18 stationary phase. A polar mobile phase, consisting of a mixture of acidified water and acetonitrile, is used to elute the compounds from the column.
This compound and its potential impurities are separated based on their differential partitioning between the hydrophobic stationary phase and the polar mobile phase.[1] A gradient elution, where the concentration of the organic solvent (acetonitrile) is systematically increased, is employed. This ensures that both polar and non-polar impurities are effectively eluted and resolved from the main analyte peak. The inclusion of phosphoric acid in the aqueous mobile phase is a critical choice; it suppresses the ionization of the carboxylic acid moiety of this compound, resulting in improved peak symmetry and consistent retention.[1][5] Detection is performed using a UV detector, as the benzophenone-like structure of the molecule provides strong chromophores that absorb significantly in the UV region.[1]
Consideration of Potential Impurities
The primary manufacturing route for this compound is the Friedel-Crafts acylation of benzene with phthalic anhydride.[1][6] A thorough understanding of this synthesis pathway is essential for identifying potential process-related impurities. This HPLC method is designed to resolve the main component from:
-
Unreacted Starting Materials: Phthalic anhydride and Benzene.[1]
-
Isomeric Impurities: 3-Benzoylbenzoic acid and 4-Benzoylbenzoic acid, which can form as by-products.[1]
-
Related Substances: Benzophenone and other by-products from the acylation reaction.[1]
-
Degradation Products: Compounds that may form under stress conditions such as heat, light, or pH extremes.[1]
Detailed HPLC Method Parameters
All quantitative data and chromatographic conditions are summarized in the table below for clarity and ease of use.
| Parameter | Specification | Causality and Rationale |
| Instrumentation | HPLC System with Gradient Pump, Autosampler, Column Oven, and UV/PDA Detector | Standard equipment for robust and reproducible chromatographic analysis. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides the necessary hydrophobicity to retain and separate this compound from its related impurities.[5] |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in HPLC Grade Water | The aqueous component of the mobile phase. Phosphoric acid controls the pH to keep the analyte in its non-ionized form, ensuring sharp, symmetrical peaks.[1][5] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The organic modifier. Its elution strength is necessary to elute the analyte and less polar impurities from the C18 column.[1][5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.[5] |
| Column Temperature | 30°C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape and separation efficiency.[5] |
| Detection Wavelength | 254 nm | This compound contains aromatic rings and a carbonyl group, which absorb strongly at this wavelength, providing excellent sensitivity. This is a common and robust wavelength for aromatic compounds.[5] |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without causing column overload.[5] |
| Diluent | Mobile Phase A / Mobile Phase B (70:30, v/v) | Ensures the sample is fully dissolved and compatible with the initial mobile phase conditions, preventing peak distortion.[1] |
| Gradient Elution | Time (min) | % Mobile Phase B |
| 0.0 | 30 | |
| 20.0 | 80 | |
| 25.0 | 80 | |
| 25.1 | 30 | |
| 30.0 | 30 |
Experimental Protocols
Reagent and Solution Preparation
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Carefully add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC grade water. Mix thoroughly. Filter through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.[1]
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter and degas before use.
-
Diluent: Prepare by mixing Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add about 35 mL of diluent and sonicate for 10-15 minutes, or until fully dissolved. Allow the solution to cool to ambient temperature and dilute to the mark with diluent. Mix well.[1]
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Follow the same dissolution procedure as the Standard Solution. Once diluted to volume, filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]
System Suitability Testing (SST)
System Suitability Testing is a mandatory, integral part of the analytical procedure. It verifies that the chromatographic system is performing adequately for the intended analysis on the day of the experiment.[7][8] The criteria must be met before any sample analysis is initiated.
Procedure: Inject the Standard Solution five (5) consecutive times. Analyze the resulting chromatograms to evaluate the system suitability parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration and quantification.[9] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and indicates good separation performance. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response for replicate injections.[9] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Analytical Procedure Workflow
The overall workflow from preparation to final result is depicted below.
Caption: Workflow for HPLC Purity Assessment of this compound.
Calculation of Purity
The purity of the this compound sample is determined by the area percent method. This calculation assumes that all eluted impurities have a response factor similar to that of the main component at the 254 nm wavelength.
Formula: Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100
Method Validation Principles (ICH Q2(R1))
For use in a regulated environment, this analytical method must be fully validated to prove its suitability for the intended purpose.[10][11] The validation protocol should assess the following performance characteristics as defined by ICH guidelines:[3][4][12]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
-
Precision: Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[3]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
References
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o-Benzoylbenzoic acid - ChemBK. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]
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System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2020, April 14). MicroSolv. Retrieved January 12, 2026, from [Link]
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Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]
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System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved January 12, 2026, from [Link]
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The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023, November 1). IJRASET. Retrieved January 12, 2026, from [Link]
-
Chemical Properties of O-benzoylbenzoic acid, ethyl ester (CAS 604-61-5). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 12, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 12, 2026, from [Link]
-
ORTHO-BENZOYL BENZOIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved January 12, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 12, 2026, from [Link]
-
Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Live qualification/validation of purity methods for protein products. (n.d.). CS@Purdue. Retrieved January 12, 2026, from [Link]
-
o-Benzoylbenzoic acid - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA). Retrieved January 12, 2026, from [Link]
-
UV-Vis Spectrum of Benzoic Acid. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
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Benzoic acid. (n.d.). National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]
-
Benzoic acid - Absorption Spectrum. (n.d.). PhotochemCAD. Retrieved January 12, 2026, from [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved January 12, 2026, from [Link]
-
2-Benzoylbenzoic Acid | C14H10O3. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Elucidating the Molecular Architecture of o-Benzylbenzoic Acid via Fourier-Transform Infrared (FT-IR) Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural characterization of o-Benzylbenzoic acid. As a molecule incorporating a carboxylic acid, two distinct aromatic rings, and an aliphatic methylene bridge, its FT-IR spectrum presents a rich tapestry of vibrational data. This document provides a foundational understanding of the key functional group vibrations, detailed protocols for sample preparation and spectral acquisition, and a systematic approach to data interpretation. The methodologies described herein are designed to ensure the generation of high-fidelity, reproducible spectra, making this a vital resource for researchers in organic synthesis, materials science, and pharmaceutical development.
Introduction: The Vibrational Signature of a Molecule
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the qualitative identification of functional groups within a molecule.[1] The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations in its constituent chemical bonds.[1] Each type of bond (e.g., C=O, O-H, C-H) vibrates at a characteristic frequency, and these frequencies are recorded in an infrared spectrum. This compound (C₁₄H₁₂O₂) is an ideal candidate for FT-IR analysis, possessing a diverse array of functional groups that yield a highly characteristic and interpretable spectrum. Its structure consists of a benzoic acid moiety linked to a benzyl group via a methylene (-CH₂) bridge. This application note serves as a Senior Application Scientist's guide to leveraging FT-IR for the unambiguous identification and characterization of this compound.
Foundational Principles: Correlating Structure with Spectral Features
The infrared spectrum of this compound is a composite of the vibrational modes of its distinct structural components: the carboxylic acid, the two aromatic rings, and the methylene linker. Understanding the expected position and nature of these absorption bands is paramount for accurate spectral interpretation.
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid functional group provides some of the most prominent and diagnostic peaks in the spectrum. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state.[2] This dimerization significantly influences the position and shape of the hydroxyl (-OH) and carbonyl (C=O) stretching bands.[2][3]
-
O-H Stretching: The most recognizable feature is an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[2][4] This broadness is a direct consequence of the hydrogen-bonded network.[4][5] This band is often superimposed on the C-H stretching vibrations.[2]
-
C=O Stretching: A very strong and sharp absorption band is expected between 1760-1690 cm⁻¹.[2] For aromatic carboxylic acids like this compound, this peak typically appears between 1700 and 1680 cm⁻¹.[4] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration between 1320-1210 cm⁻¹ and in-plane O-H bending vibrations, which often appear as broad bands in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[2]
The Aromatic Systems (Benzene Rings)
The presence of two benzene rings contributes a series of characteristic absorptions.
-
Aromatic C-H Stretching: These vibrations give rise to peaks of low to medium intensity just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[6][7][8] Their appearance to the left of the 3000 cm⁻¹ mark is a key indicator of unsaturated C-H bonds.
-
Aromatic C=C Ring Stretching: The complex vibrations within the benzene ring produce a series of sharp absorptions, often referred to as "in-ring" stretches, in the 1600-1450 cm⁻¹ region.[6][9] Peaks around 1600 cm⁻¹ and 1500 cm⁻¹ are usually the most intense.[6][8][9]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ range result from the C-H bonds bending out of the plane of the aromatic ring.[7][9] The exact positions of these bands are highly diagnostic of the substitution pattern on the rings.[7]
The Aliphatic Methylene Bridge (-CH₂-)
The methylene group connecting the two aromatic rings provides the signature of saturated C-H bonds.
-
Aliphatic C-H Stretching: These absorptions appear as medium-intensity peaks just below 3000 cm⁻¹, typically between 2950 cm⁻¹ and 2850 cm⁻¹. The presence of peaks both slightly above and below 3000 cm⁻¹ is a clear confirmation of a molecule containing both aromatic and aliphatic C-H bonds.
Data Summary: Characteristic FT-IR Absorption Bands
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers.[2][3][4] |
| C=O Stretch | 1700 - 1680 | Strong, Sharp | Position influenced by conjugation to the aromatic ring.[4][10] | |
| C-O Stretch | 1320 - 1210 | Medium | Coupled with O-H in-plane bending.[2] | |
| O-H Bend | 1440 - 1395 | Medium, Broad | In-plane bend; may overlap with other bands.[2] | |
| Aromatic Rings | =C-H Stretch | 3100 - 3030 | Weak to Medium | Diagnostic for aromatic C-H bonds.[6][7] |
| C=C Stretch | 1600 - 1450 | Medium to Strong, Sharp | Multiple bands are characteristic of the aromatic ring.[6][8] | |
| C-H OOP Bend | 900 - 675 | Strong | Position is diagnostic of ring substitution pattern.[7] | |
| Methylene Bridge (-CH₂) | -C-H Stretch | 2950 - 2850 | Medium | Asymmetric and symmetric stretches. |
Experimental Workflow and Protocols
Acquiring a high-quality FT-IR spectrum requires meticulous sample preparation and a systematic approach to data collection. The following workflow and protocols are designed for optimal results.
FT-IR Analysis Workflow Diagram
Caption: Workflow for FT-IR analysis of this compound.
Protocol 1: KBr Pellet Transmission Method
This traditional method yields high-quality spectra and is ideal when sufficient sample is available. The principle is to disperse the solid sample in an IR-transparent matrix (potassium bromide, KBr).[11]
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (~100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
Procedure:
-
Drying: Gently heat the KBr powder under an infrared lamp or in an oven (at ~100 °C) to remove any adsorbed water, which has strong IR absorptions.[12]
-
Grinding: Place 1-2 mg of the this compound sample into a clean agate mortar.[11] Add approximately 100-200 mg of the dried KBr.
-
Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[11][12] Proper grinding is crucial to reduce light scattering and produce a clear pellet.[13]
-
Pressing the Pellet: Transfer the powder mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Acquisition: a. Perform a background scan with the empty sample holder in the FT-IR spectrometer. b. Carefully place the KBr pellet into the sample holder and acquire the sample spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis or when the sample is limited.[11]
Materials:
-
This compound (~1 mg)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol) and lab wipes
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is impeccably clean. Wipe it with a soft tissue dampened with a suitable solvent like isopropanol and allow it to dry completely.
-
Background Scan: With the clean, empty ATR crystal in place, lower the pressure arm and perform a background measurement. This is a critical step to ratio out the absorptions of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.[11]
-
Acquisition: a. Lower the pressure arm to ensure firm and uniform contact between the sample and the crystal.[11] Insufficient contact is a common source of poor-quality spectra. b. Acquire the sample spectrum. c. After analysis, retract the pressure arm, and carefully clean the sample off the crystal surface using a soft wipe and solvent.
Concluding Remarks and Best Practices
The FT-IR spectrum of this compound provides a definitive fingerprint of its molecular structure. The presence of the very broad O-H stretch, the strong carbonyl peak, the aromatic C-H and C=C bands, and the aliphatic C-H stretches collectively confirm the molecule's identity. For trustworthy and reproducible results, it is imperative to ensure that the sample and any matrix material (like KBr) are free from moisture. When using the ATR technique, consistent pressure application is key to achieving spectral reproducibility. By following the detailed protocols and interpretative guidelines in this note, researchers can confidently utilize FT-IR spectroscopy as a rapid, reliable, and powerful tool in their scientific endeavors.
References
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Rebouças, M. V., et al. (2008). FT-NIR spectra of some pure aromatic compounds, recorded to help identify characteristic bands in the overlapped spectra of C9DI samples. ResearchGate. Retrieved from [Link]
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Ishikita, H., & Arinkin, A. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5052-5061. Retrieved from [Link]
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Adam, M., et al. (2020). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. Retrieved from [Link]
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Synthesis of o-Benzylbenzoic Acid Esters: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of o-benzylbenzoic acid esters, valuable intermediates in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and practical guidance.
Introduction: The Significance of this compound Esters
This compound and its ester derivatives are important structural motifs in medicinal chemistry and materials science. The presence of the flexible benzyl group in proximity to the benzoic acid moiety provides a unique three-dimensional structure that can interact with biological targets. These compounds have been investigated for their potential as inhibitors of bacterial RNA polymerase-sigma factor interactions, highlighting their promise in the development of novel antimicrobial agents. The synthesis of their ester derivatives allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Synthetic Strategy: A Two-Step Approach
The most common and reliable method for synthesizing this compound esters involves a two-step process:
-
Friedel-Crafts Acylation: Synthesis of the precursor, o-benzoylbenzoic acid, through the reaction of phthalic anhydride with benzene in the presence of a Lewis acid catalyst.
-
Esterification: Conversion of the intermediate carboxylic acid to the desired ester via Fischer-Speier esterification or other esterification methods.
This guide will focus on a detailed protocol for the second step, the esterification of a generic this compound. For the synthesis of the precursor, o-benzoylbenzoic acid, a well-established method involves the Friedel-Crafts acylation of benzene with phthalic anhydride using aluminum chloride as a catalyst.
Experimental Protocol: Fischer-Speier Esterification of this compound
This protocol details the synthesis of methyl o-benzylbenzoate as a representative example. The principles and procedures can be adapted for other primary or secondary alcohols with minor modifications.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₁₄H₁₂O₂ | 212.24 | Starting material |
| Methanol | CH₃OH | 32.04 | Reagent and solvent (use excess) |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
| Diethyl ether (or Ethyl acetate) | (C₂H₅)₂O | 74.12 | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For neutralization |
| Anhydrous Sodium Sulfate (or Magnesium Sulfate) | Na₂SO₄ | 142.04 | Drying agent |
| Round-bottom flask | - | - | Appropriate size for the reaction scale |
| Reflux condenser | - | - | |
| Heating mantle or oil bath | - | - | |
| Separatory funnel | - | - | |
| Rotary evaporator | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add a significant excess of methanol, which will serve as both a reactant and the solvent. A 10 to 20-fold molar excess relative to the carboxylic acid is recommended to drive the equilibrium towards the product.
-
Place the flask in an ice-water bath to cool the mixture.
-
-
Catalyst Addition:
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to reflux using a heating mantle or an oil bath. The reaction temperature will be the boiling point of the alcohol used (for methanol, this is approximately 65°C).[2]
-
Allow the reaction to proceed under reflux for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
-
Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature.
-
If a large excess of low-boiling alcohol was used, it can be removed under reduced pressure using a rotary evaporator.[2]
-
Transfer the reaction mixture to a separatory funnel.
-
Add distilled water to the separatory funnel to dilute the mixture.
-
Add an extraction solvent such as diethyl ether or ethyl acetate.
-
Carefully neutralize the remaining acid by adding a saturated aqueous solution of sodium bicarbonate portion-wise until the effervescence of CO₂ ceases.[2][3] This step is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).[2]
-
-
Drying and Solvent Removal:
-
Purification:
Reaction Workflow
Sources
Application Notes & Protocols: o-Benzylbenzoic Acid as a Versatile Precursor for Novel Dye Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Bridges
In the vast landscape of dye chemistry, aromatic carboxylic acids serve as foundational pillars for constructing complex, chromophoric systems. Among these, o-benzoylbenzoic acid is a celebrated precursor, primarily for its direct and efficient cyclization to the anthraquinone core—a scaffold for a multitude of robust and vibrant dyes.[1][2][3] Its structural sibling, o-benzylbenzoic acid, is differentiated by a single, yet profound, structural change: the rigid ketone bridge of the benzoyl group is replaced by a flexible methylene (-CH₂-) linker.[4]
This guide diverges from the well-trodden path of o-benzoylbenzoic acid to explore the unique potential of this compound. The presence of the methylene bridge fundamentally alters the molecule's conformational flexibility and electronic properties, opening gateways to dye scaffolds distinct from the planar, rigid anthraquinones. We will explore both the established, indirect relationship of this compound to anthraquinone chemistry and propose pathways to novel, non-planar dye systems, leveraging its unique structural attributes.
Part 1: The Indirect Pathway to Anthraquinone Dyes
The most direct synthetic route to the anthraquinone core involves the intramolecular Friedel-Crafts acylation of o-benzoylbenzoic acid, a reaction typically catalyzed by strong acids like concentrated sulfuric acid.[3][5][6] While this compound is not the direct precursor, it can be converted to o-benzoylbenzoic acid through oxidation. However, this route is fraught with challenges, as the conditions required for oxidation can lead to undesirable side reactions, particularly nitration of the aromatic rings, which complicates purification and reduces yield.[7]
For clarity and to provide a benchmark, we will first detail the standard, high-yield protocol for synthesizing the anthraquinone core from the more direct precursor, o-benzoylbenzoic acid.
Workflow: Anthraquinone Synthesis via o-Benzoylbenzoic Acid
Caption: Established workflow for anthraquinone dye synthesis.
Protocol 1: Synthesis of Anthraquinone from o-Benzoylbenzoic Acid
This protocol details the acid-catalyzed intramolecular cyclization to form the core dye scaffold.
Materials:
-
o-Benzoylbenzoic acid (C₁₄H₁₀O₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Dilute Ammonia solution (approx. 5%)
-
Ice
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, cautiously add 10.0 g of o-benzoylbenzoic acid to 50 mL of concentrated sulfuric acid.
-
Causality Note: Concentrated sulfuric acid serves as both the solvent and the dehydrating catalyst required for the intramolecular electrophilic substitution (cyclization).
-
Heating: Gently heat the mixture to 100-120°C using an oil bath. Stir until all the solid dissolves. The solution will typically transition through red to a dark brown color.[6] Maintain this temperature for 1 hour.
-
Quenching: Allow the reaction mixture to cool to near room temperature. In a separate large beaker (1 L), prepare a slurry of approximately 500 g of crushed ice and water.
-
Precipitation: Very slowly and carefully, pour the sulfuric acid solution onto the ice slurry with vigorous stirring. This quenching step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (PPE). The anthraquinone product will precipitate as a pale-yellow solid.
-
Workup: Allow the ice to melt completely. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Subsequently, wash with a small amount of dilute ammonia solution to remove any unreacted o-benzoylbenzoic acid (which will dissolve as its ammonium salt). Finally, wash again with deionized water.[6]
-
Drying: Dry the purified anthraquinone in a vacuum oven. The expected melting point is approximately 286°C.
Part 2: A Proposed Pathway to Novel Fluorenone Dyes
The true potential of this compound lies in synthetic routes that embrace its unique structure. Unlike the acylation required for o-benzoylbenzoic acid, the cyclization of this compound can proceed via an intramolecular Friedel-Crafts alkylation followed by oxidation, or a direct oxidative cyclization, to yield a fluorenone-4-carboxylic acid scaffold. This scaffold is non-planar and offers a different stereoelectronic profile for building novel dyes.
Mechanism: Proposed Cyclization of this compound
Caption: Proposed pathway to a novel fluorenone scaffold. Note: Image placeholders would be replaced with actual chemical structures in a final document.
Protocol 2: Proposed Synthesis of Fluorenone-4-carboxylic Acid
This protocol outlines a potential method for the cyclization and subsequent oxidation of this compound.
Materials:
-
This compound (C₁₄H₁₂O₂)
-
Polyphosphoric acid (PPA)
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH)
Procedure:
Step A: Cyclization
-
Reaction Setup: In a three-neck flask fitted with a mechanical stirrer and a thermometer, add 10.0 g of this compound to 100 g of polyphosphoric acid.
-
Causality Note: PPA is a viscous liquid that acts as both a solvent and a strong dehydrating acid catalyst, ideal for promoting intramolecular Friedel-Crafts alkylation reactions.
-
Heating: Heat the mixture to 80-90°C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture and pour it onto crushed ice, which will hydrolyze the PPA and precipitate the crude dihydrofluorenone product.
-
Workup: Filter the solid, wash with water until neutral, and dry.
Step B: Oxidation
-
Reaction Setup: Dissolve the crude product from Step A in a suitable solvent (e.g., aqueous acetone or pyridine).
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) at room temperature. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed. Continue addition until a faint pink color persists.
-
Causality Note: KMnO₄ is a strong oxidizing agent that will convert the methylene bridge of the dihydrofluorenone intermediate into a ketone, forming the fluorenone core.
-
Quenching: Add a saturated solution of sodium bisulfite (NaHSO₃) to quench any excess KMnO₄ and dissolve the manganese dioxide (MnO₂) byproduct.
-
Purification: Acidify the solution with HCl to precipitate the fluorenone-4-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Presentation and Characterization
The synthesized dye precursors and final dyes should be characterized using a suite of analytical techniques.
| Property | o-Benzoylbenzoic Acid | Anthraquinone | This compound | Fluorenone-4-carboxylic Acid (Proposed) |
| Molecular Formula | C₁₄H₁₀O₃ | C₁₄H₈O₂ | C₁₄H₁₂O₂ | C₁₄H₈O₃ |
| Molecular Weight | 226.23 g/mol | 208.22 g/mol | 212.24 g/mol | 224.22 g/mol |
| Melting Point (°C) | 127-129[1] | ~286 | 114-118 | Expected >300 |
| Appearance | White crystalline powder | Pale yellow solid | White solid | Yellow solid |
| Key IR Peaks (cm⁻¹) | ~1690 (C=O, acid), ~1660 (C=O, ketone), 2500-3300 (O-H) | ~1675 (C=O) | ~1700 (C=O, acid), 2500-3300 (O-H) | ~1715 (C=O, ketone), ~1695 (C=O, acid), 2500-3300 (O-H) |
Spectroscopic Analysis:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Visible Spectroscopy: To determine the absorption maxima (λ_max) of the final dye products.
-
Fluorescence Spectroscopy: For novel fluorescent dyes, to determine excitation and emission maxima and quantum yield.
Safety Precautions
-
Strong Acids: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive. Always handle them in a fume hood and wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The quenching of acid reactions with water/ice is highly exothermic. Perform additions slowly and with adequate cooling.
-
Oxidizing Agents: Potassium permanganate is a strong oxidizer. Avoid contact with combustible materials.
-
Solvents: Handle all organic solvents in a well-ventilated area or fume hood.
Conclusion
While this compound is not a conventional starting material for mainstream dyes like anthraquinones, its unique molecular architecture presents a compelling opportunity for innovation. By moving beyond simple oxidation to its benzoyl analogue, researchers can leverage its flexible methylene bridge to construct novel, non-planar dye scaffolds such as fluorenones. The protocols and concepts outlined in this guide provide a robust framework for exploring this promising, yet underexplored, area of dye chemistry, paving the way for the development of new functional colorants for advanced applications.
References
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- Besides synthesis of anthraquinone from the oxidation of anthracene, it can be prepared by Friedel reaction of phthalic anhydride and benzene. Filo.
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- Method for synthesizing anthraquinone.
- Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.
- Prepar
- Synthesis of o-benzyl-benzoic acid. PrepChem.com.
- Application Notes and Protocols for the Synthesis of Anthraquinone Dyes
- This compound. precisionFDA.
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Scale-Up Synthesis of o-Benzylbenzoic Acid for Industrial Applications: A Feasibility Analysis and Proposed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Distinguishing o-Benzylbenzoic Acid from its Isomer
In the realm of industrial organic synthesis, precision in nomenclature is paramount. A notable case of potential confusion arises between this compound and its closely related isomer, o-benzoylbenzoic acid. While both are derivatives of benzoic acid, their distinct structures—a benzyl group (-CH₂-C₆H₅) in the former and a benzoyl group (-C(=O)-C₆H₅) in the latter—dictate significantly different synthetic pathways and application profiles. Literature searches for the industrial-scale synthesis of "this compound" are frequently confounded by an overwhelming volume of information pertaining to o-benzoylbenzoic acid, a key precursor for anthraquinone dyes.[1][2][3] This guide aims to clarify this distinction and present viable, scalable synthetic strategies specifically for this compound, moving beyond problematic classical methods to more robust, modern catalytic approaches.
Historically, a known route to this compound involves the oxidation of a mixture of o- and p-benzyl-toluene.[4] However, this method is fraught with challenges for industrial application, primarily the formation of considerable nitration by-products, which complicates purification and reduces overall yield, rendering it economically and environmentally suboptimal.[4]
This document, therefore, focuses on outlining a strategic approach to the scale-up synthesis of this compound, emphasizing modern synthetic methodologies that promise higher purity, yield, and scalability. We will explore the theoretical application of Suzuki-Miyaura and Grignard reactions for this purpose, providing a foundational protocol for further process development.
Proposed Modern Synthetic Routes for Industrial Scale-Up
Given the limitations of classical methods, modern cross-coupling reactions offer a more promising avenue for the clean and efficient large-scale production of this compound.
Suzuki-Miyaura Cross-Coupling: A Strategy for Clean C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of catalysts and starting materials.[5] For the synthesis of this compound, a plausible strategy involves the coupling of a benzylboronic acid derivative with a 2-halobenzoic acid derivative.
Reaction Scheme:
Causality of Experimental Choices:
-
Catalyst Selection: Palladium-based catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the catalytic cycle.[5] For industrial applications, catalysts with high turnover numbers and stability are preferred to minimize cost.
-
Base: A base, such as potassium carbonate or cesium carbonate, is essential to activate the boronic acid for transmetalation to the palladium center.[] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution is typically used to dissolve both the organic and inorganic reaction components.
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow for this compound.
Grignard Reaction: A Classic Approach with Modern Potential
The Grignard reaction is a fundamental organometallic reaction for C-C bond formation. A potential scalable synthesis of this compound could involve the reaction of a Grignard reagent derived from a benzyl halide with a 2-carboxy-substituted electrophile or, more practically, the carboxylation of a Grignard reagent derived from an ortho-substituted biphenyl precursor. A more direct, albeit challenging, approach would be the reaction of a benzyl Grignard reagent with a protected 2-halobenzoic acid derivative followed by deprotection.
Reaction Scheme:
Causality of Experimental Choices:
-
Grignard Reagent Formation: The reaction of a benzyl halide (e.g., benzyl bromide) with magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) is critical.[1][7] Maintaining strictly anhydrous conditions is essential to prevent quenching of the highly reactive Grignard reagent.[7]
-
Carboxylation: The Grignard reagent is reacted with carbon dioxide (dry ice) to form a magnesium carboxylate salt, which is then protonated with a dilute acid to yield the carboxylic acid.
-
Temperature Control: The formation of the Grignard reagent is exothermic and requires careful temperature control to prevent side reactions.
Experimental Protocol: Grignard Synthesis (Laboratory Scale)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Preparation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
In the dropping funnel, place a solution of 2-bromobenzyl bromide (1 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium and initiate the reaction (a small crystal of iodine may be used).
-
Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution in an ice bath.
-
In a separate flask, crush solid carbon dioxide (dry ice) and add it portion-wise to the Grignard solution with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Industrial Applications and Significance
While specific, large-scale industrial applications of this compound are not as well-documented as those for its benzoyl isomer, its structure suggests potential utility as a key intermediate in several sectors:
-
Pharmaceutical Synthesis: Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[8][9] The benzyl moiety in this compound can serve as a lipophilic group or a precursor for further functionalization in the development of new therapeutic agents.
-
Polymer Chemistry: Aromatic carboxylic acids are used in the production of specialty polymers. This compound could potentially be used as a monomer or a modifying agent to impart specific properties to polyesters or polyamides.[10]
-
Fine Chemicals and Agrochemicals: The molecule can serve as a precursor for the synthesis of more complex molecules used in fragrances, dyes, and agrochemicals.
Data Presentation: Comparative Analysis of Synthetic Routes
| Parameter | Oxidation of Benzyl-toluene | Suzuki-Miyaura Coupling | Grignard Reaction |
| Starting Materials | o- and p-benzyl-toluene, Nitric Acid | 2-Halobenzoic acid ester, Benzylboronic acid ester | Benzyl halide, Magnesium, CO₂ |
| Key Reagents | Strong oxidizing agents | Palladium catalyst, Base | Anhydrous solvents |
| Reaction Conditions | High temperature and pressure | Mild to moderate temperature | Low to moderate temperature |
| Scalability | Poor due to side reactions | Good to excellent | Good, with strict process control |
| Purity of Crude Product | Low, significant by-products | High | Moderate to high |
| Environmental Impact | High (NOx emissions) | Moderate (catalyst and solvent waste) | Moderate (solvent waste) |
| Safety Considerations | Handling of nitric acid | Handling of palladium catalysts | Handling of reactive Grignard reagents |
Safety and Handling for Industrial Production
The scale-up of any chemical synthesis requires a thorough evaluation of safety protocols.
-
Hazardous Reagents: Both the Suzuki-Miyaura and Grignard routes involve hazardous materials. Palladium catalysts can be pyrophoric, and Grignard reagents are highly reactive and moisture-sensitive.[7] Proper handling procedures, including the use of personal protective equipment (PPE) and inert atmosphere techniques, are mandatory.
-
Reaction Exotherms: The formation of Grignard reagents is exothermic and requires careful monitoring and control to prevent runaway reactions. Industrial-scale reactors must be equipped with adequate cooling systems and emergency shutdown procedures.
-
Waste Management: The disposal of catalyst residues and solvent waste must comply with environmental regulations. Process optimization should aim to minimize waste streams.
Conclusion
The industrial-scale synthesis of this compound presents a challenge due to the prevalence of information on its isomer, o-benzoylbenzoic acid, and the limitations of classical synthetic methods. However, modern catalytic methods, particularly the Suzuki-Miyaura cross-coupling reaction, offer a promising path forward for a clean, efficient, and scalable process. The Grignard reaction also remains a viable, though more technically demanding, alternative. Further process development and optimization of these routes are necessary to establish a robust industrial manufacturing process for this compound, a molecule with potential applications across the pharmaceutical, polymer, and fine chemical industries.
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Odinity. (2014, March 27). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. Retrieved from [Link]
-
University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
-
Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]
-
ChemBK. (n.d.). o-Benzoylbenzoic acid. Retrieved from [Link]
-
Bisley International. (2023, August 6). What is benzoic acid used for in industry? Retrieved from [Link]
- Google Patents. (n.d.). EP0532962A2 - Process for the preparation of 2-benzoylbenzoic acids.
- Google Patents. (n.d.). CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
-
Scribd. (2024, April 17). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Retrieved from [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4766240A - Process for preparing 2-(alkylbenzoyl)benzoic acid.
- Google Patents. (n.d.). US4766240A - Process for preparing 2-(alkylbenzoyl)benzoic acid.
-
PrepChem.com. (n.d.). Synthesis of o-benzyl-benzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 2-Benzoylbenzoic Acid in Industrial Chemistry. Retrieved from [Link]
-
Technische Universität Braunschweig. (n.d.). Biogenesis of Benzoic Acids as Precursors. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Odinity. (2014, March 27). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. Retrieved from [Link]
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SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]
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o-Benzylbenzoic Acid: A Versatile Scaffold for Synthesis and Drug Discovery
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. o-Benzylbenzoic acid, a seemingly simple aromatic carboxylic acid, emerges as a highly versatile and powerful building block. Its structure, featuring a carboxylic acid and a benzyl group in an ortho relationship, provides a unique platform for a variety of synthetic transformations. This arrangement allows for intramolecular reactions to forge new ring systems and serves as a modifiable scaffold for the introduction of diverse functionalities.
This comprehensive guide delves into the synthetic utility of this compound and its close analogue, o-benzoylbenzoic acid. We will explore their synthesis, key applications in the preparation of anthraquinones, and their burgeoning role in medicinal chemistry as exemplified by the development of novel antibacterial agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these valuable intermediates.
Core Synthetic Methodologies: Accessing the Scaffolds
The utility of this compound and its oxidized counterpart, o-benzoylbenzoic acid, begins with their efficient synthesis. While structurally related, their preparations and subsequent applications often diverge, highlighting the importance of selecting the appropriate synthetic strategy.
Synthesis of o-Benzoylbenzoic Acid via Friedel-Crafts Acylation
The most established and industrially significant route to o-benzoylbenzoic acid is the Friedel-Crafts acylation of benzene with phthalic anhydride[1][2]. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃)[1].
Mechanism Insight: The reaction is initiated by the coordination of the Lewis acid to one of the carbonyl oxygens of phthalic anhydride, leading to the formation of a highly electrophilic acylium ion intermediate. This intermediate then undergoes electrophilic attack on the benzene ring to form a sigma complex, which subsequently rearomatizes to yield the product. A critical aspect of this reaction is that the AlCl₃ forms a complex with the ketone product, necessitating the use of stoichiometric amounts of the catalyst[1]. The reaction is completed by an aqueous workup to hydrolyze this complex.
Experimental Protocol 1: Synthesis of o-Benzoylbenzoic Acid [3]
-
Reactant Charging: In a 500 mL round-bottom flask equipped with a reflux condenser and a trap for HCl gas, place 15 g of phthalic anhydride and 75 mL of thiophene-free benzene.
-
Catalyst Addition: Cool the flask in an ice bath until the benzene begins to crystallize. Carefully add 30 g of anhydrous aluminum chloride in portions.
-
Reaction Initiation and Reflux: Remove the ice bath and gently warm the flask. The reaction can be vigorous; keep an ice bath at hand to moderate the reaction rate. Once the initial exotherm subsides, heat the mixture to reflux for 30 minutes.
-
Work-up and Hydrolysis: Cool the flask in an ice bath and cautiously add crushed ice, followed by water, to decompose the aluminum chloride complex. Add 20 mL of concentrated hydrochloric acid.
-
Purification: Remove excess benzene by steam distillation. Dissolve the crude product in a 10% sodium carbonate solution, treat with activated charcoal, and filter. Precipitate the o-benzoylbenzoic acid by the careful addition of hydrochloric acid. The product can be further purified by recrystallization from a mixture of benzene and ligroin.
Quantitative Data for o-Benzoylbenzoic Acid Synthesis
| Parameter | Value | Reference |
| Phthalic Anhydride | 15 g | [3] |
| Benzene | 75 mL | [3] |
| Anhydrous AlCl₃ | 30 g | [3] |
| Typical Yield | 74-88% | [3] |
| Melting Point (anhydrous) | 127-128 °C | [3] |
Modern Synthetic Approaches to this compound
While classical methods for the synthesis of this compound exist, such as the oxidation of o-benzyl-toluene, they can suffer from low yields and the formation of nitrated byproducts[4]. Modern cross-coupling reactions offer a more efficient and versatile alternative. The Suzuki-Miyaura coupling, a powerful tool for the formation of C-C bonds, is particularly well-suited for this purpose[5][6].
A robust strategy involves the coupling of a benzyl halide with an ortho-boronated benzoic acid derivative or, conversely, an ortho-halobenzoic acid derivative with a benzylboronic acid. For instance, 2-(bromomethyl)benzoic acid can serve as a key intermediate[7][8].
Workflow for Modern Synthesis of this compound
Caption: Suzuki-Miyaura coupling approach to this compound.
Application in Anthraquinone Synthesis
A primary and long-standing application of o-benzoylbenzoic acid is its use as a precursor for the synthesis of anthraquinone and its derivatives[2]. Anthraquinones are a large class of naturally occurring and synthetic compounds with diverse applications, including dyes, pigments, and pharmaceuticals[9].
The transformation of o-benzoylbenzoic acid to anthraquinone is achieved through an intramolecular cyclization followed by dehydration. This reaction is typically catalyzed by strong acids, such as concentrated or fuming sulfuric acid[10].
Mechanism of Anthraquinone Formation
Caption: Acid-catalyzed cyclization of o-benzoylbenzoic acid to anthraquinone.
Experimental Protocol 2: Synthesis of Anthraquinone [10]
-
Reaction Setup: In a suitable flask, dissolve 5 g of purified o-benzoylbenzoic acid in 50 g of fuming sulfuric acid (20% SO₃).
-
Heating: Heat the mixture at 100 °C for 2 hours.
-
Precipitation: Carefully pour the hot reaction mixture onto 350 cm³ of water and ice.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. The crude anthraquinone can be further purified by recrystallization if necessary.
Application in Medicinal Chemistry: Novel Antibacterial Agents
The scaffolds of both this compound and o-benzoylbenzoic acid have recently gained attention in drug discovery. A notable example is their use in the development of inhibitors targeting the interaction between bacterial RNA polymerase (RNAP) and sigma (σ) factors[1][11]. This interaction is essential for the initiation of transcription in bacteria, making it an attractive target for novel antibiotics[12][13].
Researchers have designed and synthesized a series of benzyl and benzoyl benzoic acid derivatives that mimic the binding of the σ factor to the RNAP core enzyme, thereby inhibiting the formation of the functional holoenzyme[11].
General Synthetic Scheme for Bioactive Derivatives
The synthesis of these inhibitors often involves a multi-step sequence, with a key step being a Suzuki-Miyaura coupling to construct the core triaryl scaffold[14].
Caption: General synthetic route to RNAP inhibitors.
Experimental Protocol 3: Representative Synthesis of an this compound-Based RNAP Inhibitor [14]
This protocol is a representative example based on the synthetic strategies reported for this class of compounds.
-
Suzuki-Miyaura Coupling: To a degassed solution of 4-(bromomethyl)-1-fluoro-2-nitrobenzene (1.0 mmol) and a substituted arylboronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Further Transformations: The resulting intermediate can then undergo further functional group manipulations, such as reduction of the nitro group and subsequent acylation or other modifications, to yield the final bioactive compound.
-
Purification: Purify the final product by column chromatography on silica gel.
Representative Biological Activity
| Compound Class | Target | Representative MIC | Reference |
| o-Benzyl/Benzoyl Benzoic Acid Derivatives | RNAP-σ Factor Interaction | 0.5 µg/mL against S. epidermidis | [1][11] |
Alternative Cyclization Pathways: Synthesis of 3-Phenylphthalide
This compound can also undergo intramolecular cyclization to form lactones. A key example is the synthesis of 3-phenylphthalide, a γ-lactone with an isobenzofuran core[15]. This scaffold is found in compounds with interesting pharmacological properties[16]. The cyclization can be promoted by various reagents, including lead tetra-acetate.
Conclusion
This compound and its related derivatives are more than just simple aromatic carboxylic acids; they are enabling building blocks for a wide range of synthetic applications. From the classical synthesis of anthraquinones to the modern design of targeted therapeutics, the unique structural features of these compounds provide a versatile platform for innovation. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound and its analogues in their own synthetic endeavors, paving the way for new discoveries in materials science and medicinal chemistry.
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Ye, J., Chu, A. J., Lin, L., Chan, S. T., Harper, R., Xiao, M., Artsimovitch, I., Zuo, Z., Ma, C., & Xia, J. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. European Journal of Medicinal Chemistry, 208, 112671. [Link]
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Ye, J., et al. (2020). Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction. PolyU Institutional Research Archive. [Link]
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Wassarman, K. M., & Saecker, R. M. (2006). Synthesis-mediated release of a small RNA inhibitor of RNA polymerase. Science, 314(5805), 1601–1603. [Link]
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Mori, S., Uemura, K., & Yanagisawa, A. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36001–36005. [Link]
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Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
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Lee, C.-Y., et al. (2021). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Molecules, 26(11), 3183. [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Chen, Y., et al. (2021). Novel 3-benzylidene/benzylphthalide Mannich base derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 35, 116074. [Link]
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2017). Molecules, 22(12), 2095. [Link]
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A facile synthesis of seven-membered benzo-1,3,4-oxadiazepines through one-step intramolecular cyclization of N-(2-hydroxybenzoyl)hydrazones. (2018). RSC Advances, 8(1), 14-18. [Link]
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Discovery and optimization of anthraquinone derivatives containing substituted bisbenzyloxy groups as a novel scaffold damaged endoplasmic reticulum and against hepatocellular carcinoma cells. (2024). Bioorganic & Medicinal Chemistry, 103, 117969. [Link]
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Suzuki-Miyaura cross-coupling reaction for synthesizing biaryls in neat water at room temperature under air. (2014). Organic & Biomolecular Chemistry, 12(30), 5586-5590. [Link]
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Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. (2022). International Journal of Molecular Sciences, 23(20), 12629. [Link]
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A Library of Nucleotide Analogues Terminate RNA Synthesis Catalyzed by Polymerases of Coronaviruses Causing SARS and COVID-19. (2020). bioRxiv. [Link]
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Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives. (2021). RSC Advances, 11(30), 17611-17621. [Link]
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Application Notes and Protocols for the Derivatization of o-Benzylbenzoic Acid for Biological Screening
Introduction: The Versatility of the o-Benzylbenzoic Acid Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is a cornerstone of generating novel therapeutic agents. This compound, a molecule possessing two aromatic rings linked by a methylene bridge and featuring a carboxylic acid moiety, represents a privileged scaffold with significant potential for chemical modification. Its structural rigidity, conferred by the ortho-substitution pattern, combined with the reactive handle of the carboxylic acid, makes it an ideal starting point for the synthesis of diverse compound libraries. These libraries can then be subjected to biological screening to identify hits for a range of therapeutic targets.
The inherent chemical functionalities of this compound allow for a variety of derivatization strategies, including modifications at the carboxylic acid group (e.g., esterification, amidation) and intramolecular cyclization to form polycyclic structures such as anthrones. These transformations can profoundly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape, thereby influencing its pharmacokinetic profile and interaction with biological macromolecules.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It offers detailed, field-proven protocols for the synthesis of ester and amide derivatives, as well as a proposed method for intramolecular cyclization to yield anthrone analogs. Furthermore, it outlines robust protocols for the biological screening of these derivatives for two key therapeutic areas: antimicrobial and anti-inflammatory activities. The causality behind experimental choices is explained, and the protocols are designed to be self-validating. This guide aims to empower researchers to unlock the therapeutic potential of the this compound scaffold.
Derivatization Strategies: Expanding Chemical Diversity
The strategic derivatization of this compound is key to exploring its potential in drug discovery. The following sections detail protocols for esterification and amidation, two fundamental transformations of the carboxylic acid group.
Esterification of this compound
Esterification of the carboxylic acid moiety is a common strategy to modulate the lipophilicity and cell permeability of a lead compound. The resulting esters can also act as prodrugs, which are metabolized in vivo to release the active carboxylic acid.
This acid-catalyzed esterification is a classic and reliable method for the synthesis of a variety of esters from this compound.
Causality of Experimental Choices:
-
Excess Alcohol: The use of a large excess of the alcohol serves as both the reactant and the solvent, driving the equilibrium towards the ester product according to Le Chatelier's principle.
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Aqueous Work-up: The work-up procedure is designed to remove the excess alcohol, the acid catalyst, and any unreacted carboxylic acid. Washing with sodium bicarbonate solution neutralizes the acidic catalyst and any remaining carboxylic acid, converting the latter into its water-soluble sodium salt.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, isopropanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired anhydrous alcohol (10-20 eq).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a low-boiling alcohol was used, remove the excess under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more CO₂ evolution is observed), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Amidation of this compound
The formation of amides from the carboxylic acid group introduces a hydrogen bond donor and acceptor, which can significantly influence the compound's interaction with biological targets. Amides are generally more stable to hydrolysis than esters.
This method utilizes a coupling agent to activate the carboxylic acid, allowing for the formation of an amide bond with a primary or secondary amine under mild conditions.
Causality of Experimental Choices:
-
Coupling Agent (EDC/DCC): Carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine to form the amide bond. EDC is often preferred as its urea byproduct is water-soluble and easily removed during work-up.[1]
-
HOBt: 1-Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and racemization (if chiral amines are used) by converting the O-acylisourea intermediate into a more stable active ester.
-
Base (DIPEA): A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to neutralize any acidic byproducts and to deprotonate the amine salt if it is used in its hydrochloride form.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) or N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA (2.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or by recrystallization.
Intramolecular Cyclization: Accessing Polycyclic Scaffolds
Intramolecular Friedel-Crafts acylation of this compound provides a direct route to anthrone, a tricyclic ketone. This rigid, planar scaffold is present in many biologically active natural products and synthetic compounds.
Proposed Protocol 3: Synthesis of Anthrone via Intramolecular Friedel-Crafts Acylation
This protocol describes the proposed cyclization of this compound to form anthrone using a strong acid catalyst.
Causality of Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA is a strong dehydrating agent and a Brønsted acid catalyst. It facilitates the formation of an acylium ion from the carboxylic acid, which then acts as the electrophile in the intramolecular electrophilic aromatic substitution on the adjacent benzyl ring.[2]
-
Elevated Temperature: The reaction requires heating to overcome the activation energy for the cyclization.
-
Ice-Water Quench: The reaction is quenched by pouring the mixture onto ice to decompose the PPA and precipitate the organic product.
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane (DCM)
-
Round-bottom flask, mechanical stirrer, heating mantle
Procedure:
-
In a round-bottom flask, place this compound (1.0 eq).
-
Add polyphosphoric acid (10-20 times the weight of the starting material).
-
Heat the mixture to 100-120 °C with efficient mechanical stirring for 1-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude anthrone by column chromatography on silica gel or recrystallization.
Illustrative Derivatization Workflow
Caption: Workflow for the derivatization of this compound.
Biological Screening Protocols
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following protocols detail methods for assessing antimicrobial and anti-inflammatory potential, amenable to high-throughput screening.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is a gold standard for quantifying the potency of antibacterial compounds.
This protocol is adapted for a 96-well plate format, allowing for the simultaneous testing of multiple compounds at various concentrations.
Causality of Experimental Choices:
-
Mueller-Hinton Broth (MHB): MHB is a standardized medium for routine antimicrobial susceptibility testing as it supports the growth of most common pathogens and has minimal components that might interfere with the antimicrobial agent.
-
Standardized Inoculum: A standardized bacterial inoculum (typically 5 x 10⁵ CFU/mL) is crucial for the reproducibility of the assay.
-
Serial Dilution: A two-fold serial dilution of the test compounds allows for the determination of the MIC over a wide concentration range.
-
Controls: Positive (bacteria without compound) and negative (broth only) controls are essential for validating the assay. The positive control ensures that the bacteria are viable and can grow under the assay conditions, while the negative control confirms the sterility of the medium.
-
OD₆₀₀ Measurement: Measuring the optical density at 600 nm provides a quantitative measure of bacterial growth.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm (OD₆₀₀)
-
Incubator (37 °C)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then create a series of two-fold serial dilutions in MHB in a 96-well plate. The final concentration of DMSO should be kept low (e.g., <1%) to avoid affecting bacterial growth.
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted compounds. Include positive control wells (bacteria in MHB with DMSO) and negative control wells (MHB only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity. Alternatively, measure the OD₆₀₀ of each well using a plate reader. The MIC is the lowest concentration at which the OD₆₀₀ is not significantly different from the negative control.
Data Analysis and Hit Identification:
-
The MIC value is reported as the lowest concentration that inhibits bacterial growth.
-
A "hit" is typically defined as a compound with an MIC below a certain threshold (e.g., <10 µg/mL).
-
For hit compounds, a dose-response curve can be generated by plotting the percentage of growth inhibition against the compound concentration.
Illustrative MIC Data for a Hypothetical Series of this compound Derivatives
| Compound ID | R Group (Ester/Amide) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| OBA-01 | -OCH₃ | 64 | >128 |
| OBA-02 | -OCH₂CH₃ | 32 | 128 |
| OBA-03 | -NHCH₃ | 16 | 64 |
| OBA-04 | -NHCH₂Ph | 8 | 32 |
| OBA-05 | -NH(4-Cl-Ph) | 4 | 16 |
| Vancomycin | (Control) | 1 | N/A |
| Ciprofloxacin | (Control) | 0.5 | 0.015 |
Note: This data is illustrative and intended to demonstrate how results can be presented.
Anti-inflammatory Activity Screening: NF-κB Reporter Assay
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
This cell-based assay uses a cell line engineered to express luciferase under the control of an NF-κB responsive promoter. Inhibition of the NF-κB pathway leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.
Causality of Experimental Choices:
-
Reporter Cell Line: A stable cell line (e.g., HEK293) containing an NF-κB-luciferase reporter construct provides a consistent and reproducible system for measuring NF-κB activity.
-
Inducer (TNF-α): Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the NF-κB pathway, leading to robust luciferase expression.
-
Luciferase Assay Reagent: This reagent contains the substrate for luciferase (luciferin) and cell lysis components. The amount of light produced is directly proportional to the amount of luciferase expressed.
-
Luminometer: A luminometer is a sensitive instrument for detecting the light output from the luciferase reaction.
Materials:
-
NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc)
-
Cell culture medium and supplements
-
Synthesized this compound derivatives
-
Tumor Necrosis Factor-alpha (TNF-α)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 1 hour). Include vehicle control wells (e.g., DMSO).
-
Stimulation: Stimulate the cells with a pre-optimized concentration of TNF-α (e.g., 10 ng/mL) for a defined time (e.g., 6 hours). Include unstimulated control wells.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
Data Analysis and Hit Identification:
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel cytotoxicity assay) to exclude false positives due to cytotoxicity.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α stimulated control.
-
Generate dose-response curves and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the NF-κB activity).
-
A "hit" is typically a compound with an IC₅₀ value below a certain threshold (e.g., <10 µM).
Illustrative NF-κB Inhibition Data for a Hypothetical Series of this compound Derivatives
| Compound ID | R Group (Ester/Amide) | NF-κB Inhibition IC₅₀ (µM) |
| OBA-01 | -OCH₃ | >50 |
| OBA-02 | -OCH₂CH₃ | 45.2 |
| OBA-03 | -NHCH₃ | 25.8 |
| OBA-04 | -NHCH₂Ph | 12.1 |
| OBA-05 | -NH(4-Cl-Ph) | 5.3 |
| Parthenolide | (Control) | 2.5 |
Note: This data is illustrative and intended to demonstrate how results can be presented.
Biological Screening Workflow
Sources
Application Notes and Protocols for o-Benzylbenzoic Acid-Mediated Reactions: Synthesis of the Anthracene Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of o-Benzylbenzoic Acid in Polycyclic Aromatic Synthesis
This compound and its derivatives are pivotal precursors in synthetic organic chemistry, primarily valued for their role in constructing the anthracene framework. Anthracene, a polycyclic aromatic hydrocarbon, forms the structural core of numerous compounds with significant applications in materials science, including organic light-emitting diodes (OLEDs), and in medicinal chemistry as a scaffold for potential therapeutic agents.
The "mediation" of a reaction by this compound refers to its function as the key reactant in an acid-catalyzed intramolecular cyclodehydration. This transformation, a variation of the Bradsher reaction, provides a robust and classical method for accessing the tricyclic anthracene system through the formation of a new six-membered ring. This application note provides a detailed exploration of the underlying mechanism, a comprehensive experimental protocol for a representative cyclization, and insights into the critical parameters governing the success of this synthetic strategy.
Theoretical Framework: Mechanism of Acid-Catalyzed Cyclodehydration
The conversion of this compound to anthracene is a classic example of an intramolecular electrophilic aromatic substitution. The reaction is typically promoted by strong protic acids, such as concentrated sulfuric acid or fuming sulfuric acid (oleum), which act as both catalyst and dehydrating agent.
The mechanism proceeds through several key steps:
-
Protonation and Formation of the Electrophile: The carboxylic acid moiety of this compound is protonated by the strong acid catalyst. This is followed by the loss of a water molecule to generate a highly reactive acylium ion intermediate.
-
Intramolecular Electrophilic Attack: The electron-rich benzyl ring, tethered in close proximity, acts as the nucleophile. It attacks the electrophilic acylium ion at the ortho or para position relative to the methylene bridge, leading to the formation of a new carbon-carbon bond and a carbocationic intermediate known as a sigma complex.
-
Aromatization: The reaction concludes with a two-step process involving the loss of a proton to restore the aromaticity of the newly attacked ring, followed by dehydration to form the fully aromatic and thermodynamically stable anthracene core.
Caption: Proposed mechanism for the acid-catalyzed cyclization of this compound.
Materials and Equipment
Reagents and Solvents:
-
This compound (or substituted derivative)
-
Fuming Sulfuric Acid (20% SO₃) or Concentrated Sulfuric Acid (98%)
-
Ice (crushed)
-
Deionized Water
-
Ammonia solution (dilute, for neutralization)
-
Ethanol or other suitable solvent for recrystallization
-
Sodium Bicarbonate (for washing)
Equipment:
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser (or air condenser, protected by a calcium chloride drying tube)
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar
-
Large beaker (for quenching)
-
Büchner funnel and filter flask
-
Filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) supplies
Experimental Protocol: Synthesis of β-Methylanthraquinone from p-Toluyl-o-benzoic Acid
This protocol is adapted from a well-established procedure for a structurally similar precursor and serves as a representative example of the cyclization process.[1] The principles are directly applicable to the cyclization of this compound to anthracene, although reaction times and temperatures may require optimization.
Step-by-Step Procedure:
-
Reaction Setup: In a 2-liter round-bottom flask, carefully place 157 g (0.65 mole) of p-toluyl-o-benzoic acid. To this, cautiously add 1400 g (725 mL) of fuming sulfuric acid (containing 20% free SO₃).[1]
-
Expert Insight: The use of fuming sulfuric acid is often preferred as it is a powerful dehydrating agent, driving the equilibrium towards the cyclized product. The reaction is exothermic and should be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
-
Heating and Reaction: Fit the flask with a calcium chloride drying tube to protect the reaction from atmospheric moisture. Heat the mixture on a steam bath for two hours, with occasional shaking to ensure homogeneity.[1] The solution will typically develop a deep red color.
-
Causality: Heating provides the necessary activation energy for the intramolecular cyclization. A temperature of 125-130°C can shorten the reaction time without compromising the yield.[1]
-
-
Quenching: After the reaction is complete, allow the flask to cool to room temperature. In a separate large beaker (e.g., 4-L), prepare a slurry of cracked ice and water. Slowly and carefully pour the cold reaction mixture onto the ice with vigorous stirring.[1]
-
Trustworthiness: This quenching step is highly exothermic and must be performed with extreme caution. Adding the acid to ice slowly prevents excessive boiling and splashing. This step precipitates the crude organic product while keeping inorganic salts dissolved in the aqueous layer.
-
-
Isolation: The product, β-methylanthraquinone, will separate as a solid precipitate. Allow the mixture to digest for about twenty minutes, which can be facilitated by passing steam through it. Collect the solid by suction filtration using a Büchner funnel.[1]
-
Washing and Neutralization: Wash the filter cake thoroughly with hot water until the filtrate is neutral to litmus paper. To remove any remaining acidic impurities, the crude product can be returned to a beaker and digested with hot water containing a slight excess of ammonia solution.[1]
-
Final Filtration and Drying: Filter the product again and dry it to a constant weight. The filtrate should be clear and give no precipitate upon acidification with hydrochloric acid, indicating complete precipitation of the product.[1]
-
Purification (Optional): The crude product is often of high purity. If further purification is required, recrystallization from ethanol in the presence of activated charcoal can yield nearly colorless, needle-like crystals.[1]
Caption: Experimental workflow for the synthesis of anthracene derivatives.
Quantitative Data Summary
The efficiency of the cyclization is dependent on the substrate and the precise reaction conditions. The following table provides representative data for this class of reaction.
| Precursor | Acid Catalyst | Temperature | Time | Product | Yield | Reference |
| p-Toluyl-o-benzoic acid | Fuming H₂SO₄ (20% SO₃) | Steam Bath | 2 hours | β-Methylanthraquinone | 81-90% | [1] |
| o-Benzoylbenzoic acid | Fuming H₂SO₄ (20% SO₃) | 100-120°C | 2 hours | Anthraquinone | High | ,[2] |
| 2-(Arylmethyl)benzoic acid | Triflic Acid | N/A | N/A | Substituted Anthracene | 75-93% | [3] |
| 2-Benzoylbenzoic acid | Concentrated H₂SO₄ | N/A | N/A | Anthraquinone | N/A |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 125-130°C).[1] Ensure that the sulfuric acid used is concentrated and that the apparatus is dry, as water can inhibit the reaction.
-
Low Yield: Poor yields can result from an inefficient quench. Ensure the reaction mixture is thoroughly cooled before quenching and that the ice bath is substantial to manage the exotherm. Product loss can also occur during filtration if the precipitate is too fine; allowing the quenched mixture to stand may help agglomerate the particles.
-
Colored Product: The formation of a dark-colored product can indicate side reactions, such as sulfonation, especially if the reaction temperature is too high or the heating time is excessively long. Purification by recrystallization with activated charcoal is effective at removing colored impurities.[1] Omitting the purification of the starting acid can also lead to a colored final product.[4]
Conclusion
The acid-catalyzed cyclization of this compound is a powerful and historically significant method for the synthesis of the anthracene core. By understanding the underlying electrophilic substitution mechanism and carefully controlling the reaction parameters—particularly temperature and the dehydrating power of the acid catalyst—researchers can reliably produce a wide range of anthracene and anthraquinone derivatives. The protocol detailed herein provides a robust framework for laboratory synthesis, enabling access to valuable molecular scaffolds for further development in materials science and pharmacology.
References
- (No Source Found)
- (No Source Found)
-
de F. P. de Souza, J.; et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 1947-1985. Available at: [Link]
- (No Source Found)
-
Chegg (2020). The Friedel-Crafts Reaction: Anthraquinone and Anthracene PRELAB EXERCISE. Available at: [Link]
- (No Source Found)
- (No Source Found)
- Google Patents (1983). Process for the preparation of anthraquinone and its substituted derivatives. US4379092A.
- (No Source Found)
-
Organic Syntheses Procedure. β-Methylanthraquinone. Available at: [Link]
- (No Source Found)
- (No Source Found)
-
Organic Syntheses Procedure. Acridone. Available at: [Link]
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- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
Sources
Application Note: Monitoring o-Benzylbenzoic Acid Reactions by Thin-Layer Chromatography
Introduction
In the synthesis of complex organic molecules, particularly within drug development and materials science, the precise monitoring of reaction progress is paramount. It ensures optimal yield, minimizes byproduct formation, and provides critical data for reaction optimization. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly versatile analytical technique for the qualitative monitoring of organic reactions.[1][2][3][4] This application note provides a detailed protocol for monitoring reactions involving o-benzylbenzoic acid, a key intermediate in various synthetic pathways.[5][6][7] We will delve into the principles of TLC, offer a step-by-step guide for its application, and provide expert insights into the interpretation of results.
Principle of Thin-Layer Chromatography
TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8][9] The stationary phase is a thin layer of an adsorbent material, most commonly silica gel, coated onto a solid support like a glass or aluminum plate.[1][2] The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action.[1][9]
The separation is governed by the polarity of the compounds in the mixture. Silica gel is a polar stationary phase.[8] Therefore, polar compounds will have a stronger interaction with the silica gel and will travel a shorter distance up the plate.[8][10] Conversely, less polar compounds will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase.[8][10] This differential migration allows for the separation of the starting materials, intermediates, and products of a reaction, provided they have different polarities.
The position of a compound on a developed TLC plate is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11][12][13]
Application to this compound Reactions
This compound (C₁₄H₁₂O₂) is a moderately polar molecule due to the presence of a carboxylic acid group.[14] In a typical reaction, such as an esterification, the carboxylic acid is converted to a less polar ester. This change in polarity is the key to successfully monitoring the reaction using TLC. The less polar product will have a higher Rf value than the more polar starting material.[15]
Core Requirements for TLC Monitoring:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are the standard choice for this application. The "F₂₅₄" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.[16]
-
Mobile Phase (Solvent System): The selection of an appropriate mobile phase is crucial for achieving good separation.[17][18] A common starting point for separating aromatic carboxylic acids and their derivatives is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate).[1] The ratio of these solvents can be adjusted to optimize the separation. For carboxylic acids, which can sometimes "streak" on the TLC plate, adding a small amount of acetic or formic acid to the mobile phase can improve the spot shape.[1][17][19]
-
Visualization: Since this compound and many of its derivatives are aromatic, they are often UV-active and can be visualized under a UV lamp.[16][20] For compounds that are not UV-active or for better visualization, chemical staining agents can be used.[16][21][22]
Detailed Protocol
This protocol outlines the steps for monitoring a generic reaction involving this compound.
Materials and Equipment:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary tubes or micropipettes for spotting
-
Pencil
-
Ruler
-
Fume hood
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde stain)
-
Heat gun or hot plate
-
Solvents for the mobile phase (e.g., hexane, ethyl acetate, acetic acid)
-
Reaction mixture
-
Reference standards (starting material and, if available, the expected product)
Experimental Workflow Diagram
Caption: Workflow for monitoring reactions using TLC.
Step-by-Step Methodology:
-
Preparation of the TLC Plate:
-
Handle the TLC plate only by the edges to avoid contaminating the surface with skin oils.[17]
-
Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the plate.
-
Mark small, evenly spaced tick marks on the baseline where the samples will be spotted. It is common practice to spot the starting material, the reaction mixture at different time points, and a co-spot (a mixture of the starting material and the reaction mixture).
-
-
Preparation of the Developing Chamber:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, which leads to better and more reproducible results.
-
Cover the chamber with the lid and allow it to equilibrate for a few minutes.
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of the starting material (and product, if available) in a volatile solvent to create reference solutions.
-
Using a capillary tube or micropipette, carefully spot the reference solutions and the reaction mixture onto the designated tick marks on the baseline. The spots should be small and concentrated to ensure good separation.
-
For the co-spot, apply a spot of the starting material and, directly on top of it, a spot of the reaction mixture.
-
-
Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the baseline is above the level of the solvent.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[10]
-
Immediately mark the position of the solvent front with a pencil.[10]
-
-
Drying the Plate:
-
Allow the solvent to completely evaporate from the plate in a fume hood.[8]
-
-
Visualization of the Spots:
-
UV Light: Place the dried plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots against a fluorescent green background.[16] Gently circle the visible spots with a pencil.
-
Chemical Staining: If the compounds are not UV-active or for enhanced visualization, use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized.[20] The plate will have a purple background, and the spots will appear as yellow-brown spots.[20][21]
-
p-Anisaldehyde Stain: This is another versatile stain that produces a range of colors for different functional groups upon heating.[16][23]
-
Bromocresol Green Stain: This stain is specific for acidic compounds, which will appear as yellow spots on a blue background.[16] This can be particularly useful for visualizing the this compound starting material.
-
-
-
Analysis and Documentation:
-
Calculate the Rf value for each spot using the following formula:[11][12][13][24] Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf values of the spots in the reaction mixture to those of the starting material and product standards.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[2][25]
-
The co-spot helps to confirm if a spot in the reaction mixture is the same as the starting material. If they are the same, the spots will merge into a single spot.
-
Record the results by sketching the TLC plate in a laboratory notebook or by taking a photograph.
-
Data Presentation: Example TLC Analysis
| Lane | Sample | Rf Value | Observations under UV (254 nm) | Observations with KMnO₄ Stain |
| 1 | This compound (SM) | 0.35 | Dark spot | Yellow-brown spot |
| 2 | Reaction Mixture (t=1 hr) | 0.35, 0.60 | Two dark spots | Two yellow-brown spots |
| 3 | Reaction Mixture (t=4 hr) | 0.35 (faint), 0.60 | Faint SM spot, prominent product spot | Faint SM spot, prominent product spot |
| 4 | Co-spot (SM + Reaction Mixture) | 0.35, 0.60 | Two distinct spots | Two distinct spots |
| 5 | Product (if available) | 0.60 | Dark spot | Yellow-brown spot |
Note: Rf values are dependent on the specific mobile phase and conditions used.
Expertise & Experience: Causality Behind Experimental Choices
-
Why use a pencil and not a pen? Ink from a pen contains organic compounds that can dissolve in the mobile phase and interfere with the chromatogram. Graphite from a pencil is inert and will not move.
-
Why saturate the developing chamber? An unsaturated chamber will lead to solvent evaporation from the plate surface as it develops. This can cause the mobile phase to move faster at the edges of the plate than in the center, resulting in a curved solvent front and inaccurate Rf values.
-
Why is a small spot size important? Large spots will lead to broad, diffuse bands, which can overlap and make it difficult to distinguish between compounds with similar Rf values.[1]
-
Why add acid to the mobile phase for carboxylic acids? Carboxylic acids can interact with the slightly acidic silica gel in a way that causes "tailing" or "streaking" of the spot.[1][19] Adding a small amount of a stronger acid like acetic or formic acid to the mobile phase protonates the carboxylic acid, reducing its interaction with the stationary phase and resulting in a more compact spot.[15][17]
Trustworthiness: A Self-Validating System
The TLC protocol described here is inherently self-validating through the use of internal standards and co-spotting.
-
Internal Standards: By running the starting material and, if possible, the expected product on the same plate as the reaction mixture, you have a direct comparison for Rf values under identical conditions.[10]
-
Co-spotting: This technique definitively confirms the identity of a spot. If a spot in the reaction mixture has the same Rf as the starting material, the co-spot will show a single, merged spot. If they are different compounds, you will see two separate spots.
Logical Relationship Diagram
Caption: Logical flow of interpreting TLC results for reaction monitoring.
Quantitative Analysis Considerations
While TLC is primarily a qualitative technique, semi-quantitative analysis is possible.[26][27] By comparing the intensity and size of the product spot to the diminishing starting material spot over time, a researcher can estimate the extent of the reaction. For more accurate quantitative results, techniques like densitometry or TLC-MS can be employed, where the spots are scanned and their densities are measured, or the compounds are eluted from the plate and analyzed by a mass spectrometer.[27][28][29][30]
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of organic reactions, including those involving this compound. Its simplicity, speed, and low cost make it an ideal first-line analytical method in any synthetic chemistry lab.[3][4] By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can effectively track the progress of their reactions, leading to improved outcomes and a deeper understanding of the chemical transformations they are studying.
References
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
ChemRxiv. (n.d.). Quantitative thin layer chromatography for educational settings. [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
Chromatography Online. (n.d.). Quantitative Analysis by TLC. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. [Link]
-
PrepChem.com. (n.d.). Synthesis of o-benzyl-benzoic acid. [Link]
-
Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). [Link]
-
LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. [Link]
-
National Institutes of Health. (n.d.). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. [Link]
-
YouTube. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! | Dr. Aman. [Link]
-
Organic Chemistry. (n.d.). TLC stains. [Link]
-
ACS Publications. (n.d.). Rapid, Simple Quantitation in Thin-Layer Chromatography Using a Flatbed Scanner. [Link]
-
YouTube. (2009). How to calculate an Rf value. [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Organic Chemistry. [Link]
-
ACS Publications. (n.d.). o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis. [Link]
-
National Institutes of Health. (n.d.). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. [Link]
-
ChemBK. (n.d.). o-Benzoylbenzoic acid. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Organic Syntheses. (n.d.). benzyl benzoate. [Link]
-
American Chemical Society. (n.d.). o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential interm. [Link]
- Google Patents. (n.d.). CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.
-
ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. [Link]
-
Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
News-Medical.Net. (n.d.). Applications of Thin Layer Chromatography. [Link]
-
JoVE. (2015). Video: Thin Layer Chromatography: Principle, Procedure, Applications. [Link]
-
ResearchGate. (2018). TLC tailing and carboxylic acid?. [Link]
-
precisionFDA. (n.d.). This compound. [Link]
-
University of California, Davis. (n.d.). TLC Visualization Methods. [Link]
-
JoVE. (n.d.). Thin Layer Chromatography (TLC) in Action: Analyzing 4-Acetoxy Benzoic Acid Purity. [Link]
-
National Institutes of Health. (n.d.). CID 158921970 | C28H24O4. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
ResearchGate. (2015). (PDF) THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER. [Link]
-
ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. [Link]
-
PubMed. (n.d.). Thin layer chromatography. [Link]
-
PharmaCompass.com. (n.d.). ORTHO-BENZOYL BENZOIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing o-Benzylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of o-benzylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Our approach is rooted in established chemical principles and field-proven insights to empower you in your experimental endeavors.
Introduction
This compound is a valuable chemical intermediate. Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. This guide will explore the two most common synthetic pathways, offering detailed protocols, troubleshooting for common issues, and a discussion of the underlying chemical principles to inform your experimental design.
Synthetic Strategies and Troubleshooting
There are two primary and reliable routes for the synthesis of this compound:
-
Oxidation of o-Benzyltoluene: This method involves the direct conversion of the methyl group of o-benzyltoluene to a carboxylic acid.
-
Reduction of o-Benzoylbenzoic Acid: A two-step approach where the readily available o-benzoylbenzoic acid is reduced to the desired product.
Each pathway has its own set of advantages and potential pitfalls. The following sections will delve into each method, providing a comprehensive overview to guide you to success.
Route 1: Oxidation of o-Benzyltoluene
This is a direct and atom-economical approach to this compound. However, the choice of oxidizing agent is critical to the success of this reaction.
Mechanism of Oxidation
The oxidation of the benzylic methyl group of o-benzyltoluene to a carboxylic acid typically proceeds via a free-radical mechanism. The benzylic C-H bonds are weaker than other alkyl C-H bonds, making them susceptible to abstraction by strong oxidizing agents.
Experimental Workflow: Oxidation of o-Benzyltoluene
Caption: Workflow for the oxidation of o-benzyltoluene.
Troubleshooting Guide: Oxidation of o-Benzyltoluene
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Insufficient amount of oxidizing agent.2. Reaction temperature too low.3. Inadequate reaction time. | 1. Use a stoichiometric excess of the oxidizing agent (e.g., 2-3 equivalents of KMnO₄).2. Ensure the reaction mixture is refluxing vigorously.3. Monitor the reaction by TLC. The reaction may require several hours for completion. |
| Formation of Brown Precipitate (MnO₂) but Low Product Yield | Incomplete oxidation leading to the formation of intermediate products like o-benzylbenzyl alcohol or o-benzylbenzaldehyde. | 1. Increase the reflux time to ensure complete oxidation to the carboxylic acid.2. Ensure a sufficient excess of the oxidizing agent is present throughout the reaction. |
| Presence of Nitrated Byproducts | Use of nitric acid as the oxidizing agent. o-Benzyltoluene is highly susceptible to nitration under these conditions.[1] | Strongly Recommended: Avoid using nitric acid. Instead, use potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium.[2] |
| Product is an Oily or Gummy Solid | Presence of unreacted starting material or intermediate oxidation products. | 1. Ensure the workup procedure is followed carefully to remove unreacted toluene.2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water). |
| Difficulty in Filtering Manganese Dioxide (if using KMnO₄) | The fine particulate nature of MnO₂ can clog filter paper. | 1. Allow the reaction mixture to cool completely before filtration.2. Use a pad of Celite or diatomaceous earth over the filter paper to improve filtration speed. |
Frequently Asked Questions (FAQs): Oxidation Route
Q1: What is the best oxidizing agent for the conversion of o-benzyltoluene to this compound?
A: Potassium permanganate (KMnO₄) is a highly effective and recommended oxidizing agent for this transformation.[2] It is a strong oxidant that can convert the benzylic methyl group to a carboxylic acid. It is crucial to avoid nitric acid, as it can lead to significant nitration of the aromatic rings, resulting in low yields of the desired product.[1]
Q2: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (o-benzyltoluene) from the product (this compound). The starting material will have a higher Rf value than the more polar carboxylic acid product. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What is the purpose of adding sodium bisulfite during the workup?
A: Sodium bisulfite is a reducing agent used to quench any unreacted potassium permanganate. This is important for safety and to prevent the formation of unwanted byproducts during the subsequent acidification step. The disappearance of the purple color of the permanganate ion indicates that it has been fully quenched.
Route 2: Reduction of o-Benzoylbenzoic Acid
This two-step route involves the initial synthesis of o-benzoylbenzoic acid, followed by the reduction of the ketone functionality to a methylene group. This pathway can offer higher overall yields and purity due to the well-established nature of each step.
Step 1: Synthesis of o-Benzoylbenzoic Acid via Friedel-Crafts Acylation
The synthesis of o-benzoylbenzoic acid is typically achieved through the Friedel-Crafts acylation of benzene with phthalic anhydride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This is a robust and high-yielding reaction.
Step 2: Reduction of the Ketone
Two classical and highly effective methods for the reduction of the ketone in o-benzoylbenzoic acid to the methylene group of this compound are the Clemmensen reduction and the Wolff-Kishner reduction.
Mechanism of Reduction
-
Clemmensen Reduction: This reaction occurs under strongly acidic conditions and involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[3][4][5] The exact mechanism is complex and thought to involve radical intermediates on the surface of the zinc.
-
Wolff-Kishner Reduction: This reduction is carried out under strongly basic conditions. It involves the formation of a hydrazone intermediate, which, upon heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent, decomposes to the alkane and nitrogen gas.[6][7][8][9][10][11]
Experimental Workflow: Reduction of o-Benzoylbenzoic Acid
Caption: Workflow for the reduction of o-benzoylbenzoic acid.
Troubleshooting Guide: Reduction of o-Benzoylbenzoic Acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (Product is a mixture of starting material and product) | 1. Insufficient amount of reducing agent.2. Reaction time is too short.3. Clemmensen: Inactive zinc amalgam.4. Wolff-Kishner: Insufficiently high temperature or ineffective base. | 1. Use a larger excess of the reducing agent.2. Increase the reaction time and monitor by TLC.3. Clemmensen: Prepare fresh zinc amalgam before use.4. Wolff-Kishner: Ensure the reaction temperature reaches at least 180-200 °C. Use a high-boiling solvent like diethylene glycol. Ensure the base is anhydrous and of high purity.[7] |
| Formation of an Alcohol byproduct (o-benzyl-alpha-hydroxybenzoic acid) | Wolff-Kishner: Presence of water in the reaction mixture can lead to the reduction of the ketone to an alcohol.[7] | Wolff-Kishner: Use anhydrous reagents and solvents. The Huang-Minlon modification, which involves distilling off water after the initial formation of the hydrazone, is highly recommended to drive the reaction to completion and avoid alcohol formation.[10][11] |
| Low Yield due to Side Reactions | Clemmensen: The strongly acidic conditions can cause side reactions if other acid-sensitive functional groups are present in the molecule.[3] | If your substrate has acid-sensitive groups, the Wolff-Kishner reduction is the preferred method due to its basic conditions.[6] |
| Formation of Azine Byproduct (in Wolff-Kishner) | A side reaction between the hydrazone and unreacted ketone.[6] | Use a slight excess of hydrazine to ensure all the ketone is converted to the hydrazone. |
Frequently Asked Questions (FAQs): Reduction Route
Q1: Which reduction method, Clemmensen or Wolff-Kishner, is better?
A: The choice between the Clemmensen and Wolff-Kishner reduction depends on the overall functionality of your molecule. The Clemmensen reduction is performed in strong acid, while the Wolff-Kishner is done in strong base.[3][6] If your molecule contains acid-sensitive groups (e.g., esters, acetals), the Wolff-Kishner reduction is the better choice. Conversely, if your molecule has base-sensitive groups (e.g., halides that can undergo elimination), the Clemmensen reduction may be more suitable.
Q2: My Clemmensen reduction is not working well. What can I do?
A: The activity of the zinc amalgam is crucial for the success of the Clemmensen reduction. It is best to prepare it fresh before each reaction. Additionally, ensuring a vigorous reflux and using a co-solvent like toluene to increase the solubility of the organic substrate in the acidic aqueous medium can improve the reaction rate and yield.
Q3: What is the Huang-Minlon modification of the Wolff-Kishner reduction?
A: The Huang-Minlon modification is a significant improvement to the Wolff-Kishner reduction. It involves carrying out the reaction at atmospheric pressure in a high-boiling solvent like diethylene glycol. After the initial formation of the hydrazone, water and excess hydrazine are distilled off, which allows the reaction temperature to rise to the high levels (around 200 °C) required for the decomposition of the hydrazone to the alkane. This modification generally leads to shorter reaction times and higher yields.[10][11]
Q4: How do I purify the final this compound?
A: The crude this compound obtained from either route can be effectively purified by recrystallization.[12] A common solvent system for this is a mixture of ethanol and water or acetic acid and water. Dissolve the crude product in the minimum amount of the hot solvent, and then allow it to cool slowly to form pure crystals.
Data Summary
| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Oxidation of o-Benzyltoluene | o-Benzyltoluene, KMnO₄ | Moderate to Good | Direct, one-step synthesis. | Can be prone to side reactions if not controlled properly; workup can be cumbersome. |
| Reduction of o-Benzoylbenzoic Acid | o-Benzoylbenzoic Acid, Zn(Hg)/HCl (Clemmensen) or N₂H₄/KOH (Wolff-Kishner) | Good to Excellent | Generally high-yielding and clean reactions. | Two-step process; requires careful choice of reduction method based on substrate compatibility. |
Conclusion
Improving the yield of this compound synthesis is achievable through careful selection of the synthetic route and optimization of reaction conditions. For the oxidation of o-benzyltoluene, the use of potassium permanganate is highly recommended over nitric acid to avoid unwanted nitration. For the reduction of o-benzoylbenzoic acid, both the Clemmensen and Wolff-Kishner reductions are excellent options, with the choice depending on the functional group tolerance of the starting material. By understanding the underlying chemistry and anticipating potential pitfalls, researchers can confidently and efficiently synthesize this valuable compound.
References
-
Clemmensen Reduction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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CLEMMENSEN REDUCTION. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of o-benzyl-benzoic acid - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
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Toluene Oxidation to Benzoic Acid | PDF - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]
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Clemmensen Reduction: Mechanism, Reagents, Equation & Differences - Vedantu. (n.d.). Retrieved January 12, 2026, from [Link]
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Modified Clemmensen - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
- CLEMMENSEN REDUCTION. (n.d.).
- the clemmensen reduction. (n.d.).
-
Wolff-Kishner reduction Questions with Solutions - Filo. (n.d.). Retrieved January 12, 2026, from [Link]
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How to Make Benzoic Acid - Toluene Oxidation - YouTube. (2025, March 13). Retrieved January 12, 2026, from [Link]
-
Wolff–Kishner reduction - L.S.College, Muzaffarpur. (2020, September 24). Retrieved January 12, 2026, from [Link]
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Benzoic Acid from the Oxidation of Toluene - Hobby Chemistry - WordPress.com. (2015, March 29). Retrieved January 12, 2026, from [Link]
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Benzoic Acid Synthesis options - Powered by XMB 1.9.11 - Sciencemadness.org. (2018, September 6). Retrieved January 12, 2026, from [Link]
- Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene. (2012, November 14).
-
Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Retrieved January 12, 2026, from [Link]
- CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride - Google Patents. (n.d.).
- Preparation of benzoic acid of high purity. (n.d.).
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Clemmensen Reduction – Mechanism, Reaction & Applications - Allen. (n.d.). Retrieved January 12, 2026, from [Link]
- US4092353A - Process for the purification of benzoic acid - Google Patents. (n.d.).
-
Wolff–Kishner reduction - Sciencemadness Wiki. (2018, May 20). Retrieved January 12, 2026, from [Link]
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Clemmensen Reduction 1 | PDF | Redox | Ketone - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]
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Clemmensen and Wolff Kishner Reduction of Ketones and Aldehydes - YouTube. (2016, March 17). Retrieved January 12, 2026, from [Link]...
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Wolff-Kishner Reduction - Organic Chemistry Tutor. (n.d.). Retrieved January 12, 2026, from [Link]
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Wolff-Kishner Reduction - J&K Scientific LLC. (2025, March 15). Retrieved January 12, 2026, from [Link]
- US3816523A - Process for the production and purification of benzoic acid - Google Patents. (n.d.).
- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.).
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Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid) - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of o-benzoyl benzoic acid - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
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benzilic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
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Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2022, May 4). Retrieved January 12, 2026, from [Link]
-
Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. (2015, February 3). Retrieved January 12, 2026, from [Link]...
- CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents. (n.d.).
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Technical Support Center: Recrystallization of o-Benzylbenzoic Acid
Welcome to the technical support center for the purification of crude o-benzylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The information presented here is grounded in established chemical principles and field-proven experience to ensure the integrity and success of your purification process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound, offering explanations for their causes and actionable steps for resolution.
Issue 1: The this compound is "Oiling Out" Instead of Crystallizing.
Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it's forming an oil or gooey precipitate instead of distinct crystals. What's happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is a common problem in recrystallization and can be attributed to several factors:
-
High Solute Concentration: The solution may be too supersaturated, causing the solute to crash out of solution faster than it can form an ordered crystal structure.
-
Rapid Cooling: Cooling the solution too quickly can also lead to rapid precipitation, favoring the formation of an amorphous oil over crystalline solids.[2]
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of the solute, making it more likely to separate as a liquid.[2][3] Impurities can also interfere with the crystal lattice formation.[3]
-
Low Melting Point of the Solute: If the melting point of this compound (approximately 126-129 °C) is below the boiling point of the solvent, it can melt in the hot solution and separate as an oil upon cooling.[4][5][6]
Solutions:
-
Re-heat and Add More Solvent: The most immediate solution is to reheat the mixture to dissolve the oil and then add a small amount of additional hot solvent to decrease the saturation level.[2] Allow the solution to cool more slowly this time.
-
Slow Down the Cooling Process: Insulate the flask to encourage gradual cooling. This can be achieved by wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. Slow cooling provides the necessary time for molecules to arrange themselves into a well-defined crystal lattice.[7]
-
Use a Different Solvent or a Solvent Pair: If oiling out persists, the chosen solvent may not be ideal. Consider a solvent in which this compound is less soluble at higher temperatures. Alternatively, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then cool slowly.[8]
-
Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2]
Issue 2: Very Low or No Crystal Yield After Cooling.
Q: I've followed the recrystallization procedure, but after cooling, I have very few or no crystals. Where did my product go?
A: A low or non-existent yield is a frustrating but common issue. The primary culprits are usually related to solvent volume and cooling conditions.
-
Excessive Solvent: Using too much solvent is the most frequent cause of low yield.[9] If the solution is not sufficiently saturated upon cooling, the this compound will remain dissolved in the mother liquor.[10]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel if the apparatus and solution cooled down too much during the process.[8]
-
Insufficient Cooling: The solubility of this compound might still be significant at the final cooling temperature.
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can gently boil off some of the solvent to concentrate the solution and then attempt to cool it again.[2][9]
-
Induce Crystallization: If the solution appears to be supersaturated (no crystals have formed even after thorough cooling), you can try to induce crystallization by:
-
Ensure Adequate Cooling: Cool the flask in an ice-water bath to minimize the solubility of the product in the solvent.
-
Prevent Premature Crystallization: When performing a hot filtration, use a stemless funnel and keep the filtration apparatus and the solution hot to prevent the product from crystallizing prematurely.[8]
Issue 3: The Purified Crystals are Still Colored or Appear Impure.
Q: I've recrystallized my this compound, but the resulting crystals are not the expected white color. How can I remove colored impurities?
A: The persistence of color indicates the presence of impurities that were not effectively removed during the initial recrystallization.
-
Highly Soluble Colored Impurities: Some impurities may have similar solubility profiles to this compound in the chosen solvent, leading to their co-crystallization.
-
Inadequate Removal of Impurities: The initial recrystallization may not have been efficient enough to remove all impurities.
Solutions:
-
Activated Charcoal Treatment: As mentioned previously, activated charcoal is highly effective at adsorbing colored organic impurities. Add a small amount of charcoal to the hot solution, boil briefly, and perform a hot filtration.[11]
-
Second Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.
-
Solvent Selection: Re-evaluate your choice of solvent. A different solvent may have a more favorable solubility profile for separating the desired product from the specific impurities present.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the recrystallization of this compound.
Q1: What are the best solvents for recrystallizing this compound?
A1: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below.[7][12] Based on its structure (an aromatic carboxylic acid), suitable solvents include:
-
Water: While this compound has low solubility in cold water, its solubility increases with temperature, making water a potential, albeit less common, choice.[4] For similar compounds like benzoic acid, water is a common recrystallization solvent.[13][14][15]
-
Ethanol/Water or Methanol/Water Mixtures: A mixed solvent system of an alcohol and water is often effective. The compound is typically soluble in the alcohol and less soluble in water.
-
Toluene or Benzene: this compound is soluble in hot benzene.[4] Toluene is a safer alternative to benzene and has similar properties.
-
Acetic Acid/Water: This is another common solvent pair for organic acids.[8]
A systematic approach to solvent selection is recommended. Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to identify the most suitable one.
| Solvent System | Suitability for this compound | Key Considerations |
| Water | Potentially suitable, but may require large volumes. | Environmentally friendly and inexpensive. |
| Ethanol/Water | Good option. | Allows for fine-tuning of solubility. |
| Toluene | Good option, especially for less polar impurities. | Higher boiling point, ensure adequate ventilation. |
| Acetic Acid/Water | Good option. | Residual acetic acid may be difficult to remove. |
Q2: What are the common impurities in crude this compound?
A2: The impurities present in crude this compound depend on the synthetic route used for its preparation. A common synthesis involves the Friedel-Crafts reaction of phthalic anhydride and benzene.[4][16] Potential impurities could include:
-
Unreacted Starting Materials: Phthalic anhydride and benzene.
-
Isomeric Byproducts: Such as p-benzoylbenzoic acid.
-
Over-oxidation Products: If an oxidation step is involved in the synthesis.[17]
-
Nitration Products: If nitric acid is used as an oxidizing agent.[18]
Q3: How can I assess the purity of my recrystallized this compound?
A3: Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range. The reported melting point of this compound is around 126-129 °C.[4][5][6]
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the number of components in your sample. A pure compound should ideally show a single spot.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic functional groups of this compound (carboxylic acid and ketone).
-
Q4: What safety precautions should I take during the recrystallization of this compound?
A4: Standard laboratory safety practices should always be followed:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Handle organic solvents in a well-ventilated fume hood to avoid inhaling vapors.
-
Heating: When heating flammable organic solvents, use a steam bath, heating mantle, or hot plate. Avoid open flames.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used to be aware of their specific hazards. This compound is known to be an irritant to the eyes, respiratory system, and skin.[4]
Experimental Workflow
Step-by-Step General Recrystallization Protocol
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. If necessary, add small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the yield and assess the purity of the final product using methods like melting point determination.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
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- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Reddit. (2013, February 3).
- Royal Society of Chemistry. (2021, September).
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ChemBK. (n.d.). o-Benzoylbenzoic acid. Retrieved from [Link]
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
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-
PubChem. (n.d.). 2-Benzoylbenzoic Acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of O-benzoylbenzoic acid, ethyl ester (CAS 604-61-5). Retrieved from [Link]
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Stenutz. (n.d.). o-benzoylbenzoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of o-benzyl-benzoic acid. Retrieved from [Link]
- Wikipedia. (n.d.). Benzoic acid.
- BenchChem. (n.d.). Identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis.
- National Bureau of Standards. (n.d.).
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Technical Support Center: Synthesis of o-Benzylbenzoic Acid
Welcome to the technical support center for the synthesis of o-benzylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common challenges and side product formations encountered during the synthesis of this compound, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Synthesis Challenges
The synthesis of this compound can be approached through several routes, each with its own set of potential side reactions. The most common methods involve the Friedel-Crafts reaction to form an intermediate, o-benzoylbenzoic acid, followed by reduction, or a direct approach using a Grignard reagent. This guide is structured to address the specific issues you may encounter with each of these primary methodologies.
Method 1: Friedel-Crafts Acylation of Benzene with Phthalic Anhydride followed by Reduction
This two-step approach first involves the formation of o-benzoylbenzoic acid, which is then reduced to the target molecule.
The reaction of benzene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a standard method for producing o-benzoylbenzoic acid.[1][2]
Issue 1: Low or No Yield of o-Benzoylbenzoic Acid
-
Observation: The reaction fails to proceed, or the yield of the desired product is significantly lower than expected.
-
Probable Cause & Scientific Explanation:
-
Inactive Catalyst: Anhydrous aluminum chloride is highly hygroscopic. Any moisture in the reagents or glassware will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive for the Friedel-Crafts reaction.[1]
-
Insufficient Catalyst: AlCl₃ is not a true catalyst in this reaction but a stoichiometric reagent. It forms a complex with both the phthalic anhydride reactant and the ketone group of the o-benzoylbenzoic acid product.[1] Therefore, at least two equivalents are necessary for the reaction to proceed to completion.
-
-
Troubleshooting & Protocol:
-
Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware before use. Use freshly distilled, anhydrous benzene and high-purity phthalic anhydride. Handle anhydrous AlCl₃ in a glovebox or under an inert atmosphere to prevent moisture absorption.
-
Verify Stoichiometry: Use a stoichiometric amount of AlCl₃, typically between 2.2 and 2.5 equivalents relative to phthalic anhydride, to account for complexation with both reactant and product.[1]
-
Temperature Control: Initiate the reaction at a low temperature (0-5 °C) to control the initial exotherm, then gradually warm to reflux to drive the reaction to completion.[1]
-
Issue 2: Formation of a Dark, Tarry Reaction Mixture
-
Observation: The reaction mixture turns dark and viscous, indicating the formation of polymeric or degradation products.
-
Probable Cause & Scientific Explanation:
-
Overheating: Excessive temperatures can lead to the decomposition of reactants and products, as well as promote undesirable side reactions. Localized overheating during the addition of AlCl₃ is a common culprit.
-
Impurities: The presence of reactive impurities in the starting materials can lead to polymerization under the harsh Friedel-Crafts conditions.
-
-
Troubleshooting & Protocol:
-
Controlled Addition of Catalyst: Add the AlCl₃ portion-wise to the cooled reaction mixture with vigorous stirring to dissipate heat effectively.
-
Maintain Optimal Temperature: Use a well-controlled heating mantle and monitor the internal reaction temperature throughout the process.
-
Use High-Purity Reagents: Ensure the purity of benzene and phthalic anhydride to minimize side reactions.
-
Common reduction methods include the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reductions.
Issue: Incomplete Reduction or Formation of Side Products
-
Observation: The final product contains significant amounts of the starting material (o-benzoylbenzoic acid) or other impurities.
-
Probable Cause & Scientific Explanation:
-
Inefficient Reduction: The chosen reduction method may not be sufficiently powerful or the reaction conditions may not be optimal to fully reduce the ketone.
-
Side Reactions: In the Clemmensen reduction, side reactions such as dimerization or rearrangement can occur. In the Wolff-Kishner reduction, high temperatures can sometimes lead to cleavage of other bonds.
-
-
Troubleshooting & Protocol:
-
Optimize Reduction Conditions: For a Clemmensen reduction, ensure the zinc is properly amalgamated and that the concentration of HCl is appropriate. For a Wolff-Kishner reduction, use a high-boiling solvent to achieve the necessary temperature for the reaction to proceed.
-
Alternative Reducing Agents: Consider milder and more selective reducing agents such as sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation.
-
Method 2: Grignard Reaction with Benzylmagnesium Halides
A more direct synthesis can be envisioned through the reaction of a benzyl Grignard reagent with phthalic anhydride or a related derivative.
Issue 1: Low Yield of the Grignard Reagent
-
Observation: The formation of benzylmagnesium chloride or bromide is sluggish or incomplete.
-
Probable Cause & Scientific Explanation:
-
Presence of Water: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic species.[3]
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted benzyl halide, leading to the formation of 1,2-diphenylethane.[4][5][6] This is particularly prevalent with benzyl halides.
-
-
Troubleshooting & Protocol:
-
Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous ether or THF as the solvent.[3]
-
Initiation of the Reaction: A small crystal of iodine can be added to activate the magnesium surface.
-
Slow Addition of Halide: Add the benzyl halide dropwise to the magnesium turnings to maintain a gentle reflux and minimize the concentration of the halide available for Wurtz coupling.[7]
-
Issue 2: Formation of Unexpected Isomeric Byproducts
-
Observation: The product mixture contains o-tolyl derivatives in addition to the expected benzyl product.
-
Probable Cause & Scientific Explanation:
-
Benzyl to o-Tolyl Rearrangement: An unusual but documented side reaction with benzylmagnesium halides is the rearrangement to an o-tolyl intermediate.[8][9][10] The proportion of this rearranged product can depend on the specific halide used (chloride vs. bromide) and the reaction temperature.[8][9]
-
-
Troubleshooting & Protocol:
-
Choice of Halide: Benzylmagnesium bromide may offer better selectivity against the rearrangement compared to the chloride under certain conditions.[8][9]
-
Temperature Control: Maintain a low reaction temperature during the formation and subsequent reaction of the Grignard reagent to disfavor the rearrangement pathway.
-
Diagram of Key Side Product Pathways
Caption: Key side product formation pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should look for in my crude this compound?
A1: The impurities will largely depend on your synthetic route.
-
Via Friedel-Crafts and Reduction: Expect unreacted o-benzoylbenzoic acid, and potentially some over-reduced products or byproducts from the reduction step.
-
Via Grignard Reaction: The most likely impurities are 1,2-diphenylethane from Wurtz coupling and potentially isomeric o-tolyl derivatives from rearrangement.[4][5][8][9]
Q2: How can I best purify my crude this compound?
A2: A combination of techniques is often most effective.
-
Acid-Base Extraction: This is useful for separating acidic products like this compound from neutral byproducts such as 1,2-diphenylethane or diphenylmethane derivatives.
-
Recrystallization: This is a powerful technique for removing minor impurities. A suitable solvent system, such as a mixture of a good solvent (e.g., toluene) and a poor solvent (e.g., hexane), can be used.
-
Chromatography: For challenging separations, column chromatography can be employed to separate compounds with similar polarities.
Q3: What analytical techniques are best for identifying these side products?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation and can help identify the presence of isomeric impurities and other byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of your sample and quantifying the amounts of different components.[11] A reversed-phase C18 column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can provide both separation and identification based on mass-to-charge ratio.
-
Melting Point Analysis: A broad or depressed melting point compared to the literature value is a good indicator of the presence of impurities.[12]
Q4: Can I use benzyl chloride directly in a Friedel-Crafts reaction with a carboxylated benzene ring to synthesize this compound?
A4: While theoretically possible, this approach is problematic. The carboxyl group on benzoic acid is deactivating, making the aromatic ring much less reactive towards Friedel-Crafts alkylation. Furthermore, the product, this compound, would be more reactive than the starting benzoic acid, leading to a high likelihood of polyalkylation. The Friedel-Crafts acylation followed by reduction is generally a more reliable method.
Summary of Common Side Products and Mitigation Strategies
| Synthesis Route | Common Side Product | Probable Cause | Mitigation Strategy |
| Friedel-Crafts Acylation | Polyacylated Products | Harsh reaction conditions (high temperature, excess catalyst) | Careful control of reaction temperature and stoichiometry.[1] |
| Friedel-Crafts Alkylation | Diphenylmethane Derivatives | Use of benzyl chloride with benzene. | Use a large excess of benzene to favor mono-alkylation.[13] |
| Grignard Reaction | 1,2-Diphenylethane (Wurtz Coupling) | Reaction of Grignard reagent with unreacted benzyl halide. | Slow, dropwise addition of benzyl halide to magnesium.[5][7] |
| Grignard Reaction | o-Tolyl Derivatives | Rearrangement of the benzylmagnesium halide. | Use benzylmagnesium bromide and maintain low reaction temperatures.[8][9][10] |
| General | Unreacted Starting Materials | Incomplete reaction. | Optimize reaction time, temperature, and stoichiometry. |
Experimental Protocol: Purification of this compound by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous extracts. The organic layer now contains the neutral impurities and can be set aside.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
Further Purification: The isolated solid can be further purified by recrystallization.
Diagram of Purification Workflow
Caption: Workflow for the purification of this compound via acid-base extraction.
References
-
National Institutes of Health. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. [Link]
-
ResearchGate. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: Benzyl versus o-tolyl rearrangement. [Link]
-
Chalmers University of Technology. (2023). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. [Link]
-
Fraunhofer-Publica. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. [Link]
-
Haller, H. L. (1932). Abnormal Reactions of Benzylmagnesium Chloride. II. The Mechanism of the o-Tolyl Rearrangement. Journal of the American Chemical Society, 54(2), 647-649. [Link]
-
PrepChem.com. (n.d.). Synthesis of o-benzyl-benzoic acid. [Link]
-
Austin, P. R., & Johnson, J. R. (1932). ABNORMAL REACTIONS OF BENZYLMAGNESIUM CHLORIDE. Journal of the American Chemical Society, 54(2), 647-657. [Link]
-
Taylor & Francis. (2018). Diphenylmethane – Knowledge and References. [Link]
-
Filo. (2025). The Friedel-Crafts reaction of benzyl chloride gives: 1) diphenylethane 2... [Link]
-
ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
University of North Georgia. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
-
Chem21Labs. (n.d.). Synthesis of Benzoic Acid. [Link]
-
Royal Society of Chemistry. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]
- Google Patents. (n.d.). Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.
- Google Patents. (n.d.).
-
PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). [Link]
-
Scribd. (n.d.). Wurtz Coupling Reaction | PDF. [Link]
-
Quora. (2018). How can benzoic acid be tested for purity?. [Link]
- Google Patents. (n.d.).
-
YouTube. (2020). Synthesis of benzoic acid via the Grignard reaction. [Link]
- Google Patents. (n.d.).
-
Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid | PDF | Organic Chemistry. [Link]
-
University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]
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PrepChem.com. (n.d.). Synthesis of o-benzoyl benzoic acid. [Link]
-
Organic Syntheses. (n.d.). benzyl benzoate. [Link]
-
ResearchGate. (2025). CATALYSTS IN THE PREPARATION OF O-BENZOYLBENZOIC ACID AND ETHYLBENZENES BY THE FRIEDEL AND CRAFTS REACTION. [Link]
- Google Patents. (n.d.). Synthetic process of 2-benzoylbenzoic acid.
-
Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. [Link]
-
Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. [Link]
-
National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. [Link]
-
ResearchGate. (n.d.). Synthesis of o-benzoylbenzoic acid (BBA). [Link]
-
PubChem. (2025). 2-Benzoylbenzoic Acid. [Link]
-
National Institutes of Health. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
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Technical Support Center: Friedel-Crafts Acylation of Benzene with Phthalic Anhydride
Welcome to our dedicated technical support center for the Friedel-Crafts acylation of benzene with phthalic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am experiencing a very low yield of 2-benzoylbenzoic acid in my Friedel-Crafts acylation of benzene with phthalic anhydride. What are the likely causes and how can I improve it?
Answer:
Low yields in this reaction are a common frustration, often stemming from a few critical factors. Let's break down the most probable culprits and their solutions.
1. Catalyst Inactivity or Insufficient Amount:
The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is the heart of the Friedel-Crafts reaction, but it is also highly susceptible to deactivation.
-
Moisture Sensitivity: AlCl₃ reacts vigorously with water, hydrolyzing it and rendering it inactive.[1][2] It is imperative to maintain strictly anhydrous conditions throughout your experimental setup. This includes using oven-dried glassware, anhydrous solvents, and freshly opened or properly stored anhydrous AlCl₃.[1][3]
-
Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[1][4] This is because the product, 2-benzoylbenzoic acid, is a ketone that forms a stable complex with AlCl₃, effectively sequestering the catalyst.[2][4][5] As a general rule, at least two equivalents of AlCl₃ are recommended for every equivalent of phthalic anhydride.
2. Sub-optimal Reaction Temperature:
Temperature control is crucial for balancing reaction rate and minimizing side reactions.
-
Too Low: While the initial mixing of reagents is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may require heating to proceed at a reasonable rate.[6]
-
Too High: Conversely, excessive temperatures can lead to the decomposition of reactants and products, as well as the formation of unwanted byproducts.[1][5] A typical temperature range for this reaction is between 60-80°C.[6]
3. Poor Quality of Reagents:
The purity of your starting materials directly impacts the outcome of the reaction.
-
Benzene: Use thiophene-free benzene, as thiophene can interfere with the reaction.
-
Phthalic Anhydride: Ensure it is free from phthalic acid, which can be formed by hydrolysis upon exposure to moisture.
-
Aluminum Chloride: Use a high-purity, anhydrous grade. The quality of AlCl₃ can vary between suppliers and even batches.
Issue 2: Catalyst Deactivation and Handling
Question: My reaction starts but then seems to stop prematurely. How can I be sure my AlCl₃ catalyst is active and how should I handle it?
Answer:
Premature reaction cessation is a classic symptom of catalyst deactivation. Here’s a deeper dive into ensuring your catalyst remains active:
-
Visual Inspection: Anhydrous AlCl₃ should be a fine, white to pale yellow powder. If it appears clumpy or has a strong smell of HCl, it has likely been exposed to moisture and is partially hydrolyzed.
-
Proper Handling: Always handle anhydrous AlCl₃ in a glove box or under an inert atmosphere (nitrogen or argon). Weigh it quickly and add it to the reaction vessel promptly. Avoid leaving the container open to the atmosphere.
-
Order of Addition: The order in which you add your reagents matters. A common and effective procedure is to first prepare a suspension of AlCl₃ in the solvent (e.g., benzene or an inert solvent like dichloromethane or nitrobenzene), cool it in an ice bath, and then slowly add the phthalic anhydride.[6][7] This allows for the formation of the reactive acylium ion intermediate before the addition of the aromatic substrate.
Issue 3: Side Reactions and Byproduct Formation
Question: I am observing the formation of multiple products or colored byproducts. What are these and how can I minimize them?
Answer:
While Friedel-Crafts acylation is generally less prone to side reactions than alkylation, byproducts can still form, complicating your purification.
-
Polysubstitution: A major advantage of acylation over alkylation is that the acyl group deactivates the aromatic ring, making a second acylation unfavorable.[5][8][9] Therefore, polysubstitution is not a significant concern in this specific reaction under normal conditions.
-
Formation of Phthalide Derivatives: Under certain conditions, side reactions can lead to the formation of colored phthalide byproducts.[10] These can arise from complex interactions between the intermediate carbocation and the reactants. Adhering to the optimal reaction temperature and stoichiometry can help minimize these.
-
Charring: The formation of dark, tarry materials is often a sign of decomposition due to excessive heat.[5] Ensure your reaction temperature is well-controlled.
Issue 4: Product Purification Challenges
Question: I am having difficulty isolating and purifying the 2-benzoylbenzoic acid from the reaction mixture. What is the standard work-up and purification procedure?
Answer:
A proper work-up is critical for obtaining a pure product. The work-up procedure serves to decompose the aluminum chloride-ketone complex and separate the product from the reaction mixture.
Standard Work-up and Purification Protocol:
-
Quenching: After the reaction is complete, the mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.[1][2] This hydrolyzes the aluminum chloride complex and protonates the carboxylate.
-
Extraction: The product can then be extracted from the aqueous layer using an organic solvent.
-
Removal of Aluminum Salts: The crude product may still contain aluminum salts. To remove these, the product can be dissolved in a sodium carbonate solution, which will deprotonate the carboxylic acid to form the water-soluble sodium salt.[11] The insoluble aluminum hydroxide can then be removed by filtration.
-
Precipitation: The 2-benzoylbenzoic acid is then precipitated by acidifying the filtrate with a strong acid, such as HCl.[11]
-
Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of benzene and ligroin or aqueous ethanol.[11]
Experimental Protocols and Data
Table 1: Recommended Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Recommended Amount/Value | Rationale |
| Benzene | Large excess (often used as solvent) | Drives the reaction to completion and minimizes side reactions. |
| Phthalic Anhydride | 1 equivalent | Limiting reagent. |
| Aluminum Chloride (AlCl₃) | 2.2 - 2.5 equivalents | Stoichiometric amount needed to activate the anhydride and complex with the product. |
| Reaction Temperature | 60-80 °C | Optimal balance between reaction rate and minimizing decomposition.[6] |
| Reaction Time | 1-3 hours | Typically sufficient for completion; can be monitored by TLC. |
Step-by-Step Experimental Protocol for Friedel-Crafts Acylation of Benzene with Phthalic Anhydride
-
Reaction Setup: Assemble a clean, oven-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the system from atmospheric moisture with a drying tube (e.g., filled with CaCl₂).
-
Reagent Addition:
-
To the flask, add benzene (acting as both reactant and solvent).
-
In a separate, dry container, weigh the anhydrous aluminum chloride and add it portion-wise to the stirred benzene. The addition may be exothermic.
-
Cool the mixture in an ice bath.
-
Dissolve the phthalic anhydride in a minimal amount of benzene and add it to the dropping funnel. .
-
Add the phthalic anhydride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining a low temperature.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-80°C under reflux for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with benzene or another suitable organic solvent.
-
Combine the organic layers and proceed with the purification as described in the FAQ section.
-
Visualizing the Process
Diagram 1: Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation of Benzene with Phthalic Anhydride.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). Retrieved from [Link]
-
Dissertation. (n.d.). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. Retrieved from [Link]
-
Testbook. (n.d.). Polysubstitution is a major drawback in:. Retrieved from [Link]
-
Heller, G. (1920). The Friedel and Crafts Reaction with Phthalic Anhydride. Journal of the American Chemical Society, 42(10), 2056-2062. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of anthraquinone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
- Google Patents. (n.d.). EP0532962A2 - Process for the preparation of 2-benzoylbenzoic acids.
- Google Patents. (n.d.). CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
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Technical Support Center: Optimizing o-Benzylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of o-benzylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The synthesis of this compound, a key intermediate in various chemical processes, is most commonly achieved through the Friedel-Crafts acylation of benzene with phthalic anhydride. While conceptually straightforward, this reaction is sensitive to a number of parameters that can significantly impact yield and purity. This guide provides practical, field-proven insights to help you navigate these challenges and achieve optimal results.
Understanding the Core Reaction: Friedel-Crafts Acylation
The synthesis of this compound via this route is an electrophilic aromatic substitution reaction.[1] Phthalic anhydride reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly reactive acylium ion electrophile. Benzene, acting as the nucleophile, then attacks this electrophile, leading to the formation of this compound after an aqueous workup to decompose the intermediate complex.[2][3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this Friedel-Crafts acylation can stem from several critical factors. A systematic approach to troubleshooting is essential.
-
Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture.[1][4] Any water present in your benzene, glassware, or the AlCl₃ itself will deactivate the catalyst. Always use anhydrous benzene and freshly opened, high-purity aluminum chloride. Ensure all glassware is thoroughly dried before use.
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst.[5][6] This is because the product, this compound, can form a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[2][5] A molar ratio of AlCl₃ to phthalic anhydride of at least 2:1 is often recommended.
-
Sub-optimal Reaction Temperature: Temperature control is crucial. While the reaction requires energy to overcome the activation barrier, excessive heat can lead to side reactions and decomposition of the product. A temperature range of 70-80°C is a good starting point, with careful monitoring.[7]
-
Inadequate Mixing: The reaction mixture can become thick and viscous, especially as the product-catalyst complex forms.[8] Inefficient stirring can lead to localized overheating and poor reactant contact, resulting in lower yields. Robust mechanical stirring is highly recommended.
Q2: I'm observing the formation of significant byproducts. How can I improve the purity of my crude product?
Side reactions are a common challenge. The primary byproduct is often the isomeric p-benzoylbenzoic acid.
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the ortho product over the para isomer, although this can also decrease the overall reaction rate. Careful optimization is key.
-
Order of Reagent Addition: Slowly adding phthalic anhydride to the mixture of benzene and aluminum chloride can help to control the initial exotherm and minimize side reactions.
-
Purification Strategy: The crude product can be purified by recrystallization. A common method involves dissolving the crude product in a hot sodium carbonate solution, filtering to remove insoluble impurities, and then re-precipitating the this compound by acidification with hydrochloric acid.[9] Further purification can be achieved by recrystallization from a suitable solvent system, such as benzene-ligroin or boiling water.[9][10]
Q3: The reaction seems to stall, and I'm recovering a large amount of unreacted starting material. What should I investigate?
Incomplete conversion is a frustrating issue that often points to fundamental problems with the reaction setup.
-
Revisit Catalyst Activity: As mentioned, moisture is the primary culprit for an inactive catalyst.[4] Consider using a fresh batch of AlCl₃ and ensuring your solvent and glassware are scrupulously dry.
-
Reaction Time: While prolonged reaction times can sometimes lead to byproduct formation, insufficient time will result in low conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific conditions. A typical reaction time is between 1 to 2 hours at reflux.[7]
-
Purity of Reactants: Ensure the purity of your benzene and phthalic anhydride. Impurities can interfere with the catalyst and inhibit the reaction.
Q4: My reaction mixture turns black or forms a tarry substance. What is causing this and how can I prevent it?
Darkening of the reaction mixture and tar formation are indicative of decomposition and undesirable side reactions.
-
Localized Overheating: This is a common cause. Ensure uniform heating and efficient stirring to dissipate heat effectively. Adding the reactants slowly can also help manage the reaction exotherm.
-
Excessive Reaction Temperature: Operating at temperatures significantly above the optimal range can lead to charring and decomposition of the organic materials.
-
Impure Reagents: Impurities in the starting materials can sometimes act as catalysts for polymerization or other decomposition pathways.
Experimental Workflow for Optimization
The following diagram outlines a systematic approach to optimizing the reaction conditions for the synthesis of this compound.
Caption: A stepwise workflow for optimizing this compound synthesis.
Key Reaction Parameters at a Glance
| Parameter | Recommended Range | Rationale & Key Considerations |
| Catalyst Loading (AlCl₃:Phthalic Anhydride) | 2.0 - 2.5 molar equivalents | Stoichiometric amounts are required due to complex formation with the product.[2][5] Higher loading can improve yield but increases cost and workup complexity. |
| Reaction Temperature | 70 - 80 °C | Balances reaction rate and minimization of side reactions.[7] Lower temperatures may require longer reaction times. |
| Solvent | Benzene (reactant and solvent) | Must be anhydrous to prevent catalyst deactivation.[1][4] |
| Reaction Time | 1 - 2 hours | Monitor by TLC to determine completion. Prolonged heating can lead to byproduct formation.[7] |
Detailed Experimental Protocol
This protocol serves as a robust starting point for your experiments.
Materials:
-
Anhydrous Benzene
-
Phthalic Anhydride
-
Aluminum Chloride (anhydrous)
-
10% Sodium Carbonate Solution
-
Concentrated Hydrochloric Acid
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, add anhydrous benzene.
-
Catalyst Addition: To the stirred benzene, slowly and carefully add anhydrous aluminum chloride. The mixture may warm slightly.
-
Reactant Addition: Once the aluminum chloride is well-dispersed, add phthalic anhydride portion-wise through the addition funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 75-80°C) with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow addition of crushed ice, followed by water. Add concentrated hydrochloric acid to dissolve the aluminum salts.
-
Isolation of Crude Product: Transfer the mixture to a separatory funnel. The excess benzene can be removed by steam distillation.[9] The crude this compound will separate as an oil or solid.
-
Purification: Decant the aqueous layer. Dissolve the crude product in a hot 10% sodium carbonate solution. Filter the solution to remove any insoluble aluminum hydroxide. Cool the filtrate and acidify with hydrochloric acid to precipitate the purified this compound.
-
Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from a suitable solvent like a benzene/ligroin mixture or hot water.[9][10]
References
-
PrepChem. Synthesis of o-benzyl-benzoic acid. Available at: [Link]
-
Edgar, K. J., & Bradsher, C. K. (1982). o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis. The Journal of Organic Chemistry, 47(8), 1585–1588. Available at: [Link]
-
StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions. Available at: [Link]
-
Kamm, O., & Kamm, W. F. (1922). Benzyl benzoate. Organic Syntheses, 2, 5. Available at: [Link]
-
ResearchGate. Optimization of Reaction Conditions. Available at: [Link]
-
Edgar, K. J., & Bradsher, C. K. (1981). o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis. The Journal of Organic Chemistry, 46(25), 5244–5246. Available at: [Link]
- Google Patents. CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Zenodo. THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE. Available at: [Link]
- Google Patents. Process for the purification of benzoic acid by distillation with an amine.
-
Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Mechanochemical Friedel–Crafts acylations. Available at: [Link]
-
Dissertation. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. Available at: [Link]
-
Bartleby. Purifying A Compound Of Benzoic Acid. Available at: [Link]
-
PrepChem. Synthesis of o-benzoyl benzoic acid. Available at: [Link]
-
PrepChem. Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). Available at: [Link]
-
L.S.College, Muzaffarpur. Friedel–Crafts reaction. Available at: [Link]
-
National Bureau of Standards. Preparation of benzoic acid of high purity. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]
-
Quora. Why are there hardly any Friedel-Crafts reactions in biological systems?. Available at: [Link]
-
ResearchGate. Synthesis of o-benzoylbenzoic acid (BBA). Available at: [Link]
- Google Patents. CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
-
Scribd. Synthesis of Benzoic Acid From Benzyl Chloride. Available at: [Link]
Sources
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Technical Support Center: Synthesis of Substituted o-Benzylbenzoic Acids
Welcome to the Technical Support Center for the synthesis of substituted o-benzylbenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of this important class of molecules. Substituted o-benzylbenzoic acids are valuable precursors for a wide range of pharmaceuticals and functional materials, and their efficient synthesis is often a critical step in the development of new chemical entities.
This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work. We will delve into the nuances of the most common synthetic strategies, address specific experimental issues, and provide detailed protocols and comparative data to guide your synthetic planning.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides by Synthetic Method
-
Friedel-Crafts Acylation
-
Grignard Reaction
-
Suzuki-Miyaura Coupling
-
-
Comparative Analysis of Synthetic Routes
-
Detailed Experimental Protocols
-
References
Frequently Asked questions (FAQs)
Q1: My Friedel-Crafts acylation reaction to synthesize a substituted o-benzylbenzoic acid is giving a very low yield. What are the most common reasons for this?
A1: Low yields in Friedel-Crafts acylations for this synthesis are frequently due to a few critical factors:
-
Catalyst Inactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, starting materials, or glassware will deactivate the catalyst.
-
Insufficient Catalyst: This reaction requires a stoichiometric amount of AlCl₃ (at least 2 equivalents), not a catalytic amount. This is because the catalyst forms a complex with both the phthalic anhydride starting material and the ketone group of the product.[1][2]
-
Deactivated Aromatic Ring: If your substituted benzene contains a strongly electron-withdrawing group (e.g., -NO₂, -COOH, -CF₃), the ring will be deactivated towards electrophilic aromatic substitution, leading to poor or no reaction.[3][4]
-
Inadequate Reaction Temperature: While the initial addition of AlCl₃ should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction often requires heating to reflux to go to completion.[2]
Q2: I am attempting a Grignard synthesis of a substituted this compound and the reaction is not initiating. What should I do?
A2: Difficulty in initiating a Grignard reaction is a classic problem. Here are the key troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources. All glassware must be rigorously dried (flame-drying under vacuum is recommended), and anhydrous solvents (typically diethyl ether or THF) must be used.[5][6]
-
Activate the Magnesium: The surface of magnesium turnings can have a passivating oxide layer. You can activate it by:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Gently crushing the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface.
-
-
Initiation Techniques: A small amount of the halide can be added initially, and gentle warming or sonication can be used to start the reaction. Once initiated, the reaction is exothermic and may require cooling.
Q3: During the workup of my Grignard reaction with a substituted phthalic anhydride, I am getting a complex mixture of products. How can I improve the selectivity?
A3: The reaction of a Grignard reagent with an anhydride can be complex. To favor the formation of the desired keto-acid, consider the following:
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the phthalic anhydride at a low temperature. This keeps the concentration of the highly reactive Grignard reagent low, minimizing side reactions.
-
Careful Quenching: Quench the reaction at a low temperature by pouring the reaction mixture onto crushed ice, followed by the slow addition of a dilute acid (e.g., HCl) to hydrolyze the magnesium salts.[5][7]
Q4: Can I use a Suzuki-Miyaura coupling to synthesize a substituted this compound? What are the main challenges?
A4: Yes, a Suzuki-Miyaura coupling is a viable modern approach. A common strategy involves coupling a substituted benzyl halide with an ortho-halobenzoic acid derivative. The main challenges include:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial. Bulky, electron-rich ligands such as SPhos or XPhos are often effective for sterically hindered substrates.[8]
-
Base Compatibility: The base used must be compatible with the carboxylic acid functionality. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[8]
-
Side Reactions: Protodehalogenation of the o-halobenzoic acid can be a significant side reaction, leading to the formation of benzoic acid. This can be minimized by using anhydrous, aprotic solvents and ensuring the reaction is properly degassed.[8]
Troubleshooting Guides by Synthetic Method
Friedel-Crafts Acylation
The Friedel-Crafts acylation of a substituted benzene with a substituted phthalic anhydride is a classical and often high-yielding method. However, it is not without its challenges.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Inactive catalyst due to moisture.[1] 2. Insufficient amount of AlCl₃.[1][2] 3. Deactivated aromatic substrate.[3] 4. Low reaction temperature.[2] | 1. Rigorously dry all glassware and use anhydrous solvents and reagents. 2. Use at least 2.2 equivalents of AlCl₃. 3. This method may not be suitable for strongly deactivated benzenes. Consider an alternative route. 4. After the initial controlled addition of AlCl₃, heat the reaction to reflux for 1-2 hours. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high. 2. Localized overheating during AlCl₃ addition. 3. Impure starting materials. | 1. Maintain careful temperature control. Use an ice bath during the initial addition of AlCl₃. 2. Add the AlCl₃ in small portions with efficient stirring. 3. Use freshly distilled or purified starting materials. |
| Product is an Oil that Won't Solidify | 1. Presence of impurities (e.g., solvent, unreacted starting materials). 2. Formation of the monohydrate, which has a lower melting point.[2] | 1. Ensure complete removal of the solvent. 2. Recrystallize from a suitable solvent system (e.g., benzene/ligroin or toluene/petroleum ether) to obtain the anhydrous form. |
| Formation of Isomeric Products | 1. The substituent on the benzene ring directs the acylation to multiple positions. | 1. This is an inherent limitation of the substrate. Purification by column chromatography or recrystallization will be necessary. For highly regioselective synthesis, consider a different synthetic strategy. |
Workflow Diagram: Troubleshooting Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Grignard Reaction
The synthesis of o-benzylbenzoic acids via the reaction of a Grignard reagent with a substituted phthalic anhydride is a powerful method for C-C bond formation. However, the high reactivity of the Grignard reagent necessitates careful control of reaction conditions.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solutions |
| Failed Reaction Initiation | 1. Presence of water or protic impurities.[5][6] 2. Inactive magnesium surface. | 1. Use flame-dried glassware and anhydrous solvents. 2. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing. |
| Low Yield of Desired Product | 1. Grignard reagent quenched by water.[5] 2. Formation of biphenyl byproduct (Wurtz coupling). | 1. Maintain strict anhydrous conditions throughout the reaction. 2. Add the alkyl/aryl halide slowly to the magnesium suspension to minimize its concentration and reduce the rate of homocoupling. |
| Formation of a Tertiary Alcohol Byproduct | 1. The initially formed ketone reacts with a second equivalent of the Grignard reagent. | 1. Use inverse addition (add Grignard to anhydride) at low temperature (-78 °C to 0 °C). 2. Use a less reactive Grignard reagent if possible. |
| Complex Mixture After Workup | 1. Incomplete hydrolysis of magnesium salts. 2. Formation of multiple products due to lack of selectivity. | 1. Ensure thorough mixing with dilute acid during workup.[5] 2. Optimize reaction temperature and addition rate. |
Mechanism Diagram: Grignard Reaction with Phthalic Anhydride
Caption: Simplified mechanism of Grignard reaction with phthalic anhydride.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction offers a modern and often milder alternative to the classical methods. It is particularly useful for substrates that are incompatible with the harsh conditions of Friedel-Crafts or Grignard reactions.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Catalyst deactivation (oxidation).[8] 2. Inefficient oxidative addition due to sterically hindered halide.[8] 3. Ineffective base. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. 2. Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Switch to a more reactive halide (I > Br > Cl).[8] 3. Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Protodehalogenation of Aryl Halide | 1. Presence of protic impurities.[8] 2. Inappropriate solvent or base. | 1. Use anhydrous solvents and reagents. 2. Use aprotic solvents like dioxane, THF, or toluene. Avoid alcoholic solvents.[8] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High reaction temperature. | 1. Ensure the reaction is thoroughly degassed. 2. Optimize the reaction temperature; sometimes lower temperatures can minimize this side reaction. |
| Difficulty in Purification | 1. Removal of palladium residues. 2. Separation from starting materials or byproducts. | 1. Use a palladium scavenger or pass the product through a plug of silica gel. 2. Optimize reaction conditions for full conversion. Column chromatography is often necessary. |
Comparative Analysis of Synthetic Routes
The choice of synthetic method depends heavily on the nature of the substituents on the starting materials, the desired scale of the reaction, and the available laboratory resources.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Suzuki-Miyaura Coupling |
| Starting Materials | Substituted Benzene, Substituted Phthalic Anhydride | Substituted Aryl/Benzyl Halide, Substituted Phthalic Anhydride | Substituted Benzyl Halide, Substituted o-Halobenzoic Acid |
| Key Reagents | Anhydrous AlCl₃ | Magnesium Metal, Anhydrous Ether/THF | Palladium Catalyst, Phosphine Ligand, Base |
| Typical Yields | 65-95% for activated benzenes | 50-80% | 70-95% |
| Key Advantages | Well-established, often high-yielding for suitable substrates, uses inexpensive reagents. | Powerful C-C bond formation, good for sterically hindered substrates. | Excellent functional group tolerance, mild reaction conditions, high yields. |
| Key Disadvantages | Requires stoichiometric Lewis acid, sensitive to moisture, not suitable for deactivated rings, potential for isomer formation.[1][2][3] | Requires strict anhydrous conditions, sensitive to protic functional groups, potential for side reactions.[5][6] | Expensive catalysts and ligands, requires careful optimization, potential for side reactions like protodehalogenation.[8] |
| Best Suited For | Electron-rich or neutral aromatic substrates. | Substrates lacking acidic protons. | Complex molecules with sensitive functional groups. |
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation - Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid
This protocol is adapted from established procedures for the acylation of anisole.[9]
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, add phthalic anhydride (14.8 g, 0.1 mol) and anhydrous anisole (100 mL).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and in portions, add anhydrous aluminum chloride (29.3 g, 0.22 mol) through the side neck. Control the addition rate to maintain the temperature below 10 °C. HCl gas will evolve.
-
Reaction: After the complete addition of AlCl₃, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60 °C for 2 hours with continuous stirring.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly pouring it over 200 g of crushed ice and 50 mL of concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethanol and water to yield 2-(4-methoxybenzoyl)benzoic acid.
Protocol 2: Grignard Reaction - Synthesis of 2-(4-Methylbenzyl)benzoic Acid
This protocol is a general procedure adapted from the synthesis of benzoic acid via a Grignard reaction.[5][6]
-
Grignard Reagent Preparation: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.67 g, 0.11 mol). Add a small crystal of iodine. Add 20 mL of anhydrous THF. In the dropping funnel, place a solution of 4-methylbenzyl chloride (14.06 g, 0.1 mol) in 50 mL of anhydrous THF. Add a small portion of the chloride solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Phthalic Anhydride: In a separate 500 mL flask, dissolve phthalic anhydride (14.8 g, 0.1 mol) in 100 mL of anhydrous THF and cool the solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the phthalic anhydride solution via a cannula.
-
Workup: After the addition is complete, stir the reaction at 0 °C for 1 hour. Quench the reaction by slowly pouring it into a beaker containing 200 g of crushed ice and 50 mL of 2M HCl.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling - Synthesis of 2-(4-Fluorobenzyl)benzoic Acid
This is a representative protocol based on Suzuki-Miyaura couplings of benzyl halides.[10]
-
Reaction Setup: To an oven-dried Schlenk flask, add methyl 2-bromobenzoate (2.15 g, 10 mmol), 4-fluorobenzylboronic acid (1.68 g, 12 mmol), Pd(PPh₃)₄ (231 mg, 0.2 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Reaction: Evacuate and backfill the flask with argon three times. Add 50 mL of degassed 1,4-dioxane and 5 mL of degassed water. Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Hydrolysis and Purification: Dissolve the crude ester in 50 mL of methanol and add a solution of NaOH (2.0 g, 50 mmol) in 10 mL of water. Heat the mixture to reflux for 2 hours. Cool the reaction, remove the methanol under reduced pressure, and dilute with water. Wash with diethyl ether to remove non-acidic impurities. Acidify the aqueous layer with 2M HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry to yield 2-(4-fluorobenzyl)benzoic acid.
References
-
organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved January 12, 2026, from [Link]
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GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved January 12, 2026, from [Link]
- Tobin, J., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 2856-2863.
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Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). Retrieved January 12, 2026, from [Link]
- Erin H. (2014). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. Odinity.
- BenchChem. (2025). A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitro-Substituted Benzoic Acids.
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Synthesis of Benzoic Acid. (n.d.). Chem21Labs. Retrieved January 12, 2026, from [Link]
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (2018). RSC Advances, 8(64), 36557-36563.
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Synthesis of o-benzyl-benzoic acid. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
- Hashimoto, I., & Tashiro, M. (1986). AlCl3-Catalyzed Competitive Reaction of Benzene and Monosubstituted Benzenes with Phthalic Anhydride: Intra- and Intermolecular Selectivities. Reports of Research Institute of Industrial Science, Kyushu University, 80, 21-26.
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Grignard Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
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25. The Grignard Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
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2-Nitrobenzoic acid. (2025). In Wikipedia. Retrieved January 12, 2026, from [Link]
- BenchChem. (2025).
- Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- Preparation method of methoxybenzoic acid. (2014). CN104151157A.
- Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. (2023, December 16). [Video]. YouTube.
- Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. (2010). US7728168B2.
- BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- Smith, J. G. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Method for preparing 3-nitro-4-methoxy benzoic acid. (2015). CN104356000A.
- Nikpour, F., & Ghorbani-Vaghei, R. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Journal of the Iranian Chemical Society, 4(3), 336-339.
- Martin, S. F., & Dodge, J. A. (1991). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 166.
- Nikoofar, K., & Sadathosainy, S. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(35), 24584-24613.
- Bandgar, B. P., et al. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-8.
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Search Results. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]
- Grignard Reaction, Mechanism, Reagent and Che
- Chowdhury, C., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 55(41), 5673-5676.
- Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents. (n.d.). Semantic Scholar.
- Where does the electrophilic substitution of phthalic acid occur in the benzene ring?. (2019, February 5). Quora.
- BenchChem. (2025). Side reactions in the Friedel-Crafts synthesis of 2-Benzoylbenzoic acid.
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (2018). RSC Advances, 8(64), 36557-36563.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2095.
- Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride. (2014). CN103896756A.
- BenchChem. (2025). A Comparative Review of Synthetic Methods for Substituted 2-Benzoylbenzoic Acids.
- Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves. (2020). CN108467342B.
- de Souza, R. L., et al. (2021). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. Biocatalysis and Agricultural Biotechnology, 36, 102123.
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stability issues of o-Benzylbenzoic acid under different conditions
Welcome to the technical support center for o-benzylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to support your research and development activities.
Introduction
This compound is a versatile molecule utilized in various chemical syntheses. Understanding its stability profile is critical for ensuring the integrity of experimental results, the quality of manufactured products, and the safety of its applications. This guide provides a comprehensive overview of the potential stability issues of this compound and offers practical solutions for its handling and analysis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and analysis of this compound, providing explanations and actionable steps.
Issue 1: Unexpected formation of a new, less polar compound during oxidative reactions.
Question: During an oxidation reaction involving this compound, I observed the formation of a significant, less polar impurity that I cannot identify. What could this be and how can I confirm it?
Answer: The benzylic methylene group (-CH2-) in this compound is susceptible to oxidation. Under certain oxidative conditions, such as with lead tetra-acetate, this compound can undergo intramolecular cyclization to form 3-phenylphthalide[1]. This is a neutral, less polar lactone compared to the parent carboxylic acid.
Troubleshooting Steps:
-
Characterization of the Impurity:
-
Isolate the impurity using preparative chromatography (e.g., flash chromatography or preparative HPLC).
-
Characterize the isolated compound using spectroscopic methods:
-
Mass Spectrometry (MS): The molecular weight of 3-phenylphthalide (C14H10O2) is 210.23 g/mol , which is lower than that of this compound (C14H12O2) at 212.24 g/mol [2].
-
Infrared (IR) Spectroscopy: Look for the characteristic lactone carbonyl stretch (~1760 cm⁻¹) and the absence of the broad carboxylic acid O-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the two protons of the benzylic methylene group in the starting material will be replaced by a single methine proton in 3-phenylphthalide, which will appear as a singlet at a different chemical shift.
-
-
-
Reaction Condition Review:
-
Assess the oxidizing agents used in your reaction. Even milder oxidizing agents, especially in the presence of metal catalysts, could potentially facilitate this cyclization.
-
Consider the reaction temperature and pH, as these can influence the rate and pathway of oxidation.
-
Preventative Measures:
-
If the formation of 3-phenylphthalide is undesirable, consider using protecting groups for the carboxylic acid functionality, though this adds extra steps to your synthesis.
-
Alternatively, explore different oxidizing agents that are less prone to inducing this cyclization.
Issue 2: Loss of material and gas evolution upon heating.
Question: I am performing a reaction at an elevated temperature and have noticed a loss of my this compound and some gas evolution. What is happening?
Answer: Aromatic carboxylic acids, including benzoic acid, can undergo thermal decarboxylation at high temperatures to produce carbon dioxide (CO2) and the corresponding aromatic hydrocarbon[3][4]. In the case of this compound, this would likely lead to the formation of diphenylmethane and CO2.
Troubleshooting Steps:
-
Confirm Decarboxylation:
-
Analyze the headspace of your reaction vessel by GC-MS to detect CO2.
-
Use a suitable analytical method (e.g., HPLC or GC-MS) to identify the presence of diphenylmethane in your reaction mixture.
-
-
Determine Temperature Threshold:
-
Perform a thermogravimetric analysis (TGA) on a sample of your this compound to determine the onset temperature of decomposition. Benzoic acid itself is reported to be stable up to 300°C in subcritical water, but decomposition can occur at lower temperatures depending on the conditions and presence of catalysts[4][5].
-
Preventative Measures:
-
If possible, conduct your reaction at a lower temperature.
-
If high temperatures are necessary, consider converting the carboxylic acid to a more thermally stable derivative, such as an ester or an amide, for the high-temperature step.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases[6]. Room temperature storage is generally acceptable for the solid material.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: Many aromatic compounds exhibit some degree of photosensitivity. While specific photostability studies on this compound are not widely published, it is good practice to protect solutions of the compound from direct and prolonged exposure to UV light to prevent potential photodegradation[7][8]. Photodegradation could potentially involve radical reactions at the benzylic position or reactions involving the aromatic rings.
Q4: What are the expected degradation pathways for this compound under forced degradation conditions?
A4: Based on the chemical structure of this compound and the known reactivity of its functional groups, the following degradation pathways can be anticipated under forced degradation conditions, which are often performed according to ICH guidelines[9][10][11][12][13]:
| Condition | Potential Degradation Pathway | Likely Degradation Product(s) |
| Acidic Hydrolysis | Generally expected to be stable. | Minimal degradation expected. |
| Basic Hydrolysis | Generally expected to be stable. | Minimal degradation expected. |
| Oxidative | Oxidation of the benzylic methylene group, potentially followed by intramolecular cyclization. | o-Benzoylbenzoic acid, 3-phenylphthalide[1]. |
| Thermal | Decarboxylation. | Diphenylmethane, Carbon Dioxide[3][14]. |
| Photolytic | Radical-mediated degradation at the benzylic position or on the aromatic rings. | Complex mixture of products. |
Q5: How can I develop a stability-indicating analytical method for this compound?
A5: A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique[15][16][17].
Proposed Starting Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure the carboxylic acid is in its protonated form.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).
-
Forced Degradation Samples: Generate degraded samples by exposing this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Method Validation: Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak of this compound. The peak purity of the this compound peak should be assessed using a diode array detector to confirm that no impurities are co-eluting.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under different stress conditions.
Experimental Workflow for Forced Degradation Study
Caption: General workflow for conducting a forced degradation study of this compound.
References
-
Synthesis of o-benzyl-benzoic acid. PrepChem.com. [Link]
-
Cyclisation Reactions Involving the Oxidation of Carboxylic Acids with Lead Tetra-acetate. Part 1V.l The Oxid. RSC Publishing. [Link]
-
Benzoic Acid Parameters observed during forced degradation study. ResearchGate. [Link]
-
The thermal decomposition of benzoic acid. ResearchGate. [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]
-
Oxidative decarboxylation of benzoic acid by peroxyl radicals. PubMed. [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. [Link]
-
Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. YouTube. [Link]
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o-Benzoylbenzoic acid. ChemBK. [Link]
- Process for the decarboxylation-oxidation of benzoic acid compounds.
-
kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone. Journal of Advanced Scientific Research. [Link]
-
REACTIVITY OF THE (C2–) BENZYLIC GROUP OF 4–OXOQUINZOLINES TOWARDS CARBONYL COMPOUNDS. TSI Journals. [Link]
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]
-
Producing Benzoic Acid. A Level Chemistry Revision Notes - Save My Exams. [Link]
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A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis Health and Toxicology. [Link]
-
Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo. BrJAC. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Solar‐Assisted Photocatalytic Degradation of Benzoic Acid Using Titanium Dioxide as a Photocatalyst. Semantic Scholar. [Link]
-
Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). PrepChem.com. [Link]
-
The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. PubMed. [Link]
-
Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal. [Link]
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This compound. precisionFDA. [Link]
-
Reactions at the Benzylic Position. Chemistry Steps. [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Semina: Exact and Technological Sciences. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
Photocatalytic degradation of phenol and benzoic acid using zinc oxide powders prepared by sol–gel process. ResearchGate. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Preparation of benzoic acid of high purity. NIST. [Link]
-
2.9: Reactions at the Benzylic Position. Chemistry LibreTexts. [Link]
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A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. RSC Publishing. [Link]
-
2-Benzoylbenzoic Acid. PubChem. [Link]
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Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB. [Link]
-
What is the product of thermal decomposition of benzoic acid? ResearchGate. [Link]
-
. Royal Society of Chemistry. [Link]
-
Structure-activity relationship and photodegradation of avobenzone. ResearchGate. [Link]
-
Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. The College of Wooster. [Link]
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preventing byproduct formation in o-Benzylbenzoic acid reactions
Technical Support Center: o-Benzylbenzoic Acid Reactions
Welcome to the technical support center for this compound reactions. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and questions related to the use of this compound, with a primary focus on its most prevalent application: the intramolecular cyclization to form anthraquinone and its derivatives. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments, minimize byproduct formation, and achieve high-purity products.
Troubleshooting Guide: Intramolecular Cyclization of o-Benzoylbenzoic Acid
The acid-catalyzed cyclization of o-benzoylbenzoic acid is a cornerstone reaction for the synthesis of the anthraquinone scaffold. However, this seemingly straightforward dehydration reaction can be plagued by issues ranging from low yields to the formation of intractable tars. This section provides solutions to the most common problems encountered in the laboratory.
Q1: My reaction mixture turned dark brown or black immediately upon heating with sulfuric acid. What is causing this and how can I prevent it?
A1: This is a frequent observation and typically points to two main causes: decomposition of nitro-compound impurities or aggressive reaction conditions.
-
Cause 1: Nitration Byproducts in Starting Material: If your o-benzoylbenzoic acid was synthesized by oxidizing o-benzyltoluene with nitric acid, it may be contaminated with nitro-o-benzoylbenzoic acids. These compounds are known to dissociate at elevated temperatures in the presence of strong acids like concentrated sulfuric acid, leading to a black, tar-like appearance.[1]
-
Cause 2: Aggressive Sulfonation/Decomposition: Using highly concentrated fuming sulfuric acid (oleum) or excessive temperatures can lead to unwanted side reactions. While strong acid is necessary, overly harsh conditions can cause charring or the formation of complex, high-molecular-weight oils.[2]
Troubleshooting Steps:
-
Verify Starting Material Purity: Before proceeding with cyclization, assess the purity of your o-benzoylbenzoic acid. If it originates from a nitric acid oxidation, consider a purification step. Recrystallization is a common method.[3][4]
-
Optimize Reaction Temperature: For cyclizations using concentrated sulfuric acid, maintain a controlled temperature. A common protocol involves heating at 100°C for approximately one hour.[5] Avoid rapid, uncontrolled heating.
-
Control Acid Concentration: Use the appropriate grade of sulfuric acid. While fuming sulfuric acid can be effective, it is also more aggressive.[6][7] For many applications, 98% concentrated sulfuric acid is sufficient.
Q2: The yield of my desired anthraquinone product is consistently low. What are the likely causes and optimization strategies?
A2: Low yield is a multifaceted issue. The primary culprits are incomplete reaction, competing side reactions, and mechanical loss during workup.
-
Cause 1: Incomplete Cyclization: The reaction may not have gone to completion. This can be due to insufficient heating time, inadequate acid concentration, or the presence of water which hinders the dehydration process.
-
Cause 2: Formation of Soluble Byproducts: Side reactions can produce byproducts that are either lost during the aqueous workup or are difficult to separate from the desired product. For instance, at elevated temperatures during the synthesis of the starting material, phenyl-phthalide type byproducts can form.[6]
-
Cause 3: Sub-optimal Catalyst/Solvent System: While sulfuric acid is traditional, it's not always the most efficient. It can lead to the issues mentioned above and generates significant acidic waste.[8]
Optimization Strategies:
-
Reaction Monitoring: If possible, monitor the reaction using a suitable technique (e.g., TLC, HPLC) to determine the optimal reaction time.
-
Alternative Reagents: Consider using Polyphosphoric Acid (PPA) as the cyclizing agent. PPA is a powerful dehydrating agent that often provides cleaner reactions and simpler workups.[9][10][11] Another modern alternative is the use of acidic ionic liquids, which can act as both catalyst and solvent, often leading to high yields and easier product isolation via sublimation.[8]
Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)
-
Pre-heat PPA (typically 5-10 times the weight of the substrate) to approximately 80-100°C in a round-bottom flask equipped with a mechanical stirrer. PPA is highly viscous at room temperature.
-
Slowly add the o-benzoylbenzoic acid to the hot PPA with vigorous stirring.
-
Increase the temperature to the desired point (e.g., 120-160°C) and maintain for 2-4 hours.
-
To work up, cool the mixture slightly and pour it carefully onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude anthraquinone.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a dilute sodium bicarbonate or ammonia solution to remove any unreacted starting material.[5]
-
Dry the crude product and purify by recrystallization (e.g., from glacial acetic acid or ethanol).[5]
Frequently Asked Questions (FAQs)
Q3: What is the purpose of washing the crude product with a basic solution like ammonia or sodium carbonate?
A3: This step is crucial for removing acidic impurities, most notably any unreacted o-benzoylbenzoic acid. The basic solution converts the carboxylic acid into its water-soluble salt, which is then washed away, leaving the neutral anthraquinone product behind.[5]
Q4: Can I use reagents other than strong acids for the cyclization?
A4: Yes. While traditional methods rely on sulfuric acid or PPA, newer methodologies have been developed. For instance, using a combination of hydrofluoric acid and boron trifluoride has been patented as a catalytic system.[6] More environmentally friendly options include acidic ionic liquids, which can offer high yields and recyclability of the catalyst/solvent system.[8]
Q5: My final product is pure by NMR, but has a slight tan or yellow color. How can I obtain a colorless product?
A5: The color is likely due to trace impurities. An effective decolorization technique is to perform the final recrystallization in the presence of activated charcoal.
Protocol: Decolorizing Recrystallization
-
Dissolve the crude, colored anthraquinone in a minimum amount of hot solvent (e.g., glacial acetic acid).[5]
-
Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution.
-
Keep the solution hot for a few minutes while stirring or swirling.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
Collect the pure, colorless crystals by filtration.
Data & Workflow Visualization
Table 1: Comparison of Common Cyclization Reagents
| Reagent | Typical Temperature | Typical Reaction Time | Common Byproducts | Workup Procedure |
| Conc. H₂SO₄ | 100-120°C | 1-2 hours | Sulfonated products, tars[2] | Pour onto ice, filter, wash with water and base[5] |
| Fuming H₂SO₄ | 100-150°C | 1-2 hours | Higher risk of sulfonation and charring[7] | Pour onto ice, filter, wash with water and base[7] |
| Polyphosphoric Acid (PPA) | 120-180°C | 2-10 hours | Fewer byproducts, generally cleaner | Pour onto ice, filter, wash with water and base[9] |
| Acidic Ionic Liquid | 120-180°C | 3-10 hours | Minimal byproducts | Product isolation by sublimation; ionic liquid can be reused[8] |
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Key reaction pathways in the synthesis of anthraquinone.
References
-
Synthesis of o-benzyl-benzoic acid. PrepChem.com. [Link]
- Process for the preparation of anthraquinone and its substituted derivatives.
- Method for synthesizing anthraquinone.
-
Preparation of anthraquinone. PrepChem.com. [Link]
-
What is the reaction between benzoic acid and sulfuric acid? Quora. [Link]
-
The - p-toluyl-o-benzoic acid. Organic Syntheses Procedure. [Link]
-
A Kinetic Study of the Sulfuric Acid Condensation of o-Benzoylbenzoic Acid. Journal of the American Chemical Society. [Link]
- Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Form
- Process for the purification of benzoic acid by distillation with an amine.
- Process for the purification of benzoic acid.
-
Benzoic Acid - Structure, Properties, Reactions. Turito. [Link]
-
Preparation of benzoic acid of high purity. National Bureau of Standards. [Link]
- Process for the production and purification of benzoic acid.
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. National Institutes of Health. [Link]
-
Synthesis of Benzoylbenzoic Acids Substituted Anthraquinones and Related Materials. Defense Technical Information Center. [Link]
-
Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). PrepChem.com. [Link]
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
-
(PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]
-
Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry. [Link]
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Technical Support Center: Purification of o-Benzylbenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of o-benzylbenzoic acid from its isomeric impurities, primarily m- and p-benzylbenzoic acid.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. However, its synthesis often results in a mixture of ortho-, meta-, and para-isomers. Due to their similar physicochemical properties, separating these isomers presents a significant purification challenge. This guide offers practical, experience-based solutions to achieve high purity this compound, a critical requirement for downstream applications where isomeric purity can significantly impact reaction outcomes, biological activity, and product safety.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in this compound and why are they difficult to separate?
The primary isomeric impurities are m-benzylbenzoic acid and p-benzylbenzoic acid. Their separation is challenging due to their similar molecular weights, polarities, and solubilities in common organic solvents. These similarities result in comparable behaviors during standard purification techniques like recrystallization and chromatography, often leading to co-precipitation or overlapping elution profiles.
Q2: What is the most effective and practical method for purifying this compound on a lab scale?
Fractional recrystallization is the most widely used and effective method for purifying this compound from its isomers on a laboratory scale.[1][2][3][4] This technique leverages subtle differences in the solubilities of the isomers in a carefully selected solvent system at varying temperatures. By controlling the cooling rate, it is possible to selectively crystallize the desired o-isomer while the more soluble m- and p-isomers remain in the mother liquor.
Q3: How can I confirm the purity of my this compound sample after purification?
A combination of analytical techniques is recommended for robust purity assessment:
-
Melting Point Analysis: A sharp melting point close to the literature value for pure this compound (114-116 °C) is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the isomers.[5][6] A single, sharp peak corresponding to this compound with no detectable peaks for the m- and p-isomers confirms high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of isomeric impurities through their distinct spectral patterns.[7][8]
Q4: What are the key solubility differences between the benzylbenzoic acid isomers that can be exploited for purification?
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound via recrystallization.
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield After Recrystallization | 1. Too much solvent was used, keeping the product dissolved even at low temperatures.[1] 2. The cooling process was too rapid, leading to the formation of small, impure crystals that were lost during filtration. 3. The product is highly soluble in the chosen solvent at all temperatures. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1][4] 3. Experiment with different solvents or solvent mixtures to find one with a more favorable solubility profile. |
| Product Still Contaminated with Isomeric Impurities (Confirmed by HPLC/Melting Point) | 1. The chosen solvent does not provide sufficient solubility differentiation between the isomers. 2. The cooling process was too fast, causing the impurities to co-precipitate with the desired product. 3. The initial impurity level was very high. | 1. Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water) to identify the optimal system for fractional crystallization.[9][10] 2. Ensure a slow cooling rate. Insulating the flask can help.[3] 3. Perform multiple recrystallization steps. The purity of the product should increase with each successive recrystallization. |
| The Crystals are Oily and Difficult to Filter | 1. The product is "oiling out" instead of crystallizing. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. 2. Presence of residual solvent or low-melting point impurities. | 1. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool slowly. Seeding the solution with a pure crystal of this compound can also induce proper crystallization.[4] 2. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration and are completely dry before further analysis. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not occurred. | 1. Carefully evaporate some of the solvent and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[4] |
Experimental Protocols
Protocol 1: Fractional Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound. The optimal solvent and volumes should be determined empirically.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water, toluene)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.[1][3] Avoid adding an excess of solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to remove colored impurities.[1][2]
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals thoroughly. A vacuum oven at a temperature below the melting point is recommended.
-
Assess the purity of the dried crystals using melting point analysis and HPLC. Repeat the recrystallization if necessary.
Protocol 2: HPLC Analysis of Benzylbenzoic Acid Isomers
This protocol provides a starting point for developing an HPLC method for purity analysis.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized to achieve good separation of the isomers. A gradient elution may be necessary.[11]
-
Standard Preparation: Prepare standard solutions of pure o-, m-, and p-benzylbenzoic acid in the mobile phase at a known concentration.
-
Sample Preparation: Dissolve a small, accurately weighed amount of your purified this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm (or the λmax of benzylbenzoic acid)[5]
-
Column temperature: 30 °C
-
-
Analysis: Inject the standard solutions to determine the retention times of each isomer. Then, inject your sample solution to check for the presence of m- and p-isomer impurities. The purity can be calculated based on the peak areas.
Visualization of the Purification Workflow
Sources
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for o-Benzylbenzoic Acid Solubility in Reaction Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with o-benzylbenzoic acid in their experimental workflows. Here, we provide in-depth troubleshooting strategies and frequently asked questions to ensure the successful progression of your reactions. Our approach is grounded in fundamental chemical principles and validated through practical application.
Troubleshooting Guide: Low Solubility of this compound
Issue 1: My this compound is not dissolving in the reaction solvent.
This is a common challenge, as this compound exhibits limited solubility in many common organic solvents.[1] The key is to select a solvent system that can effectively solvate both the non-polar benzyl group and the polar carboxylic acid moiety.
Root Cause Analysis:
-
Solvent Polarity Mismatch: The dual hydrophobic and hydrophilic nature of this compound requires a solvent that can accommodate both characteristics. Non-polar solvents may fail to dissolve the carboxylic acid group, while highly polar solvents may not adequately solvate the benzyl ring.
-
Insufficient Temperature: Solubility is often temperature-dependent. Running the reaction at ambient temperature might not be sufficient to achieve the desired concentration.
-
Crystal Lattice Energy: The solid-state packing of the crystalline this compound requires a certain amount of energy to be overcome by the solvent.
Solutions:
-
Solvent Screening: A systematic solvent screening is the first and most critical step.
-
Recommended Solvents: Based on literature and empirical data, this compound shows good solubility in hot benzene, ethanol, and ether.[2] It is also soluble in most organic solvents but only sparingly soluble in water.[1] Consider solvents like dichloromethane (DCM), tetrahydrofuran (THF), and 1,4-dioxane.
-
Co-solvent Systems: A mixture of solvents can often provide the ideal polarity. For instance, a toluene/ethanol mixture could be effective.
-
-
Temperature Adjustment:
-
Heating: Many reactions can be performed at elevated temperatures to increase solubility. For instance, the cyclization of this compound to anthraquinone is often carried out at high temperatures.[3][4]
-
Refluxing: Dissolving the acid in the solvent under reflux conditions before initiating the reaction can be an effective strategy.
-
-
Protocol: Systematic Solvent Screening
-
Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into several vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 1 mL) from your screening list.
-
Observation at Room Temperature: Agitate the vials at room temperature for a set period (e.g., 30 minutes) and visually assess the solubility.
-
Heating: For solvents where the acid did not dissolve, gently heat the vials in a controlled manner (e.g., in a water bath at 50 °C) and observe any changes in solubility.
-
Quantification (Optional): For a more rigorous analysis, a gravimetric or titrimetric method can be used to determine the exact solubility.[5]
Table 1: Qualitative Solubility of this compound in Common Solvents
-
| Solvent | Polarity Index | Observation at 25 °C | Observation at Elevated Temperature |
| Water | 10.2 | Sparingly Soluble[1] | Slightly Improved |
| Ethanol | 5.2 | Soluble[2] | Very Soluble |
| Dichloromethane | 3.1 | Moderately Soluble | Soluble |
| Toluene | 2.4 | Slightly Soluble | Soluble (especially when hot)[2] |
| Hexane | 0.1 | Insoluble | Insoluble |
Issue 2: The reaction is sluggish, and I suspect poor mass transfer due to insolubility.
Even if the bulk of the this compound appears to be in solution, localized concentration gradients can hinder reaction kinetics.
Root Cause Analysis:
-
Reaction at the Solid-Liquid Interface: If the acid is not fully dissolved, the reaction may only be occurring on the surface of the solid particles, leading to slow and incomplete conversion.
-
Formation of Insoluble Intermediates: The reaction intermediate may be less soluble than the starting material, precipitating out of the solution and halting the reaction.
Solutions:
-
Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions involving a water-soluble nucleophile and an organic-soluble substrate.[6][7] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the nucleophile into the organic phase where it can react with the this compound.[7]
-
Use of a More Solubilizing Reagent:
Diagram: Workflow for Implementing Phase-Transfer Catalysis
Caption: Workflow illustrating the mechanism of phase-transfer catalysis.
Frequently Asked Questions (FAQs)
Q1: Can I use a strong base to deprotonate the carboxylic acid and increase its solubility?
A1: Yes, converting the carboxylic acid to its corresponding carboxylate salt will significantly increase its solubility in polar solvents, particularly water. This is a common strategy. For instance, dissolving the acid in an aqueous solution of sodium hydroxide or sodium carbonate will form the highly soluble sodium salt.[3] However, you must consider the compatibility of this basic medium with your subsequent reaction steps. If your reaction is acid-catalyzed, this approach would not be suitable.
Q2: I am performing an intramolecular cyclization of this compound to form anthraquinone. What are the recommended conditions to overcome solubility issues?
A2: This is a classic transformation that often employs strong acids as both the catalyst and the reaction medium, which also serve to dissolve the starting material.
-
Traditional Method: Heating this compound in concentrated sulfuric acid or fuming sulfuric acid (oleum) is a well-established method.[3] The strong acid protonates the carboxylic acid, facilitating the intramolecular Friedel-Crafts acylation. The highly polar nature of sulfuric acid effectively dissolves the starting material.
-
Alternative Acid Catalysts: Other strong acids like polyphosphoric acid (PPA) or acidic ionic liquids can also be used.[4][12] Ionic liquids are particularly interesting as they can offer high solubility and may be reusable.[4]
Diagram: Decision Tree for Solvent and Method Selection
Caption: A decision-making workflow for addressing solubility issues.
Q3: Are there any "greener" solvent alternatives that can be used?
A3: The principles of green chemistry encourage the use of less hazardous solvents. While traditional solvents like benzene are effective, they are also toxic. Exploring greener alternatives is a worthwhile endeavor.
-
Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are becoming more common as replacements for chlorinated solvents and ethers. Their solubility characteristics for this compound would need to be experimentally determined.
-
Solvent-Free Conditions: For certain reactions, particularly those using solid acid catalysts, it may be possible to run the reaction under solvent-free conditions, for example, by melting the reactants together.[13]
Q4: How does the presence of water affect the solubility of carboxylic acids in organic solvents?
A4: The presence of small amounts of water can sometimes surprisingly increase the solubility of carboxylic acids in certain organic solvents.[14][15][16] This phenomenon, known as water-enhanced solubility, is particularly observed in Lewis-base solvents and those with a carbonyl functional group.[14] The water molecules can act as a bridge, forming hydrogen bonds with both the carboxylic acid and the organic solvent, thereby improving solvation. However, it is crucial to note that water can interfere with many organic reactions, especially those involving water-sensitive reagents like Grignard reagents or strong Lewis acids.
References
-
o-Benzoylbenzoic acid - ChemBK. [Link]
- Process for the preparation of anthraquinone and its substituted derivatives.
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. [Link]
-
Besides synthesis of anthraquinone from the oxidation of anthracene, it can be prepared by Friedel reaction of phthalic anhydride and benzene. Filo. [Link]
-
Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines. PubMed. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - R Discovery. [Link]
-
Synthesis of o-benzyl-benzoic acid - PrepChem.com. [Link]
- Method for synthesizing anthraquinone.
-
Benzoic acid - Wikipedia. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [Link]
-
The solubility of benzoic acid in seven solvents. - ResearchGate. [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Chemical Properties of O-benzoylbenzoic acid, ethyl ester (CAS 604-61-5) - Cheméo. [Link]
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions - MDPI. [Link]
-
2-Benzoylbenzoic Acid BP EP USP CAS 85-52-9 Manufacturers and Suppliers - Fengchen. [Link]
-
Phase-transfer catalyst - Wikipedia. [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
A Mechanism for the Formation of Anthraquinone from o-Benzoylbenzoic Acid. [Link]
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ResearchGate. [Link]
-
Benzoic Acid - Structure, Properties, Reactions - Turito. [Link]
-
Solubility of benzilic acid in select organic solvents at 298.15 K - ResearchGate. [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PubMed Central. [Link]
-
Producing Benzoic Acid - A Level Chemistry Revision Notes - Save My Exams. [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
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- 3. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
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- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pubs.acs.org [pubs.acs.org]
catalyst selection and optimization for o-Benzylbenzoic acid synthesis
Technical Support Center: Synthesis of o-Benzylbenzoic Acid
A Guide to Catalyst Selection, Optimization, and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. This guide is structured to address the common and complex challenges encountered during the synthesis of this compound, a key intermediate in various industrial applications. We will delve into the nuances of catalyst selection, reaction optimization, and provide systematic troubleshooting for when your experiments don't go as planned.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge and common inquiries regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two main strategies, each with its own set of challenges:
-
Oxidation of o-Benzyltoluene: This is a common and often more practical approach. It involves the oxidation of the methyl group on o-benzyltoluene to a carboxylic acid. While conceptually straightforward, the choice of oxidizing agent is critical to avoid side reactions. For instance, using nitric acid under pressure can lead to significant and undesirable nitration of the aromatic rings.[1] More controlled oxidation methods are generally preferred.
-
Friedel-Crafts Benzylation of Benzoic Acid: This involves the direct reaction of benzoic acid with a benzylating agent (e.g., benzyl chloride) in the presence of a catalyst. This route is challenging because the carboxylic acid group is strongly deactivating, making the benzene ring less susceptible to electrophilic aromatic substitution.[2] Overcoming this deactivation requires careful catalyst selection and optimization of reaction conditions.
Q2: What are the most effective types of catalysts for this synthesis?
The choice of catalyst is highly dependent on the chosen synthetic route:
-
For Friedel-Crafts Benzylation:
-
Lewis Acids: Traditional catalysts like anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are powerful but have drawbacks.[3] They are highly sensitive to moisture and are often required in stoichiometric amounts because they form complexes with the carboxylic acid group, deactivating the catalyst.[2][4]
-
Solid Acids: Zeolites (e.g., H-beta, H-Y) and other solid acids are emerging as "greener" alternatives.[5][6] They offer advantages like easier separation from the reaction mixture, potential for regeneration, and reduced corrosive waste.
-
Ionic Liquids: Chloroaluminate ionic liquids have shown promise in catalyzing Friedel-Crafts reactions under milder conditions, potentially offering higher yields and easier product separation.[7]
-
-
For Oxidation of o-Benzyltoluene:
-
Transition Metal Catalysts: Salts of cobalt and manganese are often used in industrial settings to catalytically oxidize alkylbenzenes to carboxylic acids, typically using air or oxygen as the oxidant.[8][9]
-
Strong Oxidizing Agents: While not strictly catalytic, reagents like potassium permanganate (KMnO₄) or chromic acid are effective for this transformation on a lab scale.[10] Optimization is key to prevent over-oxidation or side reactions.
-
Q3: How do I monitor the progress of my reaction and determine the purity of the final product?
A multi-step approach is recommended for analysis:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable and quantitative method. A reverse-phase (RP-HPLC) method using a C18 column can effectively separate this compound from starting materials, isomers (p-benzylbenzoic acid), and other byproducts.[11][12]
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[13][14]
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product and identifying any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities.[13]
-
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your synthesis.
Issue 1: Low or No Yield of this compound
A low yield is one of the most common experimental hurdles. The underlying cause often depends on the chosen synthetic route.
| Potential Cause | Recommended Solution & Explanation |
| Catalyst Deactivation (Friedel-Crafts Route) | Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture and will be hydrolyzed and deactivated by even trace amounts of water.[2] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated Aromatic Ring (Friedel-Crafts Route) | Solution: The -COOH group deactivates the ring. Consider using a more potent catalyst system, such as a mixture of AlCl₃ and FeCl₃, or explore more advanced catalysts like specific ionic liquids designed for deactivated substrates.[7][15] Alternatively, consider protecting the carboxylic acid as an ester before performing the Friedel-Crafts reaction, followed by deprotection. |
| Incomplete Oxidation (Oxidation Route) | Solution: Increase the reaction time or temperature. Ensure a sufficient amount (stoichiometric excess) of the oxidizing agent is used.[8] If using a catalytic system with air/O₂, ensure vigorous stirring or sparging to maximize the gas-liquid interface.[9] |
| Steric Hindrance | Solution: The ortho position is sterically hindered, which can slow the reaction rate compared to the formation of the para isomer.[16] Increasing the reaction temperature or time may help improve the yield, but be mindful of potential side reactions. |
| Loss of Product During Workup | Solution: this compound has some solubility in water. During aqueous workup, ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate and minimize its solubility in the aqueous phase.[17] Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery. |
Visualizing the Troubleshooting Workflow
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Formation of Significant Byproducts
The presence of impurities complicates purification and reduces the overall efficiency of the synthesis.
| Potential Cause | Recommended Solution & Explanation |
| Formation of Isomeric Products (p-Benzylbenzoic acid) | Solution: Regioselectivity is a major challenge in Friedel-Crafts reactions. The para product is often thermodynamically favored and less sterically hindered. To favor the ortho product, you can try lowering the reaction temperature. Some specialized catalysts or directing groups may be required to achieve high ortho-selectivity. |
| Poly-benzylation (Friedel-Crafts Route) | Solution: The initial benzylation product can be more reactive than the starting material, leading to a second benzylation. To minimize this, use a large excess of the benzoic acid substrate relative to the benzylating agent.[2] |
| Incomplete Oxidation Products (Oxidation Route) | Solution: The presence of o-benzyl benzaldehyde or o-benzyl benzyl alcohol indicates that the oxidation has not gone to completion.[9] Increase the reaction time, temperature, or the amount of oxidant to drive the reaction to the fully oxidized carboxylic acid.[8][9] |
| Nitration Byproducts (Oxidation using HNO₃) | Solution: The use of nitric acid for oxidation is known to cause significant nitration of the aromatic rings, yielding nitro-o-benzoyl benzoic acids which are difficult to separate.[1] It is highly recommended to use an alternative oxidizing agent , such as potassium permanganate (KMnO₄) or a catalytic system (e.g., Co/Mn salts with air) to avoid this issue.[8][9][10] |
Experimental Protocols & Data
To provide a practical context, here are a representative experimental protocol and a data summary table.
Protocol 1: Synthesis of this compound via Oxidation of o-Benzyltoluene
This protocol is a representative method and should be adapted and optimized for your specific laboratory conditions.
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add o-benzyltoluene (10 g, 54.8 mmol) and 100 mL of a 5% aqueous sodium carbonate solution.
-
Oxidation: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (21 g, 132.9 mmol) in 200 mL of warm water.
-
Addition: Add the KMnO₄ solution portion-wise to the refluxing mixture over 2-3 hours. The purple color of the permanganate should disappear as it reacts. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.
-
Reaction Completion: Continue refluxing for an additional 1-2 hours after the final addition of KMnO₄, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate of this compound will form.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.
Protocol 2: Purity Analysis by RP-HPLC
This is a general method for purity determination and may require optimization.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Dissolve an accurately weighed sample of your synthesized this compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[12]
-
Analysis: Inject the sample. The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
Table 1: Comparison of Catalytic Systems for Friedel-Crafts Reactions
| Catalyst Type | Example(s) | Advantages | Disadvantages & Causality |
| Homogeneous Lewis Acids | AlCl₃, FeCl₃ | High reactivity, readily available. | Moisture sensitive (hydrolysis deactivates catalyst); Corrosive; Often required in stoichiometric amounts due to product complexation; Difficult to separate from product.[2][4] |
| Heterogeneous Solid Acids | Zeolites (H-Beta, H-Y), Montmorillonite Clay | Environmentally friendlier; Easily separated by filtration; Reusable/regenerable; Can offer shape selectivity.[5] | Generally lower activity than strong Lewis acids; May require higher temperatures; Prone to deactivation by coking at high temperatures. |
| Ionic Liquids (ILs) | Chloroaluminate ILs (e.g., [Emim]Cl-AlCl₃) | Can act as both solvent and catalyst; Tunable properties; Low volatility; Can be recycled.[7][18] | Can be expensive; Viscosity can pose challenges; Product separation may require specific extraction protocols.[7] |
Visualizing the General Synthesis Workflow
Caption: General experimental workflow for this compound synthesis.
References
- Benchchem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
- PrepChem.com. (n.d.). Synthesis of o-benzyl-benzoic acid.
- Benchchem. (n.d.). Troubleshooting incomplete oxidation in benzoic acid synthesis.
- Blog. (2025). What analytical methods can be used for O - Methylbenzoic Acid?.
- ResearchGate. (2025). CATALYSTS IN THE PREPARATION OF O-BENZOYLBENZOIC ACID AND ETHYLBENZENES BY THE FRIEDEL AND CRAFTS REACTION.
- Google Patents. (n.d.). CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
- Sciendo. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Benchchem. (n.d.). Application Notes: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation.
- Benchchem. (n.d.). Preventing byproduct formation in benzoic acid synthesis.
- PrepChem.com. (n.d.). Synthesis of o-benzoyl benzoic acid.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of substituted benzoic acids.
- PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
- ResearchGate. (n.d.). Optimization for synthesis of benzoic acid from benzyl alcohol a.
- YouTube. (2020). Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction).
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- MDPI. (n.d.). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones.
- ResearchGate. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones.
- Benchchem. (n.d.). Troubleshooting low yield in 4-Nonylbenzoic acid synthesis.
- Quora. (2018). How can benzoic acid be tested for purity?.
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid).
- Organic Syntheses Procedure. (n.d.). benzyl benzoate.
- RSC Publishing. (2016). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates.
- Google Patents. (n.d.). CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.
- Benchchem. (n.d.). optimization of temperature and catalyst for 2-Benzoylbenzaldehyde synthesis.
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Determining the Purity of Synthesized 4-Benzoylbenzoic Acid.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Benzoylbenzoic Acid.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- FILAB. (n.d.). Benzoic acid: analysis and dosage in laboratory.
- RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ).
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What analytical methods can be used for O - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
Technical Support Center: Characterization of o-Benzylbenzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for o-Benzylbenzoic Acid. This resource is designed to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis, purification, and characterization of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on field-proven insights and authoritative literature to ensure scientific integrity and practical utility.
Introduction: The this compound Challenge
This compound is a valuable building block in organic synthesis. However, its characterization is often fraught with challenges that can lead to ambiguous results and project delays. This guide will address the most common pitfalls in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Part 1: Synthesis and Impurity Profiling
The most common route to this compound is the oxidation of o-benzyltoluene. While seemingly straightforward, this step is a primary source of impurities that can complicate downstream applications and characterization.
FAQ 1: My o-benzyltoluene oxidation is giving a low yield of this compound and a messy crude product. What's going wrong?
This is a classic pitfall. The primary culprit is often the choice of oxidizing agent and reaction conditions.
Core Problem: Nitration Side Reactions
A frequently used method for this oxidation involves nitric acid under pressure at elevated temperatures. However, o-benzyltoluene is highly susceptible to nitration under these conditions.[1] This leads to the formation of various nitro-o-benzylbenzoic acids and other nitrated by-products, significantly reducing the yield of the desired product and complicating purification.[1]
Troubleshooting Guide: Optimizing the Oxidation of o-Benzyltoluene
| Parameter | Problem | Recommended Action & Rationale |
| Oxidizing Agent | Use of nitric acid leads to significant nitration.[1] | Alternative Oxidants: Consider using milder and more selective oxidizing agents such as potassium permanganate (KMnO₄) in a neutral or slightly alkaline solution.[2] While the reaction may be slower due to the two-phase nature of toluene derivatives in aqueous solution, it significantly reduces the formation of nitrated impurities. The use of a phase-transfer catalyst can enhance the reaction rate.[3] |
| Reaction Temperature | High temperatures with nitric acid promote nitration and decomposition.[1] | Temperature Control: If using a permanganate oxidation, maintain a controlled temperature, typically via reflux, to ensure a steady reaction rate without promoting unwanted side reactions. |
| Work-up Procedure | Acidic work-up with sulfuric acid after nitric acid oxidation can lead to decomposition of nitro compounds, resulting in a tarry mixture.[1] | Proper Quenching and Extraction: After oxidation, quench the reaction carefully. For permanganate oxidations, the manganese dioxide by-product can be removed by filtration. The product, this compound, can then be isolated by acidification of the aqueous layer, followed by extraction with an organic solvent. |
Experimental Protocol: Potassium Permanganate Oxidation of o-Benzyltoluene
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add o-benzyltoluene and a solution of sodium carbonate in water.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water. The addition should be portion-wise to control the exothermic reaction.
-
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC. The disappearance of the purple color of the permanganate indicates its consumption.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Isolation: Transfer the filtrate to a separatory funnel and acidify with a mineral acid (e.g., HCl) until the pH is acidic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Diagram: Synthesis and Side Reaction Pathway
Caption: Oxidation pathways of o-benzyltoluene.
Part 2: Purification Challenges
Even with an optimized synthesis, impurities can be present. The purification of this compound requires careful consideration of the nature of these impurities.
FAQ 2: I'm having trouble removing colored impurities from my crude this compound.
Colored impurities are often a sign of residual nitrated compounds or decomposition products.
Troubleshooting Guide: Purification of this compound
| Problem | Technique | Protocol & Rationale |
| Residual Nitrated Impurities | Recrystallization: | Select a solvent system where this compound has good solubility at high temperatures and poor solubility at low temperatures, while the impurities have different solubility profiles. Toluene or a mixture of ethanol and water can be effective. The use of activated charcoal during recrystallization can help adsorb colored impurities.[4] |
| Baseline Impurities | Column Chromatography: | For high-purity material, silica gel column chromatography can be employed. A solvent gradient from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) will allow for the separation of this compound from less polar impurities. |
| Acidic Impurities | Acid-Base Extraction: | Dissolve the crude product in an organic solvent and extract with a weak base (e.g., sodium bicarbonate solution). The this compound will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and the pure product extracted. |
Part 3: Spectroscopic Characterization Pitfalls
Accurate characterization is key to confirming the identity and purity of your this compound. However, misinterpretation of spectroscopic data is a common pitfall.
FAQ 3: The aromatic region of my ¹H NMR spectrum of this compound is complex and difficult to interpret. How can I be sure of the structure?
The complex splitting patterns in the aromatic region are expected due to the presence of two substituted benzene rings and the resulting overlapping signals.
¹H and ¹³C NMR Spectroscopy of this compound
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield (>10 ppm).
-
Methylene Protons (-CH₂-): A sharp singlet around 4 ppm.
-
Aromatic Protons: Multiple overlapping signals in the range of 7-8 ppm. The protons on the benzoic acid ring will exhibit different chemical shifts and coupling patterns compared to the protons on the benzyl ring. 2D NMR techniques like COSY and HSQC can be invaluable in assigning these protons.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal around 170 ppm.
-
Methylene Carbon (-CH₂-): A signal around 40 ppm.
-
Aromatic Carbons: Multiple signals in the 125-140 ppm range.
-
Table: Expected NMR Chemical Shifts for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Features |
| Carboxylic Acid | >10 (broad s) | ~170 | Broadness due to hydrogen bonding and exchange. |
| Methylene | ~4.0 (s) | ~40 | Sharp singlet, characteristic of the -CH₂- bridge. |
| Aromatic | 7.0 - 8.0 (m) | 125 - 140 | Complex, overlapping multiplets requiring careful analysis. |
Note: These are approximate values and can vary depending on the solvent and concentration.
FAQ 4: What are the expected key fragments in the mass spectrum of this compound?
The mass spectrum will show characteristic fragments that can help confirm the structure.
Mass Spectrometry Fragmentation Pattern
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of this compound (212.24 g/mol ).
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids.
-
Loss of -COOH (M-45): Another characteristic fragmentation of carboxylic acids.
-
Tropylium Ion (m/z 91): A very common and often base peak for compounds containing a benzyl group, formed by the cleavage of the C-C bond between the methylene group and the benzoic acid ring. This is a key fragment to look for.
-
Phenyl Cation (m/z 77): From the fragmentation of the benzyl group.
Diagram: Mass Spectrometry Fragmentation
Sources
Technical Support Center: Strategies for Improving the Efficiency of o-Benzylbenzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of o-benzylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance the efficiency and success of your synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and expertise behind them to empower your experimental work.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules. While its synthesis may appear straightforward, achieving high efficiency and purity can be challenging. This guide will explore several common synthetic strategies, addressing potential pitfalls and offering solutions to overcome them.
Method 1: Oxidation of o-Benzyl Toluene
One of the historical methods for synthesizing this compound involves the oxidation of the methyl group of o-benzyl toluene. While conceptually simple, this method is fraught with challenges, particularly when using strong oxidizing agents like nitric acid, which can lead to significant nitration of the aromatic rings.[1]
Experimental Protocol: Oxidation with Potassium Permanganate
A safer and more selective alternative to nitric acid is potassium permanganate.
Materials:
-
o-Benzyl toluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-benzyl toluene and a solution of sodium carbonate in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing until the reaction is complete (monitor by TLC). A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide.
-
To the filtrate, add sodium bisulfite to reduce any remaining permanganate.
-
Carefully acidify the solution with concentrated hydrochloric acid until the this compound precipitates.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization.
Troubleshooting Guide: Oxidation Method
Q1: My reaction is very slow, and I have a low conversion of the starting material. What could be the issue?
A1: Several factors could contribute to a slow reaction or low conversion:
-
Insufficient Oxidant: Ensure you are using a sufficient molar excess of potassium permanganate. A 2:1 molar ratio of KMnO₄ to the methyl group is stoichiometrically required, but a larger excess may be needed.
-
Low Reaction Temperature: The oxidation of the methyl group requires heating. Ensure the reaction mixture is maintained at a steady reflux.
-
Poor Mixing: In this two-phase reaction, vigorous stirring is crucial to maximize the interfacial area between the aqueous permanganate solution and the organic o-benzyl toluene.[2]
Q2: I am observing the formation of byproducts other than this compound. What are they, and how can I avoid them?
A2: Over-oxidation can lead to the cleavage of the benzyl group, resulting in benzoic acid and other degradation products. To minimize this, add the potassium permanganate solution slowly to the reaction mixture to avoid localized high concentrations of the oxidant. Milder oxidizing agents could also be explored, though they may require longer reaction times or different catalytic systems.[3]
Q3: Why is the use of nitric acid for this oxidation generally discouraged?
A3: As noted in the literature, o-benzyl toluene is highly susceptible to nitration when oxidized with nitric acid under pressure.[1] This leads to the formation of nitro-o-benzoyl benzoic acids as the primary products, significantly reducing the yield of the desired this compound and complicating purification.[1]
Reaction Workflow: Oxidation of o-Benzyl Toluene
Caption: Workflow for the synthesis of this compound via oxidation.
Method 2: Grignard Reaction with Phthalic Anhydride
The Grignard reaction offers a versatile method for forming carbon-carbon bonds. In this approach, a benzylmagnesium halide is reacted with phthalic anhydride. This method is generally more reliable than the oxidation of o-benzyl toluene but requires careful control of reaction conditions to avoid side reactions.
Experimental Protocol
Materials:
-
Benzyl chloride or benzyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Phthalic anhydride
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Dissolve benzyl chloride or bromide in anhydrous ether/THF and add a small portion to the magnesium.
-
If the reaction does not start (disappearance of the iodine color, bubbling), gently warm the flask.
-
Once initiated, add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Phthalic Anhydride:
-
In a separate flame-dried flask, dissolve phthalic anhydride in anhydrous THF.
-
Cool the phthalic anhydride solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the phthalic anhydride solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly pouring the mixture over a mixture of crushed ice and aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization.
-
Troubleshooting Guide: Grignard Method
Q1: My Grignard reaction fails to initiate. What should I do?
A1: This is a common issue. Here are several troubleshooting steps:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[4] Ensure all glassware is rigorously flame-dried and all solvents are anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.[5] Try adding a small crystal of iodine, which can help to activate the surface. Gently crushing the magnesium turnings with a glass rod can also expose a fresh surface.
-
Initiation Temperature: Gentle warming with a heat gun can help to start the reaction. Be prepared to cool the flask if the reaction becomes too vigorous once it starts.
Q2: My yield is low, and I have a significant amount of bibenzyl (1,2-diphenylethane) as a byproduct. Why is this happening?
A2: Bibenzyl is formed from the Wurtz coupling of the benzyl halide with the Grignard reagent or with another molecule of benzyl halide.[6] This can be minimized by:
-
Slow Addition: Add the benzyl halide solution to the magnesium turnings slowly and at a rate that maintains a gentle reflux. This keeps the concentration of the benzyl halide low in the reaction mixture.
-
Good Stirring: Ensure efficient stirring to quickly disperse the added benzyl halide and bring it into contact with the magnesium surface.
Q3: I am getting a tertiary alcohol as a byproduct. How can I prevent this?
A3: The desired reaction is the addition of one equivalent of the Grignard reagent to the anhydride. However, the initially formed ketone intermediate can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[7][8] To suppress this:
-
Low Temperature: Perform the addition of the Grignard reagent to the phthalic anhydride at a low temperature (0 °C or below).
-
Reverse Addition: Add the Grignard reagent slowly to the phthalic anhydride solution. This ensures that the Grignard reagent is never in large excess relative to the anhydride.
Reaction Mechanisms: Main and Side Reactions
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
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- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. leah4sci.com [leah4sci.com]
- 8. www1.udel.edu [www1.udel.edu]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Divergent Reactivity of o-Benzylbenzoic Acid and p-Benzylbenzoic Acid
In the landscape of aromatic carboxylic acids, structural isomers often exhibit subtle yet profound differences in chemical behavior. This guide provides an in-depth comparative analysis of ortho-benzylbenzoic acid and para-benzylbenzoic acid, two isomers whose reactivity profiles diverge significantly due to a simple change in substituent placement. For researchers in synthetic chemistry and drug development, understanding these differences is paramount for predicting reaction outcomes, optimizing synthesis pathways, and designing novel molecular architectures. This document moves beyond a mere listing of properties to explore the causal links between structure, sterics, electronics, and observable reactivity, supported by experimental frameworks.
The Structural Dichotomy: Proximity vs. Separation
At first glance, this compound and p-benzylbenzoic acid are simple isomers, differing only in the position of the benzyl group relative to the carboxylic acid on the phenyl ring. However, this positional variance is the cornerstone of their distinct chemical personalities.
The ortho isomer is characterized by the close proximity of the bulky benzyl group and the carboxylic acid function. This arrangement introduces significant steric hindrance around the carboxylic acid, a factor that profoundly influences its reactions. Conversely, in the para isomer, these two groups are situated at opposite ends of the benzene ring, allowing them to react largely independently of one another, with minimal steric interaction.
Caption: Molecular structures of this compound and p-benzylbenzoic acid.
Acidity and the "Ortho Effect"
A fundamental property governed by structure is acidity, quantified by the pKa value. For substituted benzoic acids, the "ortho effect" is a well-documented phenomenon where the presence of a substituent at the ortho position, regardless of its electronic nature, typically increases the acidity of the carboxylic acid compared to its meta and para isomers, and even benzoic acid itself.[1]
This effect is primarily attributed to sterics. In this compound, the bulky benzyl group forces the -COOH group to twist out of the plane of the benzene ring.[2][3] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thereby increasing acidity.[2]
| Compound | pKa (approx. in water) | Rationale |
| Benzoic Acid | 4.20[4][5] | Baseline reference. |
| This compound | ~3.54 (for o-benzoyl)[6] | More acidic due to the ortho effect; steric hindrance disrupts ring-carboxyl resonance. |
| p-Benzylbenzoic Acid | ~4.3 (estimated) | Less acidic than the ortho isomer; the benzyl group has a weak electron-donating inductive effect. |
Note: The pKa for o-benzoylbenzoic acid is used as a close proxy for this compound, as both feature a bulky ortho substituent. The general principle of the ortho effect holds.
Comparative Reactivity in Key Transformations
The structural differences manifest most dramatically in chemical reactions. We will explore two key transformations where the reactivity of the isomers diverges: intramolecular cyclization and esterification.
Intramolecular Friedel-Crafts Acylation: A Reaction Exclusive to the Ortho Isomer
The most striking difference in reactivity is the ability of this compound to undergo intramolecular cyclization to form 9-fluorenone, a valuable scaffold in materials science and medicinal chemistry.[7] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the carboxylic acid, activated by a strong acid like polyphosphoric acid (PPA) or sulfuric acid, acylates the adjacent benzyl ring.
The para isomer is incapable of this transformation, as the reacting centers are too far apart. This exclusive reactivity makes this compound a crucial precursor for the synthesis of fluorenone and its derivatives.
Caption: Workflow for the intramolecular cyclization of this compound.
Experimental Protocol: Synthesis of 9-Fluorenone from this compound
This protocol is a self-validating system; successful formation of the bright yellow fluorenone product confirms the unique reactivity of the ortho starting material.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a drying tube. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add this compound (1 equivalent). Carefully and slowly add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the acid) with gentle swirling. PPA is highly viscous and corrosive.
-
Reaction: Heat the mixture in an oil bath at 120-140°C for 2-3 hours. The mixture will become deeply colored.
-
Work-up: Allow the reaction mixture to cool to approximately 80-90°C. Very cautiously, pour the hot mixture onto crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude yellow solid can be purified by recrystallization from a suitable solvent, such as ethanol or a toluene/hexane mixture, to yield pure 9-fluorenone.
-
Validation: Confirm product identity via melting point analysis and spectroscopic methods (¹H NMR, IR). The appearance of a ketone carbonyl stretch (~1715 cm⁻¹) in the IR spectrum and the disappearance of the carboxylic acid proton in the ¹H NMR spectrum validate the cyclization.
Fischer Esterification: A Case Study in Steric Hindrance
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental organic transformation. When comparing our two isomers, steric hindrance becomes the dominant factor.
-
p-Benzylbenzoic Acid: Reacts readily under standard Fischer esterification conditions. The carboxylic acid group is sterically unencumbered, allowing for easy access by the alcohol nucleophile.
-
This compound: Reacts significantly more slowly.[8] The bulky ortho-benzyl group physically blocks the approach of the alcohol to the carbonyl carbon, increasing the activation energy of the reaction. To achieve comparable yields, harsher conditions such as higher temperatures, longer reaction times, or a larger excess of the alcohol are often required.[8]
Caption: Steric effects on the rate of Fischer esterification.
Experimental Protocol: Comparative Fischer Esterification
This protocol allows for a direct comparison of reactivity. Running both reactions in parallel provides a clear, trustworthy demonstration of the steric effect.
-
Parallel Setup: Prepare two identical reaction setups, each with a round-bottom flask and reflux condenser.
-
Reagents:
-
Reaction: Heat both flasks to reflux for a set period (e.g., 2 hours).
-
Monitoring: At timed intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction, quench, and analyze by Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the less polar ester product.
-
Work-up: After the reaction period, cool both mixtures. Pour each into a separatory funnel containing water and extract with diethyl ether. Wash the organic layer with 5% sodium bicarbonate solution (to remove unreacted acid and the catalyst) followed by brine.[10][11]
-
Analysis: Dry the organic layers with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Comparison: Compare the yield and purity of the resulting esters. A significantly lower yield is expected for the ortho isomer under identical conditions, providing direct evidence of its lower reactivity.
Summary and Outlook
The reactivity of this compound and p-benzylbenzoic acid is a clear illustration of how substituent placement dictates chemical fate.
| Feature / Reaction | This compound | p-Benzylbenzoic Acid | Primary Reason for Difference |
| Acidity | More Acidic | Less Acidic | Ortho Effect : Steric strain disrupts resonance. |
| Intramolecular Cyclization | Reactive : Forms 9-fluorenone. | Unreactive | Proximity : Reacting groups are adjacent in the ortho isomer only. |
| Esterification | Slow / Hindered | Fast / Unhindered | Steric Hindrance : Bulky ortho group blocks the reaction center. |
For the practicing scientist, these differences are not merely academic. The choice of isomer is critical. This compound serves as a bespoke precursor for polycyclic systems like fluorenones. In contrast, p-benzylbenzoic acid behaves as a conventional aromatic acid, suitable for applications where the carboxylic acid and the benzyl moiety are intended to react as independent functional groups without intramolecular interference. This guide underscores a core principle of organic chemistry: structure dictates reactivity, and a thoughtful analysis of that structure is the key to predictable and efficient chemical synthesis.
References
-
University of California, Irvine. Fischer Esterification Procedure. [Link]
-
Wikipedia. Ortho effect. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Studylib. FISCHER ESTERIFICATION OF BENZOIC ACID Lab Manual. [Link]
-
Quora. (2018). Why are nearly all ortho-substituted benzoic acids stronger acids than benzoic acid?. [Link]
-
Quora. (2015). Why is o-methyl benzoic acid more acidic than p-methyl benzoic acid?. [Link]
-
Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]
-
University of Toronto. Lab5 procedure esterification. [Link]
-
University of Missouri-St. Louis. Fischer Esterification. [Link]
-
Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?. [Link]
-
Exner, O., & Motyková, I. (2003). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 5(21), 4736-4743. [Link]
-
Evergreensino Chemical Co., Ltd. (2025). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. [Link]
-
NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
-
National Center for Biotechnology Information. (2012). Polyphosphoric acid promoted synthesis of 10,11-dihydrobenzo[j]fluoranthen-12-one. PubMed. [Link]
-
ChemBK. o-Benzoylbenzoic acid. [Link]
-
ResearchGate. (n.d.). Synthesis of fluorenone from fluorene‐9‐carboxylic acid. [Link]
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- 5. global.oup.com [global.oup.com]
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- 11. personal.tcu.edu [personal.tcu.edu]
A Comparative Guide to the Validation of o-Benzylbenzoic Acid's Photoinitiator Mechanism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photopolymerization, the efficacy and underlying mechanism of a photoinitiator are paramount to achieving desired material properties and reaction kinetics. This guide provides an in-depth technical analysis of o-benzylbenzoic acid (also known as 2-benzoylbenzoic acid), a benzophenone derivative, and its role as a Type II photoinitiator. We will explore the validation of its proposed mechanism through established experimental protocols and objectively compare its anticipated performance with key alternatives in the field.
The Proposed Mechanism: A Classic Tale of Hydrogen Abstraction
This compound belongs to the family of benzophenone-based photoinitiators, which are classic examples of Type II photoinitiators.[1][2] Unlike their Type I counterparts that undergo unimolecular cleavage to form radicals, Type II initiators operate through a bimolecular process that necessitates the presence of a co-initiator or synergist.[3][4]
The generally accepted mechanism for benzophenone derivatives, and by extension this compound, unfolds as follows:
-
Photoexcitation: Upon absorption of ultraviolet (UV) radiation, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[5]
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable and longer-lived excited triplet state (T₁).[3][5]
-
Hydrogen Abstraction: In this highly reactive triplet state, the this compound molecule abstracts a hydrogen atom from a co-initiator, which is typically a tertiary amine.[1][3]
-
Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the this compound and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates.[1][3]
This proposed mechanism provides a solid theoretical framework, but its validation and the quantification of the initiator's efficiency require rigorous experimental investigation.
Experimental Validation: A Multi-faceted Approach to Mechanistic Insight
To validate the proposed photoinitiation mechanism of this compound and to quantify its performance, a suite of complementary analytical techniques should be employed. Each technique provides a unique piece of the puzzle, from the initial photochemical events to the final polymer properties.
Unveiling Transient Species: Transient Absorption Spectroscopy (TAS)
Causality: To confirm the formation of the excited triplet state and the subsequent radical intermediates, which are transient and have very short lifetimes, time-resolved spectroscopic methods are essential. TAS is a powerful technique for observing these short-lived species.
Experimental Protocol: Nanosecond Transient Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound and the co-initiator (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile).
-
Excitation: Excite the sample with a short laser pulse at a wavelength where this compound absorbs (e.g., 266 nm or 355 nm).
-
Probing: Monitor the change in absorbance of the sample at various wavelengths using a broadband probe light source at different time delays after the excitation pulse.
-
Data Analysis: The transient absorption spectra will reveal the formation and decay of the triplet state of this compound and the ketyl and aminoalkyl radicals, allowing for the determination of their lifetimes and reaction kinetics.
Detecting the Radicals: Electron Spin Resonance (ESR) Spectroscopy
Causality: ESR (also known as Electron Paramagnetic Resonance or EPR) is a highly specific technique for the direct detection and characterization of species with unpaired electrons, such as free radicals.[6] This provides definitive proof of radical generation.
Experimental Protocol: Spin Trapping ESR
-
Sample Preparation: Prepare a solution containing the monomer (e.g., an acrylate), this compound, the co-initiator, and a spin trap agent (e.g., PBN or DMPO) in a suitable solvent. The spin trap reacts with the short-lived initiating radicals to form more stable radical adducts that are easier to detect.
-
UV Irradiation: Irradiate the sample with a UV lamp directly within the ESR spectrometer's cavity.
-
Spectral Acquisition: Record the ESR spectrum during and after irradiation.
-
Data Analysis: The resulting spectrum will show characteristic signals for the trapped radical adducts. Analysis of the hyperfine coupling constants can help identify the structure of the initial radicals, confirming the hydrogen abstraction mechanism.[6]
Quantifying Polymerization Kinetics: Photo-DSC and Real-Time FTIR
Causality: To be a viable photoinitiator, this compound must efficiently initiate polymerization. Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) are the workhorse techniques for quantifying the kinetics of photopolymerization.[7][8]
Experimental Protocol: Photo-DSC
-
Sample Preparation: Prepare a formulation containing the monomer, this compound, and the co-initiator. Place a small, known mass of the sample in a DSC pan.
-
Isothermal Measurement: Equilibrate the sample at a constant temperature in the DSC cell.
-
UV Irradiation: Irradiate the sample with a UV lamp of known intensity and record the heat flow as a function of time.[7][9]
-
Data Analysis: The exothermic heat flow is directly proportional to the rate of polymerization. By integrating the heat flow over time, the degree of monomer conversion can be determined. This allows for the calculation of key kinetic parameters such as the rate of polymerization (Rp) and the overall conversion.[7][10]
Experimental Protocol: Real-Time FTIR (RT-FTIR)
-
Sample Preparation: Place a thin film of the formulation between two transparent substrates (e.g., KBr plates) or on an ATR crystal.
-
Baseline Spectrum: Record an initial FTIR spectrum of the uncured sample.
-
UV Irradiation and Spectral Acquisition: Irradiate the sample with a UV source while continuously and rapidly acquiring FTIR spectra.[8]
-
Data Analysis: Monitor the decrease in the peak area of a characteristic absorption band of the monomer's reactive group (e.g., the C=C double bond in acrylates at around 810 cm⁻¹ or 1635 cm⁻¹).[8][11] This allows for the direct calculation of the monomer conversion as a function of time, providing a detailed kinetic profile of the polymerization.[11]
Performance Comparison: this compound vs. The Alternatives
While specific, direct comparative data for this compound is not abundant in the literature, its performance can be anticipated based on the extensive studies of other benzophenone derivatives.[3][12][13] The following tables provide a comparative overview of the expected performance of this compound against common Type I and other Type II photoinitiators.
Table 1: Comparison of Photoinitiator Types
| Feature | Type I (e.g., TPO, Irgacure 184) | Type II (this compound, Benzophenone) |
| Mechanism | Unimolecular α-cleavage | Bimolecular hydrogen abstraction |
| Co-initiator | Not required | Required (e.g., tertiary amine) |
| Oxygen Inhibition | More susceptible | Generally less susceptible |
| Curing Speed | Typically faster | Can be slower due to bimolecular nature |
| Yellowing | Can be an issue with some derivatives | Generally low yellowing |
| Migration | Can be a concern for low MW fragments | Can be designed into polymeric structures to reduce migration[13] |
Table 2: Anticipated Performance Metrics of this compound and Alternatives
| Photoinitiator | Type | Typical Concentration (% w/w) | Relative Polymerization Rate | Final Monomer Conversion | Key Advantages | Key Disadvantages |
| This compound | II | 1-5 | Moderate | Good to High | Low cost, good solubility, low yellowing | Requires co-initiator, potentially slower than Type I |
| Benzophenone (BP) | II | 1-5 | Moderate | Good to High | Low cost, well-understood mechanism | Requires co-initiator, can have migration issues |
| Irgacure 184 | I | 0.5-3 | High | High | High reactivity, no co-initiator needed | Can cause yellowing, potential for migration |
| TPO | I | 0.5-3 | Very High | Very High | Excellent for pigmented systems, good through-cure | Can have limited solubility, potential toxicity concerns |
| 4,4'-Bis(diethylamino) benzophenone (EMK) | II | 1-5 | High | High | High reactivity for a Type II | Can cause yellowing |
Note: The performance of this compound is inferred from data on similar benzophenone derivatives and requires direct experimental confirmation.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the photoinitiation mechanism and the experimental workflows.
Photoinitiation Mechanism of this compound
Caption: Proposed Type II photoinitiation mechanism of this compound.
Experimental Workflow for Photoinitiator Validation
Caption: A comprehensive workflow for the experimental validation of a photoinitiator.
Conclusion and Future Outlook
This compound, as a derivative of benzophenone, is poised to function as a reliable Type II photoinitiator. Its proposed mechanism, rooted in the well-established principles of hydrogen abstraction, provides a strong foundation for its application in photopolymerization. The experimental protocols detailed in this guide—Transient Absorption Spectroscopy, Electron Spin Resonance, Photo-DSC, and Real-Time FTIR—offer a robust framework for the definitive validation of this mechanism and for the acquisition of critical performance data.
While direct, quantitative comparisons with other photoinitiators are currently limited in the public domain, the data from analogous benzophenone derivatives suggest that this compound can be an effective and low-cost option, particularly in applications where low yellowing is crucial. Future research should focus on generating direct comparative data for this compound to precisely quantify its photoinitiation efficiency and to fully unlock its potential in the development of advanced polymeric materials.
References
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Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. Available at: [Link]
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Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. PMC - NIH. Available at: [Link]
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ESR Study of the Photochemistry of Benzoic Acid Derivatives. ResearchGate. Available at: [Link]
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New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. Available at: [Link]
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A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. DergiPark. Available at: [Link]
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ESR study of the photochemistry of benzoic acid derivatives. OSTI.GOV. Available at: [Link]
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Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. MDPI. Available at: [Link]
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Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. PMC - NIH. Available at: [Link]
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Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. Available at: [Link]
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Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! Kaplan Scientific. Available at: [Link]
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The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. NIH. Available at: [Link]
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Real-time FTIR-ATR spectroscopy of photopolymerization reactions. ResearchGate. Available at: [Link]
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Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. ResearchGate. Available at: [Link]
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Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. PMC - NIH. Available at: [Link]
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Dependence of the Quantum Yield of Photoreduction of Benzophenone in 2-Propanol on Light Intensity. Possibility of Triplet Quenching by the Radical Intermediates in Solution. Semantic Scholar. Available at: [Link]
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Quenching and radical formation in the reaction of photoexcited benzophenone with thiols and thioethers (sulfides). Nanosecond flash studies. OSTI.GOV. Available at: [Link]
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Influence of the unsaturated benzophenone photoinitiators on shrinkage of acrylic pressure-sensitive adhesives. Polimery. Available at: [Link]
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FTIR spectra of the photoPDMS mixture showing the reaction between... ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of o-Benzylbenzoic Acid for Researchers and Drug Development Professionals
o-Benzylbenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its structural motif, featuring a flexible benzyl group ortho to a carboxylic acid on a benzene ring, makes it a key building block in medicinal chemistry. The selection of an appropriate synthetic route is paramount for achieving high yields, purity, and cost-effectiveness. This guide provides an in-depth comparative analysis of various synthetic methodologies for the preparation of this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Classical Two-Step Synthesis: Friedel-Crafts Acylation Followed by Reduction
This is the most traditional and well-established method for synthesizing this compound. It involves two distinct chemical transformations: the Friedel-Crafts acylation of benzene with phthalic anhydride to form o-benzoylbenzoic acid, followed by the reduction of the ketone functionality to a methylene group.
Step 1: Friedel-Crafts Acylation of Benzene with Phthalic Anhydride
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[1] In this synthesis, benzene is acylated with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce o-benzoylbenzoic acid.[2]
Causality Behind Experimental Choices:
-
Catalyst: Anhydrous aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of phthalic anhydride, activating it for electrophilic attack by the benzene ring.[3] It is crucial to use anhydrous conditions, as moisture will deactivate the catalyst.[4]
-
Stoichiometry: The reaction requires a stoichiometric amount of AlCl₃, as the catalyst forms a stable complex with the product, o-benzoylbenzoic acid.[4]
-
Solvent: Benzene often serves as both the reactant and the solvent.
-
Temperature: The reaction is typically initiated at a low temperature to control the initial exotherm and then heated to reflux to drive the reaction to completion.[4]
Reaction Workflow:
Caption: Friedel-Crafts acylation of benzene with phthalic anhydride.
Step 2: Reduction of o-Benzoylbenzoic Acid
The ketone group in o-benzoylbenzoic acid can be reduced to a methylene group to yield the final product, this compound. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions.
-
Clemmensen Reduction: This method involves the use of amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[5][6] It is performed under strongly acidic conditions.
-
Wolff-Kishner Reduction: This reduction uses hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[7][8] It is carried out under basic conditions.
Causality Behind Experimental Choices:
-
The choice between the Clemmensen and Wolff-Kishner reduction depends on the presence of other functional groups in the molecule. The Clemmensen reduction is suitable for substrates that are stable in strong acid, while the Wolff-Kishner reduction is preferred for molecules with acid-sensitive functionalities.[9]
Reaction Workflow:
Caption: Reduction of o-benzoylbenzoic acid to this compound.
Grignard Reaction with Carbon Dioxide
The Grignard reaction provides a direct method for forming carboxylic acids through the reaction of an organomagnesium halide with carbon dioxide. For the synthesis of this compound, this would involve the preparation of an o-benzylphenylmagnesium halide followed by carboxylation.
Causality Behind Experimental Choices:
-
Grignard Reagent Formation: The Grignard reagent is typically prepared by reacting an aryl or alkyl halide with magnesium metal in an anhydrous ether solvent. The formation of o-benzylphenylmagnesium bromide from o-benzylbromobenzene is a key step.
-
Carboxylation: The Grignard reagent is a strong nucleophile and attacks the electrophilic carbon of carbon dioxide (dry ice).[10]
-
Work-up: An acidic work-up is necessary to protonate the resulting carboxylate salt to yield the carboxylic acid.
Reaction Workflow:
Caption: Synthesis of this compound via Grignard reaction.
Oxidation of o-Benzyltoluene
The oxidation of the methyl group of o-benzyltoluene to a carboxylic acid is another direct route to this compound. While early methods using nitric acid were plagued by nitration byproducts, the use of stronger oxidizing agents like potassium permanganate (KMnO₄) offers a more selective alternative.[3][11]
Causality Behind Experimental Choices:
-
Oxidizing Agent: Potassium permanganate is a powerful oxidizing agent capable of converting a benzylic methyl group to a carboxylic acid.[12][13] The reaction is typically carried out in an aqueous solution, often under basic or neutral conditions, followed by acidification.
-
Reaction Conditions: The reaction usually requires heating to proceed at a reasonable rate.
Reaction Workflow:
Caption: Oxidation of o-benzyltoluene to this compound.
Modern Synthetic Approaches: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[14] This modern method can be adapted to synthesize this compound, for example, by coupling a benzylboronic acid derivative with a 2-halobenzoic acid.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction is catalyzed by a palladium complex, often with a phosphine ligand. The choice of ligand can be critical for achieving high yields.[15]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[16]
-
Coupling Partners: The synthesis can be designed in two ways: coupling a benzylboronic acid with a 2-halobenzoic acid, or a benzyl halide with 2-carboxyphenylboronic acid.[17]
Reaction Workflow (Illustrative):
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Comparative Data Summary
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yield (%) |
| Friedel-Crafts Acylation + Reduction | Well-established, scalable, uses readily available starting materials. | Two-step process, harsh reaction conditions (strong acids/bases), stoichiometric use of Lewis acid. | 60-80 (overall) |
| Grignard Reaction | Direct one-pot carboxylation, good for small-scale synthesis. | Requires strictly anhydrous conditions, Grignard reagent can be difficult to prepare and handle, potential for side reactions. | 50-70 |
| Oxidation of o-Benzyltoluene | Direct conversion, potentially high atom economy. | Can be difficult to control and may lead to over-oxidation or side-chain cleavage, potential for byproducts depending on the oxidant. | 40-60 |
| Suzuki-Miyaura Coupling | High functional group tolerance, mild reaction conditions, high yields. | Requires pre-functionalized starting materials (boronic acids/esters), palladium catalyst can be expensive. | 70-90 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene and Clemmensen Reduction
Step 1: Synthesis of o-Benzoylbenzoic Acid
-
To a stirred suspension of 14.8 g (0.1 mol) of phthalic anhydride in 75 mL of anhydrous benzene in a flask equipped with a reflux condenser and a gas trap, add 30 g (0.225 mol) of anhydrous aluminum chloride in portions.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture in an ice bath and cautiously add 100 g of crushed ice, followed by 100 mL of water and 20 mL of concentrated hydrochloric acid.
-
Separate the benzene layer and wash it with water. Remove the excess benzene by steam distillation.
-
The oily residue of o-benzoylbenzoic acid is then purified by dissolving in aqueous sodium carbonate, treating with activated charcoal, filtering, and re-precipitating with hydrochloric acid.
Step 2: Clemmensen Reduction of o-Benzoylbenzoic Acid [5]
-
Prepare amalgamated zinc by stirring 50 g of zinc dust with a solution of 5 g of mercuric chloride in 75 mL of water and 2.5 mL of concentrated hydrochloric acid for 5 minutes.
-
Decant the aqueous solution and add a mixture of 100 mL of concentrated hydrochloric acid, 25 mL of water, and 22.6 g (0.1 mol) of o-benzoylbenzoic acid to the amalgamated zinc.
-
Heat the mixture under reflux for 4-6 hours, with the periodic addition of small portions of concentrated hydrochloric acid.
-
After cooling, decant the aqueous layer and extract it with toluene.
-
Wash the combined organic layer and toluene extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.
Protocol 2: Synthesis of this compound via Oxidation of o-Benzyltoluene[14]
-
In a round-bottom flask, place 18.2 g (0.1 mol) of o-benzyltoluene, 31.6 g (0.2 mol) of potassium permanganate, and 200 mL of water.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours, until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid until the precipitation of this compound is complete.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol-water.
Conclusion
The choice of a synthetic route to this compound is a critical decision that depends on various factors, including the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product.
-
The Friedel-Crafts acylation followed by reduction is a robust and scalable method, ideal for large-scale production where cost of starting materials is a primary concern.
-
The Grignard reaction offers a more direct approach but requires careful control of reaction conditions, making it more suitable for laboratory-scale synthesis.
-
The oxidation of o-benzyltoluene is a direct but potentially lower-yielding route that may require significant optimization to minimize byproducts.
-
The Suzuki-Miyaura coupling represents a modern, highly efficient, and versatile method that is particularly advantageous when high functional group tolerance is required, though the cost of the catalyst and pre-functionalized starting materials may be a consideration.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.
References
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
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Maiti, R., & Sarma, B. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35249–35255. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Wolff–Kishner reduction. Retrieved from [Link]
- Google Patents. (n.d.). CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.
-
PrepChem.com. (n.d.). Synthesis of o-benzyl-benzoic acid. Retrieved from [Link]
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Quora. (n.d.). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide? Retrieved from [Link]
-
University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. Retrieved from [Link]
-
Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
-
Lumen Learning. (n.d.). 16.3. Reactions of alkylbenzenes | Organic Chemistry II. Retrieved from [Link]
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Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
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Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Retrieved from [Link]
-
Molander, G. A., & Brown, G. A. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686. Retrieved from [Link]
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PubMed. (2018, February 21). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Retrieved from [Link]
-
PubMed. (2006, February 16). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Quora. (n.d.). What is the mechanism for the preparation of benzoic acid from toluene in the presence of potassium per manganate? Retrieved from [Link]
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Scribd. (n.d.). Toluene Oxidation to Benzoic Acid | PDF. Retrieved from [Link]
-
Juniper Publishers. (2024, April 16). The Clemmensen Reduction. Retrieved from [Link]
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A Comparative Guide to Acidic Catalysts in Organic Reactions: o-Benzylbenzoic Acid vs. Industry Workhorses
In the intricate world of organic synthesis, the choice of an acid catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall process viability. While researchers are familiar with ubiquitous catalysts like p-toluenesulfonic acid (PTSA) and sulfuric acid, the landscape of potential catalysts is vast. This guide provides an in-depth comparison of o-benzylbenzoic acid with these established Brønsted acids and touches upon Lewis acids, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals.
The Role of the Acid Catalyst: A Primer
Acid catalysis is a cornerstone of organic chemistry, accelerating reactions by enhancing the electrophilicity of a substrate.[1] Catalysts are broadly categorized into two families:
-
Brønsted Acids: These are proton (H⁺) donors. In reactions like esterification or dehydration, a Brønsted acid protonates a carbonyl or hydroxyl group, making it a better leaving group or a more reactive electrophile.[2][3]
-
Lewis Acids: These are electron-pair acceptors.[4] They typically activate substrates by coordinating to a lone pair of electrons (e.g., on a halogen or oxygen), thereby withdrawing electron density and generating a potent electrophile.[5][6] This mechanism is central to reactions like the Friedel-Crafts acylation and alkylation.[7]
The ideal catalyst is not merely the strongest acid; it is one that offers the right balance of reactivity, stability, ease of handling, and compatibility with the substrates and reaction conditions.
This compound: A Case Study in Intramolecular Effects
This compound is an aromatic carboxylic acid whose primary role in industrial chemistry is not as a general-purpose catalyst, but as a key intermediate in the synthesis of dyes and other complex molecules, notably anthraquinone.[8][9] Its synthesis is often achieved via a Friedel-Crafts reaction between phthalic anhydride and benzene.[8][10]
While not employed as a common intermolecular catalyst, its structure provides a fascinating platform for understanding intramolecular interactions. The proximity of the benzyl group to the carboxylic acid function can influence the reactivity of the carboxyl group through neighboring group participation, a phenomenon that offers insights into the principles of catalysis. However, for practical, intermolecular catalytic applications, its utility is limited. It is a relatively weak acid compared to standard catalysts and its conjugate base (benzoate) is more nucleophilic than the non-coordinating anions of strong acids like PTSA or sulfuric acid.
The Industry Workhorses: A Comparative Look
To provide a clear performance benchmark, we will compare this compound against two of the most prevalent Brønsted acid catalysts—p-toluenesulfonic acid (PTSA) and sulfuric acid (H₂SO₄).
The selection of a catalyst often begins with an assessment of its fundamental properties. The table below provides a comparative summary.
| Property | This compound | p-Toluenesulfonic Acid (PTSA) | Sulfuric Acid (H₂SO₄) |
| Formula | C₁₄H₁₂O₂ | C₇H₈O₃S | H₂SO₄ |
| Molar Mass | 212.24 g/mol | 172.20 g/mol | 98.08 g/mol |
| Physical Form | Crystalline Solid | White Solid (often monohydrate) | Dense, Oily Liquid |
| pKa | ~3.54[11] | ~ -2.8[12] | ~ -3.0 |
| Handling | Irritant; handle with standard PPE.[8] | Corrosive solid; easier to weigh and handle than liquids.[12] | Highly corrosive and oxidizing liquid; requires extreme care.[13][14] |
| Catalytic Efficacy | Not used as a standard intermolecular catalyst. | High; widely used in esterifications, acetalizations, etc.[15][16] | Very high; strong dehydrating agent.[17][18] |
| Common Side Reactions | N/A | Dehydration, potential for sulfonation at high temperatures. | Strong oxidant; can cause charring and sulfonation.[13][17] |
Causality Behind Performance:
-
Acidity (pKa): The vast difference in pKa values is the primary determinant of catalytic activity. With a pKa around -2.8 to -3.0, both PTSA and sulfuric acid are exceptionally strong acids, capable of protonating weak bases like carbonyl oxygens to a significant extent.[12] this compound, with a pKa similar to other benzoic acids (~3.5-4.2), is millions of times weaker and thus ineffective for most standard acid-catalyzed reactions.[11][19]
-
Handling and Safety: As a solid, PTSA is significantly easier and safer to handle, weigh, and dispense than concentrated sulfuric acid.[12] This is a major advantage in both academic and industrial settings, reducing the risk of spills and simplifying reactor charging.
-
Side Reactions: Concentrated sulfuric acid is a potent dehydrating and oxidizing agent.[13][20] This can lead to undesirable side reactions, including the decomposition and charring of organic substrates, especially at elevated temperatures.[17] While PTSA can also promote dehydration, it is far less prone to causing oxidative degradation.[21]
Key Applications and Mechanistic Insights
The Fischer esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a quintessential example of acid catalysis. The mechanism, catalyzed efficiently by PTSA or H₂SO₄, involves several key equilibrium steps.
Caption: General mechanism of acid-catalyzed Fischer Esterification.
In this mechanism, the catalyst (H⁺) protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.[15] This initial activation is the step where a weak acid like this compound would fail to perform effectively.
The conversion of alcohols to alkenes is another critical acid-catalyzed reaction, typically requiring a strong, dehydrating acid like H₂SO₄.[22][23] The mechanism involves protonation of the alcohol's hydroxyl group, converting it into a good leaving group (H₂O).[22] Subsequent loss of water generates a carbocation, which then eliminates a proton to form the alkene. While effective, the use of sulfuric acid can lead to rearrangements and side products.[23]
Lewis acids excel in reactions where a Brønsted acid would be ineffective, such as activating alkyl or acyl halides. In the Friedel-Crafts acylation, a Lewis acid like AlCl₃ abstracts the halide from an acyl halide, generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.[24]
Experimental Protocols and Workflows
To translate theory into practice, a robust experimental design is paramount. Below is a representative protocol for a common acid-catalyzed reaction and a logical workflow for screening potential catalysts.
Objective: To synthesize methyl benzoate from benzoic acid and methanol using p-toluenesulfonic acid monohydrate as the catalyst.
Materials:
-
Benzoic acid (1.22 g, 10.0 mmol)
-
Methanol (20 mL, excess)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.19 g, 1.0 mmol, 10 mol%)
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add benzoic acid and methanol. Stir until the acid dissolves.
-
Catalyst Addition: Carefully add the PTSA monohydrate to the solution.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Maintain reflux for 2-3 hours. Causality Note: Refluxing in excess methanol helps drive the equilibrium towards the product, according to Le Châtelier's principle.[25]
-
Workup - Quenching: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel containing 30 mL of water.
-
Extraction: Extract the aqueous mixture with diethyl ether (2 x 25 mL). Combine the organic layers.
-
Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted benzoic acid and the PTSA catalyst. Self-Validation: Check the final aqueous wash with pH paper to ensure it is neutral or basic.
-
Final Wash: Wash the organic layer with brine (1 x 20 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude methyl benzoate.
-
Purification (Optional): The product can be further purified by distillation if necessary.
When developing a new acid-catalyzed process, a systematic approach to screening catalysts is essential for optimization.
Caption: A logical workflow for screening and optimizing acid catalysts.
Conclusion and Recommendations
The comparative analysis clearly demonstrates the hierarchy of Brønsted acid catalysts for general organic synthesis.
-
This compound: While an important synthetic intermediate, it is not a practical choice for intermolecular acid catalysis due to its relatively high pKa. Its value lies in studies of molecular structure and reactivity.[26][27]
-
Sulfuric Acid (H₂SO₄): A powerful, cost-effective, and highly active catalyst, particularly valuable for its strong dehydrating properties.[20][28] However, its utility is often compromised by its aggressive, oxidizing nature, which can lead to substrate degradation and complex workup procedures.[13]
-
p-Toluenesulfonic Acid (PTSA): Represents the optimal balance for a vast range of applications. It is a strong acid, comparable in catalytic activity to sulfuric acid for many transformations, but is a non-oxidizing, crystalline solid that is significantly safer and easier to handle.[12][29] Its solubility in organic solvents makes it ideal for homogeneous catalysis.[15]
For researchers and process chemists, PTSA should be considered the default Brønsted acid catalyst for initial screening in reactions such as esterifications, transesterifications, acetal formations, and dehydrations where extreme oxidizing conditions are not required. Sulfuric acid remains the catalyst of choice for specific applications demanding its potent dehydrating power, while Lewis acids occupy a distinct mechanistic space, essential for reactions like Friedel-Crafts.
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Mechanism of p-Toluenesulfonic acid. (2024). toluenesulfonicacid-ptbba. [Link]
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A Comparative Guide to the Biological Activity of o-Benzylbenzoic Acid and Its Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its inherent biological activities, coupled with the potential for diverse functionalization, make it a privileged structure in drug discovery.[1][3] Among its numerous variants, o-benzylbenzoic acid presents a unique structural motif with a flexible benzyl group, offering intriguing possibilities for molecular interactions with biological targets. This guide provides an in-depth, objective comparison of the biological activities of this compound and its derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for new therapeutic agents.
The Rationale for Derivatization: Enhancing and Tailoring Biological Activity
The core principle behind derivatizing a lead compound like this compound is to systematically modify its structure to enhance potency, improve selectivity, modulate pharmacokinetic properties, and reduce potential toxicity.[4] The introduction of various substituents on either the benzoic acid or the benzyl ring can significantly influence the molecule's electronic and steric properties, thereby altering its interaction with biological macromolecules.[4]
Comparative Analysis of Biological Activities
This section will delve into the key biological activities reported for this compound derivatives, presenting available quantitative data for comparison. While a direct head-to-head comparison of this compound with a comprehensive library of its derivatives is not extensively documented in a single study, we can synthesize findings from various sources to build a coherent picture of their structure-activity relationships (SAR).
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. The carrageenan-induced paw edema model in rodents is a classical and reliable method for evaluating the acute anti-inflammatory potential of novel compounds.[5][6]
A study on o-benzoyl benzoic acid-based 1,3,4-oxadiazole analogues, which are structurally related to this compound derivatives, demonstrated significant anti-inflammatory effects.[4] The derivatization of the carboxylic acid group into a heterocyclic 1,3,4-oxadiazole core was a key strategy to mitigate the gastric side effects often associated with acidic non-steroidal anti-inflammatory drugs (NSAIDs).[4] One of the synthesized compounds, featuring a m-methoxy-p-hydroxy substitution, emerged as a potent cyclooxygenase-2 (COX-2) inhibitor.[4]
Table 1: Anti-inflammatory Activity of o-Benzoylbenzoic Acid Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| Derivative with m-methoxy-p-hydroxy substitution | 20 | 68.2% | [4] |
| Indomethacin (Standard) | 10 | 75.4% | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1][5][6]
This protocol outlines the essential steps for assessing the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6): control (vehicle), standard, and test compound groups (various doses).
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.
-
Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[7] A series of benzyl and benzoyl benzoic acid derivatives were synthesized and evaluated for their ability to inhibit bacterial RNA polymerase-sigma factor interaction, a crucial process in bacterial transcription.[8]
The study revealed that structural flexibility at the benzyl group did not negatively impact antibacterial activity.[8] Furthermore, substitutions on the benzoic acid ring were critical, with electron-withdrawing groups generally enhancing activity.[8] A trifluoromethyl-substituted benzyl benzoic acid derivative exhibited a minimum inhibitory concentration (MIC) of 1 μg/mL against S. pneumoniae.[8]
Table 2: Antimicrobial Activity of Benzyl/Benzoyl Benzoic Acid Derivatives
| Compound | R Group on Benzoic Acid | MIC (μg/mL) vs. S. pneumoniae | MIC (μg/mL) vs. S. aureus | Reference |
| Benzyl Benzoic Acid | H | 16 | 16 | [8] |
| Benzyl Benzoic Acid | 5-CF3 | 1 | 8 | [8] |
| Benzoyl Benzoic Acid | H | 8 | 16 | [8] |
| Vancomycin (Standard) | - | - | 0.5 | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution [9][10][11]
This protocol describes the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compound and solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Workflow for MIC Assay
Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
The benzoic acid scaffold is present in numerous anticancer agents.[2][3] Derivatives of benzoic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[12][13] The MTT assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of test compounds.[14][15]
For instance, a series of benzoic acid substituted quinazolinones were synthesized and tested against the MCF-7 breast cancer cell line.[12] Several of these compounds, which can be considered distant derivatives of this compound, exhibited moderate to good anticancer activity.[12]
Table 3: Anticancer Activity of Benzoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivative 5 | MCF-7 | 100 | [12] |
| Doxorubicin (Standard) | MCF-7 | <10 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity [14][16]
This protocol details the steps to evaluate the in vitro anticancer activity of a compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curve.
Signaling Pathway in Cancer Cell Proliferation
Caption: A simplified representation of a signaling pathway often targeted in cancer therapy.
Conclusion and Future Directions
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents with diverse biological activities. The evidence suggests that modifications to both the benzoic acid and benzyl moieties can significantly impact anti-inflammatory, antimicrobial, and anticancer potency. The flexible nature of the benzyl group provides a unique opportunity for optimizing interactions within target binding sites.
Future research should focus on a more systematic exploration of the structure-activity relationships of this compound derivatives. This includes the synthesis of a focused library of compounds with diverse electronic and steric properties and their evaluation in a standardized panel of biological assays. Such a comprehensive approach will undoubtedly accelerate the identification of lead compounds with improved therapeutic profiles.
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- Saini, V. S., Bala, S., & Kamboj, S. (n.d.). Anti-Inflammatory, Analgesic Evaluation and Molecular Docking Studies of O-Benzoyl Benzoic Acid Based 1,3,4-Oxadiazole Analogues. Scilit.
- PubMed Central. (n.d.).
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A Comparative Spectroscopic Analysis of o-Benzylbenzoic Acid from Different Suppliers
In the landscape of pharmaceutical research and fine chemical synthesis, the purity and structural integrity of starting materials are paramount. O-Benzylbenzoic acid (also known as 2-(phenylmethyl)benzoic acid), a key intermediate in various synthetic pathways, is no exception. Variations in manufacturing processes among suppliers can lead to differing impurity profiles, which may have significant downstream consequences. This guide provides a comprehensive spectroscopic comparison of this compound from three hypothetical suppliers, evaluated against a certified reference standard. Our analysis is grounded in fundamental spectroscopic principles and aims to equip researchers with the expertise to critically assess the quality of this crucial reagent.
Introduction to this compound and the Imperative of Purity
This compound (CAS 612-35-1) is an aromatic carboxylic acid with a molecular formula of C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol .[1][2] Its structure, featuring a benzyl group ortho to a carboxylic acid on a benzene ring, makes it a versatile building block in organic synthesis.[3]
The purity of this compound is critical, as impurities can lead to side reactions, lower yields of the desired product, and the introduction of unwanted substances in the final compound. Common impurities may arise from the starting materials or byproducts of the synthesis process, which often involves the oxidation of o-benzyl toluene.[4] Potential impurities could include isomers (e.g., p-benzylbenzoic acid), unreacted starting materials, or byproducts from side reactions.
This guide will utilize Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to compare the quality of this compound from three fictional suppliers—"Supplier A," "Supplier B," and "Supplier C"—against a well-characterized reference standard.
Spectroscopic Reference Data for this compound
A definitive understanding of the spectroscopic characteristics of pure this compound is essential for a meaningful comparison. The following data, including a reference IR spectrum from the Coblentz Society, will serve as our benchmark.[5]
Expected Spectroscopic Features:
-
¹H NMR: The spectrum should exhibit characteristic signals for the aromatic protons on both benzene rings and the methylene (-CH₂-) protons of the benzyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon, the methylene carbon, and the aromatic carbons.
-
IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C stretching of the aromatic rings.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z 212, corresponding to the molecular weight of this compound.
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data. The rationale behind the choice of techniques and parameters is to ensure high-quality, reproducible data for a robust comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of the compound and any impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The presence, absence, and position of characteristic absorption bands provide a molecular fingerprint.
Methodology:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. It is highly effective for confirming the identity of the main component and detecting impurities with different molecular weights.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) as a standard method for generating fragment ions and a clear molecular ion peak.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Comparative Analysis of Supplier Samples
The following table summarizes the spectroscopic data obtained for this compound from three hypothetical suppliers, compared to the reference standard.
Table 1: Comparative Spectroscopic Data of this compound
| Parameter | Reference Standard | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder | White crystalline solid |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure, minor peaks at 7.8-8.0 ppm | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure, additional weak signal at ~168 ppm | Conforms to structure |
| IR (cm⁻¹) | Conforms to reference | Conforms to reference | Conforms to reference, shoulder on C=O peak | Conforms to reference |
| MS (m/z) | 212 (M⁺) | 212 (M⁺) | 212 (M⁺), minor peak at 226 | 212 (M⁺) |
| Purity (by NMR) | >99.5% | >99% | ~97% | >99.5% |
Discussion and Interpretation of Results
A detailed analysis of the spectroscopic data reveals variations in the quality of this compound from the different suppliers.
Supplier A: The material from Supplier A shows good correlation with the reference standard across all analytical techniques. The high purity indicated by NMR suggests it is a reliable source for applications where high purity is important.
Supplier B: The off-white appearance of the sample from Supplier B is an initial indicator of potential impurities. The ¹H NMR spectrum shows minor peaks in the aromatic region, and the ¹³C NMR spectrum has an additional weak signal. The mass spectrum reveals a minor peak at m/z 226, which could correspond to an impurity with a higher molecular weight. A plausible impurity could be o-benzoylbenzoic acid (C₁₄H₁₀O₃), a potential byproduct of over-oxidation during synthesis. This is further supported by the shoulder on the C=O peak in the IR spectrum, suggesting the presence of a second carbonyl environment.
Supplier C: The spectroscopic data for the sample from Supplier C is nearly identical to the reference standard, indicating a very high level of purity. This material would be suitable for the most demanding applications, such as in the synthesis of pharmaceutical ingredients.
Visualizing the Workflow and Molecular Structure
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the key structural features of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Sources
The Unambiguous Arbitrator: Validating Synthesized o-Benzylbenzoic Acid with Single-Crystal X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unequivocal confirmation of a molecule's three-dimensional structure is paramount. For synthesized compounds such as o-benzylbenzoic acid, a versatile building block in organic synthesis, assuming a structure based on the synthetic route alone is a precarious approach. Side reactions, unexpected rearrangements, or polymorphism can lead to isomers or entirely different products, with profound implications for downstream applications. This guide provides an in-depth technical comparison of analytical techniques for structural validation, culminating in a detailed exposition of single-crystal X-ray crystallography as the gold standard for absolute structure determination.
The Imperative of Structural Certainty
The synthesis of this compound, often achieved through methods like the Friedel-Crafts reaction, is not always a straightforward process. The potential for the formation of the isomeric p-benzylbenzoic acid or other byproducts necessitates rigorous analytical confirmation. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide crucial pieces of the structural puzzle, they can sometimes be ambiguous. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in the solid state, leaving no room for doubt.
A Comparative Overview of Structural Validation Techniques
While X-ray crystallography provides the ultimate structural confirmation, a comprehensive analytical workflow typically involves a suite of spectroscopic methods. Each technique offers unique insights, and their combined application provides a holistic understanding of the synthesized compound.
| Technique | Information Provided | Resolution | Sample Requirements | Key Advantages & Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Atomic (~0.1 Å) | High-quality single crystal (typically 0.1-0.5 mm) | Advantage: Unambiguous structure determination. Limitation: Requires a suitable single crystal, which can be challenging to grow. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, and stereochemical relationships in solution. | Atomic, but inferred from spectral data. | ~1-10 mg dissolved in a suitable deuterated solvent. | Advantage: Provides detailed information about the molecule's structure and dynamics in solution. Limitation: Can be complex to interpret for large molecules; may not distinguish between certain isomers definitively. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, providing information about the elemental composition and substructures. | High mass accuracy (to ppm level). | Micrograms to nanograms of sample. | Advantage: High sensitivity and ability to determine molecular formula. Limitation: Does not provide information on stereochemistry or the precise connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Identifies functional groups. | Milligrams of solid or liquid sample. | Advantage: Fast and simple method for functional group identification. Limitation: Provides limited information about the overall molecular structure. |
The Decisive Power of X-ray Crystallography: An Experimental Workflow
The journey from a synthesized powder to a validated crystal structure is a meticulous process. Here, we outline the key experimental stages for the structural determination of this compound.
Part 1: Synthesis and Purification of this compound
A common route to this compound is the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by reduction of the resulting keto group. For the purpose of this guide, we will assume the successful synthesis and purification of the crude product.
Experimental Protocol: Synthesis of this compound (Illustrative)
This protocol is a representative example based on established chemical principles.
-
Friedel-Crafts Acylation: In a round-bottom flask equipped with a reflux condenser and a drying tube, anhydrous aluminum chloride (AlCl₃) is cautiously added to a solution of phthalic anhydride in dry benzene. The mixture is heated under reflux for several hours.
-
Hydrolysis: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation of o-Benzoylbenzoic Acid: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated to yield crude o-benzoylbenzoic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure o-benzoylbenzoic acid.
-
Reduction: The purified o-benzoylbenzoic acid is then subjected to a reduction reaction (e.g., Clemmensen or Wolff-Kishner reduction) to convert the ketone group to a methylene group, yielding this compound.
-
Final Purification: The resulting this compound is purified by recrystallization to obtain a solid product suitable for crystallization trials.
Part 2: Growing X-ray Quality Single Crystals
The critical step in preparing a sample for X-ray crystallography is the growth of a well-ordered, single crystal of sufficient size and quality. For carboxylic acids like this compound, slow evaporation of a saturated solution is a commonly employed and effective technique.
Experimental Protocol: Single Crystal Growth of this compound
-
Solvent Selection: A range of solvents should be screened for their ability to dissolve this compound at elevated temperatures and to allow for slow crystallization upon cooling or evaporation. Suitable starting points include ethanol, methanol, acetone, ethyl acetate, and toluene, or mixtures thereof.
-
Preparation of a Saturated Solution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Slow Evaporation: Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes. This allows for the slow evaporation of the solvent over several days to weeks at room temperature in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed (typically clear, well-defined shapes), carefully remove them from the mother liquor using a spatula or forceps and allow them to air dry briefly.
Part 3: Single-Crystal X-ray Diffraction and Structure Determination
With a suitable single crystal in hand, the process of data collection and structure solution can begin.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for the structural validation of this compound using X-ray crystallography.
The diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. This information is then used to solve the crystal structure, typically using direct methods or Patterson methods, which generates an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, precise three-dimensional structure of this compound.
Interpreting the Results: The Definitive Structure
Upon successful structure determination, the crystallographic data provides a wealth of information. The connectivity of the atoms will confirm the identity of the molecule as this compound, distinguishing it from any isomers. Bond lengths and angles can be precisely measured and compared to expected values. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding, can be visualized.
Conclusion: The Indisputable Verdict of X-ray Crystallography
In the rigorous world of scientific research and drug development, ambiguity is a liability. While a suite of analytical techniques is essential for a comprehensive characterization of a synthesized compound, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and definitive determination of a molecule's three-dimensional structure. For a compound like this compound, where isomeric possibilities exist, the investment in obtaining a crystal structure is a critical step in ensuring the integrity of subsequent research and development efforts. The atomic-level detail provided by this powerful technique is not merely confirmatory; it is foundational to a true understanding of the molecule's properties and potential.
References
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PrepChem. Synthesis of o-benzoyl benzoic acid. [Link]
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DAV College, Jalandhar. EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. [Link]
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Olabs. Purification of Benzoic Acid by Crystallization. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
-
NIST WebBook. Benzoic acid, 2-benzoyl-. [Link]
-
PubChem. 2-Benzoylbenzoic Acid. [Link]
-
PubChem. This compound. [Link]
A Comparative Analysis of the Antimicrobial Activity of Benzoic Acid Derivatives: A Guide for Researchers
For decades, benzoic acid and its derivatives have been mainstays in the fields of food preservation, pharmaceuticals, and cosmetics, prized for their broad-spectrum antimicrobial properties. This guide provides a detailed comparative analysis of the antimicrobial activity of various benzoic acid derivatives, offering insights into their mechanisms of action, structure-activity relationships, and practical applications in research and development. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these compounds in their work.
The Fundamental Mechanism: How Benzoic Acid Derivatives Inhibit Microbial Growth
The antimicrobial efficacy of benzoic acid and its derivatives is intrinsically linked to their lipophilicity and acidic nature. The primary mechanism of action involves the disruption of microbial cell homeostasis.[1] The undissociated, lipophilic form of the acid readily penetrates the microbial cell membrane.[2][3] Once inside the cytoplasm, which typically has a near-neutral pH, the acid dissociates, releasing protons (H+ ions).[3][4] This acidification of the cytoplasm disrupts essential metabolic processes by inhibiting the activity of key respiratory enzymes and interfering with the permeability of the cell membrane, ultimately hindering amino acid absorption and leading to cell death.[2][3]
This pH-dependent activity is a critical factor to consider in formulations, as these compounds are significantly more effective in acidic environments where the undissociated form predominates.[4][5]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) [4]* Test compound (benzoic acid derivative) stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Step-by-Step Procedure:
-
Preparation of the Test Compound: Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., DMSO, ethanol) at a high concentration. Further dilutions will be made in MHB.
-
Preparation of the Inoculum: From a fresh culture plate, select 3-5 colonies and inoculate into a tube of MHB. Incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the microplate wells. [4]3. Serial Dilution in Microplate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the test compound at the desired starting concentration to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution process from well 2 to well 11, discarding the final 100 µL from well 11. Well 12 will serve as the growth control (no compound).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (1-12), resulting in a final volume of 200 µL in wells 1-11 and 200 µL in well 12. The final concentration of the test compound will be half of the initial concentration in each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [4]6. Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Conclusion and Future Perspectives
Benzoic acid and its derivatives remain a versatile and effective class of antimicrobial agents. Understanding the nuances of their structure-activity relationships is paramount for the targeted design of novel compounds with enhanced potency and specific applications. The exploration of synergistic combinations offers a particularly promising avenue for future research, potentially leading to more robust and sustainable antimicrobial strategies in the face of growing resistance. The methodologies outlined in this guide provide a solid foundation for researchers to conduct their own comparative analyses and contribute to the ongoing development of these important compounds.
References
- Mechanism of action of benzoic acid. (n.d.). Jiyou Industries Co. Ltd.
- What is Benzoic Acid used for? (2024, June 14). Patsnap Synapse.
- Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). YouTube.
- Antimicrobial activity of phenol and benzoic acid derivatives. (2025, August 6). ResearchGate.
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
- Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. (2020, March 1). PubMed.
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021, June 19). PMC - NIH.
- Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. (n.d.). PubMed.
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.).
- DISINFECTION - Common Ingredients, Impressive Synergy: Enhancing Rapid Kill with Sodium Benzoate. (2024, November 4). HPC_TODAY_6_2024 - TKS-HPC.
- Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. (2025, August 5). ResearchGate.
- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER.
- Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (n.d.). MDPI.
- antimicrobial efficacy of the methylparaben and benzoate sodium against selected standard microorganisms, clinical and environmental isolates in vitro. (n.d.). Semantic Scholar.
- Combining esters of para-hydroxy benzoic acid... : Journal of Clinical Pharmacy & Therapeutics. (n.d.). Ovid.
- A review of the literature on antimicrobial preservatives: Definition, properties, classification, safety, side effects and anti. (2022, August 8). Atena Journals.
- A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024, August 8). IJCRT.org.
- Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. (n.d.). ResearchGate.
- Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. (2023, March 1). PMC - NIH.
- Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. (2023, March 1). PubMed.
- Minimal Inhibitory Concentration (MIC). (2017, March 14). Protocols.io.
- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Journal of Pharmaceutical Technology, Research and Management - Chitkara University.
- Minimum inhibitory concentrations (MIC) of benzoic acid from Bacillus... (n.d.). ResearchGate.
- Synergistic Interactions of Antimicrobials to Counteract the Drug-Resistant Microorganisms. (2021, April 26). Biointerface Research in Applied Chemistry.
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A Senior Application Scientist's Guide to Assessing the Purity of o-Benzylbenzoic Acid Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. o-Benzylbenzoic acid, a versatile building block in organic synthesis, is no exception. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research and development endeavors.
The Criticality of Purity Assessment
The presence of impurities in a chemical substance can significantly alter its physical, chemical, and biological properties. In the context of drug development, even minute quantities of impurities can lead to adverse toxicological effects, reduced therapeutic efficacy, and unpredictable side effects. Therefore, robust and reliable analytical methods for purity determination are paramount. This guide will navigate you through the most effective techniques for characterizing this compound, comparing your synthesized or procured material against a certified reference standard.
Understanding the Impurity Profile: A Lesson from Synthesis
A thorough understanding of the synthetic route of this compound is fundamental to anticipating its potential impurity profile. The most common laboratory and industrial synthesis involves the Friedel-Crafts acylation of benzene with phthalic anhydride, typically catalyzed by a Lewis acid like aluminum chloride.[1][2]
From this reaction, a logical impurity profile can be predicted:
-
Unreacted Starting Materials: Residual benzene and phthalic anhydride.
-
Isomeric Impurities: The para-substituted isomer, p-benzoylbenzoic acid, can be formed as a byproduct.
-
Reaction Byproducts: Other related substances arising from side reactions inherent to Friedel-Crafts chemistry.
-
Degradation Products: Compounds formed during synthesis, work-up, or storage.
A comprehensive purity assessment must be capable of separating and quantifying these potential impurities from the main this compound peak.
Orthogonal Analytical Approaches for Robust Purity Determination
No single analytical technique is universally sufficient for determining the absolute purity of a compound. A multi-pronged, or orthogonal, approach employing techniques with different separation and detection principles provides the most comprehensive and reliable assessment. This guide will focus on a suite of powerful analytical tools: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
For non-volatile and thermally labile compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
The Causality Behind Method Selection
The principle of RP-HPLC lies in the partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase. By manipulating the mobile phase composition, we can achieve fine-tuned separation of this compound from its structurally similar impurities. A gradient elution, where the organic content of the mobile phase is gradually increased, is often employed to ensure the elution of all components within a reasonable timeframe.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust starting point for the purity analysis of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the results.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard (with a certificate of analysis)
-
Synthesized or test sample of this compound
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis and Interpretation:
The purity of the test sample is calculated by area normalization, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique
While HPLC is the primary technique, GC-MS can be a valuable tool for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC. For acidic compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.
The Rationale for Derivatization
Derivatization, typically silylation, replaces the active proton of the carboxylic acid with a non-polar silyl group. This modification reduces the polarity of the molecule, making it more amenable to GC analysis.
Experimental Protocol: GC-MS with Derivatization
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Anhydrous solvent (e.g., pyridine or acetonitrile).
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample into a vial.
-
Derivatization: Add the anhydrous solvent and the derivatizing agent. Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Data Analysis:
The mass spectrometer provides structural information for each separated component, aiding in the identification of unknown impurities.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS impurity profiling of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can provide a quantitative measure of purity without the need for a reference standard of each impurity (qNMR).
The Power of NMR in Purity Assessment
By comparing the ¹H NMR spectrum of a test sample to that of a highly pure reference standard, the presence of impurities can be readily detected by the appearance of extraneous signals. The integration of these signals relative to the signals of the main compound can provide an estimate of the impurity levels.
Expected ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | ~170 |
| Aromatic Protons | 7.0 - 8.2 (multiplets) | 125 - 140 |
| Methylene Protons (-CH₂-) | ~4.0 (singlet) | ~40 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh the sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Compare the spectra of the test sample and the reference standard. Integrate the signals of any observed impurities relative to a known signal of this compound.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure crystalline substances, DSC can provide a rapid and accurate determination of purity based on the melting point depression and broadening caused by impurities.[10][11][12]
The Van't Hoff Equation in Action
The underlying principle for purity determination by DSC is the Van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.
Experimental Protocol: DSC Purity Determination
Instrumentation:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the this compound sample into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the Van't Hoff equation.
Comparative Data for Benzoic Acid (as a proxy):
| Parameter | Value |
| Melting Point (Pure) | ~122.4 °C |
| Enthalpy of Fusion | ~142 J/g |
A broader melting range and a lower onset temperature in the DSC thermogram of the test sample compared to the reference standard would indicate the presence of impurities.
Comparative Summary of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC | Differential partitioning between stationary and mobile phases | High resolution, high sensitivity, quantitative, suitable for non-volatile compounds | Requires a reference standard for each impurity for accurate quantification | Routine purity testing and quantification of known and unknown impurities. |
| GC-MS | Separation based on volatility and boiling point, with mass-based detection | Excellent for identifying volatile and semi-volatile impurities, provides structural information | Requires derivatization for non-volatile compounds, potential for thermal degradation | Identifying volatile organic impurities and unknown byproducts. |
| NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural information, can be quantitative (qNMR) without individual impurity standards | Lower sensitivity compared to chromatographic methods, requires higher sample amounts | Structural confirmation and quantification of major impurities. |
| DSC | Measurement of heat flow during thermal transitions | Rapid determination of total mole fraction of impurities, requires small sample size | Only applicable to crystalline substances, assumes impurities are soluble in the melt | Assessing the purity of highly crystalline materials. |
Conclusion: A Holistic Approach to Purity Assessment
The comprehensive assessment of this compound purity necessitates a strategic and multi-faceted analytical approach. While RP-HPLC stands as the primary tool for routine quality control, its power is significantly enhanced when complemented by orthogonal techniques. GC-MS provides invaluable insights into volatile impurities, NMR offers definitive structural confirmation and an alternative quantitative route, and DSC delivers a rapid assessment of overall crystalline purity.
By judiciously selecting and applying these methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of their this compound, thereby safeguarding the integrity and success of their scientific endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Alpha Resources. (2019). Certificate of Analysis: Benzoic Acid RM. Retrieved from [Link]
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ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating.... Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid,.... Retrieved from [Link]
-
PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
-
Scribd. (n.d.). Certificate of Analysis: Benzoic Acid. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
University Politehnica of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). Interactions between Benzoic Acid and Magnesium Oxide. Retrieved from [Link]
-
AAR Lab. (n.d.). Benzoic Acid by HPLC. Retrieved from [Link]
-
Alpha Chemika. (2020). Certificate of Analysis. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Does Friedel-Crafts reaction fail with benzoic acid?. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for o-Benzylbenzoic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for o-Benzylbenzoic Acid
This compound, a key intermediate in the synthesis of various pharmaceuticals and other commercially significant compounds, demands rigorous analytical scrutiny to ensure its quality, purity, and consistency. The presence of impurities, even in trace amounts, can have a profound impact on the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are not merely a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols for their validation, and offer a comparative analysis of their performance characteristics. The objective is to equip researchers and drug development professionals with the knowledge to select and validate the most appropriate analytical method for their specific needs, ensuring data integrity and regulatory compliance.[1][2]
The Principle of Cross-Validation: Ensuring Methodological Concordance
Cross-validation of analytical methods is the process of comparing two or more distinct methods to ascertain that they provide equivalent and reliable results for the same analyte. This process is crucial when a new method is developed to replace an existing one, or when data from different analytical techniques need to be correlated. By demonstrating a high degree of concordance between methods, we build confidence in the accuracy and reliability of the analytical data, irrespective of the technique employed.
dot
Caption: A workflow for the cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds.[3] For this compound, a non-volatile and polar compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Principle of RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. The separation of this compound from its impurities is based on their differential partitioning between the stationary and mobile phases. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Experimental Protocol: RP-HPLC Method Validation
This protocol is a representative method for the purity determination and assay of this compound.
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid.
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute the compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of this compound (typically around 230 nm).[4]
3. Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Forced degradation studies are performed to demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products and impurities. Stress conditions include acid and base hydrolysis, oxidation, thermal, and photolytic stress.
-
Linearity: A series of at least five concentrations of the reference standard are prepared and injected. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²), y-intercept, and slope are determined.
-
Accuracy: Determined by the recovery of known amounts of analyte spiked into a placebo matrix.
-
Precision:
-
Repeatability (Intra-assay precision): Multiple injections of the same sample.
-
Intermediate Precision (Inter-assay precision): Analysis performed on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters such as mobile phase composition, pH, flow rate, and column temperature.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity and Sensitivity
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[5] For carboxylic acids like this compound, derivatization is typically required to increase their volatility for GC analysis.[6][7][8]
Principle of GC-MS
The sample is first derivatized to a more volatile form (e.g., a silyl ester). The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.
Experimental Protocol: GC-MS Method Validation
1. Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic acids (e.g., DB-5ms).
-
Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Solvent (e.g., pyridine or acetonitrile).
-
This compound reference standard.
2. Derivatization and GC-MS Conditions:
-
Derivatization: A known amount of the sample or standard is dissolved in a suitable solvent, and the derivatization reagent is added. The mixture is heated to ensure complete reaction.
-
Injection: A small volume of the derivatized solution is injected into the GC.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity.
3. Validation Parameters: The validation parameters are similar to those for HPLC, with a strong emphasis on the specificity provided by the mass spectrometric detection. The linearity, accuracy, precision, LOD, LOQ, and robustness of the entire analytical procedure, including the derivatization step, must be evaluated.
UV-Visible Spectrophotometry: A Simple and Rapid Approach
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light.[9] this compound, with its aromatic rings, exhibits significant UV absorbance, making it a suitable candidate for this method.
Principle of UV-Vis Spectrophotometry
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at a specific wavelength, its concentration can be determined by comparison to a calibration curve prepared from standards of known concentration.
Experimental Protocol: UV-Vis Method Validation
1. Instrumentation and Reagents:
-
UV-Vis Spectrophotometer (double beam).
-
Matched quartz cuvettes (1 cm path length).
-
Solvent (e.g., methanol or ethanol).
-
This compound reference standard.
2. Analytical Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: A solution of this compound is scanned across a range of UV wavelengths to determine the λmax, the wavelength at which it exhibits maximum absorbance.
-
Calibration Curve: A series of standard solutions of this compound are prepared, and their absorbance is measured at the predetermined λmax. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
3. Validation Parameters:
-
Specificity: This is a limitation of UV-Vis spectrophotometry, as any impurity that absorbs at the same wavelength will interfere with the analysis. Therefore, this method is most suitable for relatively pure samples or for formulations where the excipients do not absorb at the analytical wavelength.
-
Linearity, Accuracy, Precision, LOD, and LOQ: These are determined in a similar manner to the HPLC and GC-MS methods.
-
Robustness: The effect of small variations in solvent composition and pH on the absorbance should be evaluated.
Comparative Analysis of Analytical Methods
The choice of an analytical method is a critical decision that depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity and selectivity, and practical considerations such as cost and sample throughput.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (with appropriate column and detector) | Very High (due to mass spectrometric detection) | Low to Moderate (prone to interference from absorbing impurities) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to ng range) |
| Linearity | Excellent over a wide concentration range | Excellent over a wide concentration range | Good over a defined concentration range |
| Accuracy | High | High | Moderate (dependent on sample purity) |
| Precision | High | High | Moderate |
| Sample Throughput | Moderate | Moderate (derivatization step adds time) | High |
| Cost | Moderate | High | Low |
| Sample Preparation | Simple (dissolution and filtration) | More complex (requires derivatization) | Very simple (dissolution) |
dot
Caption: A visual comparison of key performance characteristics of the analytical methods.
Conclusion and Recommendations
The cross-validation of analytical methods for this compound is essential for ensuring the quality and consistency of this important pharmaceutical intermediate.
-
HPLC stands out as the most versatile and practical method for routine quality control, offering a good balance of specificity, sensitivity, and cost.
-
GC-MS , while more complex and expensive, provides the highest level of specificity and sensitivity, making it an excellent choice for impurity profiling, reference method development, and in-depth investigations.
-
UV-Vis Spectrophotometry is a simple, rapid, and low-cost option that is well-suited for the analysis of relatively pure samples or for high-throughput screening where high specificity is not a critical requirement.
Ultimately, the selection of the most appropriate analytical method will depend on the specific application and the resources available. A thorough validation of the chosen method, following established guidelines such as ICH Q2(R1), is paramount to ensure the generation of reliable and defensible analytical data.
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HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals. Retrieved from [Link]
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Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). (n.d.). Springer Nature Experiments. Retrieved from [Link]
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GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (2025, August 7). ResearchGate. Retrieved from [Link]
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A Comparative Performance Analysis of o-Benzylbenzoic Acid in Diverse Polymer Systems
For researchers, scientists, and professionals in drug development and polymer science, the selection of appropriate additives is paramount to achieving desired material properties. This guide provides an in-depth technical comparison of o-benzylbenzoic acid and its potential applications in various polymer systems. While direct, extensive comparative data for this compound as a primary plasticizer is limited in publicly available literature, this guide synthesizes existing knowledge on closely related benzoate esters and other relevant compounds to offer a comprehensive performance overview. We will explore its potential as a plasticizer, a nucleating agent, and a chain terminator, comparing it with established alternatives and providing a framework for its experimental evaluation.
Introduction to this compound in Polymer Science
This compound, also known as 2-benzoylbenzoic acid, is an aromatic carboxylic acid.[1] Its unique structure, featuring both a benzyl and a benzoic acid moiety, suggests a range of potential functionalities within a polymer matrix. While it is known as a photoinitiator in polymer chemistry due to its ability to absorb UV light, its application as a performance-enhancing additive is an area of growing interest.[1] This guide will dissect its potential in three key roles:
-
Primary Plasticizer: To enhance flexibility and reduce the glass transition temperature (Tg) of polymers.
-
Nucleating Agent: To influence the crystallization behavior of semi-crystalline polymers.
-
Chain Terminator: To control the molecular weight during polymerization.
We will compare its theoretical and reported performance against industry-standard alternatives in each of these applications, supported by established experimental protocols.
This compound as a Plasticizer: A Comparative Outlook
Plasticizers are essential additives that increase the flexibility and processability of polymers by lowering their glass transition temperature (Tg).[2] The most common application is in polyvinyl chloride (PVC), where plasticizers transform the rigid polymer into a flexible material suitable for a vast range of products.[3]
Theoretical Performance and Comparison with Alternatives
While direct performance data for this compound as a primary plasticizer is not abundant, we can infer its potential by examining related benzoate esters, which are gaining traction as safer alternatives to phthalate plasticizers.[4][5] Polyester plasticizers end-capped with benzoic acid, for instance, have shown excellent versatility and performance in vinyl compositions.[6][7][8][9]
The performance of a plasticizer is primarily dictated by its compatibility with the polymer, its efficiency in reducing Tg, and its permanence (i.e., resistance to migration and extraction).[2]
Table 1: Hypothetical Performance Comparison of this compound as a Plasticizer in PVC
| Performance Metric | This compound (Hypothesized) | Di(2-ethylhexyl) phthalate (DEHP) (Phthalate Standard) | Diisononyl phthalate (DINP) (Non-Phthalate Alternative) |
| Compatibility with PVC | Good to Excellent | Excellent | Excellent |
| Plasticizing Efficiency (Tg Reduction) | Moderate to High | High | High |
| Volatility/Permanence | Low | Moderate | Low |
| Extraction Resistance (e.g., in soapy water) | Good | Moderate | Good |
| Regulatory Status | Not extensively regulated as a plasticizer | Highly regulated due to health concerns | Less regulated than DEHP |
This table is based on inferences from related benzoate esters and the general properties of aromatic carboxylic acids. Direct experimental data is required for validation.
Experimental Workflow for Plasticizer Performance Evaluation
To rigorously assess the performance of this compound as a plasticizer, a series of standardized tests should be conducted. The following workflow provides a comprehensive approach.
Caption: Experimental workflow for evaluating the performance of this compound as a plasticizer in PVC.
Detailed Experimental Protocols
Objective: To determine the glass transition temperature (Tg) and thermal stability of the plasticized PVC.
Protocol:
-
Sample Preparation: Precisely weigh 5-10 mg of the plasticized PVC film into an aluminum DSC pan.
-
DSC Analysis:
-
Heat the sample from -50 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to -50 °C at a rate of 10 °C/min.
-
Reheat the sample to 200 °C at a rate of 10 °C/min. The Tg is determined from the second heating scan to erase the thermal history of the sample.
-
-
TGA Analysis:
-
Heat a 10-15 mg sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of degradation.
-
Causality: The reduction in Tg is a direct measure of plasticizer efficiency.[10] TGA provides insights into the thermal stability of the plasticized polymer, which is crucial for processing and end-use applications.[11]
Objective: To evaluate the effect of the plasticizer on the mechanical performance of PVC.
Protocol:
-
Sample Preparation: Cut dumbbell-shaped specimens from the pressed PVC sheets according to ASTM D638.
-
Tensile Testing:
-
Conduct tensile tests using a universal testing machine at a crosshead speed of 50 mm/min.
-
Measure the tensile strength, elongation at break, and Young's modulus.
-
-
Hardness Testing:
-
Measure the Shore A hardness of the PVC sheets using a durometer according to ASTM D2240.
-
Causality: Plasticizers typically decrease tensile strength and hardness while increasing elongation at break, indicating a more flexible material.[2]
This compound as a Nucleating Agent
Nucleating agents are additives that accelerate the crystallization rate of semi-crystalline polymers by providing sites for crystal growth.[12] This results in a larger number of smaller spherulites, which can improve optical clarity and mechanical properties. Aromatic carboxylic acids and their salts, such as sodium benzoate, are well-known nucleating agents for polymers like polypropylene (PP) and polyethylene terephthalate (PET).[12][13]
Potential Mechanism and Comparison with Sodium Benzoate
Given that sodium benzoate is an effective nucleating agent, it is plausible that this compound could also exhibit nucleating properties, particularly if it forms a salt in situ or has a crystal structure that can template the polymer's crystal growth.
Table 2: Potential Performance Comparison of this compound as a Nucleating Agent in Polypropylene (PP)
| Performance Metric | This compound (Hypothesized) | Sodium Benzoate (Standard Nucleating Agent) |
| Crystallization Temperature (Tc) | Increased | Significantly Increased |
| Spherulite Size | Reduced | Significantly Reduced |
| Clarity/Haze | Potentially Improved | Improved |
| Mechanical Properties (e.g., Stiffness) | Potentially Increased | Increased |
| Dispersion in Polymer Matrix | Good | Can have dispersion issues (agglomeration) |
This table is based on the known performance of aromatic carboxylic acids as nucleating agents. Direct experimental validation is necessary.
Experimental Workflow for Nucleating Agent Evaluation
Caption: Experimental workflow for evaluating the performance of this compound as a nucleating agent in polypropylene.
This compound as a Chain Terminator in Polycondensation
In polycondensation reactions, such as the synthesis of polycarbonates, chain terminators are used to control the final molecular weight of the polymer.[14] Monofunctional compounds, like phenols, are commonly used for this purpose. The carboxylic acid group in this compound could potentially act as a chain-terminating group in certain polymerization reactions.
Theoretical Role and Comparison with p-tert-Butylphenol
In polycarbonate synthesis via interfacial polymerization, a monofunctional phenol like p-tert-butylphenol is often used as a chain terminator. It reacts with the growing polymer chains, capping them and thus controlling the molecular weight. This compound, with its carboxylic acid group, could potentially play a similar role, especially in esterification-based polycondensations.
Table 3: Potential Performance Comparison of this compound as a Chain Terminator in Polyester Synthesis
| Performance Metric | This compound (Hypothesized) | p-tert-Butylphenol (Standard for Polycarbonate) |
| Reactivity with Growing Polymer Chain | Moderate | High |
| Molecular Weight Control | Potentially effective | Highly effective and predictable |
| Effect on Polymer Properties | May introduce a flexible side group | Introduces a bulky, rigid end group |
| Side Reactions | Potential for esterification side reactions | Minimal side reactions |
This table is based on the chemical functionalities of the compounds. Experimental verification is required.
Experimental Workflow for Chain Terminator Evaluation
Caption: Experimental workflow for evaluating the performance of this compound as a chain terminator in polyester synthesis.
Conclusion and Future Outlook
This compound presents a versatile chemical structure with the potential for multifaceted applications in polymer science. While its role as a photoinitiator is established, its performance as a plasticizer, nucleating agent, and chain terminator warrants further investigation. This guide has provided a theoretical framework and detailed experimental protocols for such evaluations.
Based on the analysis of related compounds, this compound and its esters hold promise as effective and potentially safer alternatives to conventional polymer additives. However, comprehensive experimental data is crucial to substantiate these hypotheses. Future research should focus on the synthesis and testing of this compound and its derivatives in various polymer systems to fully elucidate their performance characteristics and potential for commercial application.
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A Researcher's Guide to Validating Enzyme Inhibition: A Comparative Study of o-Benzylbenzoic Acid and Acarbose on α-Amylase
In the landscape of drug discovery and development, the identification and validation of novel enzyme inhibitors are of paramount importance. This guide provides a comprehensive, technically detailed framework for validating the inhibitory effect of a test compound, o-benzylbenzoic acid, on a well-characterized enzyme, α-amylase. By comparing its performance against a known inhibitor, acarbose, we illustrate a robust methodology for determining inhibitory potential and elucidating the mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate potential enzyme inhibitors.
Introduction: The Rationale for Targeting α-Amylase
α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the hydrolysis of complex polysaccharides into simpler sugars.[1] Inhibition of this enzyme is a clinically validated strategy for managing postprandial hyperglycemia in type 2 diabetes.[2][3] Acarbose, a complex oligosaccharide, is a well-established α-amylase inhibitor that functions through competitive and reversible inhibition.[4][5]
This compound, an aromatic carboxylic acid, presents a chemical scaffold that warrants investigation for potential enzyme inhibitory activity. While its direct effects on α-amylase are not extensively documented, the broader class of benzoic acid derivatives has shown inhibitory activity against various enzymes. This guide outlines the experimental journey to characterize the inhibitory profile of this compound and benchmark it against the gold-standard inhibitor, acarbose.
Experimental Design: A Self-Validating Workflow
A robust experimental design is the cornerstone of trustworthy scientific inquiry. The following workflow is designed to be a self-validating system, incorporating necessary controls and orthogonal assays to ensure the reliability of the findings.
Figure 1: A schematic of the experimental workflow for validating α-amylase inhibition.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for conducting the α-amylase inhibition assays.
Reagent Preparation
-
Phosphate Buffer (20 mM, pH 6.9 with 6.7 mM NaCl): Prepare a 20 mM solution of sodium phosphate and adjust the pH to 6.9. Dissolve sodium chloride to a final concentration of 6.7 mM. This buffer is used for all dilutions.[6]
-
α-Amylase Solution (0.5 mg/mL): Dissolve porcine pancreatic α-amylase in the phosphate buffer to a final concentration of 0.5 mg/mL. Prepare this solution fresh daily.[1]
-
Starch Solution (1% w/v): Dissolve 1 g of soluble potato starch in 100 mL of phosphate buffer by gently heating with continuous stirring until the solution is clear.[1]
-
Test Compounds:
-
This compound (Stock Solution: 10 mg/mL): Dissolve 10 mg of this compound in 1 mL of DMSO. Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations.
-
Acarbose (Positive Control, Stock Solution: 1 mg/mL): Dissolve 10 mg of acarbose in 10 mL of phosphate buffer. Prepare serial dilutions in phosphate buffer.[1]
-
-
3,5-Dinitrosalicylic Acid (DNS) Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of sodium potassium tartrate and slowly add 20 mL of 2 M NaOH while stirring. Adjust the final volume to 100 mL with distilled water. Store in a dark bottle.[1][7]
α-Amylase Inhibition Assay
-
Add 50 µL of the test compound (this compound or acarbose at various concentrations) or phosphate buffer (for the blank and 100% enzyme activity controls) to a 96-well plate.
-
Add 50 µL of the α-amylase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.[1]
-
Initiate the enzymatic reaction by adding 50 µL of the 1% starch solution to each well.
-
Incubate the plate at 37°C for 20 minutes.[1]
-
Terminate the reaction by adding 100 µL of the DNS reagent to each well.[1]
-
Cover the plate and place it in a boiling water bath for 5 minutes to facilitate color development.[1]
-
Cool the plate to room temperature and add 850 µL of distilled water to each well to dilute the reaction mixture.
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the 100% enzyme activity control and Abs_sample is the absorbance of the well with the test compound.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from the α-amylase inhibition assays, comparing this compound with acarbose.
Dose-Response Inhibition of α-Amylase
| Concentration (µM) | This compound (% Inhibition) | Acarbose (% Inhibition) |
| 1 | 8.2 ± 1.1 | 15.6 ± 2.3 |
| 10 | 25.4 ± 3.5 | 48.9 ± 4.1 |
| 50 | 49.8 ± 4.2 | 75.3 ± 3.8 |
| 100 | 68.1 ± 5.1 | 89.7 ± 2.9 |
| 250 | 85.3 ± 3.9 | 95.1 ± 1.8 |
| 500 | 92.6 ± 2.7 | 96.8 ± 1.5 |
IC50 Values for α-Amylase Inhibition
| Compound | IC50 (µM) |
| This compound | 52.3 |
| Acarbose | 11.8 |
The IC50 value, the concentration of an inhibitor required to reduce the enzyme activity by 50%, is a standard measure of inhibitor potency. The lower IC50 value for acarbose indicates its higher potency compared to this compound in this hypothetical scenario.
Elucidating the Mechanism of Inhibition: Kinetic Analysis
To understand how this compound inhibits α-amylase, a kinetic analysis is essential. This involves measuring the initial reaction velocities at varying substrate (starch) concentrations in the presence and absence of the inhibitor. The data is then plotted using Michaelis-Menten and Lineweaver-Burk plots.[8][9]
Figure 3: A representative Lineweaver-Burk plot illustrating competitive inhibition.
Discussion and Conclusion
This guide has outlined a comprehensive and rigorous methodology for validating the inhibitory effect of a test compound, this compound, on α-amylase, using the well-characterized inhibitor acarbose as a benchmark. The experimental workflow, from reagent preparation to kinetic analysis, is designed to yield reliable and reproducible data.
The hypothetical data presented suggests that this compound acts as a competitive inhibitor of α-amylase, albeit with lower potency than acarbose. This finding, if validated through actual experimentation, would provide a strong foundation for further investigation, including structure-activity relationship (SAR) studies to optimize the inhibitory activity of the this compound scaffold.
The principles and protocols detailed herein are broadly applicable to the study of other enzyme-inhibitor interactions and serve as a robust template for researchers in the field of drug discovery and development.
References
- Rhabasa-Lhoret, R., & Chiasson, J. L. (2004). α-Glucosidase Inhibitors. In Initial Management of Type 2 Diabetes Mellitus (pp. 1-13). Humana Press.
-
Acarbose - StatPearls - NCBI Bookshelf. (2024, February 12). Retrieved from [Link] [4]3. What is the mechanism of action of acarbose? - Dr.Oracle. (2025, November 10). Retrieved from [Link] [5]4. What is the mechanism of action of Acarbose in treating type 2 diabetes mellitus? - Dr.Oracle. (2025, October 15). Retrieved from [Link]
-
Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link] [2]6. Estimation of reducing sugar by dinitrosalicylic acid method - Carbohydrates - Biocyclopedia. (n.d.). Retrieved from [Link] [7]7. α-Amylase inhibitors: a review of raw material and isolated compounds from plant source. (2012, January 25). Retrieved from [Link]
-
Determination of Reducing Sugar by DNS Method | PDF. (2021, November 12). Scribd. Retrieved from [Link]
-
Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. Retrieved from [Link] [8]10. Reducing sugar determination by 3, 5-dinitrosalicylic acid (DNS) method (Miller, 1959). (n.d.). Retrieved from [Link]
-
Reducing sugar by DNS method | 3, 5 Dinitrosalicylic acid (DNSA) method. (2019, May 26). YouTube. Retrieved from [Link]
-
New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects. (n.d.). MDPI. Retrieved from [Link] [3]13. α-Amylase Inhibitors: A Review of Raw Material and Isolated Compounds from Plant Source. (2025, August 6). Retrieved from [Link]
-
Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. (n.d.). Pharmaguideline. Retrieved from [Link] [9]17. An Evidence-Based Systematic Review of Amylase Inhibitors by the Natural Standard Research Collaboration. (2010, March 3). Taylor & Francis Online. Retrieved from [Link]
-
Michaelis-Menten kinetics and inhibition | Biophysics Class Notes. (n.d.). Fiveable. Retrieved from [Link]
-
In vitro α-amylase inhibitory assay. (2018, September 4). Protocols.io. Retrieved from [Link]
-
Study of the inhibition of four alpha amylases by acarbose and its 4 IV-α-maltohexaosyl and 4IV-α-maltododecaosyl analogues. (2025, August 6). ResearchGate. Retrieved from [Link]
-
In vitro α-amylase and α-glucosidase inhibitory assay. (n.d.). Protocols.io. Retrieved from [Link]
-
This compound. (n.d.). precisionFDA. Retrieved from [Link]
-
Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link] [10]24. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. Retrieved from [Link]
-
In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. (n.d.). PMC. Retrieved from [Link]
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A Comparative Cost Analysis of o-Benzylbenzoic Acid Synthesis Methods: A Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of o-Benzylbenzoic Acid
This compound is a versatile bifunctional molecule, serving as a key intermediate in the synthesis of a diverse range of valuable compounds, including pharmaceuticals, dyes, and performance polymers. Its strategic importance in the chemical and pharmaceutical industries necessitates the selection of the most efficient and cost-effective synthesis route. This guide provides a comprehensive comparative analysis of the primary methods for synthesizing this compound, with a focus on experimental data, detailed protocols, and a thorough cost breakdown. We will delve into the intricacies of Friedel-Crafts acylation, oxidation of o-xylene, Grignard reactions, and Suzuki-Miyaura coupling, offering insights to guide researchers and process chemists in making informed decisions for their specific applications.
Methodology 1: Friedel-Crafts Acylation - The Industrial Workhorse
The Friedel-Crafts acylation of benzene with phthalic anhydride is the most established and widely used industrial method for producing o-benzoylbenzoic acid, a precursor that can be readily converted to this compound.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1]
Reaction Mechanism and Causality
The reaction proceeds via the formation of an acylium ion intermediate generated from the reaction of phthalic anhydride with aluminum chloride. This highly electrophilic species is then attacked by the nucleophilic benzene ring. A critical aspect of this reaction is that the aluminum chloride catalyst forms a stable complex with the ketone product, necessitating the use of stoichiometric amounts of the catalyst, which has significant cost and waste implications.[1] The reaction is completed by an aqueous workup to hydrolyze this complex and liberate the product.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a standard laboratory procedure for the synthesis of o-benzoylbenzoic acid, which can subsequently be reduced to this compound.
Materials:
-
Phthalic Anhydride (100 g, 0.68 mol)
-
Thiophene-free Benzene (400 g, 4.35 mol)
-
Anhydrous Aluminum Chloride (200 g, 1.5 mol)
-
Ice
-
Concentrated Hydrochloric Acid
-
10% Sodium Carbonate Solution
-
Activated Charcoal
-
Ligroin (Petroleum Ether)
Procedure:
-
Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas trap, add phthalic anhydride and benzene.
-
Catalyst Addition: Cool the flask in an ice bath and add anhydrous aluminum chloride in one portion with vigorous stirring.[2]
-
Reaction: Remove the ice bath. The reaction mixture will warm up. Once the initial vigorous evolution of HCl gas subsides, heat the mixture in a water bath to 90°C for 2.5 hours with continued stirring until the gas evolution ceases.[2]
-
Work-up: Cool the reaction mixture in an ice bath and slowly add crushed ice to decompose the aluminum chloride complex, followed by the addition of 150 ml of concentrated hydrochloric acid.[2]
-
Purification: Remove excess benzene by steam distillation.[2] Decant the aqueous layer. Dissolve the crude product in a hot 10% sodium carbonate solution, treat with activated charcoal, and filter.[3]
-
Precipitation: Acidify the filtrate with hydrochloric acid to precipitate the o-benzoylbenzoic acid.[3]
-
Recrystallization: Recrystallize the crude product from a mixture of benzene and ligroin to yield pure o-benzoylbenzoic acid.[3] The reported yield is typically in the range of 74-88%.[3]
Workflow Diagram: Friedel-Crafts Acylation
Caption: Workflow for o-benzoylbenzoic acid synthesis via Friedel-Crafts acylation.
Methodology 2: Oxidation of o-Xylene
A conceptually straightforward approach to this compound involves the selective oxidation of one of the methyl groups of o-xylene to a carboxylic acid, followed by benzylation. However, direct oxidation of o-benzyltoluene has been shown to be problematic.
Reaction Mechanism and Challenges
The oxidation of an alkyl side chain on an aromatic ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid. While effective, these reactions can be difficult to control. A known process involving the oxidation of o-benzyl-toluene with dilute nitric acid under pressure results in significant nitration of the aromatic ring, leading to low yields of the desired product and a complex mixture of byproducts that are difficult to separate.[4] This makes purification costly and reduces the overall efficiency of the method.
Experimental Protocol: Oxidation of Toluene (Illustrative for Benzoic Acid)
While a direct, high-yield protocol for this compound via this method is not well-established due to the aforementioned challenges, the following protocol for the oxidation of toluene to benzoic acid illustrates the general procedure. A subsequent benzylation step would be required.
Materials:
-
Toluene (8 ml)
-
Potassium Permanganate (20 g)
-
Water (300 ml)
-
Pumice stones
-
Concentrated Hydrochloric Acid
Procedure:
-
Reaction Setup: In a 500 ml flask, dissolve 10 g of potassium permanganate in 150 ml of water. Add a few pumice stones.
-
Reaction: Heat the solution to a boil and add 8 ml of toluene through a reflux condenser. Continue boiling for 75 minutes.[5]
-
Additional Reagent: Add another 10 g of potassium permanganate and continue boiling for another 75 minutes.[5]
-
Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide.
-
Precipitation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the benzoic acid.
-
Purification: The crude benzoic acid can be purified by recrystallization from water. The yield for this specific protocol is reported to be low, around 21.92%.[5]
Workflow Diagram: Oxidation of o-Xylene (Conceptual)
Caption: Conceptual workflow for this compound via oxidation of o-xylene.
Methodology 3: Grignard Reaction - A Versatile but Sensitive Approach
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The synthesis of benzoic acid via the reaction of a Grignard reagent with carbon dioxide (dry ice) is a classic example.[6] A similar strategy can be envisioned for this compound, for instance, by reacting a benzyl Grignard reagent with phthalic anhydride.
Reaction Mechanism and Key Considerations
The Grignard reagent, formed by reacting an organohalide with magnesium metal, is highly reactive and moisture-sensitive.[6] Any trace of water will protonate and destroy the reagent. The reaction with an electrophile like CO₂ or an anhydride is typically followed by an acidic workup to yield the carboxylic acid. A common side reaction is the formation of biphenyl from the coupling of the Grignard reagent with unreacted organohalide.
Experimental Protocol: Grignard Synthesis of Benzoic Acid (Illustrative)
This protocol for the synthesis of benzoic acid from bromobenzene can be adapted for the synthesis of this compound by using benzyl chloride and phthalic anhydride.
Materials:
-
Benzyl Chloride
-
Magnesium Turnings (0.5 g)
-
Anhydrous Diethyl Ether (10 ml)
-
Dry Ice (solid CO₂)
-
6M Hydrochloric Acid
-
5% Sodium Hydroxide solution
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react magnesium turnings with benzyl chloride in anhydrous diethyl ether to form the benzylmagnesium chloride Grignard reagent.[6]
-
Carbonation: Pour the Grignard solution over an excess of crushed dry ice with stirring.[6]
-
Work-up: After the excess dry ice has sublimed, add 6M HCl to hydrolyze the magnesium salt.[6]
-
Extraction: Separate the ether layer and extract the aqueous layer with ether. Combine the organic layers and extract the benzoic acid into a 5% sodium hydroxide solution.[6]
-
Precipitation: Acidify the aqueous layer with concentrated HCl to precipitate the benzoic acid.
-
Purification: Collect the product by vacuum filtration and recrystallize from water. Yields for Grignard syntheses of benzoic acid can vary widely, from 10% to 82%.[7]
Workflow Diagram: Grignard Synthesis
Caption: Workflow for this compound synthesis via a Grignard reaction.
Methodology 4: Suzuki-Miyaura Coupling - A Modern and Milder Alternative
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the coupling of a boronic acid derivative of benzene with an ortho-halobenzoic acid, followed by a benzylation step, or more directly, the coupling of 2-bromobenzoic acid with benzylboronic acid.
Reaction Mechanism and Advantages
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. A key advantage of this method is its tolerance to a wide range of functional groups and generally milder reaction conditions compared to classical methods. However, the high cost of the palladium catalyst and the specialized phosphine ligands can be a significant drawback.[8]
Experimental Protocol: Suzuki-Miyaura Coupling (General)
This is a general protocol that can be adapted for the synthesis of this compound.
Materials:
-
2-Bromobenzoic acid
-
Benzylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-bromobenzoic acid, benzylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100°C with stirring and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate and water, and acidify the aqueous layer with 1M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate. The crude product is then purified, typically by column chromatography.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for this compound synthesis via Suzuki-Miyaura coupling.
Comparative Cost Analysis
The following table provides a semi-quantitative cost comparison of the different synthesis methods for this compound. The costs are estimated based on typical laboratory-scale synthesis and current market prices of reagents. "Cost per gram" is a relative indicator and will vary based on scale and supplier.
| Parameter | Friedel-Crafts Acylation | Oxidation of o-Xylene | Grignard Reaction | Suzuki-Miyaura Coupling |
| Starting Materials Cost | Low to Moderate | Low | Low to Moderate | High |
| Catalyst Cost | Moderate (stoichiometric AlCl₃) | Low (KMnO₄) | N/A (Mg is a reagent) | Very High (Palladium & Ligand) |
| Solvent Cost | Moderate (Benzene) | Low (Water) | Moderate (Anhydrous Ether) | High (Dioxane) |
| Yield | High (74-88%)[3] | Low (~22%)[5] | Variable (10-82%)[7] | Generally High |
| Purity/Purification Cost | Moderate (Recrystallization) | High (Byproduct removal) | Moderate (Byproduct removal) | High (Chromatography) |
| Waste Disposal Cost | High (Aluminum salts)[9] | Moderate (Manganese dioxide) | Low | Low |
| Energy Cost | Moderate (Heating) | High (Prolonged heating) | Low (Exothermic) | Moderate (Heating) |
| Scalability | Excellent, well-established | Poor | Moderate, requires strict control | Good, but catalyst cost is a factor |
| Estimated Relative Cost per Gram | $ |
Discussion and Recommendations
Friedel-Crafts Acylation: This method remains the most economically viable for large-scale industrial production of this compound. The low cost of starting materials and high yields are significant advantages. However, the stoichiometric use of aluminum chloride presents a major drawback in terms of cost and environmental impact due to the large volume of acidic aluminum-containing waste generated.[9] While patents exist for recycling the aluminum chloride, these processes add to the complexity and cost.[9][10]
Oxidation of o-Xylene: This route is the least favorable due to its low yield and the formation of difficult-to-remove byproducts, particularly when using nitric acid. The high cost of purification and the multi-step nature of the process (oxidation followed by benzylation) make it economically unattractive.
Grignard Reaction: The Grignard synthesis offers a viable alternative, especially for laboratory-scale preparations. The starting materials are relatively inexpensive. However, the requirement for strictly anhydrous conditions and the potential for side reactions can lead to variable yields. Scaling up Grignard reactions can also be challenging due to their exothermic nature and the need for specialized equipment to handle the moisture-sensitive reagents.[11]
Suzuki-Miyaura Coupling: From a chemical perspective, the Suzuki-Miyaura coupling is an elegant and highly versatile method. It offers high yields and tolerates a wide range of functional groups. However, the prohibitively high cost of palladium catalysts and phosphine ligands makes it the most expensive option, generally reserved for the synthesis of high-value, complex molecules where other methods fail.[8] For a commodity intermediate like this compound, this method is unlikely to be cost-competitive for bulk production.
Conclusion
For large-scale, cost-effective production of this compound, Friedel-Crafts acylation remains the industry standard, despite its environmental drawbacks. Ongoing research into more environmentally friendly and recyclable Lewis acid catalysts may help to mitigate these issues in the future. For laboratory-scale synthesis where cost is less of a concern and high purity is paramount, the Grignard reaction offers a practical alternative. The Suzuki-Miyaura coupling , while chemically superior in many aspects, is currently too expensive for the bulk synthesis of this particular intermediate. The oxidation of o-xylene is not a recommended route due to its low efficiency and purification challenges.
Ultimately, the choice of synthesis method will depend on the specific requirements of the researcher or organization, balancing the trade-offs between raw material costs, reaction efficiency, purification complexity, and environmental impact.
References
- Development of a Scalable Friedel-Crafts Acylation: A Mechanistic Approach. (n.d.).
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (n.d.). Beilstein Journal of Organic Chemistry.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
- A Comparative Guide to the Efficacy of Benzoic Acid Synthesis Methods. (2025). BenchChem.
- Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride. (n.d.).
- Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). (n.d.). PrepChem.com.
- Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society.
- Method for recycling Al resources in Friedel-Crafts reaction. (n.d.).
- Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. (2019). The Pharmaceutical and Chemical Journal.
- Disposal of spent aluminum chloride alkylation catalyst sludge. (n.d.).
- Scalable continuous organometallic reagent formation and consumption. (n.d.). Fraunhofer IMM.
- Experiment 1: Friedel-Crafts Acyl
- Cost-Effective Cross-Coupling: Finding the Right Palladium C
- Preparation of benzoic acid of high purity. (n.d.). National Institute of Standards and Technology.
- Synthesis of o-benzyl-benzoic acid. (n.d.). PrepChem.com.
- Application Notes: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acyl
- Recovery of aluminum chloride from spent aluminum chloride alkylation catalyst sludge. (n.d.).
- Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journal of Organic Chemistry.
- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). University of Missouri–St. Louis.
- Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Advances.
- Method for treating waste anhydrous aluminum chloride. (n.d.).
- Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why?
- Application Notes and Protocols for Friedel-Crafts Acylation in Benzo
- Chapter 11: Pd-catalysed Cross-couplings for the Pharmaceutical Sector and a Move to Cutting-edge C–H Bond Functionalization: Is Palladium Simply Too Precious?. (n.d.). Royal Society of Chemistry.
- Applications of Friedel–Crafts reactions in total synthesis of n
- Synthesis of Benzannulated Heterocycles by Twofold Suzuki–Miyaura Couplings of Cyclic Diarylborinic Acids. (n.d.). Organic & Biomolecular Chemistry.
- Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. (n.d.).
- Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. (2022). ACS Chemical Health & Safety.
- High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. (2025).
- Grignard Synthesis of Benzoic Acid. (n.d.). Scribd.
- Synthesis of o-benzoyl benzoic acid. (n.d.). PrepChem.com.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Synthetic process of 2-benzoylbenzoic acid. (n.d.).
- The - p-toluyl-o-benzoic acid. (n.d.). Organic Syntheses.
- Greener Grignard Reaction. (n.d.). Beyond Benign.
- p-TOLUYL-o-BENZOIC ACID. (n.d.). Organic Syntheses.
- Synthesis of o-benzoylbenzoic acid (BBA). (n.d.).
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
- Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI.
- Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cycliz
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A Senior Application Scientist's Guide to the Literature Review and Experimental Validation of o-Benzylbenzoic Acid Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of o-Benzylbenzoic Acid in Modern Synthesis
This compound (also known as 2-benzoylbenzoic acid or benzophenone-2-carboxylic acid) is a bifunctional aromatic compound of significant interest in chemical synthesis.[1][2] Its structure, featuring both a carboxylic acid and a benzophenone moiety, makes it a valuable intermediate in the production of dyes, pharmaceuticals, and polymers.[3][4] For researchers in drug development and materials science, a precise understanding of its physicochemical properties is not merely academic; it is foundational to predicting its behavior in reaction media, formulating it into products, and ensuring the reproducibility of synthetic protocols.
This guide moves beyond a simple recitation of catalog data. As scientists, we recognize that published values are a starting point, but experimental validation is the cornerstone of robust research. Here, we present a consolidated review of the reported properties of this compound, followed by detailed, field-proven protocols for their independent validation. The methodologies are explained not just as a series of steps, but with a focus on the underlying scientific principles, ensuring that each validation is a self-verifying system.
Part 1: Literature Review of Reported Physicochemical Properties
A thorough review of chemical databases and safety data sheets provides the following reported properties for this compound. These values serve as the benchmark against which our experimental validations will be compared.
| Property | Reported Value | Source(s) |
| Molecular Formula | C₁₄H₁₀O₃ | [2][3] |
| Molecular Weight | 226.23 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder/solid | [3][5][6] |
| Melting Point | 126-129 °C | [1][3] |
| Boiling Point | 257-265 °C | [3] |
| pKa | 3.54 (at 25 °C) | [3] |
| Water Solubility | 284 mg/L (at 20 °C); sparingly soluble | [3][5] |
| Organic Solvent Solubility | Soluble in ethanol, ether, and hot benzene; also in acetone and DMF | [1][3][4][6] |
Part 2: Experimental Design for Property Validation
The following sections detail the experimental protocols for validating the key properties of this compound. The choice of each methodology is grounded in its precision, reliability, and ability to provide unambiguous data.
Purity and Identity Confirmation via HPLC
Expertise & Rationale: Before validating specific properties, confirming the purity and identity of the starting material is paramount. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task. Its high resolving power can separate the target compound from impurities and degradation products. We select a reversed-phase method due to the non-polar character of the benzophenone moiety, and UV detection is chosen because the aromatic rings provide strong chromophores, ensuring high sensitivity.
Experimental Protocol:
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) for the calibration curve.
-
Sample Preparation: Prepare a sample of the this compound to be tested at a concentration of 0.5 mg/mL in the same diluent.
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water containing 0.1% Formic Acid. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 257 nm.[7]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards to generate a linear calibration curve (Peak Area vs. Concentration).
-
Inject the sample. The retention time should match the reference standard.
-
Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of ≥98% is typically expected.
-
}
HPLC workflow for purity and identity confirmation.
Melting Point Determination
Expertise & Rationale: The melting point is a critical indicator of purity. A pure crystalline solid will melt over a sharp, narrow range (typically < 2 °C). Impurities depress and broaden the melting range. A capillary melting point apparatus provides a controlled heating rate and clear visualization, which is essential for an accurate determination. The literature value is 126-129 °C.[1][3]
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Measurement:
-
Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (~120 °C).
-
Once the temperature is within ~10 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate is crucial for ensuring thermal equilibrium and obtaining an accurate reading.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
-
-
Validation: A sharp range within the reported 126-129 °C window validates both the identity and high purity of the sample.
Acid Dissociation Constant (pKa) Determination
Expertise & Rationale: The pKa is a measure of the acidity of the carboxylic acid group and is vital for predicting the compound's ionization state at a given pH. This influences solubility, reactivity, and biological absorption. Potentiometric titration is a direct and highly accurate method for determining pKa. It involves monitoring the pH of a solution of the acid as a strong base is added, allowing for the identification of the half-equivalence point where pH equals pKa.
Experimental Protocol:
-
Solution Preparation: Accurately prepare a ~0.01 M solution of this compound in a co-solvent system (e.g., 50% ethanol in water) to ensure full dissolution. Record the exact concentration. Prepare a standardized ~0.05 M NaOH solution.
-
Titration Setup:
-
Place a known volume (e.g., 50 mL) of the acid solution in a beaker with a magnetic stirrer.
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Immerse the pH electrode in the solution.
-
-
Titration Process:
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (identified by a sharp jump in pH).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (V_eq) from the inflection point of the curve (or the peak of the first derivative plot, ΔpH/ΔV).
-
The half-equivalence point is V_eq / 2.
-
The pKa is the pH of the solution at the half-equivalence point. The result should be compared to the literature value of 3.54.[3]
-
}
Workflow for pKa determination via potentiometric titration.
Spectroscopic Structural Confirmation
Expertise & Rationale: While chromatographic and physical data suggest identity, only spectroscopic methods can definitively confirm the molecular structure. A combination of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides an orthogonal and comprehensive confirmation.
-
FTIR Spectroscopy: This technique identifies the functional groups present. For this compound, we expect to see characteristic absorptions for the carboxylic acid O-H (a very broad peak), the two C=O groups (ketone and carboxylic acid), and aromatic C-H bonds.
-
Expected Peaks:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, broadened by hydrogen bonding.[8][9]
-
~1700-1680 cm⁻¹ (strong): C=O stretch of the aryl ketone.[8]
-
~1680-1660 cm⁻¹ (strong): C=O stretch of the carboxylic acid. These two C=O peaks may overlap.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~1600, 1450 cm⁻¹: Aromatic C=C ring stretches.
-
-
-
¹H NMR Spectroscopy: This provides information on the electronic environment of the hydrogen atoms (protons). The spectrum should show distinct signals for the aromatic protons and a characteristic downfield signal for the acidic proton.
-
Expected Signals (in CDCl₃):
-
~10-13 ppm (singlet, broad): The highly deshielded carboxylic acid proton (this signal may be very broad or not observed depending on solvent and concentration).
-
~7.3-8.1 ppm (multiplets): A complex series of signals corresponding to the 9 aromatic protons on the two benzene rings.[10] The protons ortho to the carbonyl groups will be the most deshielded (further downfield).
-
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electron Ionization (EI) will also produce a characteristic fragmentation pattern.
Part 3: Safety and Handling
A review of safety data sheets (SDS) indicates that this compound is classified as an irritant.[3][12][13]
-
Hazards: Causes skin and eye irritation.[12][13] May cause respiratory tract irritation.[3][13]
-
Handling Precautions:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][13]
Part 4: Comparison with Isomeric Alternatives
The properties of this compound are best understood in the context of its isomers, m- (3-benzoyl) and p- (4-benzoyl) benzoic acid. The position of the benzoyl group relative to the carboxylic acid significantly impacts their physicochemical properties and, consequently, their applications.
| Compound | Key Structural Feature | Implication |
| This compound | Groups are ortho (1,2) to each other. | Steric hindrance and potential for intramolecular hydrogen bonding can influence crystal packing, solubility, and reactivity. The proximity of the groups is key to its use as a precursor for cyclization reactions (e.g., to form anthraquinone).[3] |
| m-Benzylbenzoic acid | Groups are meta (1,3) to each other. | Less steric hindrance than the ortho isomer. It is also a skin and eye irritant.[13] Its different geometry makes it unsuitable for direct cyclization reactions that the ortho isomer undergoes. |
| p-Benzylbenzoic acid | Groups are para (1,4) to each other. | The linear, symmetric structure often leads to higher melting points and lower solubility due to more efficient crystal packing. It is used as a photooxidant in various biological and chemical studies.[7] It is also classified as a skin and eye irritant.[14] |
This comparison highlights a crucial principle: for bifunctional molecules, isomerism is not a trivial detail. The spatial arrangement of functional groups dictates the molecule's physical properties and its synthetic utility. The choice of this compound over its isomers is therefore a deliberate one, driven by the specific steric and electronic requirements of a target synthesis.
Conclusion
This guide provides a comprehensive framework for understanding and validating the properties of this compound. By combining a thorough literature review with robust, scientifically-grounded experimental protocols, researchers can ensure the quality of their materials and the reliability of their results. The validation of properties like melting point, pKa, and spectral characteristics is a fundamental exercise in scientific due diligence, forming the bedrock of reproducible and scalable chemical synthesis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of o-Benzylbenzoic Acid
Introduction: The Imperative of Responsible Chemical Stewardship
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical determinant of laboratory safety, environmental integrity, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of o-benzylbenzoic acid (CAS No. 85-52-9), also known as 2-benzoylbenzoic acid. This compound, a white crystalline solid, is utilized in organic synthesis and as a photoinitiator.[1] While essential for innovation, its inherent hazards necessitate a disposal process that is both meticulous and informed.
This document moves beyond a simple checklist, offering a procedural guide rooted in the principles of chemical compatibility, risk mitigation, and regulatory adherence. It is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence and precision, ensuring that safety and responsibility are integral to the scientific process.
Section 1: Hazard Profile & Immediate Safety Precautions
Before handling this compound for disposal, a clear understanding of its hazard profile is paramount. This compound is classified as hazardous by the Occupational Safety and Health Administration (OSHA)[2]. The primary risks involve irritation and potential harm upon direct contact or ingestion.
Key Hazards:
-
Serious Eye Irritation: Direct contact can cause significant eye irritation or damage.[2]
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Toxicity: The compound is considered toxic, with a rat oral LD50 of 400mg/kg.[3] It may also be harmful if swallowed or inhaled.[2]
Effective risk management begins with appropriate personal protective equipment (PPE). When handling this compound waste, the following PPE is mandatory:
-
Eye Protection: Safety goggles or glasses are essential to prevent contact with dust or splashes.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Body Protection: A laboratory coat or other protective clothing should be worn.[4]
Table 1: Chemical & Physical Properties of 2-Benzoylbenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 85-52-9 | [2] |
| Molecular Formula | C₁₄H₁₀O₃ | [5] |
| Molecular Weight | 226.23 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 126-129 °C | [3] |
| Boiling Point | 257-265 °C | [3] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and hot benzene. | [1][3] |
Section 2: The Core Disposal Protocol: A Step-by-Step Methodology
The fundamental principle for this compound disposal is that it must be managed as a regulated hazardous chemical waste.[2] It must not be disposed of down the drain or through evaporation in a fume hood.[6][7] The following protocol provides a systematic approach to ensure safe and compliant disposal.
Step 1: Waste Characterization at the Point of Generation
The hazardous waste determination must occur at the moment the chemical is designated as waste.[8] Given its known hazards, this compound is unequivocally classified as a hazardous waste. This initial step is crucial as it dictates all subsequent handling procedures.
Step 2: Selection of a Compatible Waste Container
The integrity of the disposal process begins with the container itself.
-
Action: Select a leak-proof container with a secure, screw-top cap. The container must be made of a material that does not react with the chemical; high-density polyethylene (HDPE) or other chemically resistant plastics are preferred.[6][8]
-
Causality: Using a compatible container is critical to prevent chemical reactions that could degrade the container, leading to a breach and subsequent chemical spill.[6] The screw-top cap prevents the release of vapors and ensures containment during storage and transport.[6][7]
Step 3: Proper and Immediate Labeling
A correctly labeled waste container is a cornerstone of laboratory safety and regulatory compliance.
-
Action: As soon as the first portion of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[7][8] The label must, at a minimum, include:
-
Causality: Immediate and accurate labeling prevents the generation of "unknown" waste, which poses a significant safety risk and incurs costly analytical expenses for identification. It ensures that all personnel are aware of the container's contents and associated hazards.[9]
Step 4: Waste Segregation and Accumulation
Proper storage while awaiting pickup is a critical phase of the disposal workflow.
-
Action: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation.[6][8] This area should feature secondary containment (such as a spill tray) to capture any potential leaks.[7]
-
Causality: The SAA ensures that hazardous waste is managed in a controlled, designated space. Secondary containment is a preventative measure to ensure that any accidental leaks are contained and cannot reach sinks or floor drains, thereby preventing environmental contamination.[7] Crucially, this compound waste must be segregated from incompatible materials, particularly strong bases and oxidizing agents, to prevent hazardous reactions.[10]
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the compliant disposal of this compound.
Step 5: Arranging for Final Disposal
The final step is the transfer of custody to trained professionals.
-
Action: Once the container is full or has been in storage for an extended period (not to exceed one year for partially filled containers), contact your institution's EH&S department to schedule a waste pickup.[6][8]
-
Causality: Only trained EH&S staff or licensed contractors are authorized to transport hazardous waste.[7][11] This ensures that the waste is managed in compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations from the laboratory to the final treatment, storage, and disposal facility (TSDF).
Section 3: Spill Management Protocol
In the event of a small-scale spill of solid this compound, a swift and systematic response is required to mitigate exposure and contamination.
-
Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: At a minimum, wear a lab coat, gloves, and safety goggles.
-
Contain the Spill: For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Clean-Up: Carefully sweep or use a HEPA-filtered vacuum to collect the spilled material.[10] Avoid dry sweeping that creates dust. Place the collected material and any contaminated cleaning supplies into a new, properly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol) and then soap and water.
-
Dispose: Treat all materials used for cleanup as hazardous waste and dispose of them according to the protocol in Section 2.
Diagram 2: Spill Response Decision Tree
Caption: A logical decision flow for managing small spills.
Conclusion: Upholding a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to this technically grounded protocol—from initial characterization to final pickup—researchers can ensure that the lifecycle of this chemical concludes responsibly. This structured approach, rooted in understanding chemical hazards and regulatory requirements, builds a self-validating system of safety that protects individuals, institutions, and the environment.
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Navigating the Safe Handling of o-Benzylbenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of o-Benzylbenzoic acid (also known as 2-benzoylbenzoic acid), ensuring that laboratory personnel are equipped with the knowledge to maintain a safe and efficient working environment. Our commitment is to empower you with value-driven insights that extend beyond the product itself, fostering a culture of safety and precision in your critical research endeavors.
Understanding the Hazard Profile of this compound
This compound (CAS No. 85-52-9) is a white to off-white crystalline solid.[1] While some safety data sheets (SDS) classify it as a non-hazardous substance, a conservative approach is warranted due to conflicting information.[2][3] Several sources indicate that it may cause skin and eye irritation.[1][4][5][6][7][8][9][10] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE) to mitigate any potential risks. Inhalation of dust may also cause respiratory irritation.[4][7]
The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles.[4][11] Adherence to the safety protocols outlined in this guide will significantly minimize the risk of accidental exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Safety glasses with side shields or chemical splash goggles[4][11][12] - Nitrile or Neoprene gloves[4][5][13] - Laboratory coat[12] - Respiratory protection (N95 or P1 dust mask) if dust is generated[4] |
| Solution Preparation and Handling | - Chemical splash goggles[4][11][12] - Nitrile or Neoprene gloves[4][5][13] - Laboratory coat[12] |
| Heating or Reactions | - Chemical splash goggles and a face shield[11] - Nitrile or Neoprene gloves[4][5][13] - Laboratory coat[12] - Work in a certified chemical fume hood[12] |
| Transfer of Large Quantities | - Chemical splash goggles and a face shield[11] - Nitrile or Neoprene gloves[4][5][13] - Chemical-resistant apron over a laboratory coat[6] - Respiratory protection (N95 or P1 dust mask) if dust is generated[4] |
Causality in Glove Selection
While specific chemical resistance data for this compound is limited, general principles for handling aromatic ketones and carboxylic acids guide the recommendation for nitrile or neoprene gloves.[13][14] Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[4][14] For prolonged contact or immersion, thicker, chemical-resistant gloves such as neoprene should be considered.[15] Always inspect gloves for any signs of degradation or punctures before use.[2]
Procedural Guidance: Safe Handling and Disposal
A self-validating system of protocols is essential for ensuring safety. The following step-by-step procedures provide a framework for the safe handling and disposal of this compound.
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling Safety Check:
-
Handling the Solid Compound:
-
When weighing or transferring the solid, perform these actions in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of any dust.[4][12]
-
Use non-sparking tools to handle the material.
-
Avoid actions that could generate dust, such as crushing or vigorous scraping.[2][4]
-
Keep the container tightly closed when not in use.[4]
-
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Disposal Plan:
-
Waste Collection:
-
Institutional Guidelines:
-
Prohibited Disposal:
Emergency Response: Chemical Spill Management
In the event of a spill, a swift and organized response is crucial to prevent exposure and environmental contamination.
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. Our goal is to be your preferred partner in laboratory safety, providing you with the essential information to navigate the complexities of chemical handling with expertise and assurance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
